2H-Pyran-2,4,6(3H,5H)-trione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBPFPUTIKOOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498304 | |
| Record name | Oxane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10521-08-1 | |
| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2H-Pyran-2,4,6(3H,5H)-trione chemical properties
An In-Depth Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: Properties, Synthesis, and Applications
Abstract
This compound, also known by its more common synonyms Acetonedicarboxylic Anhydride or 3-Oxoglutaric Anhydride, is a highly functionalized heterocyclic compound. Despite its structural simplicity, it serves as a potent and versatile building block in synthetic organic chemistry. Its reactivity is dominated by the presence of a cyclic anhydride and a β-dicarbonyl system, which imparts unique chemical characteristics, including a pronounced tendency for keto-enol tautomerism and susceptibility to nucleophilic attack. This guide provides a comprehensive technical overview of its core chemical properties, validated synthetic protocols, characteristic reactivity, spectroscopic profile, and its role as a key intermediate in the synthesis of pharmaceuticals.
Introduction and Structural Elucidation
This compound (CAS No. 10521-08-1) is a six-membered oxygen-containing heterocycle with a molecular formula of C₅H₄O₄.[1][2] Its structure is formally the cyclic anhydride of acetonedicarboxylic acid (also known as 3-oxoglutaric acid). The pyran trione framework features three carbonyl groups at the C2, C4, and C6 positions, making it a highly electron-deficient and reactive scaffold. This inherent reactivity is the cornerstone of its utility in chemical synthesis, enabling its use as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1]
It is crucial to distinguish this compound from the similarly named but structurally distinct Dehydroacetic Acid (C₈H₈O₄), a common food preservative and antimicrobial agent. This compound is a smaller, more fundamental synthetic unit.
Physicochemical Properties
The compound is typically a white to pale yellow crystalline powder.[3] Its physical and chemical properties are summarized in the table below. The presence of multiple polar carbonyl groups suggests moderate solubility in polar organic solvents, while the anhydride group makes it sensitive to moisture.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄O₄ | [1] |
| Molecular Weight | 128.08 g/mol | [1][2] |
| CAS Number | 10521-08-1 | [1] |
| Melting Point | 134–140 °C (with decomposition) | [1][3][4] |
| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.472 g/cm³ (Predicted) | [1] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Experimental Protocols
The primary and most efficient synthesis of this compound involves the dehydration and cyclization of its parent acid, 3-oxoglutaric acid (acetonedicarboxylic acid). Acetic anhydride is the reagent of choice for this transformation, acting as both a dehydrating agent and a solvent.
Protocol 1: Synthesis of 3-Oxoglutaric Acid from Citric Acid
The precursor, 3-oxoglutaric acid, is not typically stable for long-term storage and is often prepared fresh from citric acid.[5] The synthesis involves the treatment of citric acid with fuming sulfuric acid, which induces decarbonylation and dehydration.[6]
-
Rationale: Fuming sulfuric acid (oleum) is a powerful dehydrating and oxidizing agent. It facilitates the removal of a carboxyl group and a water molecule from the citric acid backbone to yield the target β-keto dicarboxylic acid. Careful temperature control is essential to prevent over-oxidation and decomposition.[5]
Protocol 2: Synthesis of this compound
This protocol details the cyclization of 3-oxoglutaric acid to its corresponding anhydride.[3][4][7]
-
Materials: 3-oxoglutaric acid, acetic anhydride, glacial acetic acid, benzene (or diethyl ether as a washing solvent).
-
Procedure:
-
To a flask containing acetic anhydride (e.g., 350 mL), cooled to 0°C in an ice bath, slowly add 3-oxoglutaric acid (e.g., 200 g) over 30 minutes with vigorous stirring.[4]
-
Maintain the reaction temperature below 10°C. A light yellow or white precipitate will gradually form.[7]
-
Continue stirring the mixture at 0°C for an additional 3 hours to ensure complete reaction.[3][4]
-
Isolate the solid product by filtration.
-
Wash the precipitate sequentially with cold glacial acetic acid and then with a non-polar solvent like benzene or diethyl ether to remove residual acetic acid and anhydride.[3][4][7]
-
Dry the resulting white powder under vacuum at 50°C to yield pure this compound.[4] Yields are typically high, in the range of 85-95%.[3][7]
-
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is governed by two key structural features: the reactive anhydride linkage and the acidic α-protons situated between the three carbonyl groups.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound is expected to exist in equilibrium with its enol tautomers.[8] The protons on the C3 and C5 positions are significantly acidic due to the inductive electron-withdrawing effect of the adjacent carbonyls and the resonance stabilization of the resulting enolate anion.[9] Experimental ¹H NMR data in DMSO-d₆ shows signals at δ 3.68 (s, 2H), 5.23 (s, 1H), and a broad singlet at 12.5 (br s, 1H), which strongly suggests the presence of an enol form in solution, with the latter two peaks corresponding to the vinylic and enolic hydroxyl protons, respectively.[3] The enol form is further stabilized by the formation of a conjugated system and potentially by intramolecular hydrogen bonding.[8][10]
Nucleophilic Acyl Substitution
The anhydride moiety is a reactive acylating agent, susceptible to nucleophilic attack.[11] This reactivity is fundamental to its application as a synthetic intermediate.
-
Hydrolysis: In the presence of water, the anhydride ring will readily open to regenerate 3-oxoglutaric acid. This necessitates the use of anhydrous conditions during its synthesis and storage.[12]
-
Aminolysis: Reaction with primary amines, such as aniline, leads to ring-opening to form amide derivatives. For example, the reaction with aniline yields acetoacetanilide.[13] This proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the anhydride carbonyls, followed by the departure of the carboxylate leaving group.[12]
-
Alcoholysis: Alcohols react similarly to form mono-esters of 3-oxoglutaric acid.
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. The data reflects the unique tautomeric nature of the molecule.
| Technique | Observed/Predicted Features | Rationale / Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H) | The signals are consistent with an enol tautomer prevailing in DMSO. The peak at 3.68 ppm could represent the CH₂ of the keto form, while 5.23 and 12.5 ppm represent the vinylic and hydroxyl protons of the enol form.[3] |
| ¹³C NMR | (Predicted): Signals expected for three distinct carbonyl carbons (~160-200 ppm), methylene carbons (~45 ppm), and, for the enol form, sp² carbons (~100 and ~170 ppm). | Based on the parent acid's predicted spectrum and general chemical shifts for these functional groups.[14] |
| Mass Spec. | (GC-MS): m/z 128.1 [M]⁺ | Corresponds to the molecular weight of the compound.[3] |
| Infrared (IR) | (Predicted): Strong, characteristic C=O stretching bands between 1700-1850 cm⁻¹. Anhydrides typically show two bands. A broad O-H stretch (~2500-3300 cm⁻¹) would be present for the enol form. | Based on functional group analysis. The parent acid shows strong C=O stretches around 1715 cm⁻¹.[14] |
Applications in Drug Development and Synthesis
The utility of this compound in drug discovery stems from its role as a versatile and reactive intermediate.[1] Its bifunctional nature allows for the construction of more complex molecular architectures.
A prominent example is its use as a key intermediate in the synthesis of Rosuvastatin , a widely prescribed statin drug for lowering cholesterol.[3] In this synthesis, the anhydride is protected and then subjected to a series of transformations to build the complex side chain of the final drug molecule. This application underscores the industrial relevance and strategic importance of this heterocyclic building block.
Furthermore, its ability to react with various nucleophiles makes it a valuable precursor for creating libraries of novel compounds, such as amides and esters, for screening in drug discovery programs.[1] The pyran scaffold itself is a privileged structure found in numerous natural products and biologically active compounds, highlighting the potential of its derivatives in medicinal chemistry.
Conclusion
This compound is a foundational building block whose chemistry is rich and multifaceted. Its synthesis is straightforward, and its reactivity, characterized by nucleophilic acyl substitution and keto-enol tautomerism, provides chemists with a powerful tool for molecular construction. The demonstrated use of this compound in the synthesis of blockbuster drugs like Rosuvastatin validates its importance for professionals in drug development and process chemistry. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for leveraging its full synthetic potential.
References
- PrepChem. (n.d.). Synthesis of acetone dicarboxylic acid anhydride.
- LookChem. (n.d.). Cas 10521-08-1, 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98.
- Journal of the Chemical Society C: Organic. (1966). Reactions of acetonedicarboxylic anhydride (tetrahydropyrantrione) and its mono- and di-acetyl derivatives with amines. RSC Publishing. [Link]
- Adams, R., Chiles, H. M., & Rassweiler, C. F. (1941). Acetonedicarboxylic Acid. Organic Syntheses, Coll. Vol. 1, p.10. [Link]
- ChemBK. (2024). 3-Oxoglutaric acid.
- Asian Journal of Chemistry. (2014). A Facile Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride. Asian Journal of Chemistry, 26(22), 7867-7868. [Link]
- Sciencemadness Discussion Board. (2020). The unfindable reference for Acetone Dicarboxylic Acid Anhydride.
- PubChem. (n.d.). Acetonedicarboxylic acid anhydride.
- Chemistry LibreTexts. (2023). Reactivity of Anhydrides.
- SpectraBase. (n.d.). 3-oxoglutaric acid, dimethyl ester.
- ResearchGate. (2009). The two steps in the decarboxylation of 3-oxoglutaric acid.
- NIST. (n.d.). 3-oxoglutaric acid.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides.
- OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism.
- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.
- National Institutes of Health. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
- Chemistry LibreTexts. (2023). 22.2: Keto-Enol Tautomerism.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Acetonedicarboxylic acid anhydride | C5H4O4 | CID 54573794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of acetonedicarboxylic anhydride (tetrahydropyrantrione) and its mono- and di-acetyl derivatives with amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: A Versatile Synthon for Drug Discovery and Heterocyclic Chemistry
Abstract
This technical guide provides a comprehensive overview of 2H-Pyran-2,4,6(3H,5H)-trione (CAS Number: 10521-08-1), a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Known for its high reactivity, this pyran derivative serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its spectroscopic characterization, and discusses its current and potential applications in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the Pyran Scaffold
The pyran ring system is a fundamental structural motif found in a vast number of natural products and biologically active molecules.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The inherent reactivity and synthetic accessibility of pyran derivatives make them attractive scaffolds for the development of novel therapeutic agents.[5][6] this compound, also known by its synonym 1,3-acetonedicarboxylic acid anhydride, represents a particularly reactive and versatile member of this class, offering multiple sites for chemical modification.[7][8]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 10521-08-1 | [8] |
| Molecular Formula | C₅H₄O₄ | [8] |
| Molecular Weight | 128.08 g/mol | [8] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 138-140 °C (decomposes) | [7] |
| Solubility | Soluble in water and ethanol; insoluble in chloroform and benzene. | [1] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [7] |
Safety and Handling:
This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]
Synthesis of this compound
The synthesis of the title compound is a two-step process that begins with the formation of its precursor, 1,3-acetonedicarboxylic acid, from citric acid. The subsequent dehydration of the dicarboxylic acid yields the target anhydride.
Synthesis of 1,3-Acetonedicarboxylic Acid
This protocol is adapted from the well-established method of decarboxylation of citric acid using fuming sulfuric acid.[10]
Experimental Protocol:
-
In a 5 L round-bottomed flask equipped with a mechanical stirrer and situated in a fume hood, add 3 kg of fuming sulfuric acid (20% free SO₃).
-
Cool the flask in an ice-salt bath until the temperature of the acid reaches -5°C.
-
With vigorous stirring, slowly add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the reaction temperature below 0°C until half of the citric acid is added, and then not exceeding 10°C for the remainder of the addition. This process typically takes 3-4 hours.
-
Once the addition is complete and all the citric acid has dissolved, allow the reaction temperature to rise gradually. A vigorous evolution of gas (carbon monoxide) will occur. Control any excessive frothing by cooling with an ice-water bath.
-
After the initial vigorous reaction subsides, maintain the temperature at approximately 30°C until gas evolution ceases.
-
Cool the reaction mixture back down to 0°C in an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice, ensuring the temperature does not exceed 10°C during the initial phase of addition.
-
After all the ice has been added, cool the mixture to 0°C and filter the precipitated white to light gray crystals of 1,3-acetonedicarboxylic acid through a funnel with a filter plate.
-
Wash the crystals with a small amount of cold ethyl acetate to remove residual sulfuric acid. The product is unstable and should be used promptly in the next step.[10]
Caption: Synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
-
¹H NMR (400 MHz, DMSO-d₆): A reported spectrum shows a singlet at δ 3.68 ppm (2H) and a singlet at δ 5.23 ppm (1H), along with a broad singlet at δ 12.5 ppm (1H). It's important to note that the broad singlet at 12.5 ppm is likely due to the presence of the precursor dicarboxylic acid, as the anhydride itself does not have exchangeable protons. The singlets at 3.68 and 5.23 ppm can be attributed to the methylene protons of the pyran ring. [10]* ¹³C NMR: While a specific spectrum for the title compound is not readily available in the searched literature, the expected chemical shifts would include signals for the carbonyl carbons (in the range of 160-180 ppm) and the methylene carbons of the pyran ring. For comparison, the carbonyl carbons in acetic anhydride appear around 167 ppm. [11]* FTIR: An experimental FTIR spectrum for the title compound is not available in the searched literature. However, one would expect to see strong characteristic carbonyl stretching frequencies for the anhydride and ketone groups, likely in the region of 1700-1850 cm⁻¹. For comparison, the IR spectrum of the related tetrahydro-2H-pyran-2-one shows a strong carbonyl peak around 1735 cm⁻¹. [12]* Mass Spectrometry (GC-MS): A reported GC-MS analysis shows a calculated m/z of 128.01 for C₅H₄O₄, with a found value of 128.1, confirming the molecular weight of the compound. [10]
Reactivity and Applications in Organic Synthesis
This compound is a highly reactive molecule due to the presence of multiple electrophilic centers. The anhydride functionality makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of a variety of heterocyclic compounds. [1][3]
Caption: General Reactivity of this compound.
The pyran-2-one scaffold, in general, is a privileged structure in medicinal chemistry and drug discovery. [3]Derivatives of pyrans have shown a broad range of biological activities, making them attractive targets for the development of new therapeutic agents. [5][6]
Biological Activity and Potential in Drug Discovery
While specific biological studies on this compound are limited in the available literature, the broader class of pyran derivatives exhibits significant pharmacological potential.
-
Anticancer Activity: Numerous pyran-based compounds have demonstrated cytotoxic effects against various cancer cell lines. [13]Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The development of pyran-based PARP-1 inhibitors highlights their potential in cancer therapy. [7]* Antimicrobial Properties: Certain pyran derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. [3]The enone system within the pyran ring is often considered crucial for this antimicrobial activity.
-
Enzyme Inhibition: The pyrimidine-2,4,6-trione moiety, which can be synthesized from pyran precursors, has been identified as a core structure in inhibitors of enzymes such as tumor necrosis factor-alpha converting enzyme (TACE) and α-glucosidase. [14][15]This suggests that derivatives of this compound could be explored as potential enzyme inhibitors.
A General Protocol for In Vitro Cytotoxicity Screening
For researchers interested in evaluating the cytotoxic potential of this compound or its derivatives, a standard MTT assay can be employed.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its versatile reactivity, makes it an important synthon for the construction of diverse and complex heterocyclic molecules. While direct biological data on this specific trione is sparse, the established pharmacological importance of the broader pyran and pyrimidine-trione classes of compounds strongly suggests its potential as a scaffold for the development of new therapeutic agents. Further investigation into its biological activity and the exploration of its synthetic utility are warranted and hold significant promise for the fields of medicinal chemistry and drug discovery.
References
- Organic Syntheses. (n.d.). Acetonedicarboxylic acid.
- PrepChem. (n.d.). Synthesis of acetone dicarboxylic acid anhydride.
- NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-.
- Al-Warhi, T., et al. (2021). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. PubMed.
- Požgan, F., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc.
- Kaur, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 10521-08-1.
- Ospanov, M., et al. (2021). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis and Prediction of Its Biological Activity. MDPI.
- El-Sayed, N. N. E., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed.
- Asif, M. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate.
- El-Faham, A., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health.
- Lee, K., et al. (2005). Non-hydroxamate 5-phenylpyrimidine-2,4,6-trione derivatives as selective inhibitors of tumor necrosis factor-alpha converting enzyme. PubMed.
- SpectraBase. (n.d.). Acetic anhydride - Optional[13C NMR] - Chemical Shifts.
- LookChem. (n.d.). Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98.
- PubChem. (n.d.). Acetonedicarboxylic acid anhydride.
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
- Kaur, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Semantic Scholar.
- Escher, S. E., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. PubMed.
- ResearchGate. (n.d.). 2H-Pyran-2-ones from Trichoderma viride and Trichoderma asperellum.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health.
- ResearchGate. (n.d.). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis.
- Khan, M. A., et al. (2016). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health.
- Wąs-Gubała, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI.
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 12. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure and Tautomerism of 2H-Pyran-2,4,6(3H,5H)-trione
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive examination of 2H-Pyran-2,4,6(3H,5H)-trione, a molecule of significant interest in synthetic and medicinal chemistry. Also known by its synonyms, acetonedicarboxylic acid anhydride and 3-oxoglutaric anhydride, this cyclic trione serves as a versatile building block for more complex molecular architectures. This guide delves into the structural intricacies, tautomeric possibilities, and synthetic methodologies concerning this compound. While direct experimental spectroscopic and computational data for this compound are not extensively available in the current body of scientific literature, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust theoretical framework for its study.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₅H₄O₄ and a molecular weight of 128.08 g/mol . Its core structure consists of a six-membered pyran ring containing three carbonyl groups at positions 2, 4, and 6. The presence of the β-dicarbonyl moiety within the cyclic anhydride framework bestows upon it a unique chemical reactivity and a propensity for tautomerism.
| Property | Value | Source |
| Molecular Formula | C₅H₄O₄ | |
| Molecular Weight | 128.08 g/mol | |
| CAS Number | 10521-08-1 | [1] |
| Synonyms | Acetonedicarboxylic acid anhydride, 3-Oxoglutaric anhydride | [2] |
The Tautomeric Landscape of this compound
A central feature of this compound is its potential to exist in multiple tautomeric forms. This phenomenon arises from the migration of a proton, leading to a dynamic equilibrium between different isomers. The primary tautomerism at play is the keto-enol tautomerism, a common feature in β-dicarbonyl compounds.
The trione form is the classical representation, but the presence of acidic α-hydrogens allows for the formation of two potential enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.
Based on the principles of keto-enol tautomerism in cyclic systems, the enol forms are stabilized by the formation of a conjugated system. The relative stability of these tautomers is a subject for computational investigation, as direct experimental evidence is scarce.
Synthesis of this compound
The primary route to this compound is through the dehydration of its precursor, acetonedicarboxylic acid (also known as 3-oxoglutaric acid). This is typically achieved using a dehydrating agent such as acetic anhydride.
Experimental Protocol: Synthesis from Acetonedicarboxylic Acid
This protocol is adapted from established literature procedures.[3]
Materials:
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Benzene
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer, cool a mixture of 60 mL of glacial acetic acid and 43 mL of acetic anhydride to 0 °C using an ice bath.
-
Slowly add 40 g (0.27 mol) of acetonedicarboxylic acid to the cooled mixture with continuous stirring. It is critical to maintain the reaction temperature below 10 °C.
-
Continue stirring the mixture at this temperature. A light yellow precipitate should gradually form as the acetonedicarboxylic acid dissolves and reacts.
-
After 3 hours of reaction, collect the solid product by filtration.
-
Wash the collected solid sequentially with 30 mL of cold glacial acetic acid and then with 100 mL of benzene.
-
Dry the resulting white powder under high vacuum to yield this compound.
Expected Yield: Approximately 30 g (86%).
Spectroscopic Characterization (Theoretical)
In the absence of direct experimental spectra for this compound, we can predict its key spectroscopic features based on the analysis of its functional groups and comparison with related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the absorptions of its carbonyl groups. As a cyclic anhydride, it should exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.[4] The presence of a ketone carbonyl will likely add complexity to this region.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1820 & ~1750 | Strong | Asymmetric and symmetric C=O stretching of the anhydride |
| ~1720 | Strong | C=O stretching of the ketone |
| ~1200-1000 | Strong | C-O-C stretching of the anhydride |
| ~2900-3000 | Medium | C-H stretching of the methylene groups |
The presence of enol tautomers would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra would be crucial for elucidating the tautomeric equilibrium.
¹H NMR (Predicted):
-
Keto form: A singlet for the two equivalent methylene groups (C3-H₂ and C5-H₂), likely in the range of 3.0-4.0 ppm. The exact chemical shift would depend on the solvent.
-
Enol forms: The appearance of a vinyl proton signal (C=CH) between 5.0 and 6.0 ppm and a broad, exchangeable enolic hydroxyl proton signal (C=C-OH) further downfield would confirm the presence of enol tautomers. The integration of these signals relative to the methylene protons of the keto form would allow for the quantification of the tautomeric ratio.
¹³C NMR (Predicted):
-
Keto form: Three distinct carbonyl carbon signals are expected in the downfield region (160-200 ppm), one for the ketone and two for the anhydride carbonyls. A signal for the methylene carbons should appear around 40-50 ppm.
-
Enol forms: The presence of enol tautomers would be indicated by the appearance of signals for sp²-hybridized carbons (C=C) in the 90-150 ppm range, with the carbon bearing the hydroxyl group appearing at the lower end of this range.
Proposed Computational Investigation
To rigorously characterize the tautomeric equilibrium of this compound, a computational study using Density Functional Theory (DFT) is proposed.
Methodology:
-
Geometry Optimization: The geometries of the keto and all potential enol tautomers will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain theoretical IR spectra.
-
Energy Calculations: Single-point energy calculations will be performed at a higher level of theory to obtain accurate relative energies of the tautomers.
-
Solvent Effects: The influence of different solvents on the tautomeric equilibrium will be modeled using a polarizable continuum model (PCM).
-
NMR Prediction: Theoretical ¹H and ¹³C NMR chemical shifts will be calculated to aid in the interpretation of experimental spectra.
Conclusion and Future Outlook
This compound is a molecule with a rich chemical landscape, dominated by the interplay of its multiple carbonyl functionalities and the potential for tautomerism. While its synthesis is well-established, a detailed experimental and computational characterization of its structure and tautomeric equilibrium is a clear area for future research. The protocols and theoretical predictions outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the chemistry and potential applications of this versatile compound. A thorough understanding of its tautomeric behavior is paramount for controlling its reactivity and harnessing its full potential in the design of novel chemical entities.
References
- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
- Acetonedicarboxylic acid - Wikipedia. Wikipedia. [Link]
- US3963775A - Process for the production of 3-oxoglutaric acid - Google Patents.
- Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]
- This compound | CAS 10521-08-1 - Matrix Fine Chemicals.
- Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT - Scifiniti. Scifiniti. [Link]
- 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Acetic anhydride - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]
- Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. NIH. [Link]
- Acetic anhydride - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
- Showing metabocard for 3-Oxoglutaric acid (HMDB0013701).
- ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis | Request PDF - ResearchGate.
- The two steps in the decarboxylation of 3-oxoglutaric acid. - ResearchGate.
- The C=O Bond, Part IV: Acid Anhydrides - Spectroscopy Online. Spectroscopy Online. [Link]
- 3-Oxoglutaric Acid | Rupa Health. Rupa Health. [Link]
- (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. PubMed. [Link]
- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. ScienceScholar. [Link]
- Mastering .beta.-Keto Esters | Chemical Reviews - ACS Publications.
- 3-oxoglutaric acid - the NIST WebBook. NIST. [Link]
- Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones - OSTI.gov. OSTI.gov. [Link]
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions - MDPI. MDPI. [Link]
- Spectrophotometric studies on the decarboxylation of beta-ketoacids - PubMed. PubMed. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione from Acetone Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of the chemical synthesis of 2H-Pyran-2,4,6(3H,5H)-trione, a versatile heterocyclic compound also known as Triacetic Acid Lactone (TAL). The synthesis detailed herein utilizes acetone dicarboxylic acid as the primary precursor. This document elucidates the underlying chemical principles, a detailed step-by-step experimental protocol, characterization methods, and the mechanistic rationale behind the synthetic strategy. The content is structured to provide senior researchers and drug development professionals with a scientifically rigorous and practical resource for producing this valuable platform chemical.
Introduction: The Significance of this compound
This compound, or Triacetic Acid Lactone (TAL), is a member of the pyrone family of compounds and serves as a highly valuable and versatile intermediate in organic synthesis.[1] Its unique structure, featuring multiple electrophilic and nucleophilic centers, allows it to be a precursor for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] While biological routes to TAL using engineered microorganisms are of growing interest, chemical synthesis remains a fundamental and reliable method for producing this key synthon in a laboratory setting.[3][4]
This guide focuses on a robust chemical synthesis beginning with acetone dicarboxylic acid (3-oxoglutaric acid). This precursor can be readily prepared from inexpensive starting materials like citric acid, making the entire pathway economically viable.[5] The core of the synthesis involves an intramolecular cyclization and dehydration reaction, a fundamental transformation in organic chemistry.
Chemical Principles and Reaction Mechanism
The conversion of acetone dicarboxylic acid to this compound is fundamentally an intramolecular condensation-dehydration reaction. The process is facilitated by a strong dehydrating agent, typically acetic anhydride.
Mechanism:
-
Activation of Carboxylic Acids: The two carboxylic acid moieties of acetone dicarboxylic acid react with the dehydrating agent (acetic anhydride). This reaction forms a more reactive mixed anhydride intermediate.
-
Enolization: The central ketone's alpha-protons are acidic. In the reaction medium, the ketone can tautomerize to its enol form.
-
Intramolecular Cyclization (Acylation): The enol hydroxyl group acts as a nucleophile, attacking one of the activated carbonyl carbons of the mixed anhydride. This intramolecular acylation forms a six-membered ring.
-
Dehydration and Tautomerization: The resulting cyclic intermediate readily eliminates a molecule of acetic acid and water to form the stable pyrone ring system. The final product, this compound, exists in tautomeric equilibrium with its more stable enol form, 4-hydroxy-6-methyl-2-pyrone. In the literature, the terms acetonedicarboxylic anhydride and pyran-2,4,6-trione are often used interchangeably to describe this compound.[6]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the precursor, acetone dicarboxylic acid, followed by its conversion to the target compound.
Stage 1: Synthesis of Acetone Dicarboxylic Acid from Citric Acid
Acetone dicarboxylic acid is notoriously unstable and is typically prepared immediately before use.[5] A well-established procedure is the dehydration of citric acid using fuming sulfuric acid, as detailed in Organic Syntheses.[5]
Materials and Reagents (Stage 1)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity/Notes |
| Fuming Sulfuric Acid (20% SO₃) | Variable | ~1.6 L (3 kg) | Corrosive/Toxic. Handle in a fume hood. |
| Citric Acid (anhydrous, powder) | 192.12 | 700 g | Finely powdered for better reactivity. |
| Ice | 18.02 | ~2.5 kg | For cooling and quenching. |
| Ethyl Acetate | 88.11 | ~500 mL | For washing the product. |
Equipment (Stage 1)
-
5 L round-bottomed flask
-
Efficient overhead mechanical stirrer
-
Large ice-salt bath
-
Large Buchner funnel with a filter plate
-
Vacuum flask
Procedure (Stage 1)
-
Setup: In a well-ventilated fume hood, equip a 5 L round-bottomed flask with a powerful mechanical stirrer. Place the flask in a large ice-salt bath.
-
Acid Cooling: Carefully add 3 kg of fuming sulfuric acid to the flask. Cool the acid with stirring until the internal temperature reaches -5 °C. Extreme caution is required.
-
Citric Acid Addition: Begin the slow, portion-wise addition of 700 g of finely powdered citric acid. Maintain vigorous stirring and control the addition rate to keep the temperature below 0 °C until half the citric acid is added, then do not exceed 10 °C for the remainder of the addition. This process can take 3-4 hours.[5]
-
Reaction: Once addition is complete and all citric acid has dissolved, allow the temperature to rise gradually. A vigorous evolution of carbon monoxide will occur. Use intermittent cooling with an ice-water bath to control excessive frothing. Once the initial vigorous reaction subsides, warm the mixture to 30 °C and hold for about 2-3 hours, or until gas evolution ceases.[5]
-
Quenching: Cool the reaction mixture back down to 0 °C using the ice-salt bath. Very slowly and carefully, add ~2.4 kg of cracked ice in portions, ensuring the temperature does not rise above 10 °C initially.[5]
-
Isolation: Once all the ice has been added and the mixture is at 0 °C, filter the precipitated white solid as rapidly as possible using a Buchner funnel. Press the crystals firmly to remove as much sulfuric acid as possible.
-
Washing: Transfer the filter cake to a beaker and create a thick paste by stirring with 200-250 mL of ethyl acetate. Refilter and suck dry. Repeat the wash for a product free of sulfuric acid. The resulting acetone dicarboxylic acid should be used immediately in the next stage.[5]
Stage 2: Synthesis of this compound
This stage involves the critical cyclization and dehydration of the freshly prepared acetone dicarboxylic acid.
Materials and Reagents (Stage 2)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity/Notes |
| Acetone Dicarboxylic Acid | 146.09 | ~200 g (1.37 mol) | Freshly prepared from Stage 1. |
| Acetic Anhydride | 102.09 | 350 mL | Corrosive. Handle in a fume hood. |
| Diethyl Ether | 74.12 | ~100 mL | For washing. |
Procedure (Stage 2)
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 350 mL of acetic anhydride. Cool the anhydride to 0 °C.
-
Addition of Acid: Slowly add the ~200 g of freshly prepared acetone dicarboxylic acid to the cold acetic anhydride over a period of 30 minutes with vigorous stirring.
-
Reaction: Maintain the temperature at 0 °C and continue stirring for 3 hours. A white solid should precipitate during this time.
-
Isolation and Purification: Filter the white solid product and wash it with approximately 100 mL of cold diethyl ether.
-
Drying: Dry the resulting solid under vacuum at 50 °C for 3 hours to yield the final product, this compound.
The following diagram provides a visual summary of the experimental workflow.
Caption: Experimental workflow for the two-stage synthesis.
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point (m.p.): The literature value for the anhydride is approximately 134-138 °C. A sharp melting point in this range indicates high purity.
-
Infrared (IR) Spectroscopy: Expect strong carbonyl (C=O) stretching peaks characteristic of anhydrides and ketones, typically in the range of 1700-1850 cm⁻¹. The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the dehydration of the dicarboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the tautomeric nature, the spectrum can be complex. The trione form would show a singlet for the two equivalent CH₂ protons. The enol form (4-hydroxy-2-pyrone) would show distinct signals for the methyl group and the vinyl proton.
-
¹³C NMR: Will show multiple carbonyl signals and signals for the aliphatic carbons in the ring.
-
Expected Data Summary
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 134-138 °C |
| IR (KBr, cm⁻¹) | Strong C=O absorptions (~1750, ~1720 cm⁻¹), absence of broad O-H |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the tautomeric mixture, with characteristic peaks for CH₂ and enolic protons. |
| ¹³C NMR (DMSO-d₆) | Multiple signals in the carbonyl region (>160 ppm), signals for sp³ and sp² carbons in the ring structure. |
Conclusion
The synthesis of this compound from acetone dicarboxylic acid via dehydration with acetic anhydride is a reliable and scalable laboratory method. The procedure leverages fundamental organic reactions and readily available starting materials. By carefully controlling reaction temperatures and using the unstable acetone dicarboxylic acid precursor immediately after its preparation, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in chemical synthesis and drug development.
References
- Asian Journal of Chemistry, 25(1), 2013, 501-504. (Note: While this source was consulted for procedural elements, its final product identification differs from the core topic. It was used for preliminary reaction conditions.)
- Zha, W., et al. (2005). Microbial synthesis of triacetic acid lactone. Biotechnology Progress, 21(5), 1446-1451. [Link]
- Chia, M., et al. (2020). A polyketoacyl-CoA thiolase-dependent pathway for the synthesis of polyketide backbones.
- Frandsen, E. G., & Jacobsen, N. (1978). Acylation of pyran-2,4,6-trione (acetonedicarboxylic anhydride). Journal of the Chemical Society, Perkin Transactions 1, 933-936. [Link]
- Adams, R., Chiles, H. M., & Rassweiler, C. F. (1925). Acetonedicarboxylic acid. Organic Syntheses, 4, 1. [Link]
- LookChem. (n.d.). CAS 10521-08-1, 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98. [Link]
- Kozlov, A. P., et al. (2021). Triacetic acid lactone as a bioprivileged molecule in organic synthesis. Russian Chemical Reviews, 90(11), 1383–1405. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Microbial synthesis of triacetic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acylation of pyran-2,4,6-trione (acetonedicarboxylic anhydride) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Solubility Profile of 2H-Pyran-2,4,6(3H,5H)-trione: A Technical Guide for Researchers
Introduction
2H-Pyran-2,4,6(3H,5H)-trione, more commonly known as dehydroacetic acid (DHA), is a pyrone derivative with significant applications across the pharmaceutical, cosmetic, and food industries as a preservative due to its broad-spectrum antimicrobial activity.[1][2][3] For professionals in drug development and formulation science, a comprehensive understanding of its solubility characteristics is paramount for optimizing delivery systems, ensuring product stability, and meeting regulatory compliance. This technical guide provides an in-depth analysis of the solubility of dehydroacetic acid in various solvents, the underlying chemical principles, and robust methodologies for its empirical determination.
Molecular Structure and its Influence on Solubility
Dehydroacetic acid (C₈H₈O₄, Molar Mass: 168.148 g·mol⁻¹) is a white to cream-colored crystalline powder.[4][5] Its solubility is dictated by its molecular structure, which features a pyran-2,4-dione ring substituted with an acetyl group and a methyl group.[1] The presence of both polar (ketone and lactone functionalities) and nonpolar (methyl group and the carbon backbone) regions gives it a nuanced solubility profile.[6]
DHA exhibits tautomerism, existing in both enol and keto forms, which can influence its interactions with solvents.[6][7] The weakly acidic nature of the enolic hydroxyl group (predicted pKa ≈ 5.53) is a critical factor, as it allows for a significant increase in aqueous solubility in alkaline conditions through the formation of its highly soluble sodium salt.[2][4][5]
Qualitative and Quantitative Solubility of Dehydroacetic Acid
Dehydroacetic acid is generally characterized as being very slightly soluble or almost insoluble in water, while demonstrating moderate solubility in many organic solvents.[4][5][8] The solubility is a critical parameter for formulators, influencing the choice of solvent systems for various applications.
Below is a summary of the reported solubility of dehydroacetic acid in different solvents:
| Solvent | Type | Solubility ( g/100g ) at 25°C | Reference |
| Water | Polar Protic | < 0.1 | [1][4][9][10][11] |
| Acetone | Polar Aprotic | 22 | [1][4][12] |
| Benzene | Nonpolar | 18 | [1][4][12] |
| Ethanol | Polar Protic | ~2.86 (1g in 35mL) | [1][4][12] |
| Propylene Glycol | Polar Protic | 1.5 - 1.7 | [1][4][9] |
| Glycerin | Polar Protic | < 0.1 | [9][10][11] |
| Olive Oil | Nonpolar | < 1.6 | [9][10][11] |
Note: The solubility in ethanol is calculated from the reported value of 1 g dissolving in approximately 35 ml.
In contrast, the sodium salt of dehydroacetic acid exhibits significantly higher aqueous solubility. The sodium salt hydrate has a reported solubility of 33% in water at 25°C and 48% in propylene glycol.[1][4][12] This property is often exploited in formulations where a higher concentration in an aqueous medium is required.[2][5]
Causality of Solubility: Solvent-Solute Interactions
The observed solubility patterns can be explained by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute (DHA) and the solvent.
Caption: A stepwise workflow for the experimental determination of equilibrium solubility.
Detailed Experimental Protocol: Equilibrium Solubility Determination
1. Materials and Equipment:
-
Dehydroacetic acid (≥98.0% purity)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of dehydroacetic acid to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
3. Quantification:
a) High-Performance Liquid Chromatography (HPLC) Method: [13][14][15]
-
Rationale: HPLC offers high specificity and sensitivity for the quantification of DHA, especially in complex matrices. Reversed-phase HPLC is a common and effective mode of separation. [13][15]* Instrumentation: An HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm) and a UV detector is suitable. [14]* Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) to control the pH. [13][14]For example, a mobile phase of methanol/0.02mol/L ammonium acetate (5:95, V/V) has been reported.
-
Detection: Dehydroacetic acid has a UV absorbance maximum that can be used for detection, with wavelengths around 235 nm or 306 nm being effective. [13][14]* Calibration: Prepare a series of standard solutions of DHA of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the diluted sample and determine the concentration of DHA from the calibration curve.
b) UV-Vis Spectrophotometry Method:
-
Rationale: This method is simpler and faster than HPLC but may be less specific if other components in the sample absorb at the same wavelength. It is well-suited for solubility determination in pure solvents.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for dehydroacetic acid in the chosen solvent. This can be influenced by pH. [16] * Prepare a series of standard solutions of DHA and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert Law.
-
Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.
-
4. Calculation of Solubility:
Solubility ( g/100g ) = [(Concentration from analysis (g/mL) × Volume of solvent (mL)) / Mass of solvent (g)] × 100
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective application in scientific research and product development. Its limited aqueous solubility can be overcome by utilizing its highly soluble sodium salt or by formulating it in suitable organic solvent systems. The choice of solvent should be guided by the principles of intermolecular interactions and validated by empirical solubility determination. The methodologies outlined in this guide provide a robust framework for researchers to accurately assess the solubility of dehydroacetic acid, thereby facilitating the development of stable, effective, and safe formulations.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dehydroacetic acid.
- University of Hertfordshire. (2025). Dehydroacetic acid. AERU.
- Ataman Kimya. (n.d.). DEHYDROACETIC ACID.
- Wikipedia. (n.d.). Dehydroacetic acid.
- Ingredients Network. (n.d.). Dehydroacetic Acid | Nantong Acetic Acid Chemical Co., Ltd..
- Nantong Acetic Acid Chemical Co.,Ltd. (2025). Dehydroacetic Acid. Food, Beverage & Nutrition.
- Nantong Acetic Acid Chemical Co., Ltd. (n.d.). Dehydroacetic Acid.
- PubMed. (2002). Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography.
- Nantong Acetic Acid Chemical Co.,Ltd. (n.d.). Dehydroacetic Acid. Food, Beverage & Nutrition.
- Grokipedia. (n.d.). Dehydroacetic acid.
- SIELC Technologies. (n.d.). Separation of Dehydroacetic acid on Newcrom R1 HPLC column.
- PubMed. (2013). Absolute quantification of dehydroacetic acid in processed foods using quantitative ¹H NMR.
- Semantic Scholar. (n.d.). Absolute quantification of dehydroacetic acid in processed foods using quantitative ¹H NMR.
- GL Sciences. (n.d.). HPLC Analysis of Preservatives in Foods Example: Measurement of standards.
- Ataman Kimya. (n.d.). DEHYDROACETIC ACID.
- ResearchGate. (n.d.). [Determination of dehydroacetic acid and its sodium salt in food products and polymeric packing materials].
- Connect Chemicals. (n.d.). Structure Dehydroacetic acid Formula.
- ResearchGate. (n.d.). UV absorption spectra of dehydroacetic acid (3) and isodehydroacetic....
- FooDB. (2010). Showing Compound Dehydroacetic acid (FDB011130).
- PubMed. (2018). Ultraviolet-visible phototransformation of dehydroacetic acid - Structural characterization of photoproducts and global ecotoxicity.
- Ataman Kimya. (n.d.). DEHYDROACETIC ACID.
- ResearchGate. (n.d.). UV-visible phototransformation of dehydroacetic acid - Structural characterization of photoproducts and global ecotoxicity.
- Semantic Scholar. (n.d.). Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System.
- FAO AGRIS. (n.d.). Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System.
Sources
- 1. Dehydroacetic acid | 520-45-6 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Dehydroacetic acid CAS#: 520-45-6 [m.chemicalbook.com]
- 5. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 6. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 7. Dehydroacetic acid [sitem.herts.ac.uk]
- 8. Details [connectchemicals.com]
- 9. ingredientsnetwork.com [ingredientsnetwork.com]
- 10. ulprospector.com [ulprospector.com]
- 11. Dehydroacetic Acid [ntacf.com.cn]
- 12. Dehydroacetic acid | 520-45-6 [amp.chemicalbook.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Dehydroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
Discovery and history of pyran-2,4,6-triones
An In-Depth Technical Guide to the Pyran-2,4,6-trione Core: Discovery, Synthesis, and Applications of Dehydroacetic Acid and its Analogs
Abstract
The pyran scaffold is a foundational six-membered oxygen-containing heterocycle that serves as the core for a multitude of natural products and synthetic compounds with significant biological activity.[1][2][3] This technical guide delves into the specific class of pyran-2,4,6-triones, a versatile and reactive chemical scaffold whose history and utility are intrinsically linked to its most prominent member: Dehydroacetic Acid (DHA). We will explore the initial discovery of this compound, trace the evolution of its synthesis from early methods to modern industrial processes, and elucidate the chemical principles that make it a uniquely valuable synthon in organic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core's reactivity, detailed experimental protocols, and a survey of its broad applications, from industrial preservatives to precursors for pharmacologically active molecules.
The Pyran-2,4,6-trione Scaffold: An Introduction
The term "pyran-2,4,6-trione" describes a six-membered pyran ring bearing carbonyl groups at the 2, 4, and 6 positions. However, this structure exists in equilibrium with more stable tautomeric forms. The most widely studied and industrially significant member of this class is Dehydroacetic Acid (DHA) , whose IUPAC name is 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one.[4][5] DHA represents the stable enol tautomer and is the compound almost exclusively referenced when discussing this scaffold.
DHA presents as an odorless, colorless to white crystalline powder with a molecular formula of C₈H₈O₄.[4][5][6] It is nearly insoluble in water but shows moderate solubility in many organic solvents.[4][7] Its utility stems from the rich chemical reactivity endowed by its multiple functional groups: an enolic hydroxyl group, an acetyl carbonyl, a ring carbonyl, and an activated methyl group, making it a powerful building block for more complex molecules.[8][9]
Historical Perspective and Discovery
The exploration of pyrone derivatives began in the late 19th century, driven by a burgeoning interest in novel organic compounds with potential preservative and antimicrobial properties.[6] Dehydroacetic acid was first synthesized during this era, with some sources dating its initial preparation to 1866 via the pyrolysis of ethyl acetoacetate.[5] These early synthetic efforts, though perhaps not fully understood mechanistically at the time, laid the groundwork for the development of a compound that would find widespread use over a century later. Other early methods included its preparation from acetic anhydride's action on acetonedicarboxylic acid and as a byproduct in the pyrolysis of acetone.[10]
Foundational Synthetic Methodologies
The synthesis of the pyran-2,4,6-trione core, primarily as DHA, has evolved to optimize yield, purity, and industrial scalability. The choice of synthetic route is dictated by the availability of starting materials and the desired scale of production.
Industrial Standard: Base-Catalyzed Dimerization of Diketene
The most prevalent and economically viable method for the industrial production of DHA is the base-catalyzed dimerization of diketene.[4]
Causality and Experimental Rationale: Diketene, the dimer of ketene, is a highly reactive and versatile reagent derived from acetic acid. Its strained four-membered ring is prone to ring-opening upon nucleophilic attack. In this synthesis, a base catalyst (commonly an organic base such as pyridine, imidazole, or DABCO) facilitates the self-condensation of diketene.[4][6] The process involves an initial acetoacetylation followed by an intramolecular cyclization and condensation, which is energetically favorable as it forms a stable, conjugated six-membered pyrone ring. Careful control of temperature is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[11]
Experimental Protocol: Laboratory Scale Synthesis of Dehydroacetic Acid from Diketene
-
Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Catalyst Preparation: To the flask, add 50 mL of dry toluene and 1.0 g of imidazole. Stir the mixture to dissolve the catalyst.
-
Reactant Addition: Slowly add 42.0 g (0.5 mol) of diketene from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 60-70°C using a water bath.
-
Reaction: After the addition is complete, continue stirring the mixture at 70°C for an additional 2 hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath. The product will precipitate as a crystalline solid.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold toluene. Recrystallize the solid from ethanol or an ethanol/water mixture to yield pure dehydroacetic acid as white crystals.[6]
-
Drying: Dry the purified crystals in a vacuum oven at 50°C.
Reaction Mechanism: Dimerization of Diketene
Caption: Base-catalyzed dimerization of diketene to form Dehydroacetic Acid.
Historical Method: Self-Condensation of Ethyl Acetoacetate
An older but mechanistically insightful method involves the removal of ethanol from ethyl acetoacetate.[10]
Causality and Experimental Rationale: Heating ethyl acetoacetate in the presence of a mild base like sodium bicarbonate initiates a series of condensation reactions. The process involves the transesterification and subsequent cyclization of two molecules of ethyl acetoacetate, with the elimination of ethanol driving the reaction towards the formation of the thermodynamically stable pyrone ring. While effective, this method can be sensitive to scale, with yields reportedly decreasing in larger-scale reactions.[10]
Experimental Protocol: Synthesis from Ethyl Acetoacetate
(Adapted from Organic Syntheses, Coll. Vol. 4, p.238)[10]
-
Setup: Place 100 g (0.78 mol) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250 mL flask fitted for distillation.
-
Heating: Heat the flask so that the contents are kept just boiling. The reaction temperature will gradually rise to 200–210°C over 7-8 hours.
-
Distillation: During this time, collect the distillate, which is primarily ethanol (approx. 27 g). The reaction mixture will turn dark brown.
-
Isolation: While still hot, transfer the residue to a distillation flask and distill under reduced pressure.
-
Purification: Collect the fraction boiling up to 140°C at 12 mm Hg. This yields crude dehydroacetic acid. A purer product can be obtained by recrystallization from ethanol.[10]
Chemical Reactivity and Its Role as a Versatile Synthon
The synthetic value of DHA lies in its ability to act as a precursor for a vast array of other heterocyclic systems. Its multiple reactive sites allow for selective transformations, making it a cornerstone synthon for medicinal and materials chemistry.[8]
Ring Transformation to Pyridones
One of the most well-documented reactions of DHA is its conversion into 2,6-dimethyl-4-pyridone derivatives upon reaction with primary amines.[4][6]
Causality and Experimental Rationale: This transformation is a classic example of a ring-opening and recyclization (ANRORC) mechanism. The primary amine acts as a nucleophile, attacking the electron-deficient C6 position of the pyrone ring. This leads to the opening of the lactone. The resulting intermediate then undergoes an intramolecular condensation, eliminating water to form the more stable aromatic pyridone ring. This reaction provides a straightforward entry into the pyridone chemical space, which is of significant interest in drug discovery.
Reaction Workflow: DHA to Pyridone
Caption: Transformation of Dehydroacetic Acid into a 4-pyridone derivative.
Synthesis of Fused and Substituted Heterocycles
The acetyl group at the C3 position is a key handle for building other heterocyclic rings, such as pyrazoles.[9] Condensation with reagents like hydrazine hydrate or its derivatives allows for the construction of a five-membered pyrazole ring fused or linked to the pyrone core. This approach has been used to generate libraries of compounds for biological screening.[8][9]
Applications in Industry and Drug Development
The unique chemical properties of DHA and its derivatives have led to their adoption in a wide range of applications.
Industrial Applications
-
Cosmetic Preservative: DHA and its more water-soluble salt, sodium dehydroacetate, are widely used as preservatives in cosmetics and personal care products.[6][7][11] They are effective against the growth of fungi and bacteria, extending the shelf life of formulations like creams, lotions, and makeup.[6][11]
-
Food Additive (E265): It is used as a food preservative, for instance, to prevent bloating in pickles.[4]
-
Plasticizer: It serves as a plasticizer in the manufacture of synthetic resins.[4][6]
-
Dental Care: It has been used as an anti-enzyme agent in toothpastes.[4][6]
Pharmacological Activities and Drug Discovery
The pyran-2,4,6-trione core is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a broad spectrum of biological activities. The versatility of DHA allows for the synthesis of diverse molecular architectures, which have been explored for various therapeutic targets.
| Biological Activity | Description | Key References |
| Antimicrobial & Antifungal | The foundational activity of DHA, leading to its use as a preservative. Derivatives show broad-spectrum activity. | [1][4][6] |
| Anticancer | Certain DHA derivatives have demonstrated cytotoxic effects against various cancer cell lines. | [8][12] |
| Anti-inflammatory | Pyran-based compounds, including those derived from DHA, have shown potential as anti-inflammatory agents. | [1] |
| Enzyme Inhibition | The scaffold has been used to design inhibitors for enzymes such as HIV protease. | [1] |
| Neuroprotective | Pyran derivatives are being investigated for activity against neurodegenerative conditions like Alzheimer's disease. | [13] |
Conclusion and Future Outlook
From its discovery in the 19th century to its current status as an industrial chemical and versatile synthetic building block, the pyran-2,4,6-trione core, exemplified by dehydroacetic acid, has a rich history. Its straightforward and scalable synthesis, combined with a multiplicity of reactive sites, ensures its continued relevance. For drug development professionals, the DHA scaffold offers a reliable and cost-effective starting point for the exploration of new chemical space. Future research will likely focus on leveraging its proven synthetic utility to develop novel derivatives with enhanced potency and selectivity for a range of therapeutic targets, from oncology to infectious diseases, further cementing the legacy of this remarkable heterocyclic core.
References
- DEHYDROACETIC ACID. [online] atamankimya.com.
- DEHYDROACETIC ACID. [online] SpecialChem.
- Dehydroacetic acid. [online] Wikipedia.
- Dehydroacetic Acid and Its Derivatives. [online] Elsevier Shop.
- dehydroacetic acid. [online] Organic Syntheses Procedure.
- Prakash, O., Kumar, A., & Singh, S. P. (2004). SYNTHESIS OF HETEROCYCLIC COMPOUNDS FROM THE REACTIONS OF DEHYDROACETIC ACID (DHA)
- Dehydroacetic acid. [online] Grokipedia.
- Dehydroacetic Acid. [online] Essentiq Cosmetics.
- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Source not available.
- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. [online] NIH.
- A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. [online] Oriental Journal of Chemistry.
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [online] PubMed Central.
- 2-Pyrones possessing antimicrobial and cytotoxic activities | Request PDF. [online] ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. atamankimya.com [atamankimya.com]
- 7. essentiq-cosmetics.com [essentiq-cosmetics.com]
- 8. Dehydroacetic Acid and Its Derivatives - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: Nomenclature, Properties, and Synthetic Utility
This technical guide provides a comprehensive overview of 2H-Pyran-2,4,6(3H,5H)-trione, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, and its significant role as a synthetic building block. The information presented herein is curated to provide both foundational knowledge and practical insights for laboratory applications.
Introduction: The Versatile Chemistry of a Pyran Trione
This compound is a six-membered heterocyclic compound containing an oxygen atom and three carbonyl groups. Its structure, a cyclic anhydride of 3-oxoglutaric acid, endows it with a unique reactivity profile, making it a valuable intermediate in organic synthesis. The presence of multiple electrophilic centers allows for a variety of chemical transformations, rendering it a key starting material for the synthesis of more complex heterocyclic systems. Understanding the nuances of its nomenclature and chemical behavior is paramount for its effective utilization in research and development.
Nomenclature and Identification: A Compound of Many Names
One of the initial challenges researchers may face is the varied nomenclature for this compound. A thorough understanding of its synonyms and identifiers is crucial for comprehensive literature searches and clear communication.
The systematic IUPAC name for this compound is This compound . However, it is frequently referred to by several other names, stemming from its relationship with its acyclic precursor, 3-oxoglutaric acid.
Common synonyms and alternative names include:
-
3-Oxoglutaric anhydride
-
Acetonedicarboxylic anhydride
-
β-Ketoglutaric anhydride
-
Pyran-2,4,6-trione[1]
-
Glutaric anhydride, 3-oxo-
It is important to distinguish it from its open-chain, dicarboxylic acid form, 3-oxoglutaric acid , also known as acetonedicarboxylic acid or β-ketoglutaric acid. While related, their reactivity and applications differ.
Table 1: Key Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 10521-08-1 | [2] |
| Molecular Formula | C₅H₄O₄ | [2] |
| Molecular Weight | 128.08 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Melting Point | Decomposes |
| Boiling Point | Not available |
| Solubility | Reacts with water |
Synthesis and Reactivity: A Versatile Synthetic Building Block
The primary value of this compound in a research and development setting lies in its utility as a versatile building block for the synthesis of a wide array of heterocyclic compounds.[3] Its reactivity is dominated by the electrophilic nature of its three carbonyl carbons and the lability of the anhydride linkage.
General Synthesis
The most common laboratory synthesis of this compound involves the dehydration of its corresponding dicarboxylic acid, 3-oxoglutaric acid. This is a standard method for the preparation of cyclic anhydrides.[4]
Caption: General synthesis of this compound.
A detailed protocol for a similar anhydride synthesis is provided in Section 5.
Key Reactions
The pyran-2-one ring system is susceptible to nucleophilic attack at the C2, C4, and C6 positions.[3] This reactivity allows for the construction of various substituted and fused heterocyclic systems.
-
Reaction with Nucleophiles: this compound readily reacts with a variety of nucleophiles, such as amines, alcohols, and hydrazines. These reactions can lead to ring-opening or the formation of new heterocyclic rings. For instance, reactions with dinucleophiles can result in recyclization to form different heterocyclic scaffolds.[5][6]
-
Cycloaddition Reactions: The diene system within the pyran-2-one core can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic structures.[7]
The versatility of pyran-2-ones as building blocks in organic synthesis is well-documented, with applications in the synthesis of natural products and medicinally relevant molecules.[8]
Experimental Protocol: Synthesis of a Cyclic Anhydride
The following is a general, illustrative protocol for the synthesis of a cyclic anhydride from its corresponding dicarboxylic acid using acetic anhydride. This method can be adapted for the synthesis of this compound from 3-oxoglutaric acid.
Objective: To synthesize a cyclic anhydride via dehydration of a dicarboxylic acid.
Materials:
-
Dicarboxylic acid (e.g., 3-oxoglutaric acid)
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Recrystallization solvent (e.g., ethyl acetate/hexane mixture)[4]
Procedure:
-
Place the dicarboxylic acid into a round-bottom flask.
-
Add an excess of acetic anhydride to the flask.
-
Attach a reflux condenser and heat the mixture gently under reflux for 1-2 hours.[4]
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess acetic anhydride and the acetic acid byproduct by distillation, initially at atmospheric pressure and then under reduced pressure.[4]
-
The crude solid anhydride can then be purified by recrystallization. A common solvent system for this is dissolving the product in a minimal amount of hot ethyl acetate and then adding hexane to induce crystallization upon cooling.[4]
-
Filter the crystalline product, wash with a cold solvent (e.g., hexane), and dry under vacuum.
Caption: Experimental workflow for cyclic anhydride synthesis.
Applications in Research and Drug Development
While direct pharmaceutical applications of this compound itself are not widely reported, its significance lies in its role as a precursor and building block in the synthesis of more complex, biologically active molecules.
-
Scaffold for Heterocyclic Libraries: The reactivity of the trione allows for its use in combinatorial chemistry to generate libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.
-
Synthesis of Bioactive Pyran Derivatives: The pyran-2-one moiety is a structural motif found in numerous natural products with a wide range of biological activities.[8] Synthetic methodologies utilizing this compound can provide access to novel analogues of these natural products.
-
Prodrug Strategies: The anhydride functionality itself has been explored in prodrug design. Anhydride prodrugs of carboxylic acid-containing drugs can be synthesized to improve their pharmacokinetic properties, such as extending their duration of action.[9] This concept could potentially be applied to create novel therapeutic agents.
Conclusion
This compound is a chemically intriguing and synthetically valuable compound. Its rich reactivity, stemming from the presence of multiple carbonyl groups and an anhydride linkage, makes it a powerful tool for the construction of diverse and complex molecular architectures. A thorough understanding of its nomenclature, properties, and chemical behavior, as outlined in this guide, is essential for harnessing its full potential in organic synthesis, medicinal chemistry, and the broader field of drug discovery and development.
References
- Google Patents. (n.d.). Process for the production of 3-oxoglutaric acid.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 10521-08-1.
- Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Journal of Chemistry.
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.).
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.).
- Reaction of pyrone 5a with N-nucleophiles for the synthesis of fluorin
- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (n.d.).
- The two steps in the decarboxylation of 3-oxoglutaric acid. (n.d.).
- Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid. (2014). Asian Journal of Chemistry.
- Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. (n.d.). RSC Publishing.
- ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. (n.d.).
- Cenmed Enterprises. (n.d.). 3 Oxoglutaric Acid For Synthesis.
- Google Patents. (n.d.). Processes for the synthesis of 3-isobutylglutaric acid.
- Organic Chemistry Portal. (n.d.). Anhydride synthesis.
- Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE.
- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
- How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. (2025).
- Anhydride prodrugs for nonsteroidal anti-inflamm
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 10521-08-1 [matrix-fine-chemicals.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 7. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Heterocyclic Scaffolds: A Guide to the Nucleophilic Reactivity of 2H-Pyran-2,4,6(3H,5H)-trione
An In-depth Technical Guide for Drug Development Professionals
Abstract
2H-Pyran-2,4,6(3H,5H)-trione, commonly known as dehydroacetic acid (DHA), is a remarkably versatile and reactive pyrone derivative that has garnered significant attention in synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring multiple electrophilic centers, makes it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds.[3][4] This guide provides an in-depth exploration of the reactivity of DHA with various nucleophiles. We will dissect the core principles governing its reactivity, detail specific reaction pathways with nitrogen, oxygen, and carbon nucleophiles, and provide practical, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage DHA as a strategic building block in the creation of novel molecular architectures.
The Core Chemistry of this compound (DHA)
Dehydroacetic acid is a multifaceted molecule whose reactivity is governed by the interplay of several functional groups within its six-membered ring structure. Understanding these features is paramount to predicting and controlling its transformations.
1.1. Structural Features and Electrophilic Hotspots
The structure of DHA contains several key features that dictate its chemical behavior:
-
Cyclic Anhydride-like Moiety: The C2 and C6 carbonyl groups flanking the ring oxygen atom impart reactivity similar to that of cyclic anhydrides, making them susceptible to nucleophilic acyl substitution.[5][6]
-
β-Diketone System: The C4 and C6 carbonyls form a β-dicarbonyl system, which can exist in equilibrium with its enol tautomer. This enolic hydroxyl at C4 is acidic.
-
α,β-Unsaturated Carbonyl: The C4-carbonyl and the C5-C6 double bond constitute a Michael acceptor system, although this reactivity is often secondary to attacks at the carbonyl carbons.[7]
-
Exocyclic Acetyl Group: The acetyl group at C3 is another key electrophilic site, often initiating reactions with dinucleophiles.
These features create a landscape of electrophilic centers, primarily at the C2, C4, C6, and the exocyclic acetyl carbonyl carbons.[4] The specific site of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions employed.
Figure 1: Key electrophilic sites on the DHA molecule.
Reactions with Nitrogen Nucleophiles: Gateway to N-Heterocycles
The reaction of DHA with nitrogen-containing nucleophiles is the most extensively studied and synthetically valuable transformation, providing access to a wide range of heterocyclic systems.[1][8] The outcome is highly dependent on whether the amine is primary, secondary, or a dinucleophile like hydrazine.
2.1. Primary Amines: Condensation and Ring Transformation
Primary amines react readily with DHA, typically leading to the formation of substituted pyridone or pyrimidine derivatives.[8][9] The reaction mechanism is a fascinating cascade that begins with the nucleophilic attack of the amine.
Mechanism Insight: The reaction is believed to proceed via an initial condensation between the primary amine and the C3-acetyl group to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the C6 carbonyl, leading to cyclization and subsequent dehydration. This ring-transformation process effectively replaces the ring oxygen of the pyran with nitrogen, yielding a pyridone core.
Figure 2: General mechanism for pyridone synthesis from DHA.
This powerful transformation allows for the generation of complex heterocyclic scaffolds from simple starting materials and is a cornerstone of DHA chemistry in drug discovery.
2.2. Hydrazines and Hydroxylamine: Formation of Five-Membered Rings
When DHA is treated with dinucleophiles such as hydrazine or hydroxylamine, the reaction pathway shifts to favor the formation of five-membered heterocyclic rings fused to the pyran core or resulting from its rearrangement.
-
Hydrazines: The reaction with substituted hydrazines typically involves an attack on the β-dicarbonyl system (C4 and C6), leading to the formation of pyrazole derivatives.[4] This process often involves the opening of the pyran ring, followed by recyclization.
-
Hydroxylamine: Similarly, reaction with hydroxylamine hydrochloride can lead to isoxazole derivatives through a comparable ring-opening and recyclization cascade.[4]
These reactions highlight the ability of DHA to act as a synthon for various heterocyclic systems depending on the chosen nucleophile.
| Nucleophile Class | Primary Reagent | Major Heterocyclic Product | Reference |
| Primary Amines | R-NH₂ | Substituted Pyridones/Pyrimidines | [1][8] |
| Secondary Amines | R₂NH | Ring-opened amides | [10] |
| Hydrazines | R-NHNH₂ | Pyrazole derivatives | [4] |
| Hydroxylamine | NH₂OH·HCl | Isoxazole derivatives | [4] |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | 1,5-Benzodiazepine derivatives | [11] |
Table 1: Summary of Heterocyclic Products from DHA and N-Nucleophiles.
Reactions with Other Nucleophiles
While less common than reactions with amines, the interaction of DHA with other nucleophiles provides further synthetic utility.
3.1. O-Nucleophiles: Hydrolysis and Alcoholysis
Like other cyclic anhydride and ester systems, DHA is susceptible to hydrolysis and alcoholysis under appropriate conditions.[12]
-
Hydrolysis: In the presence of strong acid or base, the pyran ring can be opened by water to yield an acyclic triketo-acid, which is often unstable.
-
Alcoholysis: Reaction with alcohols, particularly under acid catalysis, can lead to the formation of esters via the opening of the pyran ring.
3.2. C-Nucleophiles: Michael Addition and Annulation
The conjugated system within DHA allows for reactions with carbon nucleophiles, such as enolates or organometallics, though these reactions can be complex.[7] The primary mode of reaction is often a Michael-type conjugate addition to the α,β-unsaturated ketone system. These reactions can be used to build carbon-carbon bonds and construct more complex carbocyclic or heterocyclic frameworks.[13][14]
Experimental Protocols: A Practical Approach
To bridge theory and practice, this section provides a representative, detailed protocol for the synthesis of a pyridone derivative, a common and highly valuable transformation of DHA.
4.1. Synthesis of 1-Butyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
This protocol describes a typical condensation and ring transformation reaction using a primary amine.
Scientist's Note: This procedure exemplifies the conversion of the pyran ring into a pyridone ring. The use of glacial acetic acid serves as both a solvent and a catalyst, facilitating the initial enamine formation and the subsequent dehydration step.
Materials:
-
This compound (DHA) (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve dehydroacetic acid (1.0 g, 5.95 mmol) in glacial acetic acid (20 mL).
-
Addition of Nucleophile: To the stirring solution, add n-butylamine (0.48 g, 6.54 mmol, 1.1 eq) dropwise at room temperature. An initial exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature and then pour it slowly into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2 x 20 mL) to remove residual acetic acid.
-
Purification: Dry the crude product in a desiccator. For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water.
Figure 3: Experimental workflow for pyridone synthesis.
Conclusion and Future Directions
This compound is more than just a simple pyrone; it is a powerful and versatile platform for heterocyclic synthesis. Its predictable, yet tunable, reactivity with nucleophiles allows chemists to readily access a vast chemical space, particularly rich in nitrogen-containing heterocycles like pyridones and pyrazoles.[1][4] The transformations discussed herein are robust and scalable, making DHA an attractive starting material for library synthesis in drug discovery programs. Future research will likely focus on developing stereoselective transformations of DHA derivatives and exploring its utility in novel multicomponent reactions to build molecular complexity with greater efficiency.
References
- What Are Cyclic Anhydrides? - Chemistry For Everyone.YouTube.
- Kinetics of reaction of dehydroacetic acid. I. Reaction with primary amines. I.PubMed.
- Reactivity of Dehydroacetic Acid in Organic Synthesis.ResearchGate.
- Reactions of dehydroacetic acid and related pyrones with secondary amines.ACS Publications.
- Reactivity of dehydroacetic acid in organic synthesis.Taylor & Francis Online.
- Reactivity of some structural analogs of dehydroacetic acid DHA with o-phenylenediamine.Source.
- Acid Anhydride Chemistry.Chemistry LibreTexts.
- Chemistry of Acid Anhydrides.Chemistry LibreTexts.
- Michael Reaction.NROChemistry.
- Dehydroacetic acid.Wikipedia.
- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.MDPI.
- 8-Aryloct-7-en-2,4,6-triones as Useful Precursors for the Regioselective Synthesis of Some New 2-Methyl-5-styryl-7-thioxo-6,7-di.Connect Journals.
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.PMC.
- PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael Reaction | NROChemistry [nrochemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetics of reaction of dehydroacetic acid. I. Reaction with primary amines. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Reactivity of some structural analogs of dehydroacetic acid DHA with o-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: A Versatile Precursor in Modern Organic Synthesis
Abstract
2H-Pyran-2,4,6(3H,5H)-trione, also known as acetonedicarboxylic anhydride or β-ketoglutaric anhydride, is a highly reactive cyclic anhydride that serves as a potent and versatile C5 building block in organic synthesis. Its intrinsic reactivity, stemming from the strained anhydride ring and the presence of multiple electrophilic centers, allows for facile ring-opening and subsequent cyclization cascades. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of this precursor for an audience of researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic rationale behind its transformations into a diverse array of heterocyclic scaffolds, including pyridones and pyrimidines, which are privileged structures in pharmaceutical chemistry.[1][2][3][4] This document aims to be a comprehensive resource, complete with detailed experimental protocols and data, to empower scientists in leveraging this precursor for the efficient construction of molecular complexity.
Introduction: The Strategic Value of a Simple Precursor
In the quest for novel therapeutic agents, the efficient synthesis of diverse heterocyclic scaffolds is paramount. This compound (CAS 10521-08-1) emerges as a precursor of significant strategic value.[5] Structurally, it is the cyclic anhydride of acetonedicarboxylic acid, a molecule featuring a central ketone flanked by two carboxylic acid groups.[6][7] This arrangement imparts a unique dual reactivity: it behaves as a highly electrophilic anhydride susceptible to nucleophilic attack, and its core structure is a masked β-dicarbonyl system.
This reactivity profile makes it an ideal starting point for constructing a variety of six-membered nitrogen-containing heterocycles. The pyran and pyrimidine cores, readily accessible from this trione, are found in a vast number of natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][8] By understanding and harnessing the chemistry of this simple yet powerful precursor, researchers can rapidly generate libraries of complex molecules for drug discovery pipelines.
Synthesis of the Precursor: Accessing the Building Block
The preparation of this compound is straightforward, typically involving the dehydration of its parent acid, acetonedicarboxylic acid. Acetonedicarboxylic acid itself is readily prepared from the inexpensive and widely available starting material, citric acid, through a process of dehydration and decarboxylation using fuming sulfuric acid or chlorosulfonic acid.[9][10][11]
The subsequent cyclization to the anhydride is achieved by treating acetonedicarboxylic acid with a strong dehydrating agent, such as acetic anhydride, at low temperatures.[9][12] This reaction is efficient and generally provides the product as a stable, crystalline solid that can be isolated and stored for future use.
Caption: Synthesis pathway for this compound.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
Acetonedicarboxylic acid (1.0 eq)
-
Acetic anhydride (approx. 2.5 mL per g of acid)
-
Diethyl ether (for washing)
-
Ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add acetic anhydride and cool the flask to 0 °C in an ice bath.
-
While stirring vigorously, slowly add finely powdered acetonedicarboxylic acid to the cold acetic anhydride over a period of 30 minutes. Maintain the temperature at 0 °C.
-
Continue stirring the resulting slurry at 0 °C for an additional 3 hours. A white precipitate will form.
-
Collect the solid product by vacuum filtration, washing it thoroughly with cold diethyl ether to remove residual acetic anhydride and acetic acid.
-
Dry the white solid under vacuum at a temperature not exceeding 50 °C to yield pure this compound.[12]
Core Reactivity: A Mechanistic Perspective
The synthetic utility of this compound is governed by the principles of nucleophilic acyl substitution. The anhydride linkage makes the carbonyl carbons at positions 2 and 6 highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The Key Transformation: Nucleophilic Ring-Opening
The primary and most synthetically valuable reaction is the nucleophilic attack on one of the anhydride carbonyls.[13][14][15] This initial step is a classic addition-elimination mechanism that results in the opening of the pyran ring.[16] The product is a linear β-keto acid derivative, which retains significant chemical potential for subsequent transformations.
Caption: General mechanism of nucleophilic ring-opening and cyclization.
The nature of the nucleophile dictates the structure of the ring-opened intermediate and, consequently, the final heterocyclic product. This modularity is the cornerstone of its application as a precursor.
Applications in Heterocyclic Synthesis
By selecting the appropriate nucleophilic partner, a diverse range of valuable heterocyclic cores can be accessed in a controlled and often high-yielding manner.
Synthesis of Pyridone and Pyrimidine Scaffolds
The reaction of this compound with nitrogen nucleophiles is a powerful method for constructing N-heterocycles.
-
With Ammonia and Primary Amines: Reaction with ammonia or primary amines (R-NH₂) leads to the formation of 4,6-dihydroxy-2-pyridone derivatives.[17] The reaction proceeds via the ring-opened β-keto amide intermediate, which undergoes a subsequent intramolecular condensation (dehydration) to form the stable six-membered pyridone ring. These structures are prevalent in medicinal chemistry.
-
In Multicomponent Reactions: The trione can act as a key component in multicomponent reactions (MCRs). For instance, in a reaction with an aldehyde and a urea or barbituric acid derivative, it can lead to complex fused pyrano[2,3-d]pyrimidine systems.[1][18][19] These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials.[20][21][22]
Experimental Protocol 2: Synthesis of 1-Benzyl-4,6-dihydroxy-2-pyridone
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of glacial acetic acid.
-
Add benzylamine dropwise to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
If precipitation is slow, the mixture can be poured into cold water to facilitate solidification.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-benzyl-4,6-dihydroxy-2-pyridone.
Data Summary Table
| Nucleophile (Input) | Intermediate Type | Final Heterocyclic Core (Output) | Significance |
| Ammonia (NH₃) | β-Keto Amide | 4,6-Dihydroxy-2-pyridone | Core of many bioactive molecules |
| Primary Amine (R-NH₂) | N-Substituted β-Keto Amide | 1-Substituted-4,6-dihydroxy-2-pyridone | Access to functionalized pyridones |
| Hydrazine (H₂N-NH₂) | β-Keto Hydrazide | Pyrazolone derivative | Important pharmacophore |
| Urea / Barbituric Acid + Aldehyde | Knoevenagel/Michael Adduct | Pyrano[2,3-d]pyrimidine | Fused heterocyclic systems[4][8] |
Strategic Workflow in Drug Discovery
The true power of this compound is realized when it is integrated into a drug discovery workflow. Its predictable reactivity allows for the systematic generation of focused chemical libraries targeting specific biological pathways.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]
- 6. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reactionweb.io [reactionweb.io]
- 15. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemistry of Pyran-2,4,6-trione: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Versatile Pyran-2,4,6-trione Scaffold
The pyran-2,4,6-trione core, a six-membered heterocyclic ring, represents a privileged scaffold in the fields of organic synthesis and medicinal chemistry. Its unique structural and electronic properties, characterized by multiple reactive sites, make it a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the chemistry of pyran-2,4,6-trione, from its fundamental synthesis and reactivity to its significant applications in the development of novel therapeutic agents. For researchers, scientists, and drug development professionals, a thorough understanding of this scaffold's chemical behavior is paramount for leveraging its full potential in the design of new molecular entities with desired biological activities. The pyran ring is a key component in numerous biologically active molecules, including many natural products with anticancer, anti-inflammatory, and antimicrobial properties[1].
Synthesis of the Pyran-2,4,6-trione Core: A Self-Validating Protocol
The most common and practical synthesis of pyran-2,4,6-trione, also known as acetonedicarboxylic anhydride, involves the dehydration of acetonedicarboxylic acid. This process is typically achieved by treatment with a dehydrating agent such as acetic anhydride.
Synthesis of Acetonedicarboxylic Acid from Citric Acid
Acetonedicarboxylic acid is readily prepared from the inexpensive and widely available starting material, citric acid. The reaction involves the treatment of citric acid with fuming sulfuric acid, leading to decarbonylation and dehydration.
Experimental Protocol: Synthesis of Acetonedicarboxylic Acid
-
In a well-ventilated fume hood, carefully add 700 g of finely powdered citric acid to 3 kg of fuming sulfuric acid (20% SO₃) in a flask equipped with a mechanical stirrer, while maintaining the temperature below -5 °C using an ice-salt bath.
-
Once the addition is complete, allow the reaction mixture to slowly warm to 30 °C and stir until the foaming subsides, indicating the completion of the reaction (approximately 2-3 hours).
-
Cool the reaction mixture to 0 °C and slowly add 2400 g of crushed ice, ensuring the temperature does not exceed 30 °C.
-
Cool the resulting solution to 0 °C and filter the precipitated acetonedicarboxylic acid. Wash the solid with ice-cold water and dry under vacuum to yield the product.
Synthesis of Pyran-2,4,6-trione (Acetonedicarboxylic Anhydride)
The synthesized acetonedicarboxylic acid is then cyclized to pyran-2,4,6-trione using acetic anhydride.
Experimental Protocol: Synthesis of Pyran-2,4,6-trione [2]
-
To 350 mL of acetic anhydride cooled to 0 °C, slowly add 200 g of acetonedicarboxylic acid with vigorous stirring over 30 minutes.
-
Continue stirring the mixture at 0 °C for 3 hours, during which a white solid will precipitate.
-
Filter the solid, wash with 100 mL of diethyl ether, and dry under vacuum at 50 °C for 3 hours to obtain pyran-2,4,6-trione. The melting point of the product is typically in the range of 134-136 °C.
This two-step process provides a reliable and scalable method for the preparation of the pyran-2,4,6-trione core, a crucial starting material for the synthesis of a wide range of derivatives.
Diagram of the Synthesis of Pyran-2,4,6-trione
Caption: Synthesis of Pyran-2,4,6-trione from Citric Acid.
Chemical Properties and Reactivity of the Pyran-2,4,6-trione Ring
The chemistry of pyran-2,4,6-trione is dominated by the presence of three carbonyl groups and an ether linkage within a cyclic structure. This arrangement confers a high degree of reactivity, particularly towards nucleophiles.
Tautomerism
Pyran-2,4,6-trione can exist in different tautomeric forms. The trione form is in equilibrium with its enol tautomers. Computational studies using Density Functional Theory (DFT) on related pyran-2,4-dione derivatives have shown that the enolic forms are often more stable, with the exact equilibrium depending on the substitution pattern and the solvent[3][4]. The presence of these tautomers is crucial as it influences the regioselectivity of subsequent reactions.
Tautomeric Equilibrium of Pyran-2,4,6-trione
Caption: Tautomeric forms of Pyran-2,4,6-trione.
Reactivity towards Nucleophiles
The carbonyl carbons of the pyran-2,4,6-trione ring are highly electrophilic and readily undergo nucleophilic acyl substitution reactions. The cyclic anhydride nature of the molecule makes it particularly susceptible to ring-opening reactions when treated with nucleophiles such as amines, alcohols, and water.
Reaction with Amines: The reaction of pyran-2,4,6-trione with amines is a versatile method for the synthesis of a variety of nitrogen-containing heterocycles. Depending on the reaction conditions and the nature of the amine, the reaction can lead to the formation of amides, pyridones, or other fused heterocyclic systems. For instance, reaction with primary amines can lead to ring opening followed by recyclization to form pyridone derivatives.
Mechanism of Reaction with Primary Amines:
-
Nucleophilic Attack: The amine attacks one of the carbonyl carbons (typically at the 2- or 6-position) of the pyran-2,4,6-trione ring.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the pyran ring to form an open-chain intermediate.
-
Recyclization: The newly formed amide can then undergo an intramolecular condensation with another carbonyl group in the chain to form a new heterocyclic ring, often a pyridone derivative.
Reaction of Pyran-2,4,6-trione with a Primary Amine
Caption: General reaction pathway with a primary amine.
Applications of Pyran-2,4,6-trione in Drug Development
The pyran-2,4,6-trione scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The ability to readily modify the core structure allows for the generation of large libraries of compounds for screening against various therapeutic targets.
Anticancer Activity
A number of pyran-2,4,6-trione derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. For example, pyrano[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerases-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells[5]. Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. Several pyrano[2,3-d]pyrimidine derivatives have shown promising anticancer activity against various cell lines, with some exhibiting IC₅₀ values in the nanomolar range[5][6].
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of pyran-2,4,6-trione have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes[7][8]. The anti-inflammatory potential of these compounds makes them attractive candidates for the development of new treatments for inflammatory disorders.
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyran-2,4,6-trione derivatives have been explored for their antibacterial and antifungal activities. Fused pyran systems, in particular, have shown promising antimicrobial properties against a range of pathogenic microorganisms[9]. The minimum inhibitory concentration (MIC) values for some of these compounds are in the low microgram per milliliter range, highlighting their potential as leads for the development of new antimicrobial drugs.
Quantitative Biological Data of Pyran-2,4,6-trione Derivatives
| Compound Class | Derivative | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |
| Pyrano[2,3-d]pyrimidine | Compound S7 | Anticancer | PARP-1 | 3.61 nM | [5] |
| Pyrano[2,3-d]pyrimidine | Compound S2 | Anticancer | PARP-1 | 4.06 nM | [5] |
| Pyrano[2,3-d]pyrimidine | Compound 2 | Anticancer | HeLa | 3.46 µM | [6] |
| Pyrano[2,3-d]pyrimidine | Compound 5 | Anticancer | HeLa | 4.36 µM | [6] |
| Fused Pyran | Compound 5b | Antimicrobial | S. pneumoniae | 6.25 µg/mL | [9] |
| Fused Pyran | Compound 5f | Antimicrobial | C. tetani | 6.25 µg/mL | [9] |
| Pyrimidine-2,4,6-trione | RO-28-2653 | Anti-invasive | MMP-2, MMP-9, MT1-MMP | - |
Conclusion and Future Outlook
The pyran-2,4,6-trione scaffold is a remarkably versatile and valuable tool in the arsenal of medicinal chemists and drug discovery professionals. Its straightforward synthesis and diverse reactivity provide a robust platform for the creation of novel molecular architectures with a wide range of biological activities. The demonstrated efficacy of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents underscores the immense potential of this heterocyclic core.
Future research in this area will likely focus on several key aspects. The development of more selective and potent inhibitors of specific biological targets will continue to be a major driver of innovation. A deeper understanding of the structure-activity relationships of pyran-2,4,6-trione derivatives, aided by computational modeling and high-throughput screening, will be crucial for the rational design of new drug candidates. Furthermore, the exploration of novel synthetic methodologies to access more complex and diverse derivatives of this scaffold will open up new avenues for drug discovery. While no pyran-2,4,6-trione derivatives are currently in late-stage clinical trials, the promising preclinical data for many of these compounds suggest that they hold significant promise for the future of medicine. The continued investigation of this remarkable heterocyclic system is sure to yield exciting new discoveries and contribute to the development of the next generation of therapeutic agents.
References
- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (URL: [Link])
- Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus. Bioorganic & Medicinal Chemistry Letters, 21(20), 6166-6169. (URL: [Link])
- Synthesis of acetone dicarboxylic acid anhydride. PrepChem. (URL: [Link])
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Medicinal Chemistry, 12(4), 543-555. (URL: [Link])
- Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 56(3), 842-848. (URL: [Link])
- Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 14(13), 1105-1122. (URL: [Link])
- Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(5), 719-725. (URL: [Link])
- Dehydroacetic Acid and Its Derivatives: Useful Synthons in Organic Synthesis. Elsevier. (URL: [Link])
- Nucleophilic Acyl Substitution. BYJU'S. (URL: [Link])
- What Are Cyclic Anhydrides? - Chemistry For Everyone. YouTube. (URL: [Link])
- Advances in the synthesis of dehydroacetic acid based pyrazole-pyridine conjugates with promising anti-malarial and anti-inflammatory potentials. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2255. (URL: [Link])
- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. (URL: [Link])
- Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4446-4455. (URL: [Link])
- Study of Dehydro Acetic Acid : Chemical and Biological Activity.
- 4.3 Acid anhydrides - Organic Chemistry II. Fiveable. (URL: [Link])
- asian journal of chemistry. (URL: [Link])
- A novel synthesis of fused pyrazole systems as antimicrobial agents. Die Pharmazie, 59(4), 275-278. (URL: [Link])
- Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S142-S147. (URL: [Link])
- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. (URL: [Link])
- Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. (URL: [Link])
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. (URL: [Link])
- acetonedicarboxylic acid. Organic Syntheses. (URL: [Link])
- 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. (URL: [Link])
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. (URL: [Link])
- 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. (URL: [Link])
- 7.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. (URL: [Link])
- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8111. (URL: [Link])
- Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols. Structure−Reactivity Relationships. The Journal of Organic Chemistry, 68(13), 5121-5126. (URL: [Link])
- Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.
- Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Molecules, 25(18), 4239. (URL: [Link])
- Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff deriv
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Molbank, 2019(2), M1063. (URL: [Link])
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4618. (URL: [Link])
- Reaction of hexahydropyirimidine-2,4,6-trione with naphthalen-2-amine and benzaldehydes.
- A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives. RSC Advances, 6(57), 52201-52211. (URL: [Link])
- 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Scifiniti. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 9. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Pyran Derivatives from Cyclic 1,3-Dicarbonyl Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyran Scaffold and the Role of Cyclic Active Methylene Precursors
The pyran ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Derivatives containing the pyran motif have demonstrated potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][3][4] A powerful and versatile strategy for constructing highly functionalized pyran-containing heterocycles involves the use of cyclic 1,3-dicarbonyl compounds as key building blocks.
While the specific compound 2H-Pyran-2,4,6(3H,5H)-trione is a reactive anhydride, the vast majority of robust and high-yield synthetic routes toward fused pyran systems employ more stable and widely accessible cyclic active methylene compounds. Among the most prominent of these is Pyrimidine-2,4,6(1H,3H,5H)-trione , commonly known as barbituric acid . The exceptional reactivity of the C5 methylene protons in barbituric acid, flanked by three carbonyl groups, makes it an ideal nucleophile for constructing complex molecular architectures, particularly the medicinally significant pyrano[2,3-d]pyrimidine core.
This guide provides an in-depth exploration of the primary synthetic methodologies for derivatizing barbituric acid and related 1,3-dicarbonyls to yield fused pyran heterocycles. We will detail the underlying reaction mechanisms, provide step-by-step experimental protocols, and discuss the critical parameters that ensure successful and reproducible synthesis.
Core Synthetic Strategy: Multicomponent Reactions for Pyrano[2,3-d]pyrimidine Synthesis
The most efficient and atom-economical approach to synthesizing complex pyran derivatives from barbituric acid is through one-pot, multicomponent reactions (MCRs).[5][6] This strategy typically involves the reaction of an aldehyde, barbituric acid (or a derivative), and a C-H acid like malononitrile. The reaction proceeds through a domino sequence of a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization.[4]
Mechanism of the Domino Knoevenagel-Michael-Cyclization Reaction
The reaction cascade is a hallmark of efficiency in organic synthesis. The generally accepted mechanism proceeds as follows[4]:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (1) and malononitrile (2) . This step rapidly forms a highly electrophilic arylidene malononitrile intermediate (A) .[7]
-
Michael Addition: The active methylene group of barbituric acid (3) , deprotonated by the base, acts as a nucleophile. It attacks the electron-deficient β-carbon of the Knoevenagel adduct (A) in a classic Michael addition, forming intermediate (B) .[8][9]
-
Intramolecular Cyclization & Tautomerization: The nitrile group in intermediate (B) is attacked by the enolic hydroxyl group, leading to intramolecular cyclization to form intermediate (C) . A subsequent tautomerization yields the stable, final pyrano[2,3-d]pyrimidine product (4) .
Caption: Domino reaction mechanism for pyrano[2,3-d]pyrimidine synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 7-Amino-5-oxo-4-aryl-1,3,4,5-tetrahydropyrano[2,3-d]pyrimidine-6-carbonitriles
This protocol is a generalized procedure adapted from several reported methods utilizing various catalysts.[4][6][10] The choice of catalyst can significantly impact reaction time and yield.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Barbituric acid (1.0 mmol, 128 mg)
-
Catalyst (e.g., Sodium Carbonate, Taurine, Nano-Fe3O4)[6][11] (5-10 mol%)
-
Solvent (e.g., Ethanol, Water, or solvent-free) (5-10 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (25 or 50 mL) with reflux condenser
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and the chosen catalyst.
-
Solvent Addition: Add the selected solvent (e.g., 10 mL of ethanol/water 1:1 mixture). For solvent-free conditions, proceed to the next step directly.
-
Reaction Execution: Place the flask in a preheated oil bath and reflux the mixture with vigorous stirring. The optimal temperature is typically the boiling point of the solvent (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7). The consumption of the starting aldehyde is a good indicator of reaction completion. Reaction times can vary from 10 minutes to several hours depending on the substrates and catalyst used.[10]
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
A solid precipitate will typically form. If not, reduce the solvent volume under reduced pressure.
-
Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification and Characterization:
Data Presentation: Catalyst and Condition Comparison
The choice of catalyst and solvent system is critical for optimizing the synthesis of pyrano[2,3-d]pyrimidines. Greener, more efficient methods are continually being developed.
| Catalyst System | Solvent | Temperature (°C) | Typical Time | Yield Range (%) | Reference |
| Sodium Carbonate | Ethanol | Reflux | 2-4 h | 75-85 | [6] |
| Nano-Fe3O4 | Ethanol | Reflux | 15-30 min | 90-97 | [5][10] |
| Taurine | Water | 100 | 1-2 h | 88-95 | [11] |
| No Catalyst | Solvent-free | 120 | 5-10 min | 85-95 | [13] |
General Laboratory Workflow
A systematic workflow is essential for efficient synthesis, purification, and analysis.
Caption: Standard workflow for synthesis and analysis of pyran derivatives.
Applications in Drug Discovery and Development
The pyrano[2,3-d]pyrimidine scaffold synthesized through these methods is of significant interest to drug development professionals. The structural diversity that can be easily achieved by varying the aldehyde component allows for the creation of large libraries for screening.
-
Anticancer Activity: Certain imidazole-pyran derivatives have shown potent cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HT29 (colon cancer), acting as VEGFR2 kinase inhibitors.[4]
-
Antiviral Potential: Pyrano[2,3-c]pyrazoles, a related class, have been investigated as inhibitors of human coronavirus 229E and have shown efficacy against other viruses like HSV1.[3]
-
Neurodegenerative Diseases: The broader pyran class of compounds has been studied for activity against Alzheimer's disease, with some derivatives acting as inhibitors of cholinesterases (AChE and BuChE).[1]
-
Antimicrobial Properties: Other functionalized pyranones have demonstrated significant antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus.[14]
The straightforward, efficient, and often environmentally friendly synthetic routes to these compounds make them highly attractive for further exploration in medicinal chemistry programs.[5]
References
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
- Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.
- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
- Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Royal Society of Chemistry.
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. MDPI.
- Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.
- Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry (RSC Publishing).
- Knoevenagel condensation. Wikipedia.
- Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. PubMed.
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. ResearchGate.
- PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines.
- Synthesis of Pyran Derivatives. Encyclopedia.pub.
- Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. ResearchGate.
- Synthesis of Phenyl-substituted 2H,5H-Pyrano[4,3-b]pyran-5-ones and Related Heterocycles via a Domino Knoevenagel Condensation/6. ResearchGate.
- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate.
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
- (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.
- Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox-diph-Zn(II) complex. PubMed.
- TCS/ZnCl2 as a controlled reagent for the Michael addition and heterocyclic cyclization based on the phenyl pyrazolone scaffold with docking validation as a Covid-19 protease inhibitor. ResearchGate.
Sources
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05264E [pubs.rsc.org]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox-diph-Zn(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2H-Pyran-2,4,6(3H,5H)-trione in Advancing Multicomponent Reactions for Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Power of a Versatile Trione
In the landscape of modern organic synthesis and drug discovery, the quest for efficient and atom-economical methodologies is paramount. Multicomomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful strategy for the rapid generation of complex molecular architectures from simple precursors.[1] Central to the success of many MCRs is the judicious choice of building blocks. Among these, 2H-Pyran-2,4,6(3H,5H)-trione, commonly known as dehydroacetic acid (DHA), has garnered significant attention as a versatile and highly reactive scaffold.[2] Its unique structural features, including an active methylene group flanked by two carbonyls and a lactone moiety, render it an exceptional substrate for the construction of a diverse array of heterocyclic compounds, many of which are of significant medicinal and biological interest.[3]
This comprehensive guide delves into the application of this compound in multicomponent reactions, providing researchers, scientists, and drug development professionals with a detailed understanding of its reactivity, mechanistic pathways, and practical protocols for the synthesis of novel heterocyclic entities.
Mechanistic Underpinnings: The Driving Force of Reactivity
The synthetic utility of this compound in multicomponent reactions is fundamentally rooted in the reactivity of its C3-methylene protons. These protons are significantly acidic due to the electron-withdrawing effects of the adjacent C2 and C4 carbonyl groups. This acidity allows for easy deprotonation by a base, forming a highly stabilized enolate intermediate. This enolate is a potent nucleophile and serves as the initiating species in a cascade of bond-forming events.
The archetypal multicomponent reaction involving this compound follows a well-established mechanistic sequence: a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization/dehydration.[4]
Generalized Mechanistic Pathway
Figure 1. Generalized mechanistic workflow for multicomponent reactions involving this compound.
Key Multicomponent Reactions and Protocols
The versatility of this compound is showcased in its ability to participate in a variety of multicomponent reactions, leading to a rich diversity of heterocyclic scaffolds. Below are detailed protocols for some of the most significant transformations.
Synthesis of Pyrano[4,3-b]pyran-4,5-diones
This reaction exemplifies the classic three-component condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and this compound. The resulting pyrano[4,3-b]pyran scaffold is a recurring motif in various natural products and biologically active molecules.[5]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 168.15 mg), benzaldehyde (1.0 mmol, 106.12 mg), and malononitrile (1.0 mmol, 66.06 mg).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of piperidine (0.2 mmol, 0.02 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. The product is then dried under vacuum to afford the pure pyrano[4,3-b]pyran derivative.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 96 |
Table 1. Synthesis of various pyrano[4,3-b]pyran derivatives.
Synthesis of Pyrano[2,3-b]pyridinones
By replacing the carbon-based active methylene compound with a nitrogen-containing counterpart, such as cyanoacetamide, the reaction pathway is diverted to yield pyrano[2,3-b]pyridinone derivatives. These scaffolds are of particular interest in medicinal chemistry due to their structural resemblance to various bioactive alkaloids.[3]
-
Initial Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 168.15 mg), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.12 mg), and cyanoacetamide (1.0 mmol, 84.08 mg).
-
Reaction Medium: Suspend the reactants in ethanol (20 mL).
-
Catalyst Introduction: Add a catalytic amount of a suitable base, such as triethylamine (0.3 mmol, 0.04 mL).
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, with continuous stirring.
-
Work-up and Isolation: After cooling to room temperature, the precipitated product is isolated by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure pyrano[2,3-b]pyridinone.
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Triethylamine | Ethanol | 7 | 85 |
| 2 | 3-Nitrobenzaldehyde | Triethylamine | Ethanol | 6 | 89 |
| 3 | 4-Hydroxybenzaldehyde | Triethylamine | Ethanol | 8 | 82 |
| 4 | 2-Chlorobenzaldehyde | Triethylamine | Ethanol | 6.5 | 87 |
Table 2. Synthesis of various pyrano[2,3-b]pyridinone derivatives.
Visualizing the Workflow: From Reactants to Products
Figure 2. A generalized experimental workflow for the one-pot synthesis of heterocycles using this compound.
Conclusion and Future Perspectives
This compound has unequivocally established itself as a cornerstone in the field of multicomponent reactions for the synthesis of diverse and complex heterocyclic frameworks. Its inherent reactivity, coupled with the operational simplicity and high atom economy of MCRs, provides a powerful platform for the rapid discovery of novel chemical entities. The protocols detailed herein serve as a practical guide for researchers to harness the synthetic potential of this remarkable building block.
Future research in this area will likely focus on the development of stereoselective multicomponent reactions utilizing chiral catalysts to access enantiomerically pure heterocyclic compounds. Furthermore, the exploration of novel reaction partners and catalytic systems will undoubtedly expand the scope of accessible molecular architectures, paving the way for the discovery of new therapeutic agents and functional materials.
References
- Sosnovskikh, V. Y., Usachev, B. I., Blinov, A. G., & Kodess, M. I. (2001). New derivatives of dehydroacetic acid: synthesis of 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones.
- El-ziaty, A. K., et al. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Chemistry & Biodiversity, 21(5), e202400243. [Link]
- Kerru, N., et al. (2020). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 25(10), 2344. [Link]
- Encyclopedia.pub. (2022).
- Sosnovskikh, V. Y., et al. (2001). New derivatives of dehydroacetic acid: synthesis of 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones.
- Prakash, O., Kumar, A., & Singh, S. P. (2004). A review on the synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Journal of the Indian Chemical Society, 81(12), 1151-1168. [Link]
- ResearchGate. (n.d.). One-pot three-component synthesis of spiropyran compounds(1-6)d. [Link]
- Litvic, M., et al. (2012). One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst. Monatshefte für Chemie-Chemical Monthly, 143(1), 135-140. [Link]
- Shabani, A., et al. (2018). An Overview of Recent Advances in the Catalytic Synthesis of Substituted Pyrans.
- Asghari, S., et al. (2018). A Facile One-Pot Synthesis of Functionalized 4,8-Dihydropyrano[3,2-b]-pyran-4-ones. Journal of the Chinese Chemical Society, 65(5), 589-594. [Link]
- Banerjee, B. (2017). One-pot Three-component Synthesis of Fully and Diversely Functionalized Pyrans and Spiropyrans Using Sodium Formate as Catalyst in Aqueous Ethanol at Room Temperature. ChemistrySelect, 2(23), 6739-6743. [Link]
- El-Sayed, M. A. A. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of the Moroccan Chemical Society, 10(2). [Link]
- ResearchGate. (n.d.). The reactions of different aromatic aldehydes, malononitrile and dimedone.a. [Link]
- ResearchGate. (2011).
- ResearchGate. (n.d.). Natural compounds containing fused 2H,5H-pyrano[4,3-b]pyran-5-one,... [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2014). Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile. Comptes Rendus Chimie, 17(3), 301-304. [Link]
- Khan, A. W., Siddiq, M., & Praill, P. F. (1985). 2,3-DIHYDRO-2-METHYL-4H,5H-PYRANO(3,4-B) PYRAN-4, 5-DIONES FROM THE REACTION OF DEHYDROACETIC ACID AND ALDEHYDES. Journal of the Chemical Society of Pakistan, 7(4), 59. [Link]
- ResearchGate. (n.d.). Three‐component reaction of aromatic aldehydes (2a), malononitrile (3)... [Link]
- ResearchGate. (n.d.).
- Liu, Q., et al. (2019). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities, 35(5), 884-891. [Link]
- Sammelson, R. E. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synfacts, 2008(05), 0515-0515. [Link]
- Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 401. [Link]
- Wikipedia. (n.d.).
- Akolkar, S., et al. (2017). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 82(21), 11681-11691. [Link]
- Kumar, S., et al. (2023).
Sources
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2H-Pyran-2,4,6(3H,5H)-trione for the Synthesis of Diverse Heterocyclic Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Unique Versatility of 2H-Pyran-2,4,6(3H,5H)-trione
This compound, more commonly known by its trivial name Dehydroacetic Acid (DHA), is a pyrone derivative that stands as a cornerstone synthon in modern heterocyclic chemistry.[1][2] First isolated in 1866, its true value lies in the remarkable density of reactive sites within its compact structure.[1] This application note delves into the strategic utilization of DHA as a versatile precursor for constructing a wide array of medicinally relevant heterocyclic systems.
The structure of DHA is characterized by a six-membered heterocyclic ring containing a lactone and two ketone functionalities.[2] This arrangement creates multiple points of reactivity, making the molecule susceptible to attack by both nucleophiles and electrophiles.[3] A nucleophile can target the acetyl carbonyl, the C6 position of the conjugated system, the C2 lactone carbonyl, or the C4 ketone, while electrophiles can attack at the C3 or C5 positions.[3] This inherent polyreactivity is the key to its power, allowing for the synthesis of complex molecules, often in a single step through multicomponent reactions.[4][5]
This guide will provide an in-depth exploration of the reaction mechanisms, detailed experimental protocols, and the strategic considerations necessary to harness the full synthetic potential of DHA.
Core Synthetic Strategies and Mechanistic Insights
The conversion of the DHA scaffold into other heterocyclic systems typically involves a ring-opening/ring-closing cascade, Michael additions, or condensation reactions. The specific pathway is dictated by the choice of reactants and reaction conditions.
From Pyranone to Pyridinone: Amine-Mediated Ring Transformation
One of the most fundamental transformations of DHA is its conversion to 4-hydroxy-2-pyridone derivatives. This reaction proceeds via the nucleophilic attack of a primary amine on the pyran ring, leading to a ring-opened intermediate that subsequently cyclizes to form the more stable pyridinone ring.
Causality of the Reaction: The driving force for this transformation is the formation of the stable, aromatic-like pyridinone ring from the less stable pyran-2-one system. The initial attack of the amine can occur at either the C2 or C6 position. The subsequent ring-opening, followed by intramolecular condensation and dehydration, leads to the final N-substituted pyridone product. This reaction is highly efficient and provides a direct route to a core scaffold found in numerous pharmaceuticals.[6][7]
Caption: Workflow for a typical multicomponent reaction using DHA.
Data Summary: Scope of Heterocyclic Synthesis
The versatility of DHA allows for the creation of a vast library of heterocyclic compounds. The tables below summarize some key transformations and provide specific examples with reaction conditions.
Table 1: Versatility of this compound in Heterocyclic Synthesis
| Reactant Class | Resulting Heterocyclic Core | General Reaction Type |
| Primary Amines | Pyridinones | Ring Transformation |
| Hydrazines | Pyrazoles, Pyrazolopyrimidines | Condensation & Cyclization [8] |
| Substituted Salicylaldehydes | Benzopyrans, Coumarins | Knoevenagel & Cyclization [9] |
| Aldehydes & Active Methylene Cmpds | Fused Pyrans, Pyranopyrazoles | Multicomponent Reaction [4][5] |
| Amidines / Guanidines | Pyrimidines | Condensation & Cyclization |
| o-Phenylenediamines | Benzodiazepines | Condensation & Cyclization [10] |
Table 2: Representative Examples of Synthesized Heterocycles
| Product | Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |
| Pyrano[4,3-b]pyran-5(4H)-one Derivative | DHA, Phenylacetaldehyde | Piperidine/Ethanol | 6h (rt) | 76% | [1][11] |
| Chromeno[3,4-c]pyridin-2,5(3H)-dione | Unsymmetric pyran-fused biscoumarin, Aniline | Triethylamine/Toluene | 24h | 94% | [11] |
| Pyran-fused Biscoumarin | 4-Hydroxycoumarin, 4-Chloro-3-formylcoumarin | Base/Ethanol | N/A | Good | [12] |
| Benzylpyrazolyl Coumarin | Hydrazine, β-ketoester, Aldehyde, 4-hydroxycoumarin | Amberlite IR-120/Aqueous | N/A | Good-Excellent | [13] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative heterocyclic compounds derived from DHA. Standard laboratory safety procedures should always be followed.
Protocol 1: Synthesis of a 7-Methyl-2-phenylpyrano[4,3-b]pyran-4,5-dione
This protocol describes the condensation of DHA with an aliphatic aldehyde to form a pyran-fused pyranone system, a reaction that proceeds through a Knoevenagel-type condensation followed by intramolecular cyclization. [3] Materials and Reagents:
-
This compound (DHA)
-
Aliphatic Aldehyde (e.g., Benzaldehyde for a 2-phenyl derivative)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric Acid (for workup)
-
Standard glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of DHA in absolute ethanol.
-
Add 1.1 equivalents of the desired aldehyde to the solution.
-
Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the aldehyde. [1]5. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrano[4,3-b]pyran derivative.
Characterization:
-
¹H NMR: Expect signals for the methyl groups, the pyran protons, and any protons from the aldehyde substituent.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbons, olefinic carbons, and aliphatic carbons.
-
IR (KBr): Look for characteristic C=O stretching frequencies for the lactone and ketone groups (typically in the 1650-1750 cm⁻¹ range).
Protocol 2: One-Pot, Three-Component Synthesis of a Pyrano[2,3-d]pyrimidine Derivative
This protocol exemplifies the power of MCRs for the rapid assembly of complex heterocycles from simple starting materials.
Materials and Reagents:
-
Barbituric acid or a derivative (e.g., 1,3-dimethylbarbituric acid)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Catalyst (e.g., L-proline, or a Lewis acid)
-
Solvent (e.g., Ethanol, Water, or solvent-free)
Procedure:
-
To a round-bottom flask, add 1.0 equivalent of barbituric acid, 1.0 equivalent of the aromatic aldehyde, and 1.0 equivalent of malononitrile.
-
Add the chosen solvent (if any) and the catalyst (typically 10-20 mol%).
-
Reflux the reaction mixture with stirring. Monitor the reaction by TLC. These reactions are often complete within 1-4 hours.
-
After completion, cool the mixture to room temperature. The product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold water and cold ethanol to remove unreacted starting materials and catalyst.
-
The product is often pure enough after washing, but can be further purified by recrystallization from ethanol or DMF/water if necessary.
Characterization:
-
¹H NMR: Look for characteristic signals for the aromatic protons, the pyran CH, and NH protons of the barbiturate moiety.
-
MS (ESI): Confirm the molecular weight of the product by finding the [M+H]⁺ or [M-H]⁻ ion.
-
Elemental Analysis: Confirm the elemental composition of the synthesized compound.
Conclusion and Future Outlook
This compound (DHA) is a privileged starting material in organic synthesis, offering a powerful and versatile platform for the construction of a multitude of heterocyclic compounds. [1][3]Its poly-functional nature allows for diverse reactivity, enabling the synthesis of pyridinones, pyrazoles, coumarins, and complex fused systems through both classical and modern synthetic methodologies like multicomponent reactions. The protocols and strategies outlined in this guide demonstrate the inherent potential of DHA, providing researchers with a robust toolkit for applications in medicinal chemistry, drug discovery, and materials science. Future research will undoubtedly continue to uncover new transformations and applications for this remarkable building block, further solidifying its importance in the field of heterocyclic chemistry.
References
- synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.). Google Scholar.
- Dehydroacetic Acid and Its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds | Request PDF. (2015). ResearchGate.
- Reactivity of dehydroacetic acid in organic synthesis. (n.d.). Taylor & Francis.
- Synthesis of Heterocyclic Compounds from the Reactions of Dehydroacetic Acid (DHA) and Its Derivatives | Request PDF. (2011). ResearchGate.
- Dehydroacetic acid. (n.d.). Grokipedia.
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). (n.d.). MDPI.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Google Scholar.
- Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins. (2024). National Institutes of Health.
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Google Scholar.
- (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2019). ResearchGate.
- Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). National Institutes of Health.
- 8-Aryloct-7-en-2,4,6-triones as Useful Precursors for the Regioselective Synthesis of Some New 2-Methyl-5-styryl-7-thioxo-6,7-di. (n.d.). Connect Journals.
- Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins. (2024). Semantic Scholar.
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). MDPI.
- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. (2025). ResearchGate.
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS).
- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (n.d.). National Institutes of Health.
- Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. (2025). Engineered Science Publisher.
- (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. grokipedia.com [grokipedia.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Pyridone synthesis [organic-chemistry.org]
- 7. irjms.com [irjms.com]
- 8. connectjournals.com [connectjournals.com]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins | Semantic Scholar [semanticscholar.org]
- 13. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrano[2,3-d]pyrimidines
Introduction: The Significance of the Pyrano[2,3-d]pyrimidine Scaffold
The fusion of pyran and pyrimidine rings to form the pyrano[2,3-d]pyrimidine core has resulted in a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development.[1][2] These scaffolds are not merely synthetic curiosities; they are privileged structures that have demonstrated a wide array of pharmacological activities.[1] Members of this family have been investigated as potential antitumor, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][3][4][5][6] The diverse biological profiles of these compounds underscore the importance of efficient and versatile synthetic routes to access a variety of derivatives for further investigation.[6][7]
This guide provides an in-depth overview of the prevailing synthetic strategies for pyrano[2,3-d]pyrimidines, focusing on the widely adopted one-pot, three-component reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for key methodologies, and present a comparative analysis of various catalytic systems.
Mechanistic Insights: A Self-Validating Pathway
The common approach for the synthesis of pyrano[2,3-d]pyrimidines is a multicomponent reaction that typically involves an aromatic aldehyde, an active methylene compound (most commonly malononitrile), and a derivative of barbituric acid.[8] The elegance of this reaction lies in its atom economy and the sequential, self-validating nature of the bond-forming events. The generally accepted mechanism proceeds through three key stages: Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation.[8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The base (which can be the catalyst itself or a basic solvent) deprotonates the acidic methylene group of malononitrile, forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent dehydration yields an arylidenemalononitrile intermediate (a Knoevenagel adduct).
-
Michael Addition: The barbituric acid (or its thio-analogue), which exists in equilibrium with its enol form, then acts as a Michael donor. A carbanion is generated on the barbituric acid ring, which subsequently attacks the electron-deficient β-carbon of the arylidenemalononitrile intermediate in a conjugate addition. This step forms a new carbon-carbon bond and creates a transient, open-chain intermediate.
-
Intramolecular Cyclization and Tautomerization: The final step involves an intramolecular cyclization. A nucleophilic nitrogen atom of the barbituric acid moiety attacks one of the nitrile groups of the former malononitrile fragment. This is followed by a tautomerization to yield the stable, aromatic pyrano[2,3-d]pyrimidine scaffold.
This mechanistic pathway is highly reliable and has been leveraged with a wide array of catalysts and reaction conditions to achieve high yields of the desired products.
Caption: General mechanistic pathway for the synthesis of pyrano[2,3-d]pyrimidines.
Experimental Protocols
The versatility of the one-pot synthesis allows for numerous variations in catalysts, solvents, and energy sources. Below are three representative protocols that highlight this adaptability.
Protocol 1: Conventional Synthesis using an Organocatalyst (L-Proline)
This method employs the readily available and environmentally benign amino acid L-proline as a bifunctional catalyst in an aqueous medium.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Barbituric acid or Thiobarbituric acid (1 mmol)
-
L-proline (0.1 mmol, 11.5 mg)
-
Ethanol:Water (1:1, 10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (or thiobarbituric acid, 1 mmol).
-
Add the ethanol:water (1:1, 10 mL) solvent mixture to the flask.
-
Add L-proline (0.1 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a DMF/ethanol mixture) to afford the pure pyrano[2,3-d]pyrimidine derivative.[1]
Protocol 2: Microwave-Assisted Green Synthesis
Microwave irradiation offers a significant acceleration of reaction rates, often leading to higher yields in shorter times. This protocol utilizes an agro-waste extract as a green solvent and catalyst.[10][11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile or Ethyl cyanoacetate (1 mmol)
-
Barbituric acid or Thiobarbituric acid (1 mmol)
-
Water Extract of Lemon Fruit Shell Ash (WELFSA) or similar agro-waste extract[10]
-
Microwave reactor vial
-
Custom-made microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the barbituric acid derivative (1 mmol).
-
Add the agro-waste extract solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (typically 2-5 minutes).
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the product with water and then recrystallize from ethanol to obtain the pure compound.[11]
Protocol 3: Nanocatalyst-Mediated Solvent-Free Synthesis
The use of solid-supported catalysts, such as sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H), facilitates easy separation and catalyst recycling, aligning with the principles of green chemistry.[1]
Materials:
-
Aromatic aldehyde (2.4 mmol)
-
Malononitrile (2 mmol, 132 mg)
-
Barbituric acid (2 mmol, 256 mg)
-
SBA-Pr-SO3H (0.02 g)
-
Reaction vessel
-
Oil bath
Procedure:
-
Activate the SBA-Pr-SO3H catalyst by heating at 100°C under vacuum.
-
After cooling to room temperature, add the activated catalyst to a reaction vessel.
-
To the same vessel, add barbituric acid (2 mmol), the aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol).
-
Heat the reaction mixture in an oil bath at 140°C for approximately 15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the solid reaction mass is cooled.
-
The pure product is obtained by recrystallization from a suitable solvent like DMF and ethanol.[1]
Sources
- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 8. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 2H-Pyran-2,4,6(3H,5H)-trione in Medicinal Chemistry
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyran ring system is a cornerstone, forming the structural basis of numerous natural products and synthetic drugs.[1] This guide focuses on a specific, yet underexplored member of this family: 2H-Pyran-2,4,6(3H,5H)-trione (CAS No. 10521-08-1). While direct literature on its bioactivity is nascent, its true value lies in its exceptional versatility as a chemical building block. Through critical analysis of its structure and by drawing parallels with its close, extensively studied analogue, dehydroacetic acid (DHA), we can illuminate a path forward for its application in the synthesis of novel therapeutic agents. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale to empower innovation.
Structural and Chemical Profile of this compound
This compound is a cyclic dicarboxylic acid anhydride, specifically the anhydride of acetone-1,3-dicarboxylic acid. Its structure is characterized by a six-membered pyran ring containing three carbonyl groups at positions 2, 4, and 6, and two methylene groups at positions 3 and 5.
Key Structural Features and Reactivity:
-
Multiple Electrophilic Centers: The presence of three carbonyl groups makes the molecule highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthon.
-
Active Methylene Protons: The protons on the carbons alpha to the carbonyl groups (at positions 3 and 5) are acidic and can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.
-
Ring-Opening Potential: The anhydride linkage is susceptible to hydrolysis and aminolysis, allowing for ring-opening reactions that can be exploited to generate linear intermediates for subsequent cyclizations into different heterocyclic systems.
The reactivity of this compound can be logically compared to that of dehydroacetic acid (DHA), a well-known pyran derivative used extensively in the synthesis of diverse heterocyclic compounds.[2][3] DHA possesses several reactive sites, including the carbonyl of the acetyl group, the lactone carbonyl, and the enolic hydroxyl group, which have been extensively exploited in medicinal chemistry.[4][5]
Application as a Synthon for Bioactive Heterocycles
The primary application of this compound in medicinal chemistry is as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with potential therapeutic activities. The following sections outline potential synthetic strategies, drawing on established reactions of the analogous DHA scaffold.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in many clinically used drugs, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. This compound can serve as a precursor for substituted pyrazoles through condensation reactions with hydrazine derivatives. The reaction likely proceeds through initial nucleophilic attack at one of the carbonyl groups, followed by cyclization and dehydration.
Caption: Multi-component synthesis of pyridine derivatives.
Potential Biological Activities of Derived Scaffolds
While this compound itself is not known for significant biological activity, the heterocyclic systems synthesized from it are associated with a wide range of pharmacological effects.
| Heterocyclic Scaffold | Potential Biological Activities | Key References |
| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial | [2][4] |
| Pyridines | Anticancer, Antihypertensive, Antimicrobial, Antiviral | [6] |
| Pyrimidines | Anticancer, Antiviral, Antibacterial, CNS activity | [2] |
| Thiazoles | Anticancer, Antifungal, Anti-inflammatory | [2] |
Experimental Protocols (Adapted from Dehydroacetic Acid Chemistry)
The following protocols are adapted from established procedures for dehydroacetic acid and serve as a starting point for the synthesis of bioactive heterocycles from this compound. Note: These protocols will likely require optimization for the specific reactivity of the trione.
Protocol for the Synthesis of a Substituted Pyrazole Derivative
This protocol is adapted from the synthesis of pyrazoles from DHA-derived chalcones. [2] Objective: To synthesize a pyrazole derivative via the reaction of this compound with a substituted hydrazine.
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware and purification supplies (TLC, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mmol) in glacial acetic acid (10 mL).
-
Addition of Reagents: Add phenylhydrazine hydrochloride (1.1 mmol) and sodium acetate (1.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol for the Synthesis of a Substituted Pyridine Derivative
This protocol is based on the Hantzsch pyridine synthesis, adapted for a pyran-dione scaffold.
Objective: To synthesize a substituted pyridine derivative in a one-pot, multi-component reaction.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).
-
Reaction: Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods.
Safety and Handling
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [7][8]* H319: Causes serious eye irritation. [7][8]* H335: May cause respiratory irritation. [7][8] Precautions for Safe Handling:
-
Handle in a well-ventilated place. [7]* Wear suitable protective clothing, including gloves and safety glasses. [7]* Avoid contact with skin and eyes. [7]* Avoid the formation of dust and aerosols. [7] Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place. [7]
Conclusion and Future Perspectives
While this compound may not be a direct therapeutic agent, its potential as a versatile synthon in medicinal chemistry is significant. By leveraging the well-established reactivity of the analogous dehydroacetic acid, researchers can explore a multitude of synthetic pathways to novel heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a foundation for further investigation into the applications of this promising, yet underutilized, chemical entity. Future research should focus on systematically exploring its reactions with a diverse range of nucleophiles and evaluating the biological activities of the resulting compounds.
References
- synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.).
- Dehydroacetic acid a privileged medicinal scaffold: A concise review. (2020). Archiv der Pharmazie, 353(10), e2000138.
- Dehydroacetic Acid and Its Derivatives: Useful Synthons in Organic Synthesis. (n.d.).
- Dehydroacetic Acid and Its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds. (2014). International Journal of Organic Chemistry, 4, 1-22.
- Dehydroacetic Acid: Properties and Biological Activity. (2024). ChemicalBook.
- Synthesis of novel dehydroacetic acid N-aroylhydrazone-derived boron heterocycles. (2018). Journal of Organometallic Chemistry, 867, 134-141.
- Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 359-363.
- Advances in the synthesis of dehydroacetic acid based pyrazole-pyridine conjugates with promising anti-malarial and anti-inflammatory potentials. (2023). Journal of Biomolecular Structure and Dynamics, 1-13.
- Synthesis of Heterocyclic Compounds from the Reactions of Dehydroacetic Acid (DHA)
- chemical label this compound. (n.d.).
- DEHYDROACETIC ACID. Ataman Kimya. (n.d.).
- DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. (2017). Journal Marocain de Chimie Hétérocyclique, 16(1), 1-30.
- Dehydroacetic Acid and Its Derivatives - 1st Edition. Elsevier Shop. (n.d.).
- Dehydroacetic acid. Wikipedia. (n.d.).
Sources
- 1. search.library.ucsf.edu [search.library.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroacetic Acid and Its Derivatives - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
Application Notes & Protocols: 2H-Pyran-2,4,6(3H,5H)-trione as a Versatile Building Block for Natural Product Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Unique Triketone
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2H-Pyran-2,4,6(3H,5H)-trione, a cyclic 1,3,5-triketone, represents a uniquely versatile and powerful scaffold. Its structure is characterized by a pyran ring bearing three carbonyl groups, which impart a fascinating duality of reactivity. The methylene group at the C5 position is flanked by two carbonyls, rendering its protons highly acidic and making it a potent nucleophile in the form of its enolate. Concurrently, the carbonyl groups themselves serve as electrophilic sites. This electronic profile makes the trione an exceptional starting point for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of diverse heterocyclic systems that form the core of many natural products.[1][2] This guide provides an in-depth exploration of the trione's reactivity and offers detailed protocols for its application in synthesizing complex scaffolds relevant to natural product and medicinal chemistry.
Physicochemical Properties and Safe Handling
Before utilization in synthesis, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₅H₄O₄ |
| Molecular Weight | 128.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | This compound |
| CAS Number | 15446-23-8 |
Safety and Handling Protocol:
This compound is an irritant and must be handled with appropriate care in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions: Avoid contact with skin and eyes. Prevent the formation and inhalation of dust. Use non-sparking tools and prevent electrostatic discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Core Reactivity Patterns: A Mechanistic Perspective
The synthetic utility of this compound stems primarily from its highly activated C5 methylene group. This allows it to participate as the "active hydrogen component" in classic condensation reactions.
The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] For the pyran trione, this provides a direct route to α,β-unsaturated systems, which are themselves versatile intermediates.
Mechanism & Causality: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The choice of a mild base is critical; a strong base could induce the self-condensation of the aldehyde or ketone substrate.[4] The base facilitates the deprotonation of the highly acidic C5 position of the pyran trione, generating a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield the final conjugated enone product.
Caption: Knoevenagel condensation mechanism with this compound.
General Protocol for Knoevenagel Condensation:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq).
-
Solvent: Add an appropriate solvent, such as ethanol or toluene (approx. 0.1 M concentration).
-
Catalyst: Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
The enolate generated from the pyran trione can also act as a nucleophile in a Michael (conjugate) addition reaction. This is a powerful method for forming carbon-carbon bonds with α,β-unsaturated carbonyl compounds, ketones, nitriles, or sulfones.
Mechanism & Causality: The reaction is initiated by a base, which deprotonates the C5 position to form the nucleophilic enolate. This enolate then attacks the β-carbon of the electrophilic Michael acceptor in a 1,4-conjugate fashion. The resulting intermediate is then protonated to yield the final adduct. The choice of base and solvent is crucial for controlling the reaction's selectivity and preventing side reactions like polymerization of the Michael acceptor.
General Protocol for Michael Addition:
-
Setup: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve this compound (1.0 eq) in a dry, aprotic solvent like THF or DMF.
-
Base: Cool the solution to 0 °C or -78 °C and add a suitable base (e.g., NaH, LDA, or a milder base like DBU, 1.1 eq) dropwise to generate the enolate.
-
Addition: After stirring for 15-30 minutes, add a solution of the Michael acceptor (1.0 eq) in the same solvent dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor progress by TLC.
-
Quenching & Workup: Once complete, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Application Protocol: Domino Synthesis of a Pyrano[4,3-b]pyran-5-one Scaffold
A key application of the pyran trione's reactivity is in domino reactions, where multiple bond-forming events occur in a single pot. The Knoevenagel condensation can be coupled with a subsequent intramolecular 6π-electrocyclization to rapidly build complex fused heterocyclic systems, such as the pyrano[4,3-b]pyran-5-one core, which is present in numerous bioactive compounds.[5] This protocol is adapted from methodologies developed for the closely related 4-hydroxy-2-pyrones.[5][6]
Workflow Overview:
Caption: Domino Knoevenagel/6π-electrocyclization workflow.
Detailed Step-by-Step Protocol (Microwave-Assisted):
This protocol demonstrates the synthesis of a substituted pyrano[4,3-b]pyran-5-one derivative.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add this compound (128 mg, 1.0 mmol, 1.0 eq) and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 132 mg, 1.0 mmol, 1.0 eq).
-
Solvent & Catalyst: Add 3 mL of a suitable solvent (e.g., ethanol or an ionic liquid for enhanced reaction rates). Add piperidine (10 µL, 0.1 mmol, 0.1 eq) as the catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
Causality Note: Microwave heating dramatically accelerates the rate of both the condensation and the subsequent electrocyclization compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.[5]
-
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. A solid product may precipitate.
-
Workup: If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure pyrano[4,3-b]pyran-5-one product.
Table 2: Representative Data for Domino Synthesis
| Aldehyde Substrate | Conditions | Time (min) | Yield (%) |
| Cinnamaldehyde | MW, 120 °C, EtOH | 15 | ~85% |
| Crotonaldehyde | MW, 120 °C, EtOH | 10 | ~90% |
| 2-Furaldehyde | MW, 120 °C, EtOH | 20 | ~80% |
| (Yields are illustrative and based on similar reported reactions)[5] |
Conclusion
This compound is a potent and versatile C3 synthon whose value lies in its predictable and robust reactivity. Through straightforward Knoevenagel and Michael reactions, it provides access to a wide array of functionalized molecules. Its true power is revealed in domino sequences, where its initial condensation products can be guided through subsequent cyclizations to rapidly generate complex, fused heterocyclic scaffolds. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this exceptional building block in the synthesis of natural products and novel therapeutic agents.
References
- ResearchGate. (n.d.). Description of 2H-pyran synthesis.
- MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) -.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
- Royal Society of Chemistry. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies.
- MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.
- ResearchGate. (n.d.). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
- Wikipedia. (n.d.). Knoevenagel condensation.
- ResearchGate. (n.d.). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis.
- ResearchGate. (n.d.). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- ResearchGate. (n.d.). A Convenient Synthesis of 2H-Pyran-2-ones and of 3.
- ResearchGate. (n.d.). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives.
- National Institutes of Health. (n.d.). Combinatorial Biosynthesis of Terpenoids through Mix-and-Matching of Sesquiterpene Cyclase and Cytochrome P450 Pairs.
- Oriental Journal of Chemistry. (n.d.). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor.
- ResearchGate. (n.d.). Synthesis of Phenyl-substituted 2H,5H-Pyrano[4,3-b]pyran-5-ones and Related Heterocycles via a Domino Knoevenagel Condensation/6.
- MDPI. (n.d.). Synthesis of Pyran and Pyranone Natural Products.
- ResearchGate. (n.d.). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
- ResearchGate. (n.d.). Synthesis of 2H-pyran-2-one precursors 3 and 5.
- Revues Scientifiques Marocaines. (n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC.
- National Institutes of Health. (n.d.). Synthesis of Pyran and Pyranone Natural Products.
- MDPI. (n.d.). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.
- PubMed. (n.d.). Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox-diph-Zn(II) complex.
- Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
- ResearchGate. (n.d.). (PDF) Synthesis of Pyran and Pyranone Natural Products.
- Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition.
Sources
Application Note & Protocols: Strategic Ring-Opening of 2H-Pyran-2,4,6(3H,5H)-trione for Heterocyclic Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed exploration of the ring-opening reactions of 2H-Pyran-2,4,6(3H,5H)-trione, a versatile C₆-scaffold commonly known as Dehydroacetic Acid (DHA). Due to its multiple electrophilic centers, DHA serves as a powerful precursor for the synthesis of a diverse array of heterocyclic compounds.[1] Nucleophilic attack induces a ring-opening cascade, which can be strategically manipulated to yield high-value chemical entities such as substituted pyridones, pyrazoles, and fused polycyclic systems. These products are of significant interest in medicinal chemistry and drug discovery, forming the core of various biologically active agents.[2][3] This document outlines the core reactivity, mechanistic principles, and detailed, field-tested protocols for reacting DHA with various nucleophiles, providing researchers with a robust framework for novel compound synthesis.
Foundational Chemistry of the this compound Core
Dehydroacetic Acid (DHA, C₈H₈O₄) is a monocyclic pyrone derivative featuring a unique combination of functional groups that dictate its reactivity.[4] The molecule contains several reactive sites susceptible to both nucleophilic and electrophilic attack, making it a valuable and versatile starting material in organic synthesis.[5]
Key Reactive Centers:
-
C2, C4, C6 Carbonyl Carbons: These three carbons are highly electrophilic and are the primary sites for nucleophilic attack, which initiates the ring-opening process.[1][6]
-
Acetyl Group Carbonyl: The exocyclic acetyl group at the C3 position is also an electrophilic center, though its reactivity relative to the ring carbonyls can be influenced by reaction conditions.
-
C5 Methylene Group: The acidic protons on the C5 carbon render it a nucleophilic center, particularly after deprotonation by a base.
The strategic exploitation of these sites, primarily the electrophilic ring carbons, allows for controlled ring cleavage and subsequent rearrangement or cyclization to form new heterocyclic systems.[1]
General Mechanism of Nucleophilic Ring-Opening
The fundamental reaction pathway involves the nucleophilic acyl substitution on the endocyclic ester (lactone) moiety. The reaction typically proceeds through an addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, hydrazine) attacks one of the electrophilic carbonyl carbons of the pyran-trione ring (most commonly C2 or C6). This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[7]
-
Ring-Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of a C-O bond within the ring, leading to the formation of a linear, open-chain intermediate.
-
Intramolecular Cyclization/Rearrangement: The newly formed open-chain intermediate often contains functional groups positioned for a subsequent, spontaneous intramolecular reaction. This can involve condensation, cyclization, or dehydration to yield a stable heterocyclic product.[1]
The specific outcome is highly dependent on the nature of the nucleophile used. Dinucleophiles, for instance, can lead to the formation of fused ring systems.
Caption: General mechanism for nucleophilic ring-opening of DHA.
Application Protocols: Synthesis of Heterocyclic Scaffolds
The following protocols provide step-by-step methodologies for the synthesis of distinct heterocyclic classes from DHA.
Protocol: Synthesis of N-Aryl-Pyridone Derivatives
The reaction of DHA with primary aromatic amines results in a ring-opening followed by an intramolecular cyclization and dehydration to yield highly substituted 4-pyridone derivatives. These structures are prevalent in medicinal chemistry.
Expert Insight: The choice of a high-boiling point solvent like glacial acetic acid is deliberate. It not only serves as a solvent but also acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the final dehydration step to form the aromatic pyridone ring.
Step-by-Step Protocol:
-
Reagents & Setup:
-
This compound (DHA) (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Reaction Procedure:
-
In the round-bottom flask, dissolve DHA (e.g., 1.68 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add the substituted aniline (e.g., aniline, 1.02 g, 11 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-aryl-pyridone product.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Caption: Experimental workflow for N-Aryl-Pyridone synthesis.
Protocol: Synthesis of Pyranopyrazole Derivatives
The reaction of DHA with hydrazine derivatives is a cornerstone transformation that yields pyranopyrazoles.[8] The dinucleophilic nature of hydrazine allows for an initial ring-opening followed by condensation with the exocyclic acetyl group to form the pyrazole ring.
Expert Insight: Using a catalytic amount of a mineral acid (like HCl) can significantly accelerate the condensation step by activating the carbonyl groups. However, the choice of solvent is critical; protic solvents like ethanol are preferred as they facilitate proton transfer during the mechanism.
Step-by-Step Protocol:
-
Reagents & Setup:
-
This compound (DHA) (1.0 eq)
-
Hydrazine Hydrate or Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)
-
Ethanol (95%)
-
Concentrated HCl (catalytic, 2-3 drops)
-
Round-bottom flask with reflux condenser.
-
-
Reaction Procedure:
-
Suspend DHA (1.68 g, 10 mmol) in ethanol (25 mL) in the reaction flask.
-
Add the hydrazine derivative (e.g., phenylhydrazine, 1.08 g, 10 mmol) followed by 3 drops of concentrated HCl.
-
Heat the mixture to reflux for 3-5 hours. The initial suspension should become a clear solution before a precipitate may form.
-
Monitor reaction completion by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The product is often pure enough after filtration, but can be further purified by recrystallization from ethanol if necessary.
-
-
Characterization:
-
Confirm the structure of the resulting pyranopyrazole via spectroscopic methods.
-
Table 1: Reaction of DHA with Various Hydrazine Derivatives
| Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydrazine Hydrate | Ethanol | 78 | 3 | 85-92 |
| Phenylhydrazine | Ethanol | 78 | 4 | 88-95 |
| 4-Nitrophenylhydrazine | Acetic Acid | 118 | 5 | 80-87 |
| Semicarbazide HCl | Ethanol/Pyridine | 78 | 6 | 75-82 |
Applications in Drug Discovery
The heterocyclic scaffolds generated from the ring-opening of DHA are of immense value to drug development professionals.
-
Pyridone Derivatives: The 4-pyridone core is a "privileged structure" in medicinal chemistry, found in numerous antibacterial, antiviral, and kinase inhibitor drugs.
-
Pyrazole Derivatives: Pyrazole-containing compounds are known for a wide spectrum of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial properties.[5]
-
Fused Heterocycles: Reactions with dinucleophiles like o-phenylenediamine can yield benzimidazole or benzodiazepine derivatives, which are key scaffolds for CNS-active drugs and proton-pump inhibitors.[1] The pyrano[2,3-d]pyrimidine core, for example, has been explored for developing novel PARP-1 inhibitors for cancer therapy.[2]
Troubleshooting and Key Considerations
-
Reaction Monitoring: TLC is essential. DHA is relatively polar; the product's polarity will differ significantly, allowing for easy tracking. Use a UV lamp to visualize spots.
-
Side Reactions: In reactions with primary amines, if temperatures are too high or reaction times too long, decarboxylation can sometimes occur.
-
Purification: While many products precipitate in high purity, column chromatography (silica gel, ethyl acetate/hexane gradient) may be required for oily products or to separate minor impurities.
-
Safety: DHA is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Reactions involving hydrazine derivatives should be handled with extreme care due to their toxicity.
Conclusion
The ring-opening of this compound is a powerful and versatile synthetic strategy for accessing a rich diversity of heterocyclic compounds. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can efficiently generate valuable molecular scaffolds. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in synthetic chemistry and drug discovery, enabling the exploration of novel chemical space rooted in this readily available and highly reactive precursor.
References
- Burgiel, Z., & Tabin, P. (2018). New derivatives of dehydroacetic acid: synthesis of 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones.
- Ataman Kimya. (n.d.). DEHYDROACETIC ACID.
- Prakash, O., Kumar, A., & Singh, S. P. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. HETEROCYCLES, 63(5), 1193-1220. [Link]
- Kim, D. Y., & Kim, H. R. (2021).
- ResearchGate. (n.d.). Synthesis of dehydroacetic acid. [Diagram].
- Messassi, E. A. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. Journal of Applicable Chemistry, 6(2), 263-276. [Link]
- ReactionWeb.io. (n.d.). Amine + Anhydride. [Link]
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
- Stavber, S., & Jereb, M. (2009). Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 689. [Link]
- ResearchGate. (n.d.). Description of 2H-pyran synthesis. [Diagram].
- Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II. [Link]
- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
- Cid, M. B. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(7), 1695. [Link]
- Stanovnik, B., & Svete, J. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. [Link]
- Li, J., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 145, 195-209. [Link]
- ResearchGate. (n.d.). Plausible mechanism for the formation of functionalized 2H-pyran. [Diagram].
- Kumar, A., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(16), 4987. [Link]
- El-Sayed, N. F., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1639-1650. [Link]
- Gevorgyan, A., et al. (2020). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Molbank, 2020(2), M1128. [Link]
- Bakholdin, M. V., et al. (2022). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 18, 1056-1064. [Link]
- Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]
- Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- Sharma, N., Pundeer, R., & Prakash, O. (2023). 8-Aryloct-7-en-2,4,6-triones as Useful Precursors for the Regioselective Synthesis of Some New 2-Methyl-5-styryl-7-thioxo-6,7-di. Indian Journal of Heterocyclic Chemistry, 33(3), 358-362. [Link]
- Caine, D., & Venkataramu, S. D. (2001). A Convenient Synthesis of 2H-Pyran-2-ones and of 3,5-Dibromo-2(2H)-pyranone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. fiveable.me [fiveable.me]
- 8. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches [mdpi.com]
The Strategic Synthesis of Novel PARP-1 Inhibitors from a 2H-Pyran-2,4,6(3H,5H)-trione Scaffold: A Guide for Researchers
Introduction: The Critical Role of PARP-1 in Oncology and the Quest for Novel Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage.[1][2][3] Activated by DNA strand breaks, PARP-1 catalyzes the transfer of ADP-ribose units to itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become heavily reliant on PARP-1 for survival. Inhibition of PARP-1 in these contexts leads to a synthetic lethality, where the accumulation of unrepaired DNA damage triggers cancer cell death.[6] This has led to the successful development and clinical application of several PARP-1 inhibitors.[2]
However, the search for novel PARP-1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry. This application note provides a detailed guide for the synthesis of a promising class of PARP-1 inhibitors based on a pyrano[2,3-d]pyrimidine scaffold, originating from the versatile starting material, 2H-Pyran-2,4,6(3H,5H)-trione.
Synthetic Strategy: From a Simple Pyranotrione to Complex Heterocyclic Inhibitors
The synthetic approach leverages a highly efficient multicomponent reaction to construct the core pyrano[2,3-d]pyrimidine structure. This core is then further elaborated through a series of cyclization reactions to generate fused heterocyclic systems that have demonstrated potent PARP-1 inhibitory activity.[6][7] The versatility of this strategy allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
The key starting material, this compound, exists in equilibrium with its more stable tautomer, barbituric acid. It is this barbituric acid form that serves as the nucleophilic component in the initial multicomponent reaction.
Part 1: Synthesis of the Pyrano[2,3-d]pyrimidine Core
The foundational step in this synthetic pathway is a one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and barbituric acid (the tautomer of this compound). This reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the 7-amino-2,4-dioxo-5-aryl-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile scaffold.[8]
Caption: Multicomponent synthesis of the pyrano[2,3-d]pyrimidine core.
Experimental Protocol: Synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile
This protocol is adapted from a green synthesis approach and can be modified with various catalysts.[7][8]
Materials:
-
Thiophene-2-carbaldehyde
-
Malononitrile
-
Barbituric acid
-
Ethanol
-
Water
-
Catalyst (e.g., a few drops of a weak base like triethylamine, or a solid acid catalyst)[8]
Procedure:
-
In a round-bottom flask, combine thiophene-2-carbaldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in a 1:1 mixture of water and ethanol (e.g., 20 mL).
-
Add a catalytic amount of your chosen catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate out of the solution. If not, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain the pure 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Part 2: Elaboration of the Core Scaffold into Potent PARP-1 Inhibitors
The initial pyrano[2,3-d]pyrimidine product serves as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. These subsequent modifications are crucial for enhancing the PARP-1 inhibitory activity.
Caption: Synthetic routes to potent fused heterocyclic PARP-1 inhibitors.
Experimental Protocols for Derivative Synthesis
The following are generalized protocols for the cyclization reactions of the 7-amino-pyrano[2,3-d]pyrimidine-6-carbonitrile intermediate. Optimization of reaction times and temperatures may be necessary for specific substrates.
A. Synthesis of Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives
-
Suspend the 7-amino-pyrano[2,3-d]pyrimidine-6-carbonitrile intermediate (1 mmol) in an excess of formamide (e.g., 10-15 mL).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to afford the pure product.
B. Synthesis of Thioxo-pyrano[2,3-d:5,6-d']dipyrimidine Derivatives
-
Dissolve the 7-amino-pyrano[2,3-d]pyrimidine-6-carbonitrile intermediate (1 mmol) in dry pyridine (10 mL).
-
Add carbon disulfide (1.5 mmol) dropwise to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to neutralize the pyridine.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization.
C. Synthesis of Phenyl-thioxo-pyrano[2,3-d:5,6-d']dipyrimidine Derivatives
-
Dissolve the 7-amino-pyrano[2,3-d]pyrimidine-6-carbonitrile intermediate (1 mmol) in dry pyridine (10 mL).
-
Add phenyl isothiocyanate (1.1 mmol) to the solution.
-
Reflux the mixture for 6-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into acidified ice-water.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from an appropriate solvent to obtain the pure product.
Part 3: Biological Evaluation and Data
The synthesized compounds should be evaluated for their ability to inhibit the enzymatic activity of PARP-1. A standard in vitro PARP-1 inhibitory assay can be used to determine the IC₅₀ values of the compounds.
In Vitro PARP-1 Inhibitory Assay (General Protocol)
A variety of commercially available PARP-1 assay kits can be utilized. The general principle involves the quantification of poly(ADP-ribose) (PAR) formation in the presence of the inhibitor.
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-HRP conjugate, and a suitable substrate.
-
Procedure: a. In a 96-well plate, add the PARP-1 enzyme to a reaction buffer containing activated DNA. b. Add serial dilutions of the test compounds (and a known inhibitor like Olaparib as a positive control) to the wells. c. Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺. d. Incubate the plate to allow for the PARylation reaction to occur. e. Stop the reaction and wash the plate. f. Add streptavidin-HRP conjugate to detect the incorporated biotinylated PAR. g. Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data: PARP-1 Inhibitory Activity
The following table summarizes the PARP-1 inhibitory activity of representative pyrano[2,3-d]pyrimidine derivatives, with Olaparib included for comparison.[6][7]
| Compound | Structure | PARP-1 IC₅₀ (nM) |
| Olaparib | Reference Drug | 5.77 |
| S2 | Fused with a pyrimidine ring | 4.06 ± 0.18 |
| S7 | Fused with a phenyl-thioxopyrimidine ring | 3.61 ± 0.15 |
| S8 | Fused with a substituted pyridine ring | 6.63 ± 0.21 |
| S1 | Unfused pyrano[2,3-d]pyrimidine | 114 ± 2.54 |
Data sourced from Abd El-Sattar et al. (2021).[6][7]
The data clearly indicates that the fused heterocyclic derivatives (S2 and S7) exhibit significantly enhanced PARP-1 inhibitory potency compared to the initial unfused pyrano[2,3-d]pyrimidine core (S1), with some compounds showing activity comparable to or better than the reference drug Olaparib.[6][7]
Mechanism of Action: How these Inhibitors Target PARP-1
The pyrano[2,3-d]pyrimidine-based inhibitors function by competing with the natural substrate of PARP-1, nicotinamide adenine dinucleotide (NAD⁺), for binding to the catalytic domain of the enzyme.[6] Molecular docking studies have shown that these inhibitors form key interactions within the nicotinamide-binding pocket of PARP-1.[6]
Sources
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Knoevenagel Condensation with 2H-Pyran-2,4,6(3H,5H)-trione
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon bonds.[1] At its core, the reaction involves the nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, typically an aldehyde or ketone. This is followed by a dehydration step to yield an α,β-unsaturated product.[2][3] This process is a modification of the classic aldol condensation, distinguished by the use of a highly acidic methylene compound which allows the reaction to be catalyzed by weaker bases.[3]
This application note focuses on the use of 2H-Pyran-2,4,6(3H,5H)-trione as the active methylene component. The structural feature of a methylene group flanked by two carbonyl groups renders the α-protons exceptionally acidic, making it an ideal substrate for this transformation. The resulting vinylidene-pyrantrione scaffolds are valuable intermediates in the synthesis of diverse heterocyclic systems and pharmacologically active molecules. We will explore the underlying mechanism, provide a robust experimental protocol, and discuss the critical parameters that govern the reaction's success.
The Reaction Mechanism: A Stepwise Analysis
The efficacy of the Knoevenagel condensation hinges on a well-understood, base-catalyzed mechanism. The choice of a weak amine base, such as piperidine or pyridine, is a deliberate strategy to prevent the self-condensation of the aldehyde partner while being sufficiently basic to deprotonate the highly acidic pyrantrione.[1][3]
The mechanism proceeds through the following key stages:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene group (C5) of the this compound, forming a resonance-stabilized enolate ion. This is the rate-determining step and is facilitated by the high acidity of the methylene protons.[4][5]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an aldol-type addition intermediate, an alkoxide.[5]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, yielding a neutral β-hydroxy carbonyl compound.
-
Dehydration: A final base-catalyzed elimination of a water molecule occurs, leading to the formation of the thermodynamically stable α,β-unsaturated product, a conjugated system.[2][3]
Sources
Application Note: 2H-Pyran-2,4,6(3H,5H)-trione as a Cornerstone for the Synthesis of Bioactive Spiro Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spirocyclic scaffolds represent a privileged structural class in medicinal chemistry, imparting a rigid three-dimensional geometry that can enhance binding affinity and specificity to biological targets.[1][2] 2H-Pyran-2,4,6(3H,5H)-trione, more commonly known as Meldrum's acid, has emerged as an exceptionally versatile C-H acid and building block for the construction of these complex architectures.[3] Its high acidity and reactivity make it an ideal component in multicomponent reactions (MCRs), enabling the rapid and efficient assembly of diverse spiro-heterocyclic libraries. This guide provides an in-depth exploration of the synthetic strategies, reaction mechanisms, and detailed protocols for leveraging Meldrum's acid in the preparation of bioactive spiro compounds, with a focus on spirooxindoles and related heterocycles exhibiting potent antimicrobial and antitumor activities.
Foundational Chemistry of the Reagent: this compound
This compound, or Meldrum's acid, is a cyclic diester with a unique conformational rigidity imposed by its 1,3-dioxane-4,6-dione structure. This rigidity contributes to its remarkable acidity (pKa ≈ 4.9 in water), which is comparable to that of carboxylic acids.[3] The two carbonyl groups flanking the C5 methylene group create a highly activated C-H acid, facilitating deprotonation to form a stable enolate. This enolate is a potent nucleophile, making Meldrum's acid an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably Knoevenagel condensations and Michael additions. These reactions often proceed under mild conditions and are the cornerstone of the MCRs used to build spiro frameworks.
Caption: Structure of this compound (Meldrum's Acid).
Synthesis of Bioactive Spirooxindoles via Multicomponent Reactions
Spirooxindoles are a prominent class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][4][5] The fusion of the oxindole moiety at the C3 position with a heterocyclic ring via a spiro junction creates a rigid 3D structure ideal for interacting with biological macromolecules. The three-component reaction involving an isatin derivative, Meldrum's acid, and a suitable nucleophile (e.g., malononitrile) is a highly efficient and atom-economical strategy for constructing spiro[4H-pyran-3,3'-oxindole] scaffolds.[6]
Causality of the Reaction Mechanism
The trustworthiness of this synthetic protocol lies in its predictable, stepwise mechanism, which proceeds through a cascade of well-established organic reactions. Understanding this pathway is critical for optimizing conditions and adapting the reaction to different substrates.
-
Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation. The active methylene C5 of Meldrum's acid attacks the electrophilic C3-ketone of the isatin. Subsequent dehydration yields a highly electrophilic isatinylidene-Meldrum's acid intermediate. The choice of a mild base (e.g., L-proline, triethylamine) is crucial to promote this step without causing premature decomposition of the reactants.[6]
-
Michael Addition: A second nucleophile, such as the carbanion generated from malononitrile, then attacks the electron-deficient β-carbon of the α,β-unsaturated system in the intermediate. This 1,4-conjugate addition is the key step in building the core of the new heterocyclic ring.
-
Intramolecular Cyclization & Ring Opening: The newly formed intermediate undergoes a rapid intramolecular cyclization. An oxygen anion from the Meldrum's acid moiety attacks one of the nitrile groups. This is followed by a rearrangement and the opening of the Meldrum's acid ring, which acts as a "traceless" activator, ultimately being eliminated to form the stable 4H-pyran ring and acetone and carbon dioxide as byproducts.
Caption: Workflow for the three-component synthesis of spirooxindoles.
Protocol: One-Pot Synthesis of 2-Amino-2',5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3'-indoline]-3-carbonitrile Derivatives
This protocol is adapted from methodologies that utilize a three-component reaction of isatin, malononitrile, and a 1,3-dicarbonyl compound, in this case, dimedone, which serves a similar role to Meldrum's acid as the initial C-H acid.[7]
Materials:
-
Isatin (or substituted isatin) (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Dimedone (1.0 mmol, 140 mg)
-
Iodine (I₂) (10 mol%, 25 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser
Procedure:
-
To a 25 mL round-bottom flask, add the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and ethanol (5 mL).
-
Add the catalyst, molecular iodine (10 mol%), to the suspension.
-
Fit the flask with a reflux condenser and place it in a preheated oil bath.
-
Stir the reaction mixture vigorously at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 8-10 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the pure spiro[chromene-4,3'-indoline] derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Bioactivity Data for Spiro-Pyran Derivatives
The synthesized spiro compounds often exhibit significant biological activity. The structural variations, such as substituents on the isatin ring, directly influence their potency.
| Compound ID | Substitution | Target Organism/Cell Line | Activity (MIC or IC₅₀) | Reference |
| 4l | 5-Cl on Isatin | Streptococcus pneumoniae | MIC: 125 µg/mL | [7] |
| 4l | 5-Cl on Isatin | Escherichia coli | MIC: 125 µg/mL | [7] |
| 5a | N/A | Staphylococcus aureus | Inhibition Zone: 15 mm | [8][9] |
| 5a | N/A | A549 (Lung Cancer) | IC₅₀: 40 µM | [8][9] |
| 5a | N/A | LNCaP (Prostate Cancer) | IC₅₀: 32.15 µM | [8][9] |
| 5d | Indole & Cytosine | S. aureus (clinical isolate) | MIC: 32 µg/mL | [10][11] |
Synthesis of Other Spiro-Heterocycles: Spiro-Indenopyridazines
The versatility of this chemistry extends beyond spirooxindoles. By replacing isatin with other cyclic ketones like ninhydrin, a different class of complex bioactive spiro compounds can be accessed. A notable example involves a one-pot, four-component reaction to synthesize spiroindenopyridazine-4H-pyran derivatives.[8][9]
Protocol: Four-Component Synthesis of Spiro[indeno[2,1-c]pyridazine-9,4'-pyran] Derivatives
This protocol demonstrates the power of MCRs to build highly complex molecules in a single operation from simple starting materials.[9]
Materials:
-
Ninhydrin (1.0 mmol, 178 mg)
-
Cyanoacetohydrazide (1.0 mmol, 99 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
A cyclic C-H acid (e.g., barbituric acid) (1.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser
Procedure:
-
Combine ninhydrin (1.0 mmol), cyanoacetohydrazide (1.0 mmol), malononitrile (1.0 mmol), and the chosen cyclic C-H acid (1.0 mmol) in a 25 mL round-bottom flask.
-
Add ethanol (10 mL) as the solvent. No external catalyst is typically required for this transformation as the basicity of the hydrazide can initiate the cascade.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within 3-5 hours.
-
After completion, allow the mixture to cool to ambient temperature. The product usually precipitates from the solution.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove soluble impurities.
-
Dry the final compound in a vacuum oven. The product is often obtained in high purity without the need for column chromatography.
Caption: Experimental workflow for four-component spiro-pyran synthesis.
Field-Proven Insights & Troubleshooting
-
Catalyst Selection: While some reactions proceed without a catalyst, many benefit from one. Basic catalysts like piperidine or triethylamine are effective but can be harsh. Organocatalysts like L-proline are excellent for green chemistry approaches, often allowing reactions to proceed in aqueous media.[6] For less reactive substrates, stronger catalysts or different energy sources like microwave irradiation may be necessary to improve yields and shorten reaction times.[5][6]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol and water are environmentally friendly and often facilitate the reaction by stabilizing charged intermediates through hydrogen bonding.[9] Aprotic solvents like DMF or DMSO may be required for less soluble substrates but complicate product isolation.
-
Substrate Scope: Electron-withdrawing groups on the isatin ring (e.g., -Cl, -NO₂) generally enhance its electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups (-CH₃, -OCH₃) can slow the reaction down, potentially requiring longer reflux times or a more active catalyst.[5]
-
Purification: A significant advantage of these MCRs is that the products often precipitate directly from the reaction mixture in high purity.[9] If impurities are present, a simple wash with cold ethanol is usually sufficient. For more challenging purifications, recrystallization or column chromatography on silica gel are standard procedures.
Conclusion
This compound and related C-H acids are powerful and versatile reagents for the synthesis of medicinally relevant spiro compounds. Through elegant and efficient multicomponent reactions, complex molecular architectures can be assembled in a single, atom-economical step. The resulting spiro-pyran derivatives, particularly spirooxindoles, have demonstrated a wide array of promising biological activities, including potent antimicrobial and anticancer effects. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and organic synthesis to explore this rich and rewarding area of chemistry.
References
- Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran deriv
- Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran deriv
- Molecular diversity of spirooxindoles. Synthesis and biological activity. PubMed.
- Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria.
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
- Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies. MDPI.
- Novel spiropyrazolone antitumor scaffold with potent activity: Design, synthesis and structure-activity rel
- Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg
- Synthesis and Antibacterial Activity of Spiro[4H-pyran-3,3'-oxindoles] Catalyzed by Tröger's Base Derivative.
- Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria.
- Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor.
- Spiro – Knowledge and References. Taylor & Francis.
Sources
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Molecular diversity of spirooxindoles. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]
- 9. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tandem Knoevenagel-Michael Reactions Involving Pyran-Triones for the Synthesis of Privileged Medicinal Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Convergence of Efficiency and Complexity
In the landscape of modern medicinal chemistry, the pyran scaffold is a "privileged structure," a recurring motif in a multitude of natural products and clinically approved drugs, valued for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The efficient construction of complex, polycyclic systems containing this core is a paramount objective for drug discovery professionals. Tandem reactions, wherein multiple bond-forming events occur sequentially in a single pot, represent a pinnacle of synthetic efficiency, offering high atom economy and reduced waste.[5]
This guide details the application of a powerful one-pot tandem Knoevenagel-Michael reaction, a cornerstone of multicomponent reaction strategies. We will focus specifically on the reaction cascade involving pyran-trione derivatives, such as 4-hydroxy-2H-pyran-2-ones, which react with aldehydes and active methylene compounds (e.g., barbituric acid derivatives) to yield highly functionalized, spirocyclic heterocyclic systems.[6] These resulting scaffolds, such as spiro[furo[3,2-c]pyran-2,5′-pyrimidines], are of significant interest due to their conformational rigidity and dense stereochemical complexity, making them promising candidates for novel therapeutic agents.[6]
Mechanistic Rationale: A Stepwise Dissection
The elegance of the tandem Knoevenagel-Michael reaction lies in its sequential and predictable nature. The reaction proceeds through two distinct, yet seamlessly integrated, classical transformations. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
Step 1: The Knoevenagel Condensation The cascade is initiated by the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] In our model system, a weakly basic catalyst, such as triethylamine (Et3N), deprotonates the active methylene compound (e.g., N,N'-dimethylbarbituric acid). This carbanion then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent elimination of a water molecule yields a highly electrophilic intermediate, the Knoevenagel adduct, which features an activated carbon-carbon double bond.[8]
Step 2: The Michael Addition (Conjugate Addition) The second phase is a classic Michael addition.[9] The pyran-trione (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) acts as the nucleophilic Michael donor. The same basic catalyst facilitates the deprotonation of the acidic 4-hydroxy group, which then adds to the electron-deficient β-carbon of the Knoevenagel adduct. This conjugate addition step forms a new carbon-carbon bond and generates the core structure of the final product.
Step 3: Optional Oxidative Cyclization In many protocols, the Michael adduct can undergo a subsequent intramolecular cyclization, often promoted by an oxidant like N-Bromosuccinimide (NBS), to yield the final, stable spirocyclic system. This step locks the molecule into a rigid conformation and introduces further structural complexity.
Diagram 1: Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold | Semantic Scholar [semanticscholar.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Green Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione Derivatives
Introduction: The Imperative for Sustainable Synthesis
The 2H-pyran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and pharmacologically active molecules.[1] Specifically, derivatives of 2H-Pyran-2,4,6(3H,5H)-trione, often synthesized from barbituric or thiobarbituric acid precursors, are of significant interest in drug discovery due to their potential therapeutic applications. The conventional synthesis of these complex molecules often involves multi-step procedures, harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant chemical waste and environmental burden.
In alignment with the principles of green chemistry, the development of sustainable synthetic methodologies is paramount. This guide provides an in-depth overview and detailed protocols for the green synthesis of this compound and related pyran derivatives. We will explore methodologies that enhance efficiency, minimize waste, and utilize benign reaction media and energy sources, including multicomponent reactions (MCRs), mechanochemistry, ultrasound and microwave irradiation, and the application of biocatalysts and reusable heterogeneous catalysts.
Core Strategy: The Power of Multicomponent Reactions (MCRs)
The most efficient and inherently green approach to constructing the pyran-trione scaffold is through a one-pot, three-component reaction (3-MCR). MCRs are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[2] This strategy is distinguished by its high atom economy, operational simplicity, and reduction of intermediate isolation steps, which collectively minimize solvent usage and waste generation.[3]
The general mechanism for the synthesis of pyran-annulated systems typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration.[4][5]
Caption: General mechanism for the three-component synthesis of pyran derivatives.
Mechanochemical Synthesis via Ball Milling
Mechanochemistry utilizes mechanical force to induce chemical transformations in the absence of bulk solvents, representing a significant advancement in green synthesis. High-speed ball milling provides efficient mixing and energy input, often leading to shorter reaction times and high yields.[6]
Expertise & Causality: The choice of ball milling is predicated on its ability to circumvent the issues associated with solvent use, such as toxicity, cost, and disposal. The mechanical grinding increases the surface area of the solid reactants and the catalyst, facilitating intimate contact and lowering the activation energy barrier for the reaction cascade without thermal heating. This solvent-free approach simplifies product work-up, as the catalyst can often be removed by simple filtration.[6]
Protocol 1: Solvent-Free Synthesis of 2-amino-4H-pyran-trione Derivatives
This protocol is adapted from methodologies using heterogeneous catalysts for the synthesis of related 4H-pyrans.[6]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric acid or 1,3-dimethylbarbituric acid (1.0 mmol)[7]
-
Heterogeneous catalyst (e.g., amine-functionalized MOF, 0.04 g)[6]
-
Planetary ball mill or mixer mill with stainless steel grinding jars and balls.
-
Ethyl acetate or ethanol for work-up.
Procedure:
-
To a stainless steel grinding jar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), barbituric acid derivative (1.0 mmol), and the catalyst.
-
Add the stainless steel grinding balls.
-
Secure the jar in the ball mill and grind the mixture at a specified frequency (e.g., 27 Hz) at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) at intervals (e.g., every 10-15 minutes). The required time can range from 30 to 90 minutes depending on the substrates.
-
Upon completion, add hot ethanol to the grinding jar and transfer the mixture to a flask.
-
Filter the mixture to separate the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.[6]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2H-Pyran-trione derivative.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry employs high-frequency sound waves (typically >20 kHz) to drive chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. This collapse generates localized hot spots with transient high temperatures (~5000 K) and pressures (~1000 atm), along with intense shockwaves and microjets, which dramatically accelerate reaction rates.[8][9]
Expertise & Causality: Ultrasound irradiation is an effective green tool because it provides a non-thermal energy source that enhances mass transfer and reaction kinetics, often allowing for reactions to occur at lower bulk temperatures and in shorter times compared to conventional heating.[9][10] This can be particularly advantageous for thermally sensitive molecules. The use of aqueous or ethanolic media further enhances the green credentials of this method.
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media
This protocol is based on the sonochemical synthesis of related pyran derivatives.[7][11]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (1.0 mmol)[7]
-
Catalyst (e.g., PVPy-IL-B-SO3H or another reusable acid/base catalyst, 10 mol%)
-
Ethanol or an Ethanol:Water mixture (5 mL)
-
Ultrasonic cleaning bath or probe sonicator.
Procedure:
-
In a thick-walled flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the pyrimidine-trione derivative (1.0 mmol), and the catalyst in the chosen solvent.
-
Place the flask in the ultrasonic bath, ensuring the water level is consistent with the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) and a controlled temperature (e.g., 50-60 °C).
-
Monitor the reaction by TLC. Reactions are often complete within 20-40 minutes.
-
After completion, if a solid catalyst was used, remove it by filtration.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold water or ethanol, and dry.
-
If necessary, recrystallize the product from ethanol to achieve high purity.
-
Confirm the structure via spectroscopic analysis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into thermal energy (dielectric heating). This leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[12][13]
Expertise & Causality: The key advantage of microwave heating is its efficiency. Unlike conventional heating, which relies on slow conduction and convection, microwaves heat the entire bulk of the sample simultaneously. This can lead to thermal and non-thermal effects that accelerate reactions.[13] Many protocols can be performed under solvent-free conditions, where the reactants themselves absorb the microwave irradiation, further enhancing the green nature of the process.[12][14]
Protocol 3: Solvent-Free, Microwave-Assisted Synthesis
This protocol is adapted from general procedures for the microwave-assisted synthesis of pyran derivatives.[12]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
4-hydroxy-6-methyl-2H-pyran-2-one or Barbituric Acid (1.0 mmol)[15]
-
Basic catalyst (e.g., a few drops of piperidine or 5 mol% of a solid base)
-
Microwave reactor with a sealed vessel.
Procedure:
-
Place the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the trione precursor (1.0 mmol), and the catalyst into a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) or power (e.g., 150 W) for a short duration (typically 2-10 minutes).
-
After irradiation, cool the vessel to room temperature using the instrument's cooling system.
-
Open the vessel and add ethanol to dissolve the crude product.
-
Filter the solution if a solid catalyst was used.
-
Concentrate the filtrate and purify the resulting solid by recrystallization from a suitable solvent like ethanol.
-
Perform spectroscopic characterization to verify the product's identity and purity.
Biocatalysis and Heterogeneous Green Catalysts
The use of biocatalysts (such as enzymes or naturally derived materials) and recoverable heterogeneous catalysts represents a frontier in green chemistry.[16] Biocatalysts operate under mild conditions (ambient temperature and neutral pH) with high selectivity, while heterogeneous catalysts (e.g., magnetic nanoparticles, MOFs) offer excellent reusability, minimizing waste and cost.[4][17]
Expertise & Causality: Catalysts like chitosan, a natural biopolymer, are attractive because they are biodegradable, non-toxic, and readily available.[18] Heterogeneous catalysts functionalized onto magnetic nanoparticles (e.g., Fe₃O₄) are particularly valuable because they can be easily separated from the reaction mixture using an external magnet, simplifying purification and enabling multiple reuse cycles without significant loss of activity.[4][5]
Caption: General experimental workflow for green synthesis of pyran-triones.
Comparative Analysis of Green Methodologies
The choice of synthetic method often involves a trade-off between speed, yield, cost, and scalability. The following table summarizes the key characteristics of the discussed green protocols.
| Methodology | Typical Reaction Time | Typical Yields | Solvent/Conditions | Key Advantages |
| Mechanochemistry | 30 - 90 min | 85 - 95% | Solvent-Free, Room Temp. | High efficiency, no solvent waste, simple work-up.[6] |
| Ultrasound | 20 - 40 min | 80 - 97% | Green Solvents (H₂O, EtOH).[7] | Rapid, energy-efficient, operates at low bulk temperatures.[9] |
| Microwave | 2 - 10 min | 90 - 98% | Solvent-Free or minimal solvent. | Extremely fast, high yields, suitable for high-throughput synthesis.[12][14] |
| Biocatalysis | 4 - 12 hours | 70 - 90% | Aqueous media, Room Temp. | Environmentally benign, high selectivity, mild conditions.[17][18] |
Conclusion
The synthesis of this compound derivatives can be achieved with high efficiency and minimal environmental impact through the adoption of green chemical methodologies. Multicomponent reactions, enhanced by energy sources like mechanical grinding, ultrasound, or microwave irradiation, provide rapid and high-yielding pathways to these valuable scaffolds. The use of recyclable heterogeneous catalysts and biodegradable biocatalysts further advances the sustainability of these processes. By integrating these protocols, researchers and drug development professionals can significantly reduce the ecological footprint of their synthetic efforts while accelerating the discovery of new chemical entities.
References
- Vertex AI Search Result[6]: Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. National Institutes of Health (NIH).
- Vertex AI Search Result[19]: Mechanochemical synthesis of bioactive 4H-pyrans catalyzed by cobalt-functionalized polyoxoniobate. ResearchGate.
- Vertex AI Search Result[3]: 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) - MDPI. MDPI.
- Vertex AI Search Result[20]: A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry.
- Vertex AI Search Result[7]: Description of 2H-pyran synthesis. ResearchGate.
- Vertex AI Search Result[4]: Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central (PMC).
- Vertex AI Search Result[12]: Microwave-assisted solvent and catalyst free synthesis of 2H-Pyrans. ResearchGate.
- Vertex AI Search Result[21]: Green Chemistry Starting from 2H-Pyran-2-one Derivatives. Bentham Science.
- Vertex AI Search Result[18]: Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. ResearchGate.
- Vertex AI Search Result[17]: A novel heterogeneous biocatalyst based on graphene oxide for synthesis of pyran derivatives. PubMed Central (PMC).
- Vertex AI Search Result[11]: Ultrasound Assisted Synthesis of Pyran Derivatives Catalysed by Uranyl Nitrate and Their Molecular Docking Against Glycogen Synthase Kinase-3 Beta Receptor. ResearchGate.
- Vertex AI Search Result[14]: A novel synthetic approach to pyran-2,4-dione scaffold production: microwave-assisted dimerization, cyclization, and expeditious. JYX: JYU.
- Vertex AI Search Result[8]: Ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole... ResearchGate.
- Vertex AI Search Result[5]: Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar.
- Vertex AI Search Result[15]: Pyran – Knowledge and References. Taylor & Francis.
- Vertex AI Search Result[22]: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central (PMC).
- Vertex AI Search Result[10]: Ultrasound-Assisted Synthesis of Novel Pyrrole Dihydropyrimidinones in Lactic Acid. MDPI.
- Vertex AI Search Result[23]: Proposed mechanistic pathway for the formation of pyran derivatives... ResearchGate.
- Vertex AI Search Result[1]: Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central (PMC).
- Vertex AI Search Result[24]: Green Synthesis of Novel 5-Arylazo-2- [(2S, 3S, 4R, 5R)-3, 4, 5- trihydroxy-6-(hydroxymethyl) tetrahydro-2H-pyran-2-yloxy]-4, 6-dimethyl 3-nicotinonitrile. ResearchGate.
- Vertex AI Search Result[25]: Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. National Institutes of Health (NIH).
- Vertex AI Search Result[16]: Recent Advances in Biocatalysis for Drug Synthesis. PubMed Central (PMC).
- Vertex AI Search Result[9]: Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PubMed Central (PMC).
- Vertex AI Search Result[26]: Practical Biocatalytic Synthesis of Aromatic Nitriles. PubMed Central (PMC).
- Vertex AI Search Result[13]: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
- Vertex AI Search Result[27]: this compound | CAS 10521-08-1. Matrix Fine Chemicals.
- Vertex AI Search Result[28]: Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. ResearchGate.
- Vertex AI Search Result[2]: Multicomponent Reactions in Total Synthesis. Caltech.
- Vertex AI Search Result[29]: Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate.
- Vertex AI Search Result[30]: Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI.
Sources
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jyx.jyu.fi [jyx.jyu.fi]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel heterogeneous biocatalyst based on graphene oxide for synthesis of pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Illuminating Reaction Pathways: A Computational Guide to 2H-Pyran-2,4,6(3H,5H)-trione Chemistry for Drug Discovery
Foreword: Bridging the Gap Between Synthesis and Discovery with In Silico Chemistry
In the landscape of modern drug development, the ability to predict and understand the reactivity of novel scaffolds is paramount. The 2H-pyran-2,4,6(3H,5H)-trione core, a versatile building block, presents a rich tapestry of chemical possibilities. Its unique electronic and structural features, characterized by a lactone functionality and two additional carbonyl groups, render it a highly reactive species, susceptible to a variety of chemical transformations.[1][2] This reactivity is a double-edged sword: it offers a gateway to diverse molecular architectures, yet it also necessitates a profound understanding of the underlying reaction mechanisms to control outcomes and design efficient synthetic routes.
This technical guide is crafted for researchers, medicinal chemists, and computational scientists dedicated to the exploration of novel therapeutic agents. It moves beyond a mere recitation of protocols to provide a comprehensive framework for the computational modeling of reactions involving this compound. By leveraging the power of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we can dissect reaction pathways, predict product formation, and ultimately accelerate the drug discovery pipeline. This guide is built on a foundation of scientific integrity, providing not just the "how" but also the critical "why" behind each computational step, grounded in established theoretical principles and supported by authoritative references.
The Chemical Landscape of this compound: A Computational Perspective
This compound, also known as a derivative of triacetic acid lactone, is a highly functionalized heterocyclic compound.[3] Its structure is characterized by a six-membered ring containing an oxygen atom and three carbonyl groups, making it a potent electrophile at multiple sites. This inherent reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including barbiturate analogs and other fused pyrimidine derivatives with significant biological activities.[4][5]
Two key reaction types that underscore the synthetic utility of this scaffold are the Knoevenagel condensation and nucleophilic acyl substitution. Understanding the intricacies of these reactions is crucial for harnessing the full potential of this compound in medicinal chemistry.
Knoevenagel Condensation: Forging Carbon-Carbon Bonds
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[6] In the context of this compound, the methylene group at the C5 position is activated by the two flanking carbonyl groups, making it a prime candidate for this transformation.
A plausible mechanism for the Knoevenagel condensation involving a cyclic dione is depicted below. The reaction is typically base-catalyzed, with the base abstracting a proton from the active methylene group to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form a tetrahedral intermediate. Subsequent dehydration yields the final α,β-unsaturated product.[7][8]
Caption: A simplified workflow of the Knoevenagel condensation.
Nucleophilic Acyl Substitution: Gateway to Diverse Heterocycles
The lactone and dione functionalities within the this compound ring are susceptible to nucleophilic acyl substitution. This class of reactions allows for the ring-opening or transformation of the pyran core, providing access to a diverse range of scaffolds.[1] For instance, reaction with urea or its derivatives can lead to the formation of barbiturate-like structures, a class of compounds with a long history in medicine as central nervous system depressants.[9]
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to a carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of a leaving group regenerates the carbonyl group.[4][10] The reactivity of the carbonyl groups in this compound will be influenced by the electronic and steric environment of each.
Computational Protocols for Elucidating Reaction Mechanisms
The following protocols provide a step-by-step guide for the computational investigation of reactions involving this compound using Density Functional Theory (DFT) for mechanistic insights and Molecular Dynamics (MD) for conformational analysis.
Protocol 1: DFT Investigation of Reaction Mechanisms
This protocol outlines the steps to investigate the reaction mechanism of a Knoevenagel condensation or a nucleophilic acyl substitution reaction using DFT calculations, with a focus on locating the transition state.
Software: Gaussian 16 or a similar quantum chemistry package. Visualizer: GaussView 6 or other molecular visualization software.
Step-by-Step Methodology:
-
Geometry Optimization of Reactants and Products:
-
Construct the 3D structures of the reactants (this compound and the nucleophile/aldehyde) and the expected product(s).
-
Perform geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This initial optimization provides the minimum energy structures on the potential energy surface.
-
-
Transition State (TS) Search:
-
Initial Guess: Based on the reaction mechanism, construct a guess for the transition state structure. For a Knoevenagel condensation, this would involve bringing the enolate and aldehyde fragments together with partially formed and broken bonds.
-
QST2/QST3 Method: The Synchronous Transit-Guided Quasi-Newton (STQN) method, implemented as Opt=QST2 or Opt=QST3 in Gaussian, is a powerful tool for locating transition states.
-
QST2 requires the optimized geometries of the reactants and products as input.
-
QST3 additionally requires an initial guess of the transition state geometry.
-
-
Eigenvector Following: If an initial guess is close to the true transition state, the Opt=TS keyword with the Berny algorithm can be used. This method follows the eigenvector corresponding to the imaginary frequency towards the saddle point.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
If more than one imaginary frequency is found, the structure is not a true transition state, and the geometry needs to be adjusted and re-optimized.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This traces the reaction path downhill from the transition state to the corresponding minima (reactants and products).
-
Data Presentation: Example DFT Results for a Knoevenagel Condensation
| Parameter | Reactants (kcal/mol) | Transition State (kcal/mol) | Products (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Electronic Energy | 0.00 | 15.2 | -5.8 | 15.2 | -5.8 |
| Zero-Point Energy | 0.00 | 14.5 | -6.2 | 14.5 | -6.2 |
| Gibbs Free Energy | 0.00 | 18.9 | -3.1 | 18.9 | -3.1 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific reaction and level of theory.
Caption: A workflow for DFT-based reaction mechanism studies.
Protocol 2: Molecular Dynamics (MD) Simulation of Solvated Reactants
This protocol details the setup and execution of an MD simulation to study the conformational dynamics and solvation of this compound in a solvent, which can provide insights into its reactivity.
Software: GROMACS, AMBER, or a similar MD package. Force Field: A suitable force field for small organic molecules (e.g., GAFF, OPLS-AA).
Step-by-Step Methodology:
-
Parameterization of the Solute:
-
Generate the topology and parameter files for this compound using a tool like Antechamber (for AMBER) or a web server like CGenFF (for CHARMM-based force fields). This step assigns atom types, charges, and bonded/non-bonded parameters.
-
-
System Setup:
-
Create a simulation box (e.g., cubic or dodecahedron) and place the parameterized solute molecule at its center.
-
Solvate the box with a chosen solvent model (e.g., TIP3P for water).
-
Add ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable contacts in the initial system setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature under NVT (constant number of particles, volume, and temperature) conditions.
-
Then, equilibrate the system at the desired temperature and pressure under NPT (constant number of particles, pressure, and temperature) conditions. This allows the solvent to relax around the solute and the system density to reach a stable value.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the solute and its interactions with the solvent.
-
-
Analysis:
-
Analyze the trajectory to study properties such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the solute's conformation.
-
Radial Distribution Functions (RDFs) to characterize the solvation shell around specific atoms of interest.
-
Hydrogen bonding analysis to identify key solute-solvent interactions.
-
-
Conclusion: From Computational Insights to Tangible Drug Candidates
The computational modeling of this compound reactions offers a powerful lens through which to view and predict its chemical behavior. By employing the protocols and methodologies outlined in this guide, researchers can gain a deeper understanding of reaction mechanisms, predict the feasibility of synthetic routes, and rationalize experimental observations. This in silico approach not only enhances our fundamental understanding of the chemistry of this versatile scaffold but also provides a rational basis for its application in drug design and discovery. As computational tools continue to evolve in accuracy and efficiency, their integration into the drug development workflow will undoubtedly become even more critical, paving the way for the more rapid and cost-effective discovery of novel therapeutics.
References
- Ketkaew, R. (n.d.). Gaussian: Finding the Transition State of Chemical Reaction. Google Sites.
- Wikipedia. (2023). Knoevenagel condensation.
- Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania.
- Barroso, J. (2013, November 27). Transition State Search (QST2 & QST3) and IRC with Gaussian09. Dr. Joaquin Barroso's Blog.
- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- YouTube. (2023, January 14). Knoevenagel condensation.
- YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
- LibreTexts Chemistry. (2023, November 23). 21.2 Nucleophilic Acyl Substitution Reactions.
- Singh, P., Kaur, M., & Verma, P. (2009). Design, synthesis and anticancer activities of hybrids of indole and barbituric acids—Identification of highly promising leads. Bioorganic & medicinal chemistry letters, 19(11), 3054-3058.
- Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
- Stanovnik, B., & Svete, J. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 657.
- Al-Hachamii, M. (n.d.). Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions.
- Singh, K., Singh, S., & Singh, K. N. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5025-5035.
- Sharma, A., Kumar, V., & Kumar, S. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1936-1951.
- ResearchGate. (n.d.). DFT Calculated Activation Energy (E a ) and Reaction Enthalpy(DH) (unit: eV).
- Nazari, Z., et al. (2019). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111645.
- Asif, M. (2021). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.
- Jilalat, A., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Synthetic Utility of 2H-Pyran-2,4,6(3H,5H)-trione and its Analogs in Dye & Pigment Chemistry
Foreword: The Pyran Core in Chromophore Design
The 4H-pyran ring system is a foundational scaffold in the world of organic chemistry, celebrated for its prevalence in bioactive natural products and its role as a versatile synthetic building block.[1][2] In the realm of dyes and pigments, pyran derivatives are prized for their ability to form the core of sophisticated chromophores, finding applications as photoactive materials, sensitizers in dye-sensitized solar cells (DSSCs), and advanced pigments.[1][3][4]
This guide focuses on the synthetic applications of 2H-Pyran-2,4,6(3H,5H)-trione, a highly activated cyclic 1,3,5-tricarbonyl compound. While specific literature on this exact trione is sparse, its chemical reactivity can be expertly extrapolated from its close, well-documented analogs such as barbituric acid, 4-hydroxycoumarin, and dehydroacetic acid. The key to its utility lies in the exceptionally acidic methylene protons at the C3 and C5 positions, flanked by two carbonyl groups. This structural motif makes it a powerful nucleophile and an excellent precursor for condensation reactions, which are central to the synthesis of a vast array of dyes and pigments.
These notes will provide researchers, scientists, and drug development professionals with the core principles, field-proven insights, and detailed protocols for leveraging pyran-based active methylene compounds in the synthesis of novel chromophoric systems.
Part 1: Core Synthetic Strategies & Mechanistic Rationale
The synthesis of pyran-based dyes predominantly relies on a few robust and versatile reaction classes that exploit the reactivity of the active methylene groups within the pyran ring. Understanding the causality behind these methods is critical for experimental success and innovation.
The Knoevenagel Condensation: The Gateway to Push-Pull Chromophores
The Knoevenagel condensation is arguably the most critical reaction for extending conjugation and forming the backbone of many pyran-based dyes.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.
Causality & Expertise:
-
The Role of the Active Methylene Group: In the context of this compound or its analogs, the methylene protons are highly acidic due to the inductive electron-withdrawing effect of the adjacent carbonyl groups. This allows for easy deprotonation by a weak base (e.g., piperidine, triethylamine) to form a stabilized carbanion (enolate).
-
Nucleophilic Attack: This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The choice of aldehyde is crucial; aromatic aldehydes containing electron-donating groups (like dialkylamino or methoxy) are used to create "push-pull" systems, where electron density is pushed from the donor, through the conjugated π-system, to the electron-accepting pyran core. This electronic arrangement is fundamental to achieving strong absorption in the visible spectrum.
-
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to form a new, stable carbon-carbon double bond, thereby extending the conjugated system and creating the dye molecule. The reaction is often driven to completion by removing the water formed.
Multi-Component Reactions (MCRs): A Paradigm of Synthetic Efficiency
MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[7] For creating libraries of novel dyes, this approach is unparalleled in its efficiency and atom economy.
Causality & Expertise:
-
Domino Sequences: The power of MCRs lies in creating complex molecules through a domino sequence of reactions, where the product of one step becomes the substrate for the next without the need for intermediate isolation.[1] A common strategy for pyran dye synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and the pyran precursor.
-
Reaction Pathway: Typically, the reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene (an arylidene malononitrile).[8] The pyran-trione analog, acting as a nucleophile, then undergoes a Michael addition to this alkene.[7][9] The final step is an intramolecular cyclization and dehydration to yield a highly functionalized, often fused, pyran system.[7]
-
Catalyst Choice: The choice of catalyst (e.g., a basic catalyst like piperidine or an environmentally benign one like taurine) is critical for controlling the reaction pathway and achieving high yields.[6]
Part 2: Application Note & Protocol: Synthesis of Pyranylidene-based Dyes
This section provides a detailed protocol for the synthesis of a donor-π-acceptor (D-π-A) dye using a pyran-based active methylene compound. We will use barbituric acid as a well-established and highly reactive analog for this compound.
Application Note 1: Knoevenagel Synthesis of a Pyranylidene Merocyanine Dye
Objective: To synthesize a merocyanine-type dye via the Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with barbituric acid. This reaction creates a chromophore with a strong intramolecular charge-transfer character.
Workflow Diagram:
Caption: Knoevenagel condensation workflow for dye synthesis.
Experimental Protocol:
Materials:
-
Barbituric acid (1.28 g, 10 mmol)
-
4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol)
-
Ethanol (Absolute, 50 mL)
-
Piperidine (0.5 mL, catalytic amount)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add barbituric acid (10 mmol) and 4-(diethylamino)salicylaldehyde (10 mmol).
-
Dissolution: Add 50 mL of absolute ethanol to the flask. Stir the mixture to dissolve the reactants. A suspension may form.
-
Catalysis: Add piperidine (0.5 mL) to the mixture using a pipette. The addition of the base catalyst is the key step to initiate the deprotonation of the active methylene compound.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours. A significant color change to a deep red or purple is expected as the dye is formed.
-
Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product will precipitate out of the solution as a colored solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and residual catalyst.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.
-
Characterization: Determine the yield and characterize the final product by NMR, Mass Spectrometry, and UV-Vis spectroscopy to determine its λmax.
Data Summary (Expected Results):
| Aldehyde Reactant | Product Name | Typical Yield | Expected λmax (in EtOH) |
| 4-(dimethylamino)benzaldehyde | 5-(4-(dimethylamino)benzylidene)pyrimidine-2,4,6-trione | 85-95% | ~450 nm |
| 4-(diethylamino)salicylaldehyde | 5-(4-(diethylamino)-2-hydroxybenzylidene)pyrimidine-2,4,6-trione | 80-90% | ~520 nm |
| 4-hydroxybenzaldehyde | 5-(4-hydroxybenzylidene)pyrimidine-2,4,6-trione | 90-98% | ~380 nm |
Part 3: Application Note & Protocol: MCR Synthesis of Fused Pyrano-Pigments
This protocol describes a highly efficient one-pot, three-component synthesis of a pyrano[2,3-d]pyrimidine derivative, a class of compounds often exhibiting high stability and strong coloration, making them suitable as pigments.
Application Note 2: One-Pot Synthesis of a Pyrano[2,3-d]pyrimidine Pigment
Objective: To synthesize 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile via a domino Knoevenagel-Michael addition-cyclization reaction.
Reaction Pathway Diagram:
Caption: Domino reaction pathway for MCR pigment synthesis.
Experimental Protocol:
Materials:
-
4-chlorobenzaldehyde (1.40 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Barbituric acid (1.28 g, 10 mmol)
-
Water:Ethanol mixture (1:1, 30 mL)
-
Triethylamine (Et3N) (0.2 mL, catalytic amount)
-
Erlenmeyer flask (100 mL)
-
Magnetic stirrer
Procedure:
-
Setup: In a 100 mL Erlenmeyer flask, combine 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and barbituric acid (10 mmol).
-
Solvent: Add 30 mL of a 1:1 water:ethanol mixture. Using a green solvent system like water/ethanol is a key advantage of this protocol.[10]
-
Catalysis: Add a catalytic amount of triethylamine (0.2 mL) to the stirring suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. Stirring is continued for 1-2 hours. A thick, colored precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove impurities.
-
Drying: Dry the solid pigment in an oven at 80 °C for 4 hours.
-
Characterization: The product is typically a stable, high-melting solid. Characterize by IR (presence of CN and NH2 groups), NMR, and elemental analysis.
Data Summary (Expected Results):
| Aldehyde Reactant | Product Color | Typical Yield | Key IR Peaks (cm⁻¹) |
| 4-chlorobenzaldehyde | Pale Yellow | 90-95% | ~3400 (NH2), ~2200 (CN), ~1700 (C=O) |
| Benzaldehyde | White | 92-98% | ~3410 (NH2), ~2195 (CN), ~1705 (C=O) |
| 4-methoxybenzaldehyde | Pale Yellow | 88-94% | ~3390 (NH2), ~2190 (CN), ~1695 (C=O) |
References
- ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications.
- ResearchGate. (n.d.). Novel pyran based dyes for application in dye sensitized solar cells.
- Synthesis and biological activities of some fused pyran derivatives. (n.d.).
- Gill, M., & Cotterill, A. S. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498–511. [Link]
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).
- Mohammed, F. A., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(5), 753-758. [Link]
- ResearchGate. (n.d.). Synthesis and characterization of 2 H-pyrano[3,2- c]coumarin derivatives and their photochromic and redox properties.
- Lee, J.-T., et al. (2015). Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins. RSC Advances, 5(102), 84124-84133. [Link]
- Maleki, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- More, K. S., et al. (2020). 2H-Pyran-2-one-Functionalized Diketopyrrolopyrrole Dye: Design, Synthesis, and Explosives Sensor. The Journal of Organic Chemistry, 85(2), 937–945. [Link]
- Al-Tel, T. H. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(8), 1319. [Link]
- ResearchGate. (n.d.). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis.
- Hassan, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon, 9(6), e16694. [Link]
- ResearchGate. (n.d.). Synthetic route for 2,4,6-tricoumarin-pyridines 3(a-e).
- Singh, F. V., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6289. [Link]
- ResearchGate. (n.d.). Pyran-based derivatives obtained from natural origin with cell damage potential.
- ResearchGate. (n.d.). Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins.
- ResearchGate. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
- ResearchGate. (n.d.). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.
- ResearchGate. (n.d.). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere.
- ResearchGate. (n.d.). Recent Advances of Michael/hetero‐Michael Addition Reaction in the Synthesis of 3‐Nitro‐2H‐chromene Derivatives.
- ResearchGate. (n.d.). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
- Ghorai, P., & Kumar, A. (2013). Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox-diph-Zn(II) complex. Organic & Biomolecular Chemistry, 11(13), 2129–2135. [Link]
- Dekamin, M. G., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences, 21(1), 28. [Link]
Sources
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 2H-Pyran-2,4,6(3H,5H)-trione in Advanced Polymer Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the utilization of 2H-Pyran-2,4,6(3H,5H)-trione, the cyclic anhydride of citric acid, in modern polymer synthesis. We delve into the synthesis of the monomer and its subsequent use in creating functional polyesters with tunable properties. The protocols emphasize mechanistic understanding, experimental reproducibility, and post-polymerization modification for applications in the biomedical field. Characterization techniques are detailed to ensure a self-validating workflow from monomer to functionalized macromolecule.
Introduction: The Significance of a Citrate-Based Monomer
This compound, more commonly known as citric acid anhydride, is a pivotal monomer for creating biocompatible and biodegradable polymers. Derived from citric acid, a central intermediate in the Krebs cycle, this monomer offers a unique combination of reactivity and biological relevance.[1][2] Polymers synthesized from this building block possess inherent pendant functional groups (carboxyl and hydroxyl), which allow for extensive post-polymerization modification, making them ideal platforms for drug delivery, tissue engineering, and advanced biomaterials.[3][4][5]
Unlike traditional polyester monomers, the use of citric acid introduces a tertiary hydroxyl group and a central quaternary carbon into the polymer backbone. This structure disrupts crystallinity and imparts elastomeric properties to the resulting materials.[1] This guide will explore the synthesis of the monomer and its application in polycondensation reactions, which often proceed via the in situ formation of this reactive cyclic anhydride intermediate.[6][7]
Monomer Synthesis & Properties
The synthesis of this compound is achieved through the dehydration of anhydrous citric acid. A common and effective method involves the use of acetic anhydride.
Protocol 1: Synthesis of this compound
Objective: To synthesize the cyclic anhydride of citric acid for use as a monomer.
Materials & Equipment:
-
Anhydrous citric acid (ACS grade)
-
Acetic anhydride (≥99%)
-
Acetic acid (glacial, as solvent)
-
Round-bottom flask with magnetic stirrer and thermometer
-
Heating mantle or oil bath
-
Vacuum line for solvent removal
Procedure:
-
In a clean, dry round-bottom flask, combine anhydrous citric acid powder (0.1 mol) and glacial acetic acid (0.15 mol) as a solvent.
-
Add acetic anhydride (0.12 mol) to the flask.
-
Equip the flask with a thermometer and a magnetic stir bar and seal it.
-
Gently heat the mixture to 52°C with continuous stirring.
-
Maintain the temperature and continue stirring. The reaction is typically complete when the solid citric acid has fully dissolved, forming a clear, colorless solution (usually takes a few hours).[8]
-
Once the reaction is complete, the excess acetic acid and acetic anhydride can be removed under reduced pressure to yield the crude citric acid anhydride.
Rationale: Acetic anhydride acts as a powerful dehydrating agent, removing one molecule of water from the two adjacent carboxylic acid groups of citric acid to form the cyclic anhydride. The 52°C temperature provides sufficient energy to drive the reaction without causing significant degradation or side reactions, such as the formation of aconitic acid.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Common Name | Citric Acid Anhydride | [8] |
| CAS Number | 10521-08-1 | |
| Molecular Formula | C₅H₄O₄ | |
| Molecular Weight | 172.08 g/mol (anhydride form) | [9] |
| Appearance | Crystalline solid | [9] |
Polymer Synthesis via Polycondensation
While direct ring-opening polymerization (ROP) of the isolated anhydride is possible, a more common and robust method for creating citric acid-based polyesters is through melt polycondensation with a suitable diol or polyol co-monomer.[10][11] This process is believed to proceed through the formation of anhydride intermediates in situ.[7] This approach offers excellent control over the final polymer properties by adjusting the monomer feed ratio and reaction conditions.
Workflow for Citric Acid-Based Polymer Synthesis and Functionalization
Caption: Overall workflow from monomer synthesis to a functionalized polymer.
Protocol 2: Synthesis of a Citric Acid-Glycerol Polyester
Objective: To synthesize a biodegradable, elastomeric polyester with pendant functional groups via melt polycondensation.
Materials & Equipment:
-
Anhydrous citric acid
-
Glycerol (≥99.5%)
-
Three-neck round-bottom flask
-
Mechanical stirrer, nitrogen inlet, and vacuum outlet
-
Heating mantle and temperature controller
-
High-vacuum pump
Procedure:
-
Pre-drying: Dry anhydrous citric acid at 105°C for one hour and glycerol at 80°C under vacuum for several hours to remove residual water.[10]
-
Charging the Reactor: Add the desired molar ratio of citric acid and glycerol (e.g., 1:1) to the three-neck flask.
-
Melt Polycondensation:
-
Assemble the reactor with the mechanical stirrer, nitrogen inlet, and an outlet leading to a cold trap and vacuum pump.
-
Begin stirring and heat the mixture to 150°C under a slow stream of nitrogen.
-
Maintain this temperature for approximately 30-60 minutes to form a clear, homogenous melt.
-
Gradually increase the temperature to 130-150°C and apply a vacuum (gradually decreasing to <1 mbar) to remove the water generated during esterification.[11]
-
Continue the reaction for 4-8 hours. The viscosity of the mixture will increase significantly. The reaction should be stopped before the point of gelation (cross-linking) if a soluble pre-polymer is desired.
-
-
Purification:
-
Cool the reactor to room temperature.
-
Dissolve the resulting viscous polymer in a suitable solvent (e.g., Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)).
-
Purify the polymer by precipitating it into a non-solvent like cold heptane or diethyl ether.[11]
-
Collect the polymer and dry it under vacuum at room temperature for 48 hours.
-
Scientist's Note: The molar ratio of acid to alcohol is critical. An excess of the polyol (glycerol) can help prevent premature gelation and result in a polymer with more hydroxyl end-groups. The reaction time and temperature directly control the molecular weight and degree of branching.[11] Terminating the reaction at the "pre-polymer" stage yields a material that is soluble and can be further processed or functionalized.
Post-Polymerization Modification
A key advantage of citric acid-based polyesters is the abundance of pendant carboxyl groups along the polymer chain, which are available for covalent conjugation of therapeutic agents, targeting ligands, or imaging probes.[1]
Reaction Pathway for Polymer Synthesis and Functionalization
Caption: Polycondensation of citric acid and glycerol to form a functional polyester, followed by drug conjugation.
Protocol 3: Amine Coupling to Pendant Carboxyl Groups
Objective: To conjugate an amine-containing molecule (e.g., a model fluorescent dye like amino-fluorescein or a drug) to the polyester backbone.
Materials & Equipment:
-
Citric acid-based polyester (from Protocol 2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (Drug-NH₂)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve the polyester in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Activation: Add NHS (2.0 equivalents relative to carboxyl groups on the polymer) and EDC (1.5 equivalents) to the polymer solution. Stir at room temperature for 4-6 hours to activate the carboxyl groups by forming an NHS-ester intermediate.
-
Conjugation: Add the amine-containing molecule (1.2 equivalents) to the activated polymer solution.
-
Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Transfer the solution to a dialysis bag with an appropriate molecular weight cut-off (MWCO) to retain the polymer conjugate.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted drug, EDC/NHS byproducts, and solvent.
-
Lyophilize the purified solution to obtain the final polymer-drug conjugate as a dry powder.
-
Rationale: EDC/NHS chemistry is a highly efficient and widely used method for forming stable amide bonds between a carboxylic acid and a primary amine under mild conditions. NHS is used to create a more stable active ester intermediate, which improves the efficiency of the reaction with the amine and reduces side reactions.
Characterization of Citric Acid-Based Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the successful incorporation of both monomers into the polymer backbone and to verify the polymer composition by comparing the integration of characteristic peaks from each monomer unit.[12][13] For a poly(citrate-co-glycerol), one would look for the methylene protons of citric acid (~2.5-2.9 ppm) and the backbone protons from glycerol (~3.5-4.5 ppm).
-
Gel Permeation Chromatography (GPC/SEC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or PDI = Mw/Mn) of the polymer.[14][15] A narrow PDI (closer to 1.0) indicates a more controlled polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer, which provides insight into its physical state (glassy vs. rubbery) at a given temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the progress of the polymerization by observing the appearance of the characteristic ester carbonyl stretch (~1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch (~3000-3500 cm⁻¹).[10]
Table 2: Typical Characterization Data for Citric Acid-Based Polyesters
| Parameter | Technique | Typical Result/Information Obtained |
| Structure | ¹H NMR | Confirms presence of monomer units in the backbone; composition analysis.[12] |
| Mn, Mw, Đ | GPC/SEC | Determines molecular weight and distribution.[14] |
| Tg | DSC | Determines glass transition temperature, indicating material state. |
| Functional Groups | FTIR | Confirms ester bond formation and presence of -OH/-COOH groups.[10] |
Conclusion and Future Outlook
Polymers derived from this compound and related citric acid-based polycondensation methods represent a highly versatile and promising class of biomaterials. Their inherent biocompatibility, biodegradability, and, most importantly, their functionality, provide a powerful platform for innovation. The protocols outlined in this guide offer a robust framework for synthesizing and modifying these polymers. Future research will likely focus on creating complex architectures like linear-dendritic block copolymers for advanced nanoparticle formation and leveraging the antioxidant properties of citrate for combination therapies in drug delivery and tissue regeneration.[1][16]
References
- Ye, G., et al. (2012). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Biomaterials, 33(31), 7513-7523.
- Li, Y., et al. (2022). Development of poly (citric acid)-based biomaterials for biomedical applications. Journal of Materials Chemistry B, 10(28), 5336-5353.
- Xu, H., et al. (2021). Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering. Bioactive Materials, 6(11), 3896-3911.
- Zhang, L., et al. (2021). Development of citric acid-based biomaterials for biomedical applications. Journal of Materials Chemistry B, 9(1), 34-57.
- Halpern, J. M., et al. (2014). A biodegradable thermoset polymer made by esterification of citric acid and glycerol. Journal of Biomedical Materials Research Part A, 102(5), 1467-1477.
- Pühringer, S. (2021). Synthesis of functional polyesters based on citric acid. JKU ePUB.
- Pühringer, S., et al. (2021). Synthesis of functional polyesters based on citric acid. JKU ePUB.
- Meemken, F., et al. (2014). Enhancing the Functionality of Biobased Polyester Coating Resins through Modification with Citric Acid. ACS Sustainable Chemistry & Engineering, 2(11), 2530-2539.
- Vargas, M., et al. (2016). Synthesis and characterization of polymers based on citric acid and glycerol: Its application in non-biodegradable polymers. Tecnología en Marcha, 29(4), 45-56.
- Bakr, M. M., et al. (2019). Synthesis of Poly (Citric Acid-Co-Glycerol) and Its Application as an Inhibitor of CaCO3 Deposition. Polymers, 11(11), 1888.
- Kulkarni, M., & Kulkarni, A. (2012). Synthesis and characterization of citric acid-based pH-sensitive biopolymeric hydrogels. Journal of Polymer Research, 19(9), 9906.
- Zhang, Y., et al. (2019). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry, 7, 63.
- Mohammadifar, M., et al. (2018). Green Synthesis of Hyperbranched Polyglycerol at Room Temperature. ResearchGate.
- Thomas, A., et al. (2020). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. Organic Process Research & Development, 24(9), 1784-1790.
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- Moins, S., et al. (2005). Anionic synthesis of cyclic anhydride end-capped poly(methyl methacrylate). e-Polymers, 5(1).
- ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC.
- Liu, T., et al. (2020). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. Industrial & Engineering Chemistry Research, 59(1), 163-172.
- Patil, R. D., & Mahulikar, P. P. (2015). Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol. Oriental Journal of Chemistry, 31(1), 353-358.
- Vargas, M., et al. (2016). Synthesis and characterization of polymers based on citric acid and glycerol: Its application in non-biodegradable polymers. ResearchGate.
- Pounder, R. J., et al. (2010). Ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid. Polymer Chemistry, 1(7), 1031-1039.
- Naeini, A. T., et al. (2014). Poly(citric acid)-block-poly(ethylene glycol) copolymers—New biocompatibility hybrid materials for nanomedicine. International Journal of Polymeric Materials and Polymeric Biomaterials, 63(16), 825-831.
- Chen, C.-W., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34163-34173.
- Pounder, R. J., et al. (2010). Ring-opening polymerization of an O-carboxyanhydride monomer derived from l-malic acid. Polymer Chemistry, 1(7), 1031-1039.
Sources
- 1. Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of citric acid-based biomaterials for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. epub.jku.at [epub.jku.at]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CITRIC ACID ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Poly (Citric Acid-Co-Glycerol) and Its Application as an Inhibitor of CaCO3 Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Introduction: Understanding 2H-Pyran-2,4,6(3H,5H)-trione and Dehydroacetic Acid (DHA)
An essential resource for researchers, chemists, and pharmaceutical scientists, this Technical Support Center provides in-depth troubleshooting guidance and frequently asked questions for the synthesis of 2H-Pyran-2,4,6(3H,5H)-trione and its predominant tautomer, Dehydroacetic Acid (DHA). As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and efficient.
This compound is a pyrone derivative that exists in equilibrium with its more stable and commonly isolated tautomer, 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, widely known as Dehydroacetic Acid (DHA).[1] DHA is a versatile platform chemical and a valuable synthon in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.[2][3][4] It also finds applications as a plasticizer, a preservative in cosmetics and food, and an antienzyme in toothpaste.[5][6]
This guide focuses on the prevalent chemical synthesis routes, addressing common challenges to help you optimize reaction conditions and maximize yield.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues encountered during the synthesis of Dehydroacetic Acid. The diagnostic approach follows a logical progression from symptom to cause to solution.
dot
Caption: General troubleshooting workflow for synthesis issues.
Question 1: Why is my reaction yield consistently low?
Low yield is the most common frustration in DHA synthesis. The root cause often lies in one of four areas: starting materials, reaction conditions, catalyst efficiency, or workup procedure.
Answer:
-
Purity of Starting Materials: The self-condensation of ethyl acetoacetate is highly sensitive to impurities. It is critical to use freshly vacuum-distilled ethyl acetoacetate to remove any acetic acid or water, which can interfere with the base-catalyzed mechanism.[7] Similarly, when using acetic anhydride or diketene, ensure they are of high purity.[5][6]
-
Reaction Temperature and Time: This synthesis requires careful temperature control. For the condensation of ethyl acetoacetate, the reaction mixture must be heated sufficiently to drive off the ethanol byproduct, typically until the pot temperature reaches 200–210°C.[7] Insufficient heating leads to an incomplete reaction. Conversely, excessive temperatures or prolonged heating can cause decomposition of the product, appearing as a dark brown or black tarry mixture.[8]
-
Catalyst Inactivity or Incorrect Choice: The choice of catalyst is crucial. While weak bases like sodium bicarbonate are effective, they require high temperatures to drive the reaction.[7] Stronger organic bases like pyridine, imidazole, or DABCO can catalyze the dimerization of diketene more efficiently.[6] Ensure your catalyst has not degraded and is used in the appropriate amount. An insufficient amount of catalyst will result in a sluggish or incomplete reaction.
-
Inefficient Byproduct Removal: The synthesis from ethyl acetoacetate is a condensation reaction that produces ethanol. According to Le Chatelier's principle, this ethanol must be efficiently removed (typically by distillation) to drive the equilibrium toward product formation. An inefficient distillation setup can stall the reaction, leading to low conversion rates.[7]
Question 2: The final product is a dark, oily substance instead of a white crystalline powder. What went wrong?
An off-color or non-crystalline product indicates the presence of significant impurities, which can arise from several sources.
Answer:
-
Incomplete Reaction: The primary impurity is often unreacted starting material, particularly residual ethyl acetoacetate.[7] This can be addressed by ensuring the reaction goes to completion (monitoring temperature and ethanol distillation) and by performing an efficient final distillation or recrystallization.
-
Thermal Decomposition: As mentioned, DHA can decompose at very high temperatures, leading to colored, tarry by-products. During the final vacuum distillation of the product, it is crucial to maintain the recommended pressure and temperature to avoid charring.[7]
-
Side Reactions: Under harsh basic or acidic conditions, side reactions such as polymerization or alternative condensation pathways can occur, leading to a complex mixture of by-products that are difficult to remove. Adhering to established protocols minimizes these occurrences.
-
Ineffective Purification: The crude product requires purification. Recrystallization from a suitable solvent, such as ethanol or water, is a highly effective method to obtain pure, white to pale-yellow crystals of DHA.[5][7] The crude product should be fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals, leaving impurities behind in the mother liquor.
Question 3: My reaction seems to have stalled or is proceeding extremely slowly. How can I fix this?
A stalled reaction points to a fundamental issue with the reaction setup or reagents.
Answer:
-
Check Your Catalyst: The most likely culprit is an inactive or insufficient amount of catalyst. If using sodium bicarbonate, ensure it is a fine powder. For organic bases like pyridine, ensure they have not been contaminated with water or acids.
-
Verify Temperature Control: The reaction is endothermic, requiring a consistent heat input to proceed. Ensure your heating mantle and thermometer are calibrated correctly and that the reaction temperature is maintained at the target level (e.g., >200°C for the ethyl acetoacetate method).[7]
-
Ensure Anhydrous Conditions: Water can hydrolyze starting materials like acetic anhydride and interfere with the mechanism of base catalysis. While not strictly necessary for the ethyl acetoacetate method (which produces ethanol/water), minimizing atmospheric moisture is good practice.
-
Improve Agitation: For heterogeneous mixtures (e.g., with sodium bicarbonate), efficient stirring is necessary to ensure proper mixing and contact between the reactants and the catalyst.
| Issue Summary | Potential Cause | Recommended Action |
| Low Yield | Impure starting materials | Use freshly distilled ethyl acetoacetate.[7] |
| Incorrect temperature | Maintain pot temperature at 200-210°C.[7] | |
| Inefficient ethanol removal | Use an efficient fractional distillation setup. | |
| Impure/Oily Product | Incomplete reaction | Ensure reaction runs to completion; purify crude product. |
| Thermal degradation | Avoid excessive temperatures during reaction and distillation. | |
| Ineffective purification | Recrystallize from ethanol or water.[5][7] | |
| Stalled Reaction | Inactive/insufficient catalyst | Add fresh catalyst; ensure proper amount is used. |
| Temperature too low | Verify and increase heating to the target temperature. |
Frequently Asked Questions (FAQs)
What is the reaction mechanism for DHA synthesis from ethyl acetoacetate?
The synthesis of Dehydroacetic Acid from ethyl acetoacetate is a base-catalyzed self-condensation reaction. The mechanism involves the following key steps:
-
Deprotonation: A base removes an acidic α-proton from one molecule of ethyl acetoacetate to form an enolate.
-
Claisen Condensation: The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of a second molecule of ethyl acetoacetate. This is followed by the elimination of an ethoxide ion.
-
Intramolecular Cyclization: The resulting acetoacetylated intermediate undergoes an intramolecular cyclization and dehydration to form the stable pyrone ring structure of DHA.
dot
Caption: Simplified mechanism of DHA synthesis from ethyl acetoacetate.
Which catalyst is most effective for this synthesis?
The "best" catalyst depends on the chosen synthetic route and desired reaction conditions (e.g., temperature, reaction time).
| Catalyst | Starting Material(s) | Typical Conditions | Advantages | Disadvantages | Reference |
| Sodium Bicarbonate | Ethyl Acetoacetate | High Temp. (~210°C) | Inexpensive, readily available | Requires high temperature, slower reaction | [7] |
| Pyridine, Imidazole, DABCO | Diketene | Lower Temp. | High efficiency, faster reaction | More expensive, requires handling of diketene | [6] |
| Sulfuric Acid | Acetic Anhydride | Heating (120-150°C) | Uses common reagents | Can promote side reactions, corrosive | [5] |
How can I confirm the identity and purity of my synthesized this compound (DHA)?
Standard analytical techniques should be used:
-
Melting Point: Pure Dehydroacetic Acid has a sharp melting point in the range of 109–113°C.[1] A broad or depressed melting point indicates impurities.
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the methyl group, the vinyl proton, and the acetyl group protons.
-
¹³C NMR: Will confirm the presence of the carbonyl carbons and other carbons in the pyrone ring.
-
IR Spectroscopy: Will show strong absorption bands for the C=O (ketone and lactone) and C=C groups.
-
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and compare the product to a known standard. A single spot suggests a high degree of purity.
Reference Experimental Protocol
This protocol is adapted from a verified procedure in Organic Syntheses for the preparation of Dehydroacetic Acid from ethyl acetoacetate.[7]
Materials:
-
Freshly vacuum-distilled ethyl acetoacetate (100 g, 0.78 mole)
-
Sodium bicarbonate (0.05 g)
-
Toluene (for partial condenser)
-
Ethanol (for recrystallization)
Apparatus:
-
A 250-mL round-bottomed flask with a thermometer.
-
A fractional distillation column connected to a partial condenser and a downward distillation condenser.
-
Heating mantle.
-
Distillation apparatus for vacuum distillation.
Procedure:
-
Reaction Setup: To the 250-mL flask, add 100 g of freshly distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate. Assemble the distillation apparatus.
-
Heating and Distillation: Heat the flask gently. The goal is to slowly distill off the ethanol byproduct. Maintain the reaction until the temperature of the liquid in the flask reaches 200–210°C. This process typically takes 7–8 hours, during which approximately 27 g of distillate (mostly ethanol) will be collected. The reaction mixture will turn dark brown.
-
Isolation of Crude Product: While the mixture is still hot, transfer it to a 200-mL flask suitable for vacuum distillation.
-
Vacuum Distillation: Distill the crude product under reduced pressure. Collect the fraction boiling up to 140°C at 12 mm Hg. This will yield approximately 34 g (53%) of crude Dehydroacetic Acid, which solidifies upon cooling.
-
Purification by Recrystallization: Dissolve the crude solid in hot ethanol (using approximately 2 mL of ethanol per gram of product). Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.
-
Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The purified product should have a melting point of ~108-110°C.
References
- Wikipedia contributors. (2023). Triacetic acid lactone. In Wikipedia, The Free Encyclopedia.
- Ataman Kimya. (n.d.). DEHYDROACETIC ACID.
- Krasavin, M., et al. (2018). Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation. New Journal of Chemistry, 42(19), 15838-15846. DOI: 10.1039/C8NJ03584A.
- Tan, Z., et al. (2022). Synthesis of polyketide triacetic acid lactone through the proposed PKT pathway. Nature Communications, 13, 534.
- Markham, K. A., et al. (2018). Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis. Metabolic Engineering Communications, 6, 32-38.
- Xie, D., et al. (2006). Microbial synthesis of triacetic acid lactone. Biotechnology and Bioengineering, 93(4), 727-736.
- Tejero, J., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(9), 1463.
- Wikipedia contributors. (2023). Dehydroacetic acid. In Wikipedia, The Free Encyclopedia.
- Jeedimalla, N., et al. (2021). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. Preprint.
- S. S. S. R. V. L. N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar.
- Bhavani, A., & Reshma, S. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub.
- Bhavani, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1121.
- Arndt, F. (1935). Dehydroacetic acid. Organic Syntheses, 15, 12; Collective Volume, 2, 178 (1943).
- Al-Amiery, A. A. (2016). Reactivity of dehydroacetic acid in organic synthesis. Synthetic Communications, 46(1), 1-19.
- Grokipedia. (n.d.). Dehydroacetic acid.
- ResearchGate. (n.d.). Description of 2H-pyran synthesis. [Image].
- Sharma, R., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6245.
- ResearchGate. (2025). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 61(2), 225-234.
- Chebanov, V. A., et al. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Synthesis and In Silico Prediction of Biological Activity. Molbank, 2022(3), M1447.
- Tyagi, M. (Ed.). (2021). Dehydroacetic acid and its derivatives: useful synthons in organic synthesis. De Gruyter.
- Jilalat, A. E., et al. (2017). DEHYDROACETIC ACID (Part 1): CHEMICAL AND PHARMACOLOGICAL PROPERTIES. ResearchGate.
- ResearchGate. (n.d.). Reactivity of Dehydroacetic Acid in Organic Synthesis. Request PDF.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. search.library.ucsf.edu [search.library.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2H-Pyran-2,4,6(3H,5H)-trione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2H-Pyran-2,4,6(3H,5H)-trione, commonly known as Dehydroacetic Acid (DHA). This resource is designed for researchers, chemists, and drug development professionals who handle this compound. Here, we address common challenges and provide field-proven protocols to help you achieve the desired purity for your critical applications.
Introduction
This compound (CAS 10521-08-1) and its more stable tautomer, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid, CAS 520-45-6), is a versatile pyrone derivative.[1][2] It is widely utilized as an effective antimicrobial and preservative in cosmetics, food products, and pharmaceutical formulations.[3][4] The synthesis, often through the base-catalyzed dimerization of diketene, can result in various impurities that must be removed to meet stringent quality standards for research and commercial use.[5]
This guide provides a structured approach to purification, focusing on the causality behind procedural steps and offering robust troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound (Dehydroacetic Acid) relevant to its purification?
Understanding the physical properties is the first step in designing a successful purification strategy. DHA is a white to off-white crystalline powder.[6] Key parameters include:
-
Melting Point: 109-113 °C[3] (A sharp melting point within this range is a good indicator of purity).
-
Boiling Point: ~270 °C[3]
-
Solubility: It is almost insoluble in water but moderately soluble in many organic solvents like ethanol, acetone, and ethyl acetate.[5] This differential solubility is the basis for purification by recrystallization.
-
pKa: The acidic nature of the molecule (enol form) means its solubility is pH-dependent. The sodium salt is significantly more water-soluble.[5]
Q2: What are the common impurities I might encounter?
Impurities can arise from starting materials, side reactions, or degradation. Common ones include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include diketene or acetic acid derivatives.[3]
-
Polymeric By-products: Self-condensation or polymerization of diketene can lead to higher molecular weight impurities.
-
Degradation Products: The pyranone ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
Q3: Is the compound stable under typical purification conditions?
Dehydroacetic acid is generally stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to ring-opening or other degradation pathways. It is advisable to use neutral or mildly acidic conditions where possible.
Section 2: Core Purification Protocols & Decision Workflow
Choosing the right purification technique depends on the nature and quantity of impurities. The following workflow provides a decision-making framework.
Caption: Purification decision workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities from a solid sample, leveraging differences in solubility at varying temperatures.[7]
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8] Use the table below to select an appropriate solvent. Ethanol or ethanol/water mixtures are common starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a hot plate and stirring) while gradually adding more solvent until the solid just dissolves completely.
-
Decoloration (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation: Recrystallization Solvent Selection
| Solvent | Solubility (Cold) | Solubility (Hot) | Notes |
| Water | Very Low[5] | Slightly Soluble | Often used in a mixture with a more soluble organic solvent like ethanol. |
| Ethanol | Sparingly Soluble | Soluble | A good first choice for recrystallization. |
| Acetone | Soluble | Very Soluble | May be too good a solvent, leading to poor recovery unless an anti-solvent is used. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Another viable option. Can be used in combination with hexane. |
| Hexane | Insoluble | Insoluble | Primarily used as an "anti-solvent" with a more polar solvent. |
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds from complex mixtures or when recrystallization fails, particularly with oily products.[9] It separates components based on their differential adsorption to a stationary phase (e.g., silica gel).
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (see table below). Pour the slurry into a glass column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (using compressed air or a pump) to force the solvent through the silica gel. The components will separate and move down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation: Suggested Eluent Systems for Silica Gel Chromatography
| Eluent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | A standard system for compounds of moderate polarity. Start with a lower polarity (more hexane) and gradually increase the ethyl acetate concentration.[9][10] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Medium to High | Useful if the compound is more polar and does not move sufficiently with Hex/EtOAc. |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
Caption: Common troubleshooting scenarios in purification.
Q: My recrystallization yield is very low. What happened?
-
Potential Cause 1: You added too much solvent during the dissolution step. The goal is to create a saturated solution at the boiling point. Using excess solvent will keep more of your product dissolved even after cooling.
-
Solution: Before cooling, boil off some of the excess solvent to re-saturate the solution.
-
-
Potential Cause 2: You washed the collected crystals with room temperature or warm solvent.
-
Solution: Always wash crystals with a minimal amount of ice-cold solvent to minimize redissolving your product.[7]
-
-
Potential Cause 3: The compound precipitated during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent just before filtering.
-
Q: Instead of crystals, my compound separated as an oil ("oiled out"). What should I do?
-
Potential Cause 1: The solution was cooled too rapidly, leading to precipitation instead of crystallization.
-
Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of extra solvent. Allow it to cool much more slowly. Insulating the flask can help.
-
-
Potential Cause 2: The boiling point of the solvent is higher than the melting point of your compound (or an impure mixture thereof).
-
Solution: Choose a lower-boiling point solvent or use a solvent mixture.
-
-
Potential Cause 3: The presence of impurities is depressing the melting point.
-
Solution: Try to remove the oil with a pipette, then induce crystallization in the remaining solution by scratching the inside of the flask with a glass rod or adding a seed crystal. The oil itself may crystallize upon standing or with further cooling.
-
Q: My compound is not separating on the silica column. The spots are all coming out together.
-
Potential Cause 1: The eluent system is too polar. A highly polar eluent will wash all compounds through the column quickly with little interaction with the silica.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Run small-scale TLC plates with different solvent ratios first to find an optimal system where your desired compound has an Rf value of ~0.3.
-
-
Potential Cause 2: The eluent system is not polar enough. If nothing is moving from the baseline, you need to increase the eluent's polarity (e.g., add more ethyl acetate or methanol).
Q: My compound is streaking badly on the TLC plate and the column.
-
Potential Cause 1: The compound is acidic and is interacting too strongly with the silica gel.
-
Solution: Add a small amount of acetic acid (~0.5-1%) to the eluent system. This protonates the compound and the silica surface, leading to cleaner separation.
-
-
Potential Cause 2: The sample was overloaded on the TLC plate or column.
-
Solution: Use a more dilute sample for TLC. For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of crude compound to silica gel by weight.
-
Section 4: Purity Assessment
After purification, you must verify the purity of the final product.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. The target range for pure Dehydroacetic Acid is 109-113 °C.[3]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A pure sample should show a single major peak. Several HPLC methods exist for analyzing dehydroacetic acid, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid.[1][11][12]
References
- SIELC Technologies. (n.d.). Separation of Dehydroacetic acid on Newcrom R1 HPLC column. [Link]
- ResearchGate. (n.d.). Description of 2H-pyran synthesis. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dehydroacetic acid. [Link]
- Semantic Scholar. (2021).
- SIELC Technologies. (2018). Dehydroacetic acid. [Link]
- Shinwa Chemical Industries Ltd. (n.d.).
- MDPI. (2021).
- Matrix Fine Chemicals. (n.d.). This compound | CAS 10521-08-1. [Link]
- Wikipedia. (n.d.). Dehydroacetic acid. [Link]
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
- University of California, Davis. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
- YouTube. (2020).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
- Cosmetics Info. (n.d.). Dehydroacetic Acid. [Link]
Sources
- 1. Dehydroacetic acid | SIELC Technologies [sielc.com]
- 2. This compound | CAS 10521-08-1 [matrix-fine-chemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 6. nourishusnaturals.com [nourishusnaturals.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Separation of Dehydroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
Navigating the Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione Derivatives: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of 2H-Pyran-2,4,6(3H,5H)-trione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of their synthesis and overcome common side reactions.
The synthesis of this compound derivatives, often achieved through a multicomponent reaction strategy, is a powerful tool for generating molecular diversity. However, like any sophisticated chemical transformation, it is not without its challenges. This guide is structured to provide clear, actionable solutions to the issues you may encounter at the bench.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you might face during the synthesis of this compound derivatives, providing potential causes and evidence-based solutions.
Problem 1: Low or No Yield of the Desired this compound Product
Question: I've followed the protocol for a one-pot synthesis of a this compound derivative from barbituric acid, an aromatic aldehyde, and malononitrile, but I'm getting a very low yield or none of the expected product. What could be the issue?
Answer:
A low yield in this multicomponent reaction can stem from several factors, primarily related to reaction kinetics and catalyst efficiency. The reaction typically proceeds through a tandem Knoevenagel-Michael-cyclocondensation sequence.[1]
Probable Causes and Solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between barbituric acid and the aldehyde is a critical step. If this reaction is slow or incomplete, the entire sequence will be hampered.
-
Catalyst Inactivity: The choice and condition of the catalyst are paramount.
-
Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.
-
Solution: For thermally driven reactions, ensure the temperature is appropriate for the specific substrates and catalyst used. In some cases, solvent-free conditions or the use of aqueous media can enhance the reaction efficiency.[3]
-
Problem 2: Presence of a Major, Unidentified Byproduct
Question: My reaction mixture shows a significant amount of a byproduct that I'm struggling to identify and separate from my target this compound derivative. What is this likely impurity and how can I avoid it?
Answer:
A common and often significant byproduct in the synthesis of pyrimidine-2,4,6-trione derivatives is the bis-addition product , formally known as a 5,5'-(arylmethylene)bis(pyrimidine-2,4,6-trione).[4] This occurs when a second molecule of barbituric acid acts as a Michael donor and adds to the initial Knoevenagel condensation product.
Mechanism of Bis-Addition Product Formation:
This side reaction is particularly prevalent under strongly basic conditions which favor the deprotonation of barbituric acid, turning it into a potent nucleophile for Michael addition.[2]
Solutions to Minimize Bis-Addition Byproduct:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde and the second active methylene compound (e.g., malononitrile) relative to barbituric acid can disfavor the bis-addition.
-
Choice of Base: Avoid strong bases like sodium hydroxide or potassium hydroxide.[2] Weaker bases or organocatalysts are less likely to promote the Michael addition of a second barbituric acid molecule.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC. Prolonged reaction times, especially at elevated temperatures, can lead to the accumulation of the thermodynamically stable bis-addition product.
Problem 3: Formation of Multiple Uncharacterized Impurities
Question: My final product is a complex mixture with multiple spots on the TLC plate, making purification extremely difficult. What are the potential sources of these multiple impurities?
Answer:
The formation of a complex mixture of byproducts often points to non-specific reactions or decomposition of starting materials or products.
Probable Causes and Solutions:
-
Self-Condensation of Barbituric Acid: Under certain conditions, particularly with strong bases, barbituric acid can undergo self-condensation, leading to a variety of oligomeric byproducts.[3][6]
-
Solution: As with the bis-addition product, the key is to use milder reaction conditions and avoid strong bases.
-
-
Aldehyde Instability: Some aldehydes, especially those with electron-donating groups, can be prone to oxidation or other side reactions under the reaction conditions.
-
Solution: Ensure the purity of your aldehyde before starting the reaction. If necessary, purify it by distillation or chromatography. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Product Instability: The this compound ring system can be susceptible to hydrolysis or other degradation pathways, particularly under harsh workup conditions (e.g., strong acid or base).[1]
-
Solution: Employ a neutral or mildly acidic workup. Avoid prolonged exposure to strong acids or bases during extraction and purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound derivatives?
A1: The most common and efficient route is a one-pot, three-component reaction involving an active methylene compound (like barbituric acid), an aldehyde, and another active methylene compound (such as malononitrile). This proceeds via a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]
Q2: How can I improve the purity of my final product during workup and purification?
A2: Purification of this compound derivatives can be challenging due to the potential for co-eluting byproducts.
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good separation from the major impurities.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A careful selection of the eluent system is crucial to achieve good separation.
-
Avoid Harsh Conditions: As mentioned previously, avoid strong acids or bases during the workup to prevent degradation of the desired product.
Q3: Are there any "greener" or more environmentally friendly methods for this synthesis?
A3: Yes, significant research has focused on developing more sustainable synthetic routes. These include:
-
Solvent-free reactions: Performing the reaction by grinding the solid reactants together, sometimes with microwave assistance, can be highly efficient and eliminates the need for solvents.[3]
-
Aqueous media: Using water as a solvent is an excellent green alternative.[2]
-
Reusable catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused reduces waste.[4]
Visualizing the Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms.
Main Reaction Pathway
Caption: The primary pathway to this compound derivatives.
Side Reaction: Formation of Bis-Addition Product
Caption: Formation of the common bis-addition byproduct.
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inefficient Knoevenagel condensation, inactive catalyst, sub-optimal conditions. | Use milder catalysts (e.g., L-tyrosine), consider microwave or solvent-free conditions, optimize temperature. |
| Major Byproduct | Formation of 5,5'-(arylmethylene)bis(pyrimidine-2,4,6-trione) via Michael addition. | Control stoichiometry, avoid strong bases, monitor reaction time. |
| Complex Mixture | Self-condensation of barbituric acid, aldehyde instability, product degradation. | Use milder conditions, ensure starting material purity, employ neutral workup. |
We trust this technical support guide will serve as a valuable resource in your research and development endeavors. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic protocols and achieve higher yields of pure this compound derivatives.
References
- Ziarani, G. M., Aleali, F., Lashgari, N., & Badiei, A. (2015). Facile Knoevenagel condensation Using Sulfonic Acid Functionalized Nanoporous silica (SBA-Pr-SO3H).
- An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. (2004). Revista de la Sociedad Química de México, 48(4), 293-296.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2016). RSC Advances, 6(52), 46866-46891.
- Synthesis and Characterization of some Barbituric acid Derivatives. (2024). International Journal of Scientific Development and Research, 9(2).
- REPORT 7: Carbanion Reaction: Condensation of Barbituric Acid and Benzaldehyde. (n.d.). Scribd.
- Facile and Green Syntheses of 5-Arylidene-pyrimidine-2,4,6-triones and 5-Arylidene-2-thioxo-dihydro-pyrimidine-4,6-diones Using L-Tyrosine as an Efficient and Eco-Friendly Catalyst in Aqueous Medium. (2016).
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020).
- A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. (2001). Molecules, 6(12), 1004-1009.
- Synthesis of BARBITURIC ACID DERIVATIVES. (1970). Georgia Institute of Technology.
- 5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione. PubChem.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). RSC Advances, 12(19), 11843-11864.
- Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 64-68.
- Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones and Pyridino[2,3-d]pyrimidine-2,4,6,8-tetraones: Evaluation Antitumor Activity. (2018). ChemistrySelect, 3(42), 11953-11960.
- Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. (2013). Journal of Medicinal Chemistry, 56(17), 6845-6855.
- Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. (2025). BenchChem.
- DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. (2022). Molecules, 27(2), 458.
- Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. (2004). Oriental Journal of Chemistry, 20(2).
- Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. (2020). Archiv der Pharmazie, 353(9), e2000084.
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. (2023). Molbank, 2023(2), M1640.
- Technical Support Center: Degradation Pathways of 2H-Pyran-2-One Deriv
- 5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione). (2010). Molbank, 2010(3), M667.
- This compound. Echemi.
- Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). (2024). protocols.io.
- Synthesis and crystal structure of 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. (2022).
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. (2025). Russian Journal of Organic Chemistry, 61(2), 225-234.
- Synthesis of 5,5-(Phenylmethylene)bis(2,2-butylidene-1,3-dioxane-4,6-dione) Derivatives without Catalyst in Water. (2013). Journal of the Chinese Chemical Society, 60(5), 539-543.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2H-Pyran-2,4,6(3H,5H)-trione Condensations
Welcome to the technical support center for optimizing condensation reactions involving 2H-Pyran-2,4,6(3H,5H)-trione, commonly known as dehydroacetic acid (DHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of these reactions, troubleshoot common challenges, and ultimately achieve higher yields and product purity.
Introduction: The Versatility of this compound
This compound is a highly versatile building block in organic synthesis, prized for its multiple reactive sites that allow for the construction of a diverse array of heterocyclic compounds. Its condensation reactions, primarily the Knoevenagel condensation, are fundamental in synthesizing complex molecules with potential applications in medicinal chemistry and materials science. This guide will provide in-depth, experience-driven advice to help you master these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered when working with this compound condensations.
Q1: What is the most common type of condensation reaction for this compound?
The most prevalent condensation reaction is the Knoevenagel condensation, where the active methylene group of the trione reacts with an aldehyde or ketone in the presence of a basic catalyst. This is often followed by a subsequent intramolecular Michael addition or cyclization, leading to the formation of various fused heterocyclic systems.
Q2: Why is my starting material, this compound, not dissolving in the reaction solvent?
This compound has limited solubility in many common non-polar organic solvents at room temperature. For reactions requiring solubilization, consider using more polar aprotic solvents like DMF or DMSO. Alternatively, solvent-free conditions, often with microwave irradiation, can be highly effective and circumvent solubility issues entirely.[1][2]
Q3: What are the typical catalysts used for these condensation reactions?
Weak organic bases are the catalysts of choice. Piperidine and pyridine are classic examples that effectively facilitate the deprotonation of the active methylene group without promoting significant self-condensation of the aldehyde reactant.[1][3][4] For greener approaches, ammonium salts like ammonium acetate are also utilized.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[5][6] A three-lane spotting technique (starting material, co-spot, and reaction mixture) on a silica gel plate will allow you to track the consumption of the limiting reagent and the formation of the product. Visualization under a UV lamp is typically sufficient for these conjugated systems.
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to tackling more specific and challenging issues you may encounter during your experiments.
Issue 1: Consistently Low or No Product Yield
Question: I am following a literature procedure for a Knoevenagel condensation of this compound with an aromatic aldehyde, but my yields are consistently below 30%. What are the likely causes and how can I improve this?
Answer:
Low yields in these condensations can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[3]
Causality and Solutions:
-
Catalyst Activity and Concentration: The choice and amount of catalyst are critical. A base that is too weak may not efficiently deprotonate the trione, while one that is too strong can lead to unwanted side reactions like the self-condensation of the aldehyde.
-
Troubleshooting Protocol:
-
Verify Catalyst Purity: Ensure your catalyst (e.g., piperidine) is not old or degraded.
-
Optimize Catalyst Loading: If you are using a catalytic amount (e.g., 0.1 equivalents), consider a slight increase. However, be aware that excessive catalyst can promote side reactions.
-
Alternative Catalysts: If piperidine or pyridine is ineffective, consider exploring other catalysts. For instance, L-proline has been shown to be an effective catalyst in some Knoevenagel condensations.[3]
-
-
-
Reaction Temperature and Time: Many Knoevenagel condensations of this compound are conducted at elevated temperatures (reflux). Insufficient temperature or reaction time will lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Increase Temperature: If the reaction is sluggish at a lower temperature, gradually increase it to the reflux temperature of your chosen solvent.
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration, checking periodically until the starting material is consumed.
-
Microwave Irradiation: For a significant rate enhancement, consider microwave-assisted synthesis. This technique can drastically reduce reaction times from hours to minutes and often improves yields.[1][2]
-
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can inhibit the reaction or even lead to the reverse reaction, thus lowering the yield.
-
Troubleshooting Protocol:
-
Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, especially with microwave heating, can be highly effective as the water produced is continuously evaporated at the high temperatures.[1][2]
-
-
Experimental Protocol: Optimization of Catalyst and Conditions for Knoevenagel Condensation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the aromatic aldehyde (1 equivalent).
-
Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1-0.2 equivalents).
-
Solvent/Solvent-Free:
-
With Solvent: Add the appropriate solvent (e.g., ethanol or toluene).
-
Solvent-Free: Proceed without solvent.
-
-
Reaction:
-
Conventional Heating: Heat the mixture to reflux and monitor by TLC every 30 minutes.
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-140°C) for short intervals (2-5 minutes), monitoring by TLC after each interval.
-
-
Work-up: Once the reaction is complete (disappearance of the limiting reagent on TLC), cool the mixture to room temperature. If a solid precipitates, filter and wash with cold ethanol. If no solid forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Table 1: Comparison of Reaction Conditions for the Condensation of Dehydroacetic Acid and Benzaldehyde
| Catalyst (equiv.) | Solvent | Method | Time | Yield (%) | Reference |
| Piperidine (catalytic) | Ethanol | Reflux | 4-5 hours | Good to Excellent | [7] |
| Piperidine/Pyridine | None | Microwave | 4-10 min | 70-92 | [1] |
| Piperidine | Chloroform | Reflux | 4-5 hours | - | [8] |
Issue 2: Formation of Multiple Products or Unexpected Side Products
Question: My TLC shows multiple spots, and after purification, I have isolated a significant amount of a byproduct. What are the likely side reactions, and how can I suppress them?
Answer:
The formation of side products is often a consequence of the high reactivity of the starting materials and intermediates. Understanding the potential side reactions is key to optimizing for the desired product.
Causality and Solutions:
-
Self-Condensation of Aldehyde: If a strong base is used, or if the reaction is run at a very high temperature for an extended period, the aldehyde can undergo self-condensation (an aldol reaction), reducing the amount available to react with the trione.
-
Solution: Use a weak base like piperidine or pyridine. Avoid excessively high temperatures or prolonged reaction times once the main reaction is complete.
-
-
Michael Addition of a Second Trione Molecule: The initial Knoevenagel product is an α,β-unsaturated ketone, which is a Michael acceptor. A second molecule of deprotonated this compound can act as a Michael donor and add to this intermediate, leading to a dimeric byproduct.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the trione.
-
Slow Addition: Add the trione slowly to a solution of the aldehyde and catalyst to maintain a low concentration of the deprotonated trione.
-
-
-
Decomposition of Starting Material or Product: this compound and some of its derivatives can be thermally sensitive. Prolonged heating at high temperatures can lead to decomposition.
Diagram 1: Key Reaction Pathways in this compound Condensations
Caption: Reaction pathways in DHA condensations.
Issue 3: Difficulty in Product Purification
Question: My crude product is a thick oil or an amorphous solid that is difficult to purify by recrystallization. What are my options?
Answer:
Purification can be challenging, especially if side products with similar polarities to your desired compound are present.
Causality and Solutions:
-
Amorphous Nature of the Product: The product may not have a well-defined crystalline structure, making recrystallization difficult.
-
Troubleshooting Protocol:
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane/ethyl acetate mixtures) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Trituration: If recrystallization fails, try triturating the crude oil or solid with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). This can often induce crystallization or solidify the product for easier handling.
-
-
-
Co-eluting Impurities in Column Chromatography: The polarity of the desired product and byproducts might be very similar, leading to poor separation on a silica gel column.
-
Troubleshooting Protocol:
-
Optimize Eluent System: Carefully optimize the solvent system for column chromatography using TLC. A shallow gradient of a more polar solvent in a less polar solvent (e.g., a slow increase of ethyl acetate in hexanes) can improve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase C18 silica.
-
-
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low yields.
References
- BenchChem. (2025).
- ResearchGate. (n.d.).
- International Journal of Drug Design and Discovery. (2024).
- ResearchGate. (n.d.). Microwave-assisted optimization conditions for the synthesis of compound 3. [Link]
- ResearchGate. (2015).
- ResearchGate. (2016). The structure investigations of dehydroacetic acid and 1,8-diaminonaphthalene condensation product by NMR, MS, and X-ray measurements. [Link]
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- BenchChem. (2025).
- Journal of the Moroccan Chemical Society. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
- Asian Journal of Chemistry. (2008).
- BenchChem. (2025).
- Wikipedia. (n.d.). Michael reaction. [Link]
- ARKIVOC. (2010). Reactivity of some structural analogs of dehydroacetic acid with o-phenylenediamine. [Link]
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
- ResearchGate. (n.d.). Reactivity of Dehydroacetic Acid in Organic Synthesis. [Link]
- University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
- ResearchGate. (n.d.).
- SpringerLink. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. [Link]
- RSC Publishing. (2015).
- University of California, Davis. (n.d.).
- Synlett. (2018).
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of dehydroacetic acid. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- ACS Publications. (2024).
- National Center for Biotechnology Information. (n.d.). Synthesis and in vitro evaluation of substituted 3-cinnamoyl-4-hydroxy-pyran-2-one (CHP) in pursuit of new potential antituberculosis agents. [Link]
- RSC Publishing. (n.d.). Synthesis and in vitro evaluation of substituted 3-cinnamoyl-4-hydroxy-pyran-2-one (CHP) in pursuit of new potential antituberculosis agents. [Link]
- PubMed. (2023).
- CORE. (n.d.).
- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]
- ResearchGate. (n.d.). In vitro bactericidal activity of 3-Cinnamoyl-4-hydroxy-6-methyl-2-pyrone (CHP) against drug-susceptible, resistant and tolerant isolates of Mycobacterium tuberculosis. [Link]
- Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
- ResearchGate. (n.d.). Synthesis and in vitro evaluation of substituted 3-Cinnamoyl-4-hydroxy-pyran-2-one (CHP) in pursuit of new potential antituberculosis agents. [Link]
- Australian Government Department of Health. (2019). Dehydroacetic acid preservatives: Environment tier II assessment. [Link]
- YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
- Journal of the Mexican Chemical Society. (2025). Pyrone Biomonitored Synthesis. [Link]
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
- MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. Synthesis and in vitro evaluation of substituted 3-cinnamoyl-4-hydroxy-pyran-2-one (CHP) in pursuit of new potential antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute quantification of dehydroacetic acid in processed foods using quantitative ¹H NMR. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2H-Pyran-2,4,6(3H,5H)-trione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-Pyran-2,4,6(3H,5H)-trione and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. My approach is rooted in practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization.
Introduction to the Reactivity of this compound
This compound, also known as β-ketoglutaric anhydride, is a versatile building block in organic synthesis. Its highly activated methylene group, situated between two carbonyl functionalities, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. The most prominent of these is the Knoevenagel condensation, which serves as a gateway to a diverse array of complex heterocyclic structures, particularly pyran derivatives. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and avoiding unwanted side reactions.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the most common types of catalysts used for reactions with this compound?
The choice of catalyst is highly dependent on the specific reaction, but for the prevalent Knoevenagel-type condensations and subsequent cyclizations, catalysts can be broadly categorized as follows:
-
Homogeneous Basic Catalysts: Simple bases like piperidine, triethylamine, and potassium hydroxide are often effective. They function by deprotonating the active methylene group of the trione, initiating the condensation cascade.
-
Heterogeneous Basic Catalysts: These offer advantages in terms of separation and reusability. Examples include potassium hydroxide loaded on calcium oxide (KOH/CaO), which has demonstrated high efficiency in solvent-free conditions.[1]
-
Ionic Liquids: These can act as both the solvent and the catalyst, offering a "green" alternative. Pyridinium-based ionic liquids, for instance, have been shown to promote Knoevenagel condensations efficiently in aqueous media.[2]
-
Metal-Organic Frameworks (MOFs): The tunable porosity and Lewis/Brønsted acidity of MOFs make them promising catalysts. Pyridine-2,3-carboxylate-based MOFs have been successfully employed in Knoevenagel condensations.[3][4]
-
Nanoparticle Catalysts: Magnetic nanoparticles, such as Fe3O4-based catalysts, allow for easy magnetic separation and have shown excellent catalytic activity in the synthesis of 4H-pyran derivatives.[5]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The decision involves a trade-off between reaction kinetics, ease of separation, and catalyst cost.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | Often higher activity and milder reaction conditions. | Difficult to separate from the reaction mixture, leading to potential product contamination and catalyst loss. |
| Heterogeneous | Easy to separate (e.g., by filtration or magnetic decantation), reusable, and often more environmentally friendly.[1][6] | May exhibit lower activity due to mass transfer limitations, potentially requiring more forcing reaction conditions. |
Expert Insight: For initial small-scale exploratory reactions, a homogeneous catalyst like piperidine can be a quick and effective choice. For process development and scale-up, investing time in optimizing a heterogeneous system is highly recommended due to the significant advantages in product purification and catalyst recycling.
Q3: Can I use an acidic catalyst for reactions involving this compound?
While basic catalysts are more common for activating the methylene group of the trione, acidic catalysts can play a crucial role in subsequent steps of a multi-component reaction, such as intramolecular cyclization or dehydration. For instance, Brønsted acidic ionic liquids have been used to promote the synthesis of 5-arylidenepyrimidine-2,4,6(1H,3H,5H)-trione derivatives.[7] In some cases, a dual-function catalyst with both acidic and basic sites can be advantageous.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low or No Product Yield
A low yield is a common frustration. The underlying cause can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or reactant instability.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low product yield.
Detailed Steps:
-
Verify Catalyst Activity:
-
For heterogeneous catalysts: Has the catalyst been properly activated and stored? Some catalysts are sensitive to air and moisture. Consider running a known, high-yielding reaction to confirm its activity.
-
Catalyst Leaching/Deactivation: In the case of supported catalysts, has the active species leached into the solution? For zeolite catalysts, deactivation can occur through the formation of bulky products that block pores.[8] Catalyst performance can often be restored by calcination.[8]
-
Catalyst Loading: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
-
-
Optimize Reaction Conditions:
-
Temperature: Some reactions are highly sensitive to temperature. A low temperature may result in an impractically slow reaction rate, while a high temperature can lead to decomposition of reactants or products. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C).[9]
-
Solvent: The polarity of the solvent can significantly influence reaction rates and equilibria. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DCE or solvent-free conditions might be preferable.[1][9] For multicomponent reactions, aqueous media can sometimes be a surprisingly effective "green" option.[10]
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum product formation before side reactions become significant.
-
-
Assess Reactant Quality:
-
Purity of this compound: The trione can be susceptible to hydrolysis. Ensure it is dry and pure. Confirm its identity and purity using NMR or other spectroscopic methods.
-
Purity of Other Reactants: Impurities in aldehydes or other coupling partners can inhibit the catalyst or lead to side products.
-
Issue 2: Formation of Multiple Products and Side Reactions
The high reactivity of this compound can sometimes lead to a complex mixture of products.
Common Side Reactions and Solutions:
| Side Reaction | Cause | Proposed Solution |
| Self-condensation of the Trione | Highly basic conditions or elevated temperatures. | Use a milder base or a lower catalyst loading. Reduce the reaction temperature. |
| Michael Addition of a Second Trione Molecule | High concentration of the trione relative to other reactants. | Add the trione slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of Linear Knoevenagel Adduct (no cyclization) | Catalyst not promoting the cyclization step; steric hindrance. | Switch to a catalyst known to facilitate cyclization (e.g., certain ionic liquids or MOFs). Increase the reaction temperature to overcome the activation barrier for cyclization. |
| Ring-Opening of the Pyran Product | Presence of strong nucleophiles (e.g., excess amine catalyst) or harsh workup conditions. | Use a heterogeneous catalyst that can be easily filtered off. Neutralize the reaction mixture carefully during workup. |
Expert Insight: The order of addition of reactants can be critical. A common strategy in multicomponent reactions is to first form the Knoevenagel adduct between the aldehyde and malononitrile (or a similar active methylene compound) before introducing the trione.[5][11] This can prevent undesired reactions of the highly reactive trione.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the desired product can be challenging.
Troubleshooting Purification:
-
Removal of Homogeneous Catalyst:
-
If a basic catalyst like piperidine or triethylamine was used, perform an acidic wash (e.g., with dilute HCl) during the workup to convert it to a water-soluble salt.
-
If an acidic catalyst was used, a basic wash (e.g., with saturated NaHCO₃ solution) will be effective.
-
-
Chromatography Issues:
-
Streaking on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive pyran products. Consider neutralizing the silica gel with triethylamine (by adding ~1% to the eluent) or using an alternative stationary phase like alumina.
-
Poor Separation: If products are closely related in polarity, try a different solvent system for column chromatography or consider recrystallization.
-
-
Residual Solvents:
-
High-boiling point solvents like DMF or DMSO can be difficult to remove. After initial evaporation, co-evaporation with a lower-boiling point solvent like toluene or drying under high vacuum for an extended period is often necessary.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4H-Pyran Derivative using a Heterogeneous Catalyst
This protocol is a general guideline for a three-component reaction between an aromatic aldehyde, malononitrile, and this compound, using KOH-loaded CaO as a catalyst.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (1.0 mmol)
-
20% KOH-loaded CaO (10 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
To a dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and KOH-loaded CaO (10 mol%).
-
Stir the mixture at 60 °C under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.
-
Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.
-
Filter the hot solution to remove the heterogeneous catalyst.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Reaction Mechanism Visualization:
Caption: Proposed mechanism for the three-component synthesis of 4H-pyrans.
References
- Benchchem. (n.d.). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis.
- Benchchem. (n.d.). Troubleshooting low yields in pyran cyclization reactions.
- Shcherban, N. D., et al. (2020). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI.
- Benchchem. (n.d.). Troubleshooting Guide for Dihydro-2H-pyran-3(4H)-one NMR Spectrum Interpretation.
- ResearchGate. (n.d.). Description of 2H-pyran synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Royal Society of Chemistry. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Knoevenagel condensation in aqueous media promoted by 2,2′-bipyridinium dihydrogen phosphate as a green efficient catalyst.
- Georgiadis, M. P., et al. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.).
- Valdivia, M., et al. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Molecules.
- MDPI. (2020). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.
- Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters.
- PubMed Central. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- Mini-Reviews in Organic Chemistry. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives.
- ResearchGate. (n.d.). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
- PubMed Central. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
- National Institutes of Health. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation.
- ResearchGate. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
- ResearchGate. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2H-Pyran-2,4,6(3H,5H)-trione (Meldrum's Acid)
Welcome to the technical support hub for 2H-Pyran-2,4,6(3H,5H)-trione, known more commonly in the field as Meldrum's acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. We address a frequently encountered yet paradoxical issue: the apparent low reactivity of a compound renowned for its high acidity and utility in organic synthesis. If your experiments are yielding unexpected results or failing to proceed, this guide will help you diagnose the root cause and provide robust, field-proven solutions.
The Meldrum's Acid Reactivity Paradox
While Meldrum's acid is an exceptionally potent C-H acid, observing "low reactivity" in practice is a common experimental hurdle. This is rarely due to an inherent lack of reactivity in the molecule itself. Instead, it is almost always a symptom of substrate degradation, improper reaction conditions, or poor reagent quality. This guide will help you distinguish between these issues and optimize your synthetic protocols.
Section 1: Foundational Principles - Understanding the High Reactivity of Meldrum's Acid
To effectively troubleshoot, one must first understand why Meldrum's acid is expected to be highly reactive. Its acidity is considered anomalous when compared to similar acyclic diesters.
-
Exceptional Acidity : The methylene protons at the C-5 position are remarkably acidic, with a pKa of approximately 4.97 in water.[1][2] This is orders of magnitude more acidic than its acyclic counterpart, dimethyl malonate (pKa ≈ 13).[1]
-
Conformational Strain : The high acidity is attributed to its rigid cyclic structure. The ground state conformation places significant strain on the C-H bonds at the C-5 position, effectively destabilizing them and facilitating deprotonation to form a stable enolate.[1]
This high acidity makes Meldrum's acid an excellent nucleophile (in its deprotonated form) for a variety of reactions, including condensations, alkylations, and acylations.[3][4]
Data Summary: Acidity Comparison
| Compound | Structure | pKa (in H₂O) |
| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | 4.97 [1][2][5] |
| Dimethyl Malonate | CH₂(COOCH₃)₂ | ~13[1] |
| Malonic Acid | CH₂(COOH)₂ | 2.83 (first proton) |
| Acetone | CH₃COCH₃ | ~20 (in H₂O) |
Section 2: Troubleshooting Guide - Diagnosing "Low Reactivity"
This section is structured in a question-and-answer format to directly address common experimental failures.
Troubleshooting Workflow
Caption: General troubleshooting workflow for low reactivity issues.
Q1: My reaction shows no conversion, or the yield is extremely low. What is the very first thing I should check?
A1: The quality and integrity of your Meldrum's acid is the most critical starting point. It should be a white to beige, free-flowing crystalline solid.[3] If your reagent appears oily, clumpy, or significantly discolored, it has likely begun to hydrolyze or decompose. This is a common issue with older stock or improperly stored material.
-
Causality: Meldrum's acid is sensitive to moisture and heat.[6] Hydrolysis breaks the dioxane ring to form malonic acid and acetone, while thermal stress can initiate decomposition (see Q2). A compromised reagent has a lower concentration of the active compound, leading directly to poor performance.
-
Solution: Before redesigning your reaction, validate your starting material. If its quality is suspect, it is often best to recrystallize it (e.g., from acetone or acetone-hexane) or purchase a fresh bottle.[7] Proper storage in a cool, dry environment is crucial.[6]
Q2: My reaction mixture is bubbling, and TLC/LC-MS analysis shows my Meldrum's acid is being consumed, but I am not forming the desired product. What is likely happening?
A2: You are likely observing thermal decomposition. Meldrum's acid is thermally unstable and, at high temperatures, undergoes a retro-Diels-Alder (pericyclic) reaction to yield acetone, carbon dioxide, and a highly reactive ketene intermediate.[1][8] This process becomes significant at temperatures above its melting point (94-95 °C).[1][3]
-
Causality: The cyclic structure is strained, and heating provides the energy to overcome the activation barrier for fragmentation. The bubbling you observe is the release of gaseous carbon dioxide. The generated ketene is highly electrophilic and will react rapidly and often unselectively with any nucleophiles present, leading to a complex mixture of byproducts instead of your intended product.
Mechanism: Thermal Decomposition
Caption: Thermal decomposition pathway of Meldrum's acid.
-
Solution:
-
Reduce Temperature: Whenever possible, conduct reactions at or below room temperature. Many reactions, such as acylations with reactive electrophiles, can be run effectively at 0 °C.
-
Milder Conditions: If heating is required, perform careful optimization to find the lowest effective temperature.
-
Leverage Decomposition: In advanced applications, this decomposition is used intentionally to generate ketenes in situ for cycloadditions or reactions with nucleophiles like alcohols and amines.[1][9] However, this requires precise control and is a distinct synthetic strategy.
-
Q3: My Knoevenagel condensation with an aldehyde/ketone is sluggish or failing. How can I optimize it?
A3: The Knoevenagel condensation is one of the most common applications for Meldrum's acid, reacting with carbonyls to form an α,β-unsaturated product.[2][10][11] Sluggishness is typically a result of inefficient catalysis or suboptimal solvent choice.
-
Causality: The reaction requires a base to deprotonate the Meldrum's acid, forming the nucleophilic enolate that attacks the carbonyl. A subsequent dehydration step yields the final product. While Meldrum's acid is very acidic, a catalyst is often needed to facilitate the reaction at a practical rate, especially with less reactive ketones.[11] A strong base is not required and can cause unwanted side reactions of the aldehyde or ketone.
-
Solutions:
-
Catalyst Choice: Weakly basic amines like piperidine or pyridine are standard and effective catalysts.[11] In some cases, even milder catalysts like (PhNH₃)₂CuCl₄ or simply performing the reaction in water can be highly effective.[12][13]
-
Solvent Effects: The choice of solvent can significantly influence reaction rates. Protic solvents like ethanol or even water can be excellent choices, promoting the reaction and often causing the product to precipitate, driving the equilibrium forward.[12][13][14]
-
Substrate Purity: Ensure your aldehyde or ketone is pure. Aldehydes, in particular, can oxidize to unreactive carboxylic acids upon storage.
-
Section 3: Optimized Protocols
The following protocols are designed to be robust starting points for your experiments.
Protocol 1: Robust Knoevenagel Condensation with an Aromatic Aldehyde
This protocol is adapted from methodologies that demonstrate high efficiency and simple workup.[12][15]
-
Setup: In a round-bottomed flask, dissolve Meldrum's acid (1.0 eq) in absolute ethanol (approx. 0.3 M concentration).
-
Addition: Add the aromatic aldehyde (1.0 eq) to the solution at room temperature with stirring.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) or a few drops of an ethanolic solution of a catalyst like (PhNH₃)₂CuCl₄.[12]
-
Reaction: Stir the mixture at room temperature. For many aromatic aldehydes, a precipitate of the 5-arylidene product will begin to form within 5-20 minutes.[12] Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol and water. The product is often pure enough for subsequent steps without further purification.
Protocol 2: Acylation and Conversion to a β-Keto Ester
This two-step, one-pot procedure is a highly effective method for synthesizing β-keto esters, leveraging the reactivity of the acyl-Meldrum's acid intermediate.[7]
-
Acylation Setup: Dissolve recrystallized Meldrum's acid (1.05 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., argon). Cool the flask in an ice bath (0 °C).
-
Base Addition: Add anhydrous pyridine (2.5 eq) dropwise with stirring. A clear, colorless solution should form.
-
Electrophile Addition: Add a solution of the desired acyl chloride (1.0 eq) in anhydrous DCM dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional hour.
-
Intermediate Quench: Pour the reaction mixture into cold 2N HCl. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases. Wash with 2N HCl and brine, then dry over anhydrous sodium sulfate.
-
Methanolysis: Remove the solvent via rotary evaporation to yield the crude acyl Meldrum's acid as a solid. Without further purification, add anhydrous methanol and reflux the mixture for 2-3 hours.
-
Final Workup: Remove the methanol via rotary evaporation. The residual oil is the desired β-keto ester, which can be purified by vacuum distillation.
Mechanism: Knoevenagel Condensation
Caption: Key steps in the Knoevenagel condensation mechanism.
References
- Meldrum's acid. (2011). No Added Chemicals.
- Crouch, R. D., & Holden, M. S. (n.d.). An Organic Puzzle Using Meldrum's Acid. Journal of Chemical Education.
- (PDF) Meldrum's acid - ResearchGate. (n.d.).
- Meldrum's acid - chemeurope.com. (n.d.).
- Meldrum's acid - Wikipedia. (n.d.).
- Ristovski, P., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central.
- A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository.
- Uses and Synthesis of Meldrum's acid. (2022). ChemicalBook.
- MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.).
- Knoevenagel condensation - Wikipedia. (n.d.).
- Meldrum's Acid: Properties, Applications, and Manufacturing Insights. (n.d.).
- Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. (2024). Taylor & Francis Online.
- Knoevenagel condensation between Meldrum's acid and aldehyde in water. (n.d.).
- Meldrum's Acid - IC-Unicamp. (n.d.).
- meldrum's acid - Organic Syntheses Procedure. (n.d.).
- Meldrum's acid mediated ketene chemistry in the formation of ester bonds for the synthesis of vitrimers with high glass transition temperatures. (n.d.). RSC Publishing.
- Medicinal Attributes of Meldrum's Acid. (2011). PharmaTutor.
- Meldrum's acid - Grokipedia. (n.d.).
Sources
- 1. Meldrum's acid [chem-is-you.blogspot.com]
- 2. Meldrum's_acid [chemeurope.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Meldrum's acid mediated ketene chemistry in the formation of ester bonds for the synthesis of vitrimers with high glass transition temperatures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. ir.uitm.edu.my [ir.uitm.edu.my]
Preventing decomposition of 2H-Pyran-2,4,6(3H,5H)-trione during reactions
Technical Support Center: 2H-Pyran-2,4,6(3H,5H)-trione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in chemical reactions, with a primary focus on preventing its decomposition. We will delve into the causality behind experimental choices, offering protocols and insights grounded in established chemical principles.
Section 1: Understanding the Core Instability
The compound this compound is a specific tautomeric form of a more commonly known and stable compound, dehydroacetic acid (DHA).[1][2][3] The triketone structure you are working with is highly susceptible to rearrangement into its more stable enol tautomer, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which benefits from an extended conjugated system.[2][3]
This inherent tendency to tautomerize is the root of many stability issues. Furthermore, the pyran ring, which contains a lactone (cyclic ester), is prone to hydrolysis and ring-opening under various conditions, leading to a cascade of decomposition products.[4][5][6] This guide will address the decomposition of the pyran-trione system as a whole.
Caption: Tautomeric equilibrium of the pyran-trione system.
Section 2: Troubleshooting Guide - Reaction Failures
This section is formatted as a direct Q&A to address common experimental failures.
Q1: "My reaction mixture turned dark brown, and I've isolated a complex mixture of unidentifiable products. What's happening?"
A1: This is a classic sign of thermal decomposition.
-
Expert Analysis: The pyran ring system can undergo thermolysis, a process where heat causes chemical bonds to break, leading to complex rearrangements and polymerization.[7][8][9] Syntheses involving dehydroacetic acid are often conducted at controlled temperatures, typically between 120-150°C, but exceeding this range can initiate significant degradation.[4] The dark brown color suggests the formation of polymeric or condensed byproducts. One documented synthesis procedure explicitly warns that extensive decomposition occurs at temperatures above 210°C.[10]
-
Troubleshooting Protocol:
-
Temperature Control: Immediately reduce the reaction temperature. If the reaction requires heat, use a precisely controlled oil bath or heating mantle with a thermocouple. Avoid localized overheating ("hot spots") by ensuring vigorous and efficient stirring.
-
Solvent Choice: Use a solvent with a boiling point that acts as a natural temperature ceiling for your reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at short intervals. If byproduct formation is observed, lower the temperature immediately.
-
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | < 150°C | Minimizes thermal decomposition pathways.[4][10] |
| Heating Method | Oil Bath / Heating Mantle | Provides uniform and controlled heating. |
| Stirring | Vigorous (e.g., >300 RPM) | Prevents localized overheating and ensures homogeneity. |
Q2: "My yield is consistently low, and I'm recovering acidic, non-heterocyclic byproducts. My reaction is run under basic conditions. What is the likely cause?"
A2: You are likely observing base-catalyzed ring-opening of the pyran lactone.
-
Expert Analysis: The lactone within the pyran-trione ring is a cyclic ester. Like all esters, it is highly susceptible to hydrolysis under basic conditions, a reaction often called saponification.[5][6] The hydroxide or other basic nucleophiles attack one of the carbonyl carbons (positions 2, 4, or 6), leading to an irreversible ring-opening cascade.[3][11] This process ultimately breaks the heterocyclic ring, forming linear carboxylic acid derivatives, which would account for your observed byproducts.[6] While the compound is noted for its stability over a wide pH range in some applications, this often refers to preservative use at low concentrations, not the harsher conditions of synthetic reactions.[12][13]
-
Troubleshooting Protocol:
-
Base Stoichiometry: Use a non-nucleophilic, sterically hindered base (e.g., DBU, Diisopropylethylamine) if its role is simply to deprotonate another reagent. If a nucleophilic base is required, use it in stoichiometric amounts, not in excess.
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Base-catalyzed hydrolysis is often accelerated by heat.
-
pH Control: If possible, run the reaction in a buffered solution to maintain a mildly basic or neutral pH. The optimal pH range for the stability of dehydroacetic acid itself is acidic, typically pH 2-4.[14]
-
Anhydrous Conditions: Exclude water meticulously from your reaction. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from initiating hydrolysis.
-
Caption: Base-catalyzed hydrolysis pathway leading to decomposition.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Is this compound stable in acidic conditions?
-
A: Generally, yes. The pyran-trione system is more stable under acidic to neutral conditions than under basic conditions. The optimal pH for the stability of its common tautomer, dehydroacetic acid, is between 2 and 4.[14] Acid-catalyzed hydrolysis can still occur but is typically much slower and reversible compared to the irreversible base-catalyzed pathway.[6]
-
-
Q: Can I use protic solvents like ethanol or methanol?
-
A: With caution. While dehydroacetic acid has moderate solubility in ethanol, protic solvents can participate in reactions.[15] Under basic conditions, they can form alkoxides which can act as nucleophiles and initiate ring-opening. Under acidic conditions, they can participate in transesterification reactions. If possible, opt for aprotic solvents (e.g., THF, Dioxane, Toluene) and ensure they are anhydrous.
-
-
Q: How should I store this compound or its derivatives?
Section 4: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol is critical for preventing moisture-driven decomposition.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours.
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen) using a gas manifold or balloon. Allow the system to cool completely under the inert atmosphere.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a strong flow of inert gas via a powder funnel, removing the funnel as quickly as possible.
-
Execution: Maintain a slight positive pressure of the inert gas throughout the entire reaction, including workup if the product is also sensitive.
Sources
- 1. Dehydroacetic acid [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. specialchem.com [specialchem.com]
- 13. Dehydroacetic Acid Supplier For Personal & Home Care Use | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. cosmeticsinfo.org [cosmeticsinfo.org]
- 15. ulprospector.com [ulprospector.com]
Technical Support Center: Characterization of 2H-Pyran-2,4,6(3H,5H)-trione and its Derivatives
Welcome to the technical support center for the characterization of 2H-Pyran-2,4,6(3H,5H)-trione and its related products. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the analysis of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format to address specific issues you may encounter during your experimental work.
Introduction: The Enigmatic Nature of this compound
This compound, also known as acetone dicarboxylic anhydride, is a valuable synthetic intermediate. However, its characterization is often complicated by its propensity for tautomerism and potential instability. The presence of three carbonyl groups creates a dynamic equilibrium between multiple keto and enol forms, which can significantly impact spectroscopic data and reactivity. This guide will equip you with the knowledge to understand and overcome these challenges.
Frequently Asked Questions (FAQs)
FAQ 1: My 1H NMR spectrum of this compound in DMSO-d6 shows unexpected peaks, including a broad singlet at ~12.5 ppm. What does this indicate?
This is a classic sign of keto-enol tautomerism. In polar aprotic solvents like DMSO-d6, this compound can exist in a significant enolic form. The broad singlet around 12.5 ppm is characteristic of an enolic hydroxyl proton involved in hydrogen bonding. The spectrum you are observing likely represents an equilibrium between the diketo form and one or more enol tautomers.
A reported 1H NMR spectrum in DMSO-d6 shows signals at approximately 3.68 ppm (singlet, 2H), 5.23 ppm (singlet, 1H), and a broad singlet at 12.5 ppm (1H)[1]. The signals at 3.68 and 5.23 ppm can be attributed to the methylene and methine protons of an enol form.
To confirm this, you can perform a D2O exchange experiment. Adding a drop of deuterium oxide to your NMR sample should cause the broad signal at 12.5 ppm to disappear or significantly diminish due to the exchange of the acidic enolic proton with deuterium.
Troubleshooting Guide
Problem 1: Broad or Disappearing Peaks in 1H NMR Spectra
Question: Why are some of the peaks in my 1H NMR spectrum of a this compound derivative broad, or why do the integrations not match the expected proton count?
Answer: This is a common issue when dealing with compounds that undergo tautomerism. The broadening of NMR signals is often due to chemical exchange between the different tautomeric forms at a rate that is on the NMR timescale.[2]
Causality and Troubleshooting Steps:
-
Tautomeric Exchange: The interconversion between keto and enol forms can be fast enough to broaden the signals of the protons involved in the exchange, as well as adjacent protons.
-
Solution: Try acquiring the spectrum at a lower temperature. This will slow down the rate of exchange and may sharpen the signals, potentially allowing you to observe distinct peaks for each tautomer. Conversely, increasing the temperature might coalesce the broad peaks into a single, sharp averaged signal.[3]
-
-
Solvent Effects: The position of the tautomeric equilibrium is highly dependent on the solvent.[4] Protic solvents can stabilize the keto form through hydrogen bonding, while polar aprotic solvents tend to favor the enol form.
-
Acidic Protons: The enolic protons are acidic and can exchange with residual water in the NMR solvent, leading to peak broadening or disappearance.
-
Solution: As mentioned in FAQ 1, a D2O exchange experiment is a definitive way to identify exchangeable protons.[3] Ensure you are using high-purity, dry NMR solvents.
-
Problem 2: Ambiguous Mass Spectrometry Results
Question: I am struggling to get a clear molecular ion peak for my this compound product in the mass spectrum. What could be the reason?
Answer: The instability of the molecular ion and the presence of multiple tautomers can complicate the interpretation of mass spectra for this class of compounds.
Causality and Troubleshooting Steps:
-
Fragmentation of the Molecular Ion: The this compound ring can be prone to fragmentation upon ionization, leading to a weak or absent molecular ion peak.
-
Solution: Employ soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.
-
-
Tautomer-Specific Fragmentation: Different tautomers present in the gas phase may undergo distinct fragmentation pathways, leading to a complex fragmentation pattern that can be difficult to interpret.[5][6][7]
-
Solution: High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which can help in assigning elemental compositions to the fragment ions and piecing together the fragmentation puzzle. Tandem mass spectrometry (MS/MS) can also be used to isolate a specific ion and study its fragmentation, providing more detailed structural information.
-
Problem 3: Product Instability and Decomposition
Question: My purified this compound product seems to decompose over time, even when stored. How can I mitigate this?
Answer: this compound is a cyclic anhydride and a β-dicarbonyl compound, making it susceptible to hydrolysis and other degradation pathways.
Causality and Troubleshooting Steps:
-
Hydrolysis: The anhydride linkage is susceptible to hydrolysis by atmospheric moisture, which would open the ring to form acetone dicarboxylic acid.[8][9][10]
-
Solution: Store the compound under anhydrous conditions, for example, in a desiccator with a drying agent or under an inert atmosphere (nitrogen or argon). Handle the compound quickly in a dry environment.
-
-
Thermal Decomposition: Like many organic molecules, prolonged exposure to heat can lead to decomposition.
-
Solution: Store the compound at low temperatures, such as in a refrigerator or freezer, to minimize thermal degradation.
-
-
Solvent-Induced Decomposition: Certain solvents, especially protic ones like methanol or ethanol, can react with the anhydride functionality.
-
Solution: If storing in solution, choose a dry, aprotic solvent. For long-term storage, it is best to keep the compound as a dry solid.
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Acetone Dicarboxylic Anhydride)
This protocol is adapted from a literature procedure for the synthesis of acetone dicarboxylic anhydride from acetone dicarboxylic acid.[1][11]
Materials:
-
1,3-Acetonedicarboxylic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Benzene
-
Ice bath
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stir bar and placed in an ice bath, combine 60 mL of glacial acetic acid and 43 mL of acetic anhydride.
-
Slowly add 40 g (0.27 mol) of 1,3-acetonedicarboxylic acid to the cooled, stirred solution. Maintain the reaction temperature below 10 °C.
-
Continue stirring in the ice bath. A pale yellow precipitate should gradually form as the 1,3-acetonedicarboxylic acid dissolves.
-
After 3 hours of reaction, collect the product by filtration.
-
Wash the collected solid sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
Dry the resulting white powder under high vacuum to yield 1,3-acetonedicarboxylic anhydride (this compound). A yield of approximately 86% (30 g) can be expected.[11]
Self-Validation: The melting point of the product should be in the range of 137-138 °C.[1] The identity and purity can be further confirmed by 1H NMR and GC-MS.[1]
Data Presentation
| Property | Value | Source |
| Molecular Formula | C5H4O4 | [12] |
| Molecular Weight | 128.08 g/mol | [12] |
| Melting Point | 137-138 °C | [1] |
| 1H NMR (DMSO-d6) | δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H) | [1] |
| GC-MS (m/z) | 128.1 | [1] |
Visualizations
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between the keto and possible enol forms of this compound.
Troubleshooting Workflow for NMR Analysis
Caption: A logical workflow for troubleshooting common 1H NMR spectral issues.
References
- Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione.
- asian journal of chemistry. [Link]
- Acetonedicarboxylic acid anhydride | C5H4O4 | CID 54573794. PubChem. [Link]
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
- Tautomerism of lactones and related compounds. Mass spectrometric data and theoretical calculations.
- Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC).
- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
- β-dicarbonyl compounds Definition. Fiveable. [Link]
- 8.8: Chemistry of Esters. Chemistry LibreTexts. [Link]
- Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Pearson. [Link]
- (PDF) Tautomerism of lactones and related compounds. Mass spectrometric data and theoretical calculations.
- Synthesis of 2,4,6‐triarylpyridines from N‐unsubstituted enaminones and chalcones. Wiley Online Library. [Link]
- Troubleshooting Acquisition Related Problems. University of Rochester NMR Facility. [Link]
- The reactivity of cyclic β‐dicarbonyl compounds towards ROOH‐based systems.
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
- Tautomerization effect on NMR spectrum. Reddit. [Link]
- Process for the synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine.
- The Use of NMR Spectroscopy to Study Tautomerism.
- Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism.
- Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions.
- 4.3 Acid anhydrides. Fiveable. [Link]
- Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. MDPI. [Link]
- Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism.
- 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]
- Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives.
- From β-Dicarbonyl Chemistry to Dynamic Polymers.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Aquila Digital Community. [Link]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000060).
- The hydrolysis of carboxylic anhydrides. Part VI. Acid hydrolysis of cyclic anhydrides. Royal Society of Chemistry. [Link]
- Hydrolysis Rates and Mechanisms of Cyclic Monomers. ElectronicsAndBooks. [Link]
- Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. [Link]
- (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.
- Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Synthesis of Pyran and Pyranone Natural Products.
- Recent Advances in the Synthesis of 2H-Pyrans. MDPI. [Link]
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
- A Convenient Synthesis of 2H-Pyran-2-ones and of 3.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1149. The hydrolysis of carboxylic anhydrides. Part VI. Acid hydrolysis of cyclic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 12. Acetonedicarboxylic acid anhydride | C5H4O4 | CID 54573794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione (Dehydroacetic Acid)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2H-Pyran-2,4,6(3H,5H)-trione, a compound more commonly known as Dehydroacetic Acid (DHA).[1][2] This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize DHA, with a particular focus on addressing the challenges encountered during scale-up operations.
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical advice rooted in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Dehydroacetic Acid), and what are its primary applications?
A1: this compound, or Dehydroacetic Acid (DHA), is a pyrone derivative organic compound.[1] It presents as an odorless, white to pale yellow crystalline powder.[2][3] While it is almost insoluble in water, it has moderate solubility in many organic solvents.[1] Its industrial and pharmaceutical significance stems from its versatile applications, which include:
-
Fungicide and Bactericide: It is widely used as a preservative in cosmetics and personal care products to prevent microbial growth.[1][3] The sodium salt, sodium dehydroacetate, is often preferred for its greater water solubility.[1]
-
Food Preservative: In some regions, it is used to prevent spoilage in products like squash and strawberries.[1]
-
Synthetic Precursor: DHA is a valuable building block for synthesizing other complex molecules, including dimethyl-4-pyridones.[1]
-
Industrial Applications: It also finds use as a plasticizer in synthetic resins and as an anti-enzyme agent in toothpastes.[1][3]
Q2: What are the principal synthetic routes for producing Dehydroacetic Acid on a larger scale?
A2: There are several established methods, but for scaling up, two routes are most common due to reagent availability and procedural robustness:
-
Self-Condensation of Ethyl Acetoacetate: This is a classic and reliable method that involves heating ethyl acetoacetate in the presence of a basic catalyst, such as sodium bicarbonate.[4] The reaction proceeds through the removal of ethanol to drive the cyclization.[4] While effective, yields can sometimes decrease on very large scales if ethanol removal is not efficient.[4]
-
Dimerization of Diketene: This method involves the base-catalyzed dimerization of diketene.[1] Common bases for this reaction include pyridine, imidazole, or DABCO.[1] This route can be very efficient but requires careful handling of the highly reactive diketene intermediate.
This guide will focus primarily on the ethyl acetoacetate method, as it is well-documented and often more accessible for general laboratory scale-up.
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Scaling up any chemical synthesis introduces new safety challenges. For this specific reaction, consider the following:
-
Exothermic Potential: The condensation reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be heated under controlled conditions, and a cooling bath should be readily available to manage any potential thermal runaway, especially during the initial heating phase. Temperatures above the recommended range can lead to extensive decomposition.[4]
-
Pressure Management: The reaction involves distillation to remove ethanol. The system should not be completely sealed. Ensure proper venting or use a distillation setup that is open to atmospheric pressure to avoid pressure buildup.
-
Reagent Handling: Ethyl acetoacetate is flammable. Acetic anhydride and catalysts like pyridine are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Product Handling: The crude product solidifies upon cooling.[4] Transferring the hot liquid requires caution to avoid thermal burns. The final product is a powder, and inhalation should be avoided.
Experimental Workflow and Protocols
The synthesis of Dehydroacetic Acid from ethyl acetoacetate is a robust procedure that can be scaled effectively with careful attention to reaction parameters.
Caption: General workflow for synthesis and purification of DHA.
Protocol: Synthesis from Ethyl Acetoacetate
This protocol is adapted from the robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[4]
Materials & Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Heating mantle with temperature control
-
Distillation head, condenser, and receiving flask
-
Vacuum distillation setup
-
Magnetic stirrer or overhead stirrer for larger volumes
-
Ethyl acetoacetate (reagent grade)
-
Sodium bicarbonate ( finely powdered is essential for consistent results)[4]
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, add ethyl acetoacetate (e.g., 250 g). Add a catalytic amount of finely powdered sodium bicarbonate (approx. 0.5% by weight of the ester).
-
Scientist's Note: Using sodium bicarbonate is critical for achieving consistent results.[4] Other bases can be used, but this method is well-validated. The fine powder maximizes surface area for catalysis.
-
-
Reaction Execution: Begin heating the mixture gently. As the reaction temperature increases, ethanol will begin to distill off. The goal is to maintain a steady distillation rate while the reaction mixture turns a dark brown color.[4]
-
Scale-Up Insight: On a larger scale, efficient removal of ethanol is paramount to drive the reaction equilibrium towards the product. Ensure your condenser is efficient. The reaction temperature should be carefully controlled; excessive heat can cause decomposition and lower the yield.[4]
-
-
Initial Product Isolation: Once the distillation of ethanol ceases, the reaction is largely complete. While the reaction mixture is still hot , transfer it to a distillation flask suitable for vacuum distillation. The residue will solidify upon cooling, making this transfer difficult if delayed.[4]
-
Expert Tip: Pre-heating the receiving distillation flask can prevent the product from solidifying on contact and blocking the transfer.
-
-
Purification by Vacuum Distillation: Distill the crude product under reduced pressure. Collect the fraction boiling between 128-140°C at 12 mmHg.[4] This step effectively removes unreacted starting material and lower-boiling impurities.
-
Purification by Recrystallization: Dissolve the distilled solid in a minimum amount of hot ethanol (approximately 2 mL of ethanol per gram of product).[4] Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected melting point of pure Dehydroacetic Acid is 109–113 °C.[2]
| Parameter | Value | Rationale / Notes |
| Starting Material | Ethyl Acetoacetate | Readily available and provides the necessary carbon backbone. |
| Catalyst | Sodium Bicarbonate | A mild, inexpensive base that effectively promotes condensation.[4] |
| Key Byproduct | Ethanol | Must be removed via distillation to drive the reaction to completion.[4] |
| Reaction Temp. | ~180-200 °C (pot temp) | Sufficient to drive off ethanol without causing significant decomposition.[4] |
| Expected Yield | 35-55% | Yields tend to be lower on larger scales if not optimized.[4] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise, especially during scale-up. This section addresses common problems in a direct question-and-answer format.
Caption: Decision tree for troubleshooting low product yield.
Q4: My reaction yielded very little or no product. What went wrong?
A4: This is a common issue, often traced back to one of four key areas:
-
Cause A: Ineffective Catalysis. The catalyst, sodium bicarbonate, must be active and have sufficient surface area. If it is old or clumpy, its effectiveness will be drastically reduced.
-
Solution: Always use fresh, finely powdered sodium bicarbonate. Ensure adequate mixing to keep the catalyst suspended, especially in larger reaction volumes where settling can be an issue.
-
-
Cause B: Suboptimal Temperature. If the temperature is too low, the reaction rate will be negligible, and ethanol will not distill. If it is too high, decomposition and side reactions will dominate, leading to charring and reduced yield.[4]
-
Solution: Carefully monitor the pot temperature and the rate of distillation. Aim for a gentle, steady collection of ethanol.
-
-
Cause C: Inefficient Ethanol Removal. The reaction is a reversible equilibrium. Failure to remove the ethanol byproduct will prevent the reaction from proceeding to completion (Le Chatelier's principle).
-
Solution: On a larger scale, ensure your distillation setup is appropriately sized. A short-path distillation head is often sufficient. For very large scales, a fractional distillation column might improve separation efficiency.
-
-
Cause D: Impure Reagents. Water is a critical impurity. If the ethyl acetoacetate is wet, it can interfere with the base-catalyzed condensation mechanism.
-
Solution: Use anhydrous-grade ethyl acetoacetate or dry it over a suitable drying agent (like anhydrous magnesium sulfate) and distill it before use.
-
Q5: The final product is dark yellow or brown, not white. How can I improve its purity?
A5: A discolored product is typically a sign of impurities formed by side reactions or decomposition, often due to excessive heat or prolonged reaction times.[5]
-
Cause A: Overheating. As mentioned, high temperatures can cause the product or intermediates to decompose, forming colored tars.[4]
-
Solution: Refine your heating protocol. Use a temperature controller and ensure even heating of the reaction flask.
-
-
Cause B: Incomplete Purification. The crude product is naturally dark.[4] If the purification steps are not performed correctly, these colored impurities will be carried through.
-
Solution 1 (Recrystallization): This is the most effective method for color removal. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. Using too much solvent will reduce recovery. If the color persists after one recrystallization, a second may be necessary. Adding a small amount of activated charcoal to the hot solution before filtering can also help adsorb colored impurities.
-
Solution 2 (Distillation): A careful vacuum distillation is excellent for removing less volatile, tarry impurities.[4] Ensure the vacuum is stable and the collection fraction is narrow.
-
Q6: I'm having trouble with the workup. The product solidifies in the flask, and my yield from recrystallization is very low.
A6: These are practical handling challenges that become more pronounced at scale.
-
Problem: Solidification in the Reaction Flask. The crude product has a melting point just above 100°C and will solidify as the reaction mixture cools below this temperature.[2][4]
-
Solution: The transfer for vacuum distillation must be done quickly while the residue is still hot and molten.[4] Pre-heating the receiving flask and any transfer tubing is highly recommended. If it does solidify, you may need to carefully reheat the flask to melt the contents for transfer.
-
-
Problem: Low Recrystallization Recovery. This happens if too much solvent is used or if the product is too soluble in the chosen solvent.
-
Solution: Use the minimum amount of hot ethanol needed to fully dissolve the crude product.[4] After dissolving, allow the solution to cool slowly to form large, pure crystals. Rapid crashing out of solution by adding it directly to an ice bath will trap impurities. Ensure the final cooling is thorough (ice bath for at least 30 minutes) before filtration to maximize precipitation. When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
| Impurity | Source | Identification (TLC/NMR) | Removal Method |
| Ethyl Acetoacetate | Unreacted starting material | Distinctive signals in 1H NMR (~1.2, 2.2, 3.4, 4.1 ppm) | Vacuum Distillation |
| Polymeric Byproducts | High temperature decomposition | Baseline broadening or unresolved peaks in NMR | Vacuum Distillation, Recrystallization |
| Water | Contaminated reagents/solvents | Broad singlet in 1H NMR | Use of anhydrous reagents; drying of final product |
| Residual Ethanol | Recrystallization solvent | Characteristic triplet/quartet in 1H NMR | Drying under high vacuum, preferably with gentle heating |
References
- Wiley, R. H., & Smith, N. R. (1963). Dehydroacetic acid. Organic Syntheses, Coll. Vol. 4, p.238. [Link]
- Ataman Kimya. (n.d.). DEHYDROACETIC ACID.
- ResearchGate. (2025). Synthesis of dehydroacetic acid. [Diagram].
- Wikipedia. (n.d.). Dehydroacetic acid. Wikipedia. [Link]
- Grokipedia. (n.d.). Dehydroacetic acid. Grokipedia. [Link]
- ResearchGate. (n.d.). Description of 2H-pyran synthesis. [Diagram].
- Gámez, A., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(15), 2758. [Link]
Sources
Technical Support Center: Troubleshooting Unexpected Results in Pyran-Trione Reactions
Welcome to the Technical Support Center for pyran-trione reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyran-trione synthesis and troubleshoot unexpected experimental outcomes. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure your reactions are successful and your results are reliable.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during pyran-trione synthesis in a question-and-answer format, focusing on diagnosing the problem and providing actionable solutions.
Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?
Low yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting is essential to identify the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials and Solvents: Impurities in your reactants or solvents can act as inhibitors or participate in side reactions, consuming your starting materials.
-
Actionable Solution: Always use freshly distilled or high-purity solvents. Verify the purity of your starting materials (e.g., aldehydes, active methylene compounds) via NMR or other appropriate analytical techniques before setting up the reaction. If necessary, purify your starting materials through recrystallization or column chromatography.
-
-
Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, and catalyst choice is critical for successful pyran-trione synthesis.
-
Actionable Solution: A thorough optimization of reaction conditions is recommended. This can be systematically approached as outlined in the table below.
-
| Parameter | Troubleshooting Steps | Rationale |
| Temperature | Screen a range of temperatures. Some reactions require heating to overcome the activation energy, while others may need to be run at lower temperatures to prevent byproduct formation or decomposition of thermally sensitive intermediates. | The rate of both the desired reaction and potential side reactions are temperature-dependent. |
| Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Incomplete reactions will result in low yields, while excessively long reaction times can lead to product degradation or the formation of side products. |
| Catalyst | The choice of catalyst is crucial. Screen a variety of catalysts, including both acidic (e.g., p-toluenesulfonic acid, acetic acid) and basic (e.g., piperidine, triethylamine) catalysts. The catalyst loading should also be optimized. | The catalyst can influence the reaction mechanism and the rate of different steps. For instance, in the synthesis of pyrano[2,3-d]pyrimidine-2,4-diones, various catalysts have been shown to be effective, with some offering higher yields in shorter reaction times.[1][2][3] |
| Solvent | Perform a solvent screen. Common solvents for pyran-trione synthesis include ethanol, acetonitrile, and in some cases, water or solvent-free conditions.[4][3] | The solvent affects the solubility of reactants and can influence the reaction kinetics and the stability of intermediates. |
-
Decomposition of Starting Materials or Product: Pyran rings, particularly under acidic conditions, can be unstable and undergo ring-opening.[5][6]
-
Actionable Solution: If you suspect decomposition, analyze your crude reaction mixture by LC-MS to look for masses corresponding to hydrolyzed or decomposed products. If decomposition is confirmed, consider using milder reaction conditions, such as a weaker acid catalyst or a lower reaction temperature.
-
Below is a troubleshooting workflow to guide your investigation into a low-yield reaction.
Caption: Troubleshooting workflow for low-yield pyran-trione reactions.
Q2: My reaction produced a complex mixture of products, and I am having difficulty isolating the desired pyran-trione. What could be happening?
The formation of multiple products often points to competing reaction pathways or the inherent reactivity of the pyran-trione core.
Potential Causes & Solutions:
-
Formation of Isomers: In some pyran syntheses, inseparable mixtures of endocyclic and exocyclic olefin isomers can form.[7] The specific substitution pattern on your starting materials can influence this.
-
Actionable Solution: Carefully review the literature for similar substrate systems to see if isomer formation is a known issue. Modifying the catalyst or solvent may alter the selectivity of the reaction. High-performance liquid chromatography (HPLC) may be necessary for the separation of closely related isomers.
-
-
Ring-Opening and Other Rearrangements: The pyran-trione nucleus can be susceptible to nucleophilic attack, leading to ring-opening or rearrangement, especially with certain nucleophiles like amines or hydrazines.[8]
-
Actionable Solution: If you are using nucleophilic reagents in subsequent steps or if there are residual nucleophiles from a previous step, consider their potential to react with your product. An acidic workup can sometimes lead to ring-opening of acid-sensitive pyrans.[5][6] Ensure your workup and purification conditions are compatible with the stability of your product.
-
-
Side Reactions of Starting Materials: For example, in the synthesis of dehydroacetic acid from ketene, excessive polymerization of the ketene dimer is a known side reaction that needs to be controlled.[9]
-
Actionable Solution: Carefully control the stoichiometry of your reactants and the rate of addition. In the case of highly reactive starting materials, slow, dropwise addition at a controlled temperature can minimize side reactions.
-
The following diagram illustrates the desired reaction pathway for a generic pyran-trione synthesis (based on a Knoevenagel-Michael cascade) and a common competing side reaction (ring-opening).
Caption: Desired vs. side reaction pathways in pyran-trione synthesis.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the formation of pyran-triones from aldehydes and active methylene compounds?
A: A common and efficient method for synthesizing substituted pyrans, including pyran-triones, is a one-pot, three-component reaction. The generally accepted mechanism proceeds through a sequence of classical organic reactions:
-
Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile).[4][10]
-
Michael Addition: The resulting electron-deficient alkene (Knoevenagel adduct) then undergoes a conjugate Michael addition with a 1,3-dicarbonyl compound (the source of the trione backbone).[4][10]
-
Cyclization and Dehydration: The intermediate from the Michael addition then undergoes an intramolecular cyclization, followed by dehydration (or a related elimination) to form the stable pyran ring.[4][10]
Q: How can I confirm the structure of my pyran-trione product and identify any impurities?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the structure of your product. Key diagnostic signals include the chemical shifts and coupling constants of the protons on the pyran ring and the characteristic signals of the carbonyl carbons in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. LC-MS is particularly useful for identifying the components of a complex reaction mixture.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretches of the trione system and the C-O-C stretch of the pyran ring.
Q: Are there any specific safety precautions I should take when working with pyran-trione reactions?
A: Standard laboratory safety practices should always be followed. Additionally, be aware of the following:
-
Perchlorates: If using pyrylium perchlorates as starting materials or intermediates, exercise extreme caution. Perchlorate salts can be explosive, especially when dry.[11]
-
Reactive Reagents: Some starting materials, like diketene, are highly reactive.[5] Always consult the Safety Data Sheet (SDS) for all reagents and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thermal Stability: Be aware of the potential for thermal decomposition of your pyran-trione product, especially during purification by distillation or if the reaction is run at high temperatures.[12][13][14][15][16]
Experimental Protocols
General Procedure for Catalyst Screening in a Pyran-Trione Synthesis
This protocol provides a framework for optimizing the catalyst for a generic three-component reaction between an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.
-
Preparation: In a series of clean, dry reaction vials, add the 1,3-dicarbonyl compound (1.0 mmol) and the aldehyde (1.0 mmol).
-
Solvent Addition: To each vial, add the chosen solvent (e.g., 5 mL of ethanol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of piperidine, triethylamine, acetic acid, or p-toluenesulfonic acid). Include a no-catalyst control.
-
Reaction Initiation: Add malononitrile (1.0 mmol) to each vial.
-
Reaction Conditions: Stir the reactions at a set temperature (e.g., room temperature or 60 °C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up and Analysis: Once a reaction appears complete (or after a set time, e.g., 4 hours), quench the reaction (if necessary), and take a small aliquot for analysis by LC-MS to determine the relative conversion to the desired product and the formation of any byproducts.
-
Evaluation: Compare the results from the different catalysts to identify the most efficient one for your specific substrates.
References
- BenchChem. (2025). Troubleshooting low yields in pyran cyclization reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. BenchChem Technical Support.
- Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498–512.
- Frenna, V., Macaluso, G., & Consiglio, G. (1984). The thermal unimolecular decomposition of 2-methoxy-3,4-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2, (1), 39-41.
- Frenna, V., Macaluso, G., & Consiglio, G. (1985). Thermal unimolecular decomposition of 2-ethoxy-3,4-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-543.
- Frenna, V., Macaluso, G., & Consiglio, G. (1986). Thermal decomposition of 3,6-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2, (8), 1229-1231.
- Jilalat, I., et al. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. Journal of Chemical and Pharmaceutical Research, 9(3), 205-218.
- Katritzky, A. R. (n.d.). 8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis. Scribd.
- Katritzky, A. R., & El-Mowafy, A. M. (1982). The thermal decomposition of cis-2,6-dimethyl-3,6-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2, (7), 965-967.
- Markanda, S., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Patents Google. (n.d.). Preparation method of dehydroacetic acid and sodium salt thereof.
- PNAS. (2018).
- PubMed Central (PMC). (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
- ResearchGate. (2017).
- ResearchGate. (2018). Microbial synthesis of triacetic acid lactone.
- ResearchGate. (n.d.). Synthesis of polyketide triacetic acid lactone through the proposed PKT....
- Semantic Scholar. (2005). Microbial synthesis of triacetic acid lactone.
- SpecialChem. (2024). DEHYDROACETIC ACID.
- Trost, B. M., & Pinkerton, A. B. (2000). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 5(12), 1335.
- MDPI. (2022).
- ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- BTC. (2025). What are the reaction mechanisms involving the Pyran Series?.
- ACS Publications. (2013). Screening for Enhanced Triacetic Acid Lactone Production by Recombinant Escherichia coli Expressing a Designed Triacetic Acid Lactone Reporter.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- MDPI. (2004).
- NIH. (n.d.).
- MDPI. (2023).
- Semantic Scholar. (2021).
- African Journal of Biomedical Research. (2024).
- Journal of Chemical Health Risks. (n.d.).
- ResearchGate. (2015).
- Encyclopedia.pub. (2022).
- Scribd. (n.d.). 8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis.
- NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
Sources
- 1. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. What are the reaction mechanisms involving the Pyran Series? - Blog [m.btcpharmtech.com]
- 7. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103450131A - Preparation method of dehydroacetic acid and sodium salt thereof - Google Patents [patents.google.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. The thermal unimolecular decomposition of 2-methoxy-3,4-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Thermal unimolecular decomposition of 2-ethoxy-3,4-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Thermal decomposition of 3,6-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. The thermal decomposition of cis-2,6-dimethyl-3,6-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 2H-Pyran-2,4,6(3H,5H)-trione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-Pyran-2,4,6(3H,5H)-trione and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges related to solvent effects on the reactivity of this versatile compound.
Introduction
This compound, also known as 3-oxoglutaric anhydride or acetone dicarboxylic acid anhydride, is a highly reactive cyclic β-keto anhydride. Its utility in organic synthesis is significant, but its reactivity is exquisitely sensitive to the solvent environment. This sensitivity is primarily due to a complex interplay of tautomeric equilibria and the influence of the solvent on the stability of the ground and transition states of its reactions. Understanding these solvent effects is paramount to achieving desired reaction outcomes and avoiding common pitfalls.
This guide is structured to anticipate and address the common issues encountered in the laboratory, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stability
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: The solubility of this compound is a critical first step and can be challenging due to its polar nature and potential for solvent interaction.
-
General Solubility Profile: Expect limited solubility in nonpolar solvents like hexanes and toluene. Polar aprotic solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, acetonitrile, and dimethylformamide (DMF) are generally good starting points. Chlorinated solvents like dichloromethane (DCM) can also be effective.
-
Protic Solvents (Use with Caution): While it may dissolve in protic solvents like methanol, ethanol, and water, be aware that these solvents can react with the anhydride functionality, leading to ring-opening and the formation of 3-oxoglutaric acid or its corresponding esters. This is especially true in the presence of acid or base catalysts or upon heating.[1][2]
-
Troubleshooting Poor Solubility: If you encounter poor solubility in a desired solvent, gentle warming can be attempted. However, be mindful of the compound's thermal stability, as prolonged heating can lead to decarboxylation to form acetone. For reactions requiring non-polar conditions where solubility is an issue, consider using a co-solvent system, such as a mixture of DCM and hexane.
Q2: My reaction is giving low yields, and I suspect the starting material is degrading. How stable is this compound in different solvents?
A2: Stability is a major concern with this compound, and the solvent plays a crucial role.
-
Hydrolysis: The anhydride linkage is susceptible to hydrolysis. In protic solvents, especially water, the ring can open to form 3-oxoglutaric acid. This process is accelerated by both acidic and basic conditions.[1] For reactions where the anhydride functionality is crucial, it is imperative to use anhydrous solvents and inert atmosphere conditions.
-
Decarboxylation: 3-Oxoglutaric acid, the hydrolysis product, is a β-keto acid and is prone to decarboxylation to form acetone and carbon dioxide, particularly upon heating.[3] Even in the absence of bulk water, trace amounts of acid or base can catalyze both ring-opening and subsequent decarboxylation.
-
Solvent-Mediated Decomposition: Some solvents can actively participate in decomposition. For instance, refluxing in alcohols can lead to the formation of mono-esters of 3-oxoglutaric acid.
Troubleshooting Stability Issues:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Control Temperature: Avoid excessive heating. If a reaction requires elevated temperatures, perform a small-scale trial to assess the stability of the starting material under the reaction conditions.
-
pH Control: The stability of 3-oxoglutaric acid is pH-dependent. The neutral molecule decarboxylates more slowly than the mono-anion but faster than the di-anion.[3] If your reaction conditions are acidic or basic, be aware of the potential for accelerated decomposition.
Tautomerism and Reactivity
Q3: I am getting inconsistent results in my reactions. Could tautomerism be the issue, and how does the solvent affect it?
A3: Yes, tautomerism is a critical factor governing the reactivity of this compound. This compound can exist in equilibrium between its tri-keto form and various enol forms. The predominant tautomer in solution will dictate its reactivity.
-
Keto-Enol Equilibrium: In general, for β-dicarbonyl compounds, polar solvents tend to favor the more polar keto form, while non-polar solvents favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[3][4][5]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can disrupt the intramolecular hydrogen bonding that stabilizes the enol tautomer by forming intermolecular hydrogen bonds with the solute. This shifts the equilibrium towards the keto form.[3][6] In contrast, aprotic solvents (e.g., THF, DCM, acetone) do not interfere with intramolecular hydrogen bonding to the same extent, making the enol form more favorable than in protic solvents.
Q4: My nucleophilic addition reaction is not working as expected. How does the solvent choice impact the reactivity with nucleophiles?
A4: The choice of solvent is critical for reactions involving nucleophiles. The reactivity of both the nucleophile and the electrophilic sites on the pyrantrione are modulated by the solvent.
-
Electrophilic Sites: The three carbonyl carbons are all potential electrophilic sites. The anhydride carbonyls are generally more reactive towards nucleophilic acyl substitution than the ketone carbonyl.
-
Solvation of the Nucleophile:
-
Polar Protic Solvents: These solvents can solvate anionic nucleophiles through hydrogen bonding, creating a "solvent shell" that hinders their ability to attack the electrophile. This effect is more pronounced for smaller, more electronegative nucleophiles (e.g., F⁻ vs. I⁻).[7][8]
-
Polar Aprotic Solvents: These solvents solvate cations well but are poor at solvating anions. This leaves the "naked" nucleophile highly reactive, often leading to significantly faster reaction rates for Sₙ2 and nucleophilic acyl substitution reactions.[7][8]
-
-
Solvent Effects on the Electrophile: The solvent can also influence which tautomer is present, thereby affecting which site is most reactive. For example, if an enol form is predominant, the reactivity might shift from the carbonyl carbon to the α-carbon.
Troubleshooting Nucleophilic Reactions:
-
Reaction not proceeding: If you are using a polar protic solvent and a charged nucleophile, consider switching to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
-
Side reactions: If you are observing multiple products, it could be due to the presence of different tautomers reacting at different sites. Consider using a solvent that strongly favors one tautomer. For example, a non-polar aprotic solvent to favor the enol or a polar protic solvent to favor the keto form.
-
Ring-opening vs. addition: For reactions with nucleophiles like amines or alcohols, ring-opening at the anhydride is a likely outcome.[2][9] If you wish to target the C4 ketone, protecting the anhydride functionality or using specific reaction conditions may be necessary.
Experimental Protocols
Protocol 1: Determination of Predominant Tautomeric Form by ¹H NMR Spectroscopy
This protocol allows for the qualitative determination of the major tautomeric form of this compound in different deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a saturated solution of this compound in the chosen deuterated solvent directly in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for characteristic signals:
-
Keto form: Expect signals corresponding to the methylene protons (CH₂) alpha to the carbonyl groups.
-
Enol form: Expect a signal for the enolic proton (-OH), which may be broad and have a variable chemical shift. The appearance of a vinyl proton signal (=CH-) would also be indicative of an enol form. The methylene proton signals would have a different chemical shift and integration compared to the pure keto form.
-
-
Repeat the measurement in different deuterated solvents to observe shifts in the equilibrium. For instance, compare the spectra in a non-polar aprotic solvent (like CDCl₃) with a polar aprotic solvent (like DMSO-d₆) and a polar protic solvent (like D₂O). Note that in D₂O, the enolic -OH proton will exchange with deuterium and become invisible in the ¹H NMR spectrum.[10][11]
Data Presentation:
| Deuterated Solvent | Predominant Tautomer (Predicted) | Key ¹H NMR Signals (Expected) |
| CDCl₃ | Enol | Enolic OH, vinyl CH |
| Acetone-d₆ | Mixture of Keto and Enol | Signals for both tautomers |
| DMSO-d₆ | Keto favored over Enol | Prominent CH₂ signals |
| D₂O | Keto | CH₂ signals, absence of enolic OH |
Summary and Key Takeaways
The reactivity of this compound is intricately linked to the solvent environment. Key considerations for successful experimentation include:
-
Solvent Choice: Carefully select solvents to manage solubility, stability, and tautomeric equilibrium. Anhydrous polar aprotic solvents are often a good starting point for nucleophilic reactions.
-
Tautomerism: Be aware of the potential for multiple tautomers in solution and how the solvent can influence their relative populations. This is crucial for controlling the regioselectivity of reactions.
-
Stability: The compound is sensitive to moisture and heat. Employ anhydrous conditions and controlled temperatures to prevent hydrolysis and decarboxylation.
-
Nucleophile Reactivity: The choice between a protic and an aprotic solvent can dramatically alter the reactivity of nucleophiles.
By understanding and controlling these solvent effects, researchers can harness the full synthetic potential of this compound.
References
- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd ed.; Wiley-VCH: Weinheim, Germany, 2003.
- Mills, J. E., & Kistiakowsky, G. B. (1930). THE KETO-ENOL TAUTOMERISM OF CYCLIC KETONES. Journal of the American Chemical Society, 52(3), 1099–1107.
- Emsley, J. (1984). The composition, structure and hydrogen bonding of the β-diketones. Structure and Bonding, 57, 147-191.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73.
- Hay, R. W., & Bond, M. A. (1967). The kinetics of the decarboxylation of acetonedicarboxylic acid. Australian Journal of Chemistry, 20(9), 1823-1828.
- Gerlt, J. A., & Gassman, P. G. (1993). Understanding the chemical mechanisms of enzyme-catalyzed reactions. 2. A case study of the tautomerization of ketones. Journal of the American Chemical Society, 115(25), 11552–11568.
- Chiang, Y., Kresge, A. J., & Tee, O. S. (2004). The keto–enol tautomerism of ketones in aqueous solution. Canadian Journal of Chemistry, 82(10), 1543-1550.
- Guthrie, J. P. (1979). Tautomerization equilibria for ketones and aldehydes. Canadian Journal of Chemistry, 57(9), 1177-1185.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Loudon, G. M. & Parise, J. (2016). Organic Chemistry, 6th ed. W. H. Freeman.
- Smith, M. B. & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms, 5th ed. Springer.
- Miller, J., & Parker, A. J. (1961). Reactions of aromatic fluorides with anions. Australian Journal of Chemistry, 14(4), 503-515.
- Arnett, E. M., & McKelvey, D. R. (1969). Solvent-solute interactions. In J. F. Coetzee & C. D. Ritchie (Eds.), Solute-Solvent Interactions (Vol. 1, pp. 343-398). Marcel Dekker.
- Bender, M. L. (1960).
- Parker, A. J. (1969). The effects of salvation on the properties of anions in dipolar aprotic solvents. Chemical Reviews, 69(1), 1-32.
- Kirby, A. J. (1996).
- Guthrie, J. P., & Cullimore, P. A. (1979). Tautomerization of amides in aqueous solution. Canadian Journal of Chemistry, 57(2), 240-248.
- Toullec, J. (1982). The enolization of simple carbonyl compounds. In Advances in Physical Organic Chemistry (Vol. 18, pp. 1-77). Academic Press.
- Rappoport, Z. (Ed.). (2009). The Chemistry of Enols. John Wiley & Sons.
- Staab, H. A. (1962). Newer methods of preparative organic chemistry. Angewandte Chemie International Edition in English, 1(7), 351-367.
- El-Ghanam, A. M. (2004). Synthesis of some new pyran, pyridine and pyrazole derivatives. Indian Journal of Chemistry-Section B, 43(6), 1293-1297.
- Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007).
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European journal of medicinal chemistry, 35(12), 1043-1052.
- Fadda, A. A., El-Mekawy, R. E., & El-Agrody, A. M. (2010). Synthesis and biological evaluation of some new pyran and pyridine derivatives. Archiv der Pharmazie, 343(10), 558-565.
- Matrix Fine Chemicals. (n.d.). This compound.
- PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione.
- Cheméo. (n.d.). 2H-Pyran-2-one.
- Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE.
- MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.
- Chemistry Stack Exchange. (n.d.). Why is enol content higher in non-polar solvents?.
- ACS Publications. (2012). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
- Beilstein Journal of Organic Chemistry. (2015). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
- ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides.
- ResearchGate. (n.d.). The two steps in the decarboxylation of 3-oxoglutaric acid..
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism.
- Chemistry Steps. (n.d.). Keto Enol Tautomerization.
- Khan Academy. (n.d.). Keto-enol tautomerization.
- MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity.
- Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal–triketone complexes. Part I. Nuclear magnetic resonance spectral study of the keto–enol equilibria in triketone ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. medlifemastery.com [medlifemastery.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 2H-Pyran-2,4,6(3H,5H)-trione derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols.
Introduction: The Power of Microwaves in Pyranotrione Synthesis
The synthesis of this compound derivatives, often achieved through multicomponent reactions like the Knoevenagel condensation followed by a Michael addition, is of significant interest in medicinal chemistry.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, offering numerous advantages over conventional heating methods.[3][4][5][6] These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, enhanced purity, and often milder reaction conditions, aligning with the principles of green chemistry.[4][7][8][9][10]
Microwave energy directly and efficiently heats the reaction mixture through mechanisms like dipolar polarization and ionic conduction, leading to rapid and uniform temperature increases.[3][5][8] This targeted heating minimizes the formation of byproducts and can lead to cleaner reaction profiles.[3][7]
This guide will address specific issues you might encounter during your experiments, providing logical, experience-based solutions to help you harness the full potential of microwave-assisted synthesis.
Troubleshooting Guide
This section is formatted to address specific problems you might encounter during the synthesis of this compound derivatives. Each problem is followed by potential causes and detailed, actionable solutions.
Problem 1: Low to No Product Yield
This is one of the most common challenges in any synthesis. In the context of microwave-assisted pyranotrione synthesis, several factors could be at play.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: Microwave heating efficiency is highly dependent on the solvent's dielectric properties.[11] Solvents with high loss tangents (tan δ), such as ethanol, DMF, or ethylene glycol, are excellent microwave absorbers and will heat rapidly.[7]
-
Solution: If you are using a non-polar solvent like toluene or hexane, which are poor microwave absorbers, the reaction mixture may not be reaching the target temperature.[7] Consider switching to a more polar solvent. If the chemistry dictates a non-polar solvent, you can sometimes add a small amount of a polar co-solvent or a passive heating element (a strongly microwave-absorbing material like silicon carbide) to the reaction vessel.[11]
-
-
Incorrect Catalyst or Catalyst Loading: The Knoevenagel condensation, a key step in this synthesis, is typically base-catalyzed.[12][13] The choice and amount of catalyst are critical.
-
Solution: Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[12] If the reaction is not proceeding, consider screening different catalysts. For instance, if piperidine is ineffective, ammonium acetate might be a suitable alternative.[13][14] Also, verify the catalyst loading; typically, 5-10 mol% is a good starting point.[13]
-
-
Sub-optimal Reaction Temperature and Time: While microwaves significantly accelerate reactions, there is still an optimal temperature and time for each specific transformation.[15]
-
Solution: Systematically optimize the reaction temperature. A good starting point is often slightly above the boiling point of the solvent in a sealed vessel.[16] Monitor the reaction progress by TLC or LC-MS at various time points (e.g., 2, 5, 10, and 15 minutes) to determine the optimal reaction time. Be aware that excessively high temperatures can lead to decomposition and reduced yields.[8][13]
-
-
Poor Quality of Starting Materials: Impurities in your aldehydes, active methylene compounds (like barbituric acid derivatives), or malononitrile can inhibit the reaction.[13]
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Aldehydes, in particular, can oxidize over time.
-
Problem 2: Formation of Unwanted Byproducts or a Complex Product Mixture
Microwave synthesis can sometimes lead to different side reactions compared to conventional heating due to the rapid temperature increase.
Potential Causes & Solutions:
-
Overheating or "Hot Spot" Formation: Localized superheating can cause decomposition of reactants or products.[17] This can be an issue in viscous reaction mixtures or with inadequate stirring.[17]
-
Solution: Ensure efficient stirring throughout the reaction. Use a properly sized magnetic stir bar. If the mixture is very viscous, consider diluting it with more solvent. Reducing the microwave power and increasing the reaction time can also provide more controlled heating.
-
-
Side Reactions from Strong Bases: Using a base that is too strong can lead to self-condensation of the aldehyde or other unwanted side reactions.[12]
-
Solution: Switch to a weaker base. For example, if you are using sodium ethoxide, try piperidine or even a milder catalyst like L-proline.[12]
-
-
Michael Addition Reversibility: The final Michael addition step to form the pyran ring can be reversible.
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Sometimes, a slightly lower temperature for a longer duration can favor the thermodynamic product.
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound derivative can be challenging.
Potential Causes & Solutions:
-
Product Precipitation and Co-precipitation of Impurities: Often, the desired product will precipitate from the reaction mixture upon cooling.[2] However, unreacted starting materials or byproducts may co-precipitate.
-
Solution: After cooling the reaction, if a precipitate forms, filter the solid. Instead of assuming it's pure, analyze it by TLC or NMR. You may need to wash the solid with a suitable solvent (like cold ethanol or diethyl ether) to remove impurities.[12] If the product is highly soluble, you may need to remove the solvent under reduced pressure and then proceed with purification.
-
-
Need for Recrystallization or Chromatography: For high purity, further purification is often necessary.
-
Solution: Recrystallization is a powerful technique for purifying solid products.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). If recrystallization is not effective, column chromatography may be required.
-
Problem 4: Reaction Scalability Issues
A reaction that works well on a small scale (e.g., 1 mmol) may not perform the same way when scaled up.
Potential Causes & Solutions:
-
Uneven Microwave Heating: The penetration depth of microwaves can be limited. In larger reaction volumes, the heating may not be uniform, leading to hot spots and cold spots.[18]
-
Solution: When scaling up, it is often better to perform multiple smaller-scale reactions in parallel rather than one large-scale reaction. If you must use a larger vessel, ensure vigorous stirring and consider using a microwave reactor specifically designed for scale-up, which may have features like mode-stirring to ensure a more homogeneous microwave field.
-
-
Heat Dissipation: Larger reaction volumes have a different surface-area-to-volume ratio, which can affect heat dissipation.
-
Solution: Be cautious with highly exothermic reactions. You may need to use a lower power setting and ramp the temperature more slowly to maintain control.
-
Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis so much faster than conventional heating for this reaction?
A: Microwave irradiation offers direct, volumetric heating of the reaction mixture.[7] In conventional heating (e.g., an oil bath), the vessel is heated first, and then the heat is transferred to the solvent and reactants via conduction and convection, which is a slow and inefficient process.[5] Microwaves interact directly with polar molecules in the mixture, causing them to rotate rapidly and generate heat, leading to a much faster temperature rise and significantly accelerated reaction rates.[4][6][8]
Q2: What are the most critical safety precautions for microwave-assisted organic synthesis?
A: Safety is paramount. Here are the key points:
-
Never use a domestic microwave oven. [17] Laboratory microwave reactors are specifically designed with safety features to handle pressure, corrosive chemicals, and potential runaway reactions.[11][17]
-
Always use sealed vessels designed for microwave synthesis. These are built to withstand high pressures and temperatures.
-
Be aware of the potential for rapid pressure buildup. Start with small-scale reactions to understand the kinetics before scaling up.[17]
-
Work in a well-ventilated fume hood. [17]
-
Ensure you are properly trained on the specific microwave reactor you are using. [17]
Q3: Can I run this reaction solvent-free under microwave irradiation?
A: Yes, solvent-free (or "neat") reactions are a significant advantage of microwave chemistry and align with green chemistry principles.[7][19][20] If one of your reactants is a polar liquid or a low-melting solid, it may absorb enough microwave energy to proceed without a solvent. Often, a solid support like silica or alumina, or a catalyst, can help absorb microwave energy and facilitate the reaction.[19] Solvent-free conditions often lead to simpler workups and reduced waste.[20]
Q4: How do I choose the right starting materials for synthesizing a library of pyranotrione derivatives?
A: The general reaction involves an aromatic aldehyde, an active methylene compound (like a barbituric acid or thiobarbituric acid derivative), and often another component like malononitrile.[1][21]
-
Aldehydes: A wide range of aromatic aldehydes can be used, both electron-rich and electron-poor. The electronics of the aldehyde can affect the reaction rate.
-
Active Methylene Compound: Barbituric acid and its N-substituted derivatives are common starting points.[1][2][22][23] Thiobarbituric acid can also be used.[21]
Q5: How can I monitor the reaction progress inside a sealed microwave vial?
A: You cannot directly sample the reaction while it is running under pressure. The standard procedure is to run a series of reactions at different time points. For example, set up identical reactions and program them to run for 2, 5, 10, and 15 minutes. After each run cools, you can safely open the vial and analyze the contents by TLC or LC-MS to build a reaction profile and determine the optimal time. Modern microwave reactors have excellent reproducibility, making this approach reliable.[7]
Experimental Protocols & Data
Table 1: Example Reaction Conditions for Microwave-Assisted Synthesis of a this compound Derivative
| Parameter | Condition | Rationale |
| Reactants | Aromatic Aldehyde (1 mmol), Barbituric Acid (1.1 mmol), Malononitrile (1.1 mmol) | A slight excess of the active methylene compounds can help drive the reaction to completion. |
| Catalyst | Piperidine (0.1 mmol, 10 mol%) | A common and effective weak base for this type of condensation.[12] |
| Solvent | Ethanol (3 mL) | A polar, protic solvent that is an excellent microwave absorber. |
| Microwave Power | 100-200 W (Dynamic Power Control) | Power is adjusted by the instrument to maintain the target temperature. |
| Temperature | 100 °C | A temperature above the solvent's atmospheric boiling point can be safely reached in a sealed vessel, accelerating the reaction.[16] |
| Reaction Time | 5-10 minutes | Significantly shorter than the hours typically required for conventional heating.[15] |
| Vessel Size | 10 mL microwave vial with stir bar | Ensures efficient stirring and safe containment under pressure. |
General Experimental Protocol
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the barbituric acid derivative (1.1 mmol), and malononitrile (1.1 mmol).
-
Add the solvent (e.g., ethanol, 3 mL) followed by the catalyst (e.g., piperidine, 0.1 mmol).
-
Seal the vial with a cap designed for microwave synthesis.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: temperature to 100 °C, a hold time of 10 minutes, and stirring on.
-
Once the reaction is complete and the vessel has cooled to a safe temperature (typically below 50 °C), carefully open the vial in a fume hood.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no solid has formed, remove the solvent under reduced pressure.
-
Analyze the crude product by TLC or LC-MS and purify by recrystallization or column chromatography as needed.
Visualizing the Workflow
Logical Troubleshooting Flowchart
This diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A systematic troubleshooting guide for low-yield reactions.
References
- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
- NIH. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis.
- ResearchGate. (PDF) Microwave assisted synthesis: a green chemistry approach.
- ResearchGate. Microwave Assisted Synthesis of Pyrano [2, 3-d] Pyrimidinone Derivatives.
- MDPI. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.
- Taylor & Francis Online. Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions.
- ResearchGate. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives.
- MDPI. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).
- ResearchGate. Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate.
- YouTube. Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi.
- Pharmacia. Microwave-assisted organic synthesis of pyrroles (Review).
- ResearchGate. (PDF) Problems of exploitations of microwave reactors for nanoparticles synthesis.
- PubMed. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- Personal Chemistry. Microwave Assisted Synthesis of 2,4,6-trisubstituted Pyrimidines from Acid Chlorides via in situ Formed Alkynones.
- ResearchGate. Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines.
- JOCPR. Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.
- MDPI. Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate: Experiment Design for Optimization Using Response Surface Methodology.
- SCIENCE.ASU.EDU.RU. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives.
- MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. science.asu-edu.ru [science.asu-edu.ru]
Technical Support Center: Flow Chemistry Applications for 2H-Pyran-2,4,6(3H,5H)-trione Synthesis
Welcome to the technical support center for the continuous flow synthesis of 2H-Pyran-2,4,6(3H,5H)-trione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific application of flow chemistry. Our goal is to equip you with the necessary knowledge to anticipate challenges, diagnose problems, and confidently optimize your synthetic routes.
Introduction to the Flow Synthesis of this compound
The this compound core is a valuable scaffold in medicinal chemistry. Traditional batch synthesis of this and related structures can be hampered by issues with reaction control, product consistency, and scalability. Continuous flow chemistry offers a powerful alternative, providing superior control over reaction parameters, enhanced safety, and the potential for streamlined multi-step syntheses.[1][2][3]
A common and effective strategy for the synthesis of the pyran ring system is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] In the context of this compound, this would typically involve the condensation of a 1,3-dicarbonyl compound, such as malonic acid or its derivatives, with a suitable carbonyl-containing precursor. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and can facilitate decarboxylation, is also a relevant consideration.[5]
This guide will focus on a generalized two-step flow synthesis approach:
-
Step 1: Knoevenagel Condensation: Reaction of an active methylene compound with a carbonyl compound to form a key intermediate.
-
Step 2: Cyclization/Tautomerization: Subsequent ring closure to form the desired this compound.
The following sections will delve into potential issues you may encounter during this process and provide actionable solutions.
Experimental Workflow Overview
Below is a conceptual diagram of a two-step continuous flow setup for the synthesis of this compound.
Caption: A logical diagram illustrating the troubleshooting process for common issues.
References
- G. J. J. T. et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
- Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(3), 268-273.
- Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Vapourtec.
- Adamo, A. et al. (2018). Process Analytical Tools for Flow Analysis: A Perspective. Journal of Flow Chemistry, 8(1), 5-13.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- G. J. J. T. et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate.
- Baxendale Group. ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing.
- Felpin, F.-X. et al. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? Organic Process Research & Development.
- Gutmann, B. et al. (2021). Continuous Flow Multi-Step Organic Synthesis. ResearchGate.
- Wang, Q. et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. ACS Sustainable Chemistry & Engineering, 11(33), 12268-12277.
- Jamison, T. F. (2012). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
- Simon, K. et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology.
- Majumdar, S. (Ed.). (2019). Flow Chemistry for the Synthesis of Heterocycles. Springer.
- Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271.
- Deadman, B. J. et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering.
- Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680.
- Petrucci, F. et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 26(11), 3242.
- Merad, J. et al. (2016). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Monatshefte für Chemie - Chemical Monthly, 147(11), 1935-1938.
- Gutmann, B. et al. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Chimia, 71(4), 130-135.
- Sachse, F. et al. (2021). Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes. European Journal of Organic Chemistry.
- Legault, C. et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Tetrahedron, 75(38), 130519.
- Porta, R. et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development.
- Baumann, M. et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613-630.
- G. J. J. T. et al. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science.
- Thompson, D. et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering.
- Alcaide, B., & Almendros, P. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(7), 1109.
- Legault, C. et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate.
- Wagh, V. P. et al. (2022). Continuous Flow Reactors: A Precise Review. Research & Reviews: Journal of Chemistry.
- Fernandes, C. S. M. et al. (2013). Continuous Reactive Precipitation in a Coiled Flow Inverter: Inert Particle Tracking, Modular Design, and Production of Uniform CaCO3 Particles. Industrial & Engineering Chemistry Research.
- Gutmann, B. et al. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules.
- Wyvratt, J. M. et al. (2019). Flow synthesis design spaces of a Knoevenagel condensation in flow as... ResearchGate.
- Tovar, M. et al. (2013). Continuous-Flow Precipitation of Hydroxyapatite at 37 °C in a Meso Oscillatory Flow Reactor. Crystal Growth & Design.
- Minervini, M. et al. (2023). Schematic of the continuous precipitation system. ResearchGate.
- Bragin, N. et al. (2022). Micromixing and Co-Precipitation in Continuous Microreactors with Swirled Flows and Microreactors with Impinging Swirled Flows. Processes.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Merad, J. et al. (2016). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. PubMed.
- Newman, S. G., & Jensen, K. F. (2013). The role of flow in pharmaceutical synthesis. Green Chemistry, 15(4), 922-930.
- Khan, T. S. et al. (2017). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. The Journal of Physical Chemistry B, 121(23), 5785-5794.
- Merad, J. et al. (2016). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. ResearchGate.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Semantic Scholar.
- Aurigene Pharmaceutical Services. (2022). Revolutionizing Pharma Production with Continuous Flow Chemistry.
- Organ, M. G. et al. (2013). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine drugs, 11(7), 2424–2452.
Sources
- 1. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 2. researchgate.net [researchgate.net]
- 3. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Work-up and Purification of Reactions Involving 2H-Pyran-2,4,6(3H,5H)-trione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-Pyran-2,4,6(3H,5H)-trione and its derivatives, notably those derived from dehydroacetic acid (DHA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of post-reaction work-up and purification. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions, ensuring the integrity and purity of your synthesized compounds.
I. Understanding the Chemistry of this compound in Work-up Procedures
The this compound core, and its widely used precursor dehydroacetic acid (3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one), possess multiple reactive sites that can influence the outcome of your work-up and purification.[1] The pyranone ring is susceptible to both acidic and basic conditions, which can lead to hydrolysis or rearrangement.[2] A thorough understanding of the stability of your specific derivative is paramount before designing a work-up protocol.
II. Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of dehydroacetic acid (DHA) and its derivatives?
A1: Dehydroacetic acid is almost insoluble in water but moderately soluble in many organic solvents.[3] Its sodium salt, sodium dehydroacetate, exhibits much greater solubility in water.[3] The solubility of derivatives will vary based on their functional groups. For nonpolar derivatives, solubility will be higher in nonpolar solvents, while polar derivatives will require more polar organic solvents.
Q2: My reaction is complete, what is the first step in the work-up?
A2: The first step is typically to quench the reaction. This deactivates any remaining reactive reagents and is often done by carefully adding the reaction mixture to a quenching solution, such as ice-cold water or a saturated aqueous solution of ammonium chloride. The choice of quenching agent depends on the specific reagents used in your reaction. For exothermic quenches, it is crucial to cool the reaction flask in an ice bath and add the quenching agent slowly.
Q3: How do I choose the right solvent for extraction?
A3: The choice of extraction solvent depends on the solubility of your product and its partition coefficient between the organic and aqueous phases. Common choices include ethyl acetate, dichloromethane (DCM), and chloroform. Your product should be highly soluble in the organic solvent and sparingly soluble in the aqueous layer. It is also important that the organic solvent is immiscible with water.
Q4: My TLC plate shows streaking. What could be the cause?
A4: Streaking on a TLC plate can have several causes:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[4]
-
Compound Instability: Your compound may be degrading on the silica gel, which is slightly acidic. To test for this, you can run a 2D TLC.[5] If your compound is acid-sensitive, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[4]
-
High Polarity: Very polar compounds can streak. Try using a more polar eluent system or a different stationary phase like alumina or reverse-phase silica.
-
Ionic Species: If your compound is a salt, it will likely streak. Neutralize the sample before running the TLC.
Q5: What is the best way to remove a high-boiling point solvent like DMF or DMSO before work-up?
A5: It is highly recommended to remove high-boiling point solvents before aqueous work-up to prevent issues like emulsion formation and poor extraction efficiency. This can be achieved by:
-
Azeotropic Distillation: For DMF, adding toluene and removing the azeotrope under reduced pressure is effective. For DMSO, repeated co-evaporation with water or isopropanol under high vacuum can be used.
-
Aqueous Extraction: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of an appropriate organic solvent (like ethyl acetate) and wash repeatedly with water or brine to remove the DMF or DMSO.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up and purification of reactions involving this compound and provides step-by-step solutions.
Problem 1: Formation of a Persistent Emulsion During Extraction
Cause: Emulsions are common when the reaction mixture contains surfactants or when there is insufficient difference in density between the aqueous and organic layers.[6] The presence of fine particulate matter can also stabilize emulsions.
Solutions:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help force the separation of the layers.[7]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This minimizes the formation of fine droplets that lead to emulsions.[6]
-
Change the Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[7]
Problem 2: Product Fails to Crystallize from Solution
Cause: The product may be too soluble in the chosen solvent, the solution may be supersaturated, or impurities may be inhibiting crystal formation.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure product to the solution. If you don't have a seed crystal, you can sometimes obtain one by dissolving a small amount of the crude product in a minimal amount of a volatile solvent and allowing it to evaporate quickly.[6]
-
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your product.
-
Cool the Solution: Slowly cool the solution in an ice bath or refrigerator. Slower cooling often leads to larger, purer crystals.
-
Change the Solvent System: Your product may be too soluble in the current solvent. Add a co-solvent (an "anti-solvent") in which your product is insoluble, dropwise, until the solution becomes cloudy. Then, add a small amount of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.[6]
Problem 3: Product is Contaminated with Starting Material or a Side Product
Cause: The reaction may not have gone to completion, or a side reaction may have occurred. The impurity may have similar properties to your desired product, making separation difficult.
Solutions:
-
Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or the amount of a reagent.
-
Column Chromatography: This is the most common method for separating compounds with different polarities.
-
Choosing the Right Eluent: Use TLC to determine the best solvent system. Aim for an Rf value of 0.2-0.4 for your desired product.
-
Gradient Elution: If there is a large polarity difference between your product and the impurity, a gradient elution (gradually increasing the polarity of the eluent) can be very effective.
-
-
Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective purification method. The ideal recrystallization solvent is one in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurity is either very soluble or very insoluble at all temperatures.
Problem 4: Suspected Product Degradation During Work-up
Cause: The pyranone ring is susceptible to ring-opening under certain pH conditions. Strong acids can catalyze hydrolysis of the lactone, while strong bases can also promote ring-opening.[2][8]
Solutions:
-
Maintain pH Control: When neutralizing an acidic or basic reaction mixture, do so carefully and with cooling. Use dilute acids (e.g., 1M HCl) or bases (e.g., saturated NaHCO₃) and monitor the pH with indicator paper. Avoid large excesses of acid or base.
-
Use Mild Conditions: If your product is particularly sensitive, consider using milder work-up procedures. For example, instead of a strong acid or base wash, you might wash with water or brine.
-
Minimize Contact Time: Perform the extraction and washing steps as quickly as possible to minimize the time your product is in contact with the aqueous phase.
-
Work at Low Temperatures: Keeping the solutions cold can slow down the rate of degradation.
IV. Experimental Protocols and Data
General Work-up Procedure for a Neutral Product
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ice-cold water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
DOT Diagram: General Work-up Workflow
Caption: A general workflow for the work-up of a reaction mixture.
Data Presentation: Solubility of Dehydroacetic Acid
The following table summarizes the solubility of dehydroacetic acid in various solvents at 25 °C. This data can serve as a starting point for selecting recrystallization solvents.
| Solvent | Solubility ( g/100g at 25 °C) |
| Water | < 0.1[9][10] |
| Ethanol | 3[9][10] |
| Acetone | Soluble[11] |
| Diethyl Ether | Soluble[11] |
| Propylene Glycol | 1.7[9][10] |
| Glycerin | < 0.1[9][10] |
| Olive Oil | < 1.6[9][10] |
DOT Diagram: Logic for Recrystallization Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
V. References
-
Nantong Acetic Acid Chemical Co.,Ltd. Dehydroacetic Acid. Food, Beverage & Nutrition. [Link]
-
Nantong Acetic Acid Chemical Co., Ltd. Dehydroacetic Acid. [Link]
-
Wikipedia. Dehydroacetic acid. [Link]
-
Frontier, A. How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
Grokipedia. Dehydroacetic acid. [Link]
-
ResearchGate. Chemistry of isolated 4-pyranones. [Link]
-
Frontier, A. Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Frontier, A. Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Google Patents. 2H-pyran-2,6-(3H)-dione derivatives with anti-allergic activity.
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
ResearchGate. Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. [Link]
-
Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]
-
University of Wisconsin-La Crosse. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]
-
Gupta, A. et al. Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. e-Journal of Chemistry. [Link]
-
Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4725620A - 2H-pyran-2,6-(3H)-dione derivatives with anti-allergic activity - Google Patents [patents.google.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Dehydroacetic Acid [ntacf.com.cn]
- 11. Dehydroacetic Acid Supplier For Personal & Home Care Use | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Technical Support Center: 2H-Pyran-2,4,6(3H,5H)-trione Stability and Storage
Welcome to the technical support guide for 2H-Pyran-2,4,6(3H,5H)-trione. This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during the storage and handling of this highly reactive compound. As a cyclic anhydride derivative, its reactivity is integral to its utility in synthesis but also presents significant challenges regarding its stability. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your material and the reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter, providing likely causes and actionable solutions.
Q1: My compound's analytical data (NMR/LC-MS) shows new, unexpected peaks that have appeared or increased over time. What is happening?
A1: The appearance of new signals, particularly in the carboxylic acid region of an NMR spectrum or a new, more polar peak in an LC-MS analysis, is a strong indicator of hydrolysis.
-
Causality: this compound possesses a cyclic anhydride-like structure, making its carbonyl carbons highly electrophilic.[1][2] These sites are susceptible to nucleophilic attack by water, even trace amounts from atmospheric moisture or residual water in solvents. This reaction cleaves the pyran ring, resulting in a dicarboxylic acid derivative. All acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze; the rate is dependent on conditions.[3]
-
Troubleshooting Steps:
-
Confirm Degradation: Compare the new data with a reference spectrum of a freshly opened or purified sample. The hydrolysis product will have a different molecular weight and fragmentation pattern in MS.
-
Assess Usability: If the impurity level is minor (<5%), the material may still be usable for some non-critical applications, but be aware that the effective molarity of the active compound is reduced. For sensitive or stoichiometric reactions, using a degraded sample is not recommended.
-
Solution: Discard the degraded material. It is generally not practical to re-purify small research quantities. The most reliable solution is to use a fresh vial of the compound that has been stored under optimal conditions.
-
Q2: The physical appearance of my solid this compound has changed. It's clumping, has discolored, or looks oily. Is it safe to use?
A2: A change in the physical appearance of the solid is a definitive sign of degradation and/or contamination. Using the material is not advised.
-
Causality:
-
Clumping/Caking: This indicates the absorption of atmospheric moisture (hygroscopicity). The absorbed water initiates the hydrolysis process described in Q1, often creating a sticky or clumped texture as the original crystal lattice is disrupted.
-
Discoloration (e.g., Yellowing): This can be a sign of thermal decomposition or other side reactions.[4] Pyran derivatives are known to be thermally sensitive, and decomposition is noted to occur around the melting point of 138-140°C.[5] However, slow decomposition can occur at lower temperatures over long periods, especially if exposed to light or impurities.
-
Oily Residue: This suggests the compound may have melted and decomposed, or it has hydrolyzed to the point where the resulting mixture has a lower melting point than the pure compound.
-
-
Solution: Do not use the material. The presence of unknown byproducts can interfere with your experiments, leading to inconsistent results, low yields, or complete reaction failure. Dispose of the compound according to your institution's safety guidelines.
Q3: My reactions using this compound are giving inconsistent yields or failing entirely. I've ruled out other reagents and parameters. Could it be the compound's stability?
A3: Absolutely. Degradation of your starting material is a common but often overlooked cause of reaction failure.
-
Causality:
-
Reduced Molarity: If a portion of the compound has hydrolyzed, the actual amount of the active reagent you are adding to your reaction is less than what you calculated based on the initial weight. This is critical in reactions requiring precise stoichiometry.
-
Reaction Quenching: The carboxylic acid byproduct of hydrolysis can interfere with your reaction chemistry. For example, in a base-catalyzed reaction, the acidic byproduct could neutralize the catalyst, thereby inhibiting or stopping the reaction.
-
Inhibition by Byproducts: Other unforeseen degradation products could act as inhibitors or participate in unwanted side reactions, complicating your product mixture and reducing the yield of the desired product.
-
-
Troubleshooting Workflow:
-
Verify Purity: Run a quick purity check on your starting material (e.g., TLC, ¹H NMR, or LC-MS) before starting your reaction.
-
Use a Fresh Sample: Open a new, properly stored vial of this compound and repeat the experiment. If the reaction proceeds as expected, you have confirmed that the issue was with the stability of the previous batch.
-
Implement Proper Handling: Strictly follow the handling protocol outlined in Section 3 to prevent future degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary and most significant degradation pathway is hydrolysis . The cyclic anhydride moiety is highly reactive towards nucleophiles, with water being the most common nucleophile it will encounter.[1][2] A secondary pathway is thermal decomposition , which becomes significant as the compound approaches its melting point (138-140°C).[5] The thermal decomposition of related dihydropyran structures often proceeds through a concerted mechanism, breaking the ring into smaller, volatile molecules.[6][7]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: Proper storage is the most critical factor in maintaining the stability and integrity of this compound.
-
Core Principle: The key is to protect the compound from moisture, heat, and incompatible substances.
-
Recommended Conditions:
-
Container: Use a tightly sealed vial, preferably with a PTFE-lined cap. For long-term storage, consider sealing the vial with paraffin film as a secondary barrier.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture-laden air.
-
Temperature:
-
Location: Store in a dry, cool, and well-ventilated place away from strong bases, nucleophiles, and oxidizing agents.[4][5][9]
-
Q3: How should I handle the compound and prepare solutions to minimize degradation during an experiment?
A3: Proper handling technique is crucial to prevent degradation from the moment the vial is opened. Please follow the detailed protocol in Section 3.1. The key principles are to minimize exposure to atmospheric moisture and to use completely dry solvents and glassware.
Q4: What are the key signs of decomposition to look for?
A4: Be vigilant for the following indicators:
-
Visual: Changes in color, clumping of the solid, or the appearance of an oily liquid.[4]
-
Analytical:
-
Appearance of new spots on a TLC plate.
-
New peaks in NMR spectra, especially broad signals indicative of carboxylic acids.
-
Additional peaks in LC-MS chromatograms, typically at earlier retention times due to increased polarity of the hydrolysis product.
-
-
Physical: A significant depression or broadening of the melting point range.
Section 3: Protocols & Data
Protocol: Recommended Handling and Solution Preparation
This protocol is designed to minimize exposure to atmospheric moisture during weighing and solution preparation.
Materials:
-
Vial of this compound
-
Inert gas source (Argon or Nitrogen) with tubing
-
Dry, clean spatula
-
Oven-dried glassware for reaction/solution preparation
-
Anhydrous solvent (from a freshly opened bottle or a solvent purification system)
-
Syringes and needles
Procedure:
-
Equilibration: Before opening, remove the vial from cold storage (-20°C or 2-8°C) and allow it to warm to ambient room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all transfers in a glove box or on a benchtop under a positive pressure of inert gas. To do this on a bench, insert a needle connected to the inert gas line through the vial's septum (if available) and a second "vent" needle. If the vial has a screw cap, briefly open it under a gentle stream of inert gas directed into the opening.
-
Weighing: Quickly weigh the desired amount of the solid into your oven-dried reaction vessel. Minimize the time the vial is open.
-
Resealing: Immediately and tightly reseal the main vial. If storing for an extended period, consider flushing the headspace with inert gas before sealing and wrap the cap with paraffin film.
-
Dissolution: Add the anhydrous solvent to your reaction vessel containing the weighed solid via a dry syringe.
-
Storage of Solutions: If a stock solution must be prepared and stored, keep it under an inert atmosphere in a tightly sealed flask at low temperature (2-8°C). However, it is strongly recommended to use solutions immediately after preparation, as stability in solution is not guaranteed and is highly solvent-dependent.
Table: Summary of Factors Affecting Stability
| Factor | Effect on this compound | Rationale & Causality | Mitigation Strategy |
| Moisture/Water | High Risk of Rapid Degradation | Acts as a nucleophile, causing irreversible hydrolytic ring-opening to form a dicarboxylic acid.[1][2] | Store in a desiccator under inert gas. Follow strict anhydrous handling protocols. |
| Elevated Temperature | High Risk of Decomposition | Provides energy to overcome the activation barrier for thermal decomposition, especially near the melting point (138-140°C).[5][6][7] | Store at low temperatures (2-8°C or -20°C). Avoid unnecessary heating. |
| pH (Basic or Acidic) | Increased Rate of Hydrolysis | Both acids and bases can catalyze the hydrolysis of the anhydride-like structure.[1] | Use neutral, anhydrous solvents. Buffer reactions if pH control is critical and compatible with the chemistry. |
| Nucleophiles (e.g., Alcohols, Amines) | High Reactivity / Degradation | The electrophilic carbonyls will readily react with other nucleophiles, leading to ring-opening and formation of esters or amides.[1][2] | Avoid storing or handling near strong nucleophiles unless they are part of the intended reaction. |
Section 4: Visual Guides
Diagram 4.1: Primary Degradation Pathway (Hydrolysis)
Caption: The primary degradation pathway via nucleophilic attack by water.
Diagram 4.2: Troubleshooting Workflow for Reaction Failures
Caption: Decision workflow for troubleshooting reaction issues.
Section 5: References
-
Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II.[1]
-
BenchChem. (n.d.). "Dihydro-2H-pyran-3(4H)-one" storage and handling guidelines. Retrieved from BenchChem.[4]
-
Sigma-Aldrich. (n.d.). 2H-Pyran-2-one 90%. Retrieved from Sigma-Aldrich.[8]
-
Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?.[3]
-
BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2H-Pyran-2-One Derivatives. Retrieved from BenchChem.[10]
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules.[6][11]
-
RSC Publishing. (n.d.). Thermal decomposition of 3,6-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2.[7]
-
Chemistry For Everyone. (2025). What Are Cyclic Anhydrides?. YouTube.[2]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 10521-08-1. Retrieved from Matrix Fine Chemicals.[12]
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica.[13]
Sources
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study [mdpi.com]
- 7. Thermal decomposition of 3,6-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 2H-ピラン-2-オン 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS 10521-08-1 [matrix-fine-chemicals.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Head-to-Head Battle of Heterocycles: Comparing the Reactivity of 2H-Pyran-2,4,6(3H,5H)-trione and Barbituric Acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug discovery, the selection of a core molecular scaffold is a decision that dictates the synthetic pathways and ultimate biological activity of new chemical entities. Among the myriad of heterocyclic building blocks, 2H-Pyran-2,4,6(3H,5H)-trione and barbituric acid stand out as privileged structures. Both are utilized in the synthesis of a wide array of functional molecules, from pharmaceuticals to materials. This guide provides a detailed, evidence-based comparison of their reactivity, designed to empower researchers with the insights needed for rational molecular design.
The Tale of Two Rings: Structural and Electronic Divergence
While both molecules are six-membered rings adorned with multiple carbonyl groups, their fundamental atomic makeup creates distinct electronic landscapes that govern their reactivity.
-
Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione): As a derivative of pyrimidine, barbituric acid's ring contains two nitrogen atoms. This arrangement, coupled with the three carbonyl groups, renders the methylene protons at the C5 position remarkably acidic, with a pKa of approximately 4.0 in water. The resulting carbanion is highly stabilized by resonance across the pyrimidine ring. This pronounced acidity makes the C5 carbon a potent nucleophile, which is the cornerstone of its characteristic reactivity.
-
This compound (Triacetic acid lactone): This compound, a pyran derivative, incorporates an oxygen atom into its heterocyclic structure. It exists in tautomeric forms, with the 4-hydroxy-6-methyl-2-pyrone form being predominant[1]. While it also possesses active methylene groups, their acidity is generally considered to be lower than that of barbituric acid. The endocyclic oxygen atom influences the electron distribution, impacting the electrophilicity of the carbonyl carbons and the nucleophilicity of the corresponding enolates. One source describes it as an extremely weak basic (essentially neutral) compound based on its pKa[2].
Reactivity Showdown: Key Chemical Transformations
The differences in their inherent structure and acidity manifest clearly in their behavior in common synthetic reactions. We will explore this through the lens of the Knoevenagel condensation and their respective ring stabilities.
The Knoevenagel Condensation: A Comparative Analysis
A quintessential reaction for active methylene compounds, the Knoevenagel condensation provides a clear platform to compare the nucleophilic character of these two scaffolds.
Experimental Protocol: A Comparative Knoevenagel Condensation with an Aromatic Aldehyde
This protocol provides a standardized method to evaluate the relative reactivity of barbituric acid and this compound in a Knoevenagel condensation with a model aldehyde, such as benzaldehyde.
Materials:
-
Barbituric acid
-
This compound
-
Benzaldehyde
-
Ethanol or another suitable solvent
-
A mild base catalyst (e.g., piperidine or an amine-based catalyst)
-
Standard laboratory glassware for reflux
-
Thin-layer chromatography (TLC) equipment for reaction monitoring
-
Instrumentation for product characterization (NMR, IR, melting point apparatus)
Methodology:
-
Reaction Setup: In two identical round-bottom flasks, prepare equimolar solutions of barbituric acid and this compound in ethanol.
-
Reagent Addition: To each flask, add one equivalent of benzaldehyde.
-
Catalysis: Introduce a catalytic amount of a mild base, such as piperidine, to each reaction mixture.
-
Reaction Conditions: Stir the reactions at a controlled temperature (e.g., room temperature or gentle reflux) and monitor their progress over time using TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixtures. The products, being condensation adducts, may precipitate and can be isolated by filtration. If they remain in solution, remove the solvent under reduced pressure and purify the residue via recrystallization or column chromatography.
-
Analysis and Comparison: Determine the yield of the purified products for both reactions. Characterize the products to confirm their structure and purity. Compare the reaction times and yields to assess the relative reactivity of the two starting materials.
Anticipated Results and Discussion:
Given the higher acidity of the C5 protons of barbituric acid, it is expected to form the corresponding carbanion more readily under mild basic conditions. This should translate to a faster reaction rate and potentially a higher yield of the 5-benzylidenebarbituric acid product compared to the analogous product from this compound under identical conditions.
Table 1: Predicted Comparative Performance in Knoevenagel Condensation
| Feature | Barbituric Acid | This compound |
| Active Methylene Acidity | High (pKa ≈ 4.0) | Lower (qualitatively described as weakly acidic/neutral)[2] |
| Reaction Rate | Expected to be faster | Expected to be slower |
| Reaction Conditions | Often proceeds under mild conditions | May require more forcing conditions (stronger base, higher temperature) |
| Typical Yields | Generally high to excellent[3] | Moderate to good, depending on conditions |
graph TD { subgraph "Comparative Knoevenagel Condensation Workflow" A[Start] --> B{Prepare Equimolar Solutions}; B --> C1[Barbituric Acid + Benzaldehyde + Catalyst]; B --> C2[this compound + Benzaldehyde + Catalyst]; C1 --> D{React & Monitor}; C2 --> D; D --> E{Isolate & Purify Products}; E --> F1[Characterize Product A]; E --> F2[Characterize Product B]; F1 --> G[Compare Reaction Kinetics & Yields]; F2 --> G; G --> H[End]; endstyle A fill:#F1F3F4,stroke:#5F6368,color:#202124 style H fill:#F1F3F4,stroke:#5F6368,color:#202124 style B fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style C1 fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style C2 fill:#FBBC05,stroke:#202124,color:#202124 style D fill:#34A853,stroke:#FFFFFF,color:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style F1 fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style F2 fill:#FBBC05,stroke:#202124,color:#202124 style G fill:#34A853,stroke:#FFFFFF,color:#FFFFFF
}
Caption: Workflow for comparing Knoevenagel condensation reactivity.
Ring Stability and Susceptibility to Nucleophilic Attack
The integrity of the heterocyclic ring under various conditions is a critical factor in its utility as a scaffold.
-
Barbituric Acid: The pyrimidine-2,4,6-trione core is known for its high stability. The amide linkages within the ring are significantly less prone to hydrolysis compared to ester bonds. This robustness allows for a wide range of chemical transformations on substituents without compromising the core structure.
-
This compound: The presence of a lactone (cyclic ester) functionality makes the pyran ring susceptible to nucleophilic attack and ring-opening, particularly under basic conditions[4]. This can be a desirable feature for certain synthetic strategies, allowing for the generation of linear polycarbonyl compounds, but it also implies a lower overall stability of the scaffold in nucleophilic environments.
Caption: Comparative ring stability under nucleophilic conditions.
Implications for Medicinal Chemistry and Drug Design
The choice between these two scaffolds has profound implications for the properties of the resulting molecules in a biological context.
-
This compound Derivatives: The pyran-2-one motif is also found in numerous natural products with diverse biological activities. The potential for ring-opening can be a double-edged sword; it may represent a metabolic liability, but it can also be ingeniously exploited for the design of prodrugs that are activated in vivo.
Expert Conclusion and Strategic Recommendations
The decision to employ either this compound or barbituric acid should be a strategic one, guided by the specific goals of the synthetic route and the desired characteristics of the final product.
Choose Barbituric Acid for:
-
High Reactivity: When rapid and high-yielding Knoevenagel-type condensations are desired.
-
Scaffold Stability: For applications where the core heterocyclic structure must remain intact throughout subsequent synthetic steps and under physiological conditions.
-
Proven Pharmacophore: When leveraging a well-established and rigid scaffold for structure-based drug design.
Choose this compound for:
-
Tunable Reactivity: In scenarios where a less acidic and more moderately reactive active methylene compound is advantageous.
-
Synthetic Versatility via Ring-Opening: When the synthetic strategy involves leveraging the lactone for subsequent ring-opening and derivatization to access acyclic structures.
-
Bio-inspired Design: When designing molecules inspired by natural products containing the pyran-2-one core.
By understanding the fundamental differences in acidity, stability, and overall reactivity, researchers can make informed decisions, optimizing their synthetic strategies and accelerating the discovery of novel, functional molecules.
References
- MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione.
- Human Metabolome Database. (2022, September 9). Showing metabocard for triacetate lactone (HMDB0341406).
- RSC Publishing. (n.d.). Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation. New Journal of Chemistry.
- Wikipedia. (n.d.). Triacetic acid lactone.
- MSU chemistry. (n.d.). Approximate acidities of active methylene compounds and other common reagents.
- PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione.
- MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
- ResearchGate. (2025, August 6). Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies.
- PubMed. (n.d.). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors.
- Synfacts. (n.d.). Direct Synthesis of 5-Arylbarbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. hmdb.ca [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
A Comparative Guide to the Biological Activities of 2H-Pyran-2,4,6(3H,5H)-trione Derivatives and Coumarins
Introduction: Two Scaffolds, a World of Therapeutic Potential
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of drug discovery. Among these, the coumarin nucleus (a benzopyrone) and the 2H-pyran-2,4,6(3H,5H)-trione core, commonly derived from dehydroacetic acid (DHA), represent two distinct yet remarkably versatile heterocyclic systems. Both classes of compounds are prevalent in natural products and have served as foundational structures for a plethora of synthetic derivatives with a wide spectrum of pharmacological activities.[1][2]
Coumarins, with their fused benzene and α-pyrone rings, are renowned for their roles in clinically established drugs, most notably in anticoagulation.[3] Their derivatives have been extensively explored for anticancer, antimicrobial, and anti-inflammatory properties.[2][4] In contrast, this compound and its derivatives, while perhaps less famous, are gaining significant attention. Derived from the readily available dehydroacetic acid, this scaffold is a powerful building block for synthesizing complex heterocycles and has demonstrated potent antimicrobial, anticancer, and, surprisingly, anticoagulant effects that provide a fascinating parallel to the coumarin class.[1][5]
This guide provides an in-depth, objective comparison of the biological activities of these two important molecular families. We will delve into their mechanisms of action, present supporting quantitative data from key experimental studies, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource to guide future investigations.
Comparative Analysis of Core Biological Activities
Anticoagulant Activity: A Tale of Convergent Evolution
The most striking parallel between these two compound classes lies in their anticoagulant properties. The clinical utility of coumarin derivatives like warfarin is well-established, and intriguingly, derivatives of this compound have been shown to operate through a similar mechanism.
Coumarins: The anticoagulant effect of 4-hydroxycoumarin derivatives, such as the widely used drug warfarin, is mediated through the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[6] This enzyme is critical for recycling oxidized Vitamin K back to its reduced form, which is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors (II, VII, IX, and X).[6] By inhibiting VKOR, coumarins lead to the production of under-carboxylated, inactive clotting factors, thereby prolonging clotting time.[3]
This compound Derivatives: Research on sodium dehydroacetate (DHA-S), the salt of the parent pyran-trione, has revealed a potent anticoagulant effect in rats. Studies have shown that repeated oral administration induces hemorrhage and significantly prolongs both the prothrombin time (PT) and activated partial thromboplastin time (APTT).[7][8] The mechanism behind this effect is a direct echo of coumarins: DHA-S was found to inhibit VKOR activity in a concentration-dependent manner, leading to a deficiency of functional Vitamin K and impaired synthesis of coagulation factors.[7] While the inhibitory concentration was higher than that of warfarin, the shared mechanism is a remarkable example of convergent pharmacology.[7]
Mechanism of Action: Vitamin K Cycle Inhibition
The following diagram illustrates the central role of Vitamin K epoxide reductase (VKOR) in the coagulation cascade and how both coumarin derivatives and sodium dehydroacetate exert their anticoagulant effects by inhibiting this key enzyme.
Anticancer Activity: Targeting Cell Viability and Proliferation
Both scaffolds have given rise to derivatives with significant cytotoxic activity against a range of human cancer cell lines.
Coumarins: The anticancer potential of coumarins is broad, with derivatives demonstrating the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways like PI3K/Akt/mTOR.[9] Their multi-target nature makes them promising candidates for cancer therapy.[10] Numerous studies have confirmed the cytotoxic effects of both natural and synthetic coumarins against various cancer cell lines.[9]
This compound Derivatives: Derivatives of dehydroacetic acid have also been extensively evaluated for their anticancer properties.[5] Fused heterocyclic systems, such as pyrano[2,3-d]pyrimidine-2,4-diones synthesized from DHA, have emerged as potent inhibitors of enzymes crucial for cancer cell survival, like PARP-1.[6] Other studies have documented significant potency of DHA-based thiadiazines against glioblastoma cells.[5]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin | Compound 2d (Mannich derivative) | MCF-7 (Breast) | 2.54 | [8] |
| Coumarin | Compound 2b (Mannich derivative) | HeLa (Cervical) | 5.23 | [8] |
| Pyran-trione | Thiadiazine from DHA (Compound 75) | GL261 (Glioblastoma) | 7.1 | [5] |
| Pyran-trione | Pyrano[2,3-d]pyrimidine (S7) | MCF-7 (Breast) | 1.28 | [6] |
| Pyran-trione | Pyrano[2,3-d]pyrimidine (S2) | HCT116 (Colon) | 8.87 | [6] |
Antimicrobial Activity: Inhibiting Microbial Growth
The fight against antimicrobial resistance necessitates novel chemical entities. Both coumarins and DHA derivatives have shown considerable promise in this area.
Coumarins: Coumarins possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[4] Their mechanism of action can involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication.[11] Structural modifications, such as the introduction of hydroxyl groups or hybridization with other heterocyclic rings like triazoles, have been shown to enhance their potency.[11]
This compound Derivatives: Dehydroacetic acid and its sodium salt are commercially used as antimicrobial agents and preservatives due to their efficacy against fungi, yeasts, and bacteria.[1][10] Synthetic efforts have focused on creating derivatives with improved potency. Enamine derivatives, for instance, have demonstrated significantly greater activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the parent compound.[9][10] Metal complexes of DHA-based ligands have also shown a marked enhancement in antimicrobial efficacy.[5]
Table 2: Comparative Antimicrobial Activity (MIC/Inhibition Zone)
| Compound Class | Derivative Example | Microorganism | Activity Measurement | Result | Reference |
| Coumarin | Coumarin-triazole (75m) | S. aureus | MIC | 3.12-6.25 µg/mL | |
| Coumarin | Coumarin-triazole (75o) | E. coli | MIC | 3.12-6.25 µg/mL | |
| Pyran-trione | DHA Enamine (4b) | E. coli | MIC | 5x > DHA | [9][10] |
| Pyran-trione | DHA Enamine (4d) | S. aureus | MIC | Most potent inhibitor | [9][10] |
| Pyran-trione | Copper(II) complex of DHA | E. coli | Inhibition Zone | 18.3 mm | [5] |
| Pyran-trione | Copper(II) complex of DHA | A. niger | Inhibition Zone | 25 mm | [5] |
Experimental Protocols: A Guide to In Vitro Evaluation
The validation of biological activity hinges on robust and reproducible experimental design. Below are step-by-step methodologies for key assays used to evaluate the compounds discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both coumarin and pyran-trione derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow for Synthesis and Biological Evaluation
This diagram outlines a standard, high-level workflow for the discovery and initial validation of novel bioactive compounds, applicable to both coumarin and pyran-trione derivatives.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The comparative analysis of coumarins and this compound derivatives reveals two powerful and versatile scaffolds in medicinal chemistry. While coumarins have a longer and more storied clinical history, particularly as anticoagulants, the derivatives of dehydroacetic acid are emerging as potent contenders with a remarkably similar mechanistic profile in anticoagulation and strong, independent potential in anticancer and antimicrobial applications.
The key takeaways for researchers are:
-
Convergent Pharmacology: The independent evolution of VKOR inhibition in both scaffolds underscores the enzyme's tractability as a drug target and suggests that the pyran-trione core warrants deeper investigation for novel anticoagulants.
-
Synthetic Versatility: Both parent molecules are excellent starting points for the synthesis of diverse heterocyclic libraries. The demonstrated success of fusing other rings (e.g., pyrimidines, triazoles) to these cores is a proven strategy for enhancing biological activity.
-
Untapped Potential: While significant research has been conducted, the full therapeutic potential of this compound derivatives is likely yet to be fully realized. Further exploration of their activity against a wider range of targets, including viral enzymes and inflammatory mediators, is a promising avenue for future research.
By understanding the distinct and overlapping biological activities of these compound classes, scientists are better equipped to design next-generation therapeutics that leverage the unique chemical properties of each scaffold.
References
- Bevan, J., Brough, D., Ledder, R., & Freeman, S. (2018). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. Medicinal Chemistry Research, 27(3), 884-889. [Link]
- Bevan, J., Brough, D., Ledder, R., & Freeman, S. (2018). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid.
- Bevan, J., Brough, D., Ledder, R., & Freeman, S. (2018). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. PubMed. [Link]
- Fadda, A. A., Amine, M. S., Arief, M. M. H., & Farahat, E. K. (2014). Novel Synthesis, Antimicrobial Evaluation and Reactivity of Dehydroacetic Acid with N, C-Nucleophiles. Pharmacologia, 5(1), 1-11. [Link]
- Freeman, S., et al. (2017). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. ORCA. [Link]
- Gaur, R., et al. (2024). Advances in the synthesis of dehydroacetic acid based pyrazole-pyridine conjugates with promising anti-malarial and anti-inflammatory potentials. Taylor & Francis Online. [Link]
- Sakaguchi, Y., et al. (2007). Anticoagulant effect of sodium dehydroacetate (DHA-S)
- Jilalat, A. E., et al. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES.
- Sakaguchi, Y., et al. (2007). Anticoagulant effect of sodium dehydroacetate (DHA-S) in rats.
- Various Authors. (2018). Reactivity of Dehydroacetic Acid in Organic Synthesis.
- Various Authors. (2021). Study of Dehydro Acetic Acid : Chemical and Biological Activity.
- Kopernyk, I., et al. (2021). SYNTHESIS AND PROPERTIES OF CHALCONES BASED ON DEHYDROACETIC ACID. Ukrainian Chemistry Journal. [Link]
- Singh, R., et al. (2023). Evaluation of antibiofilm properties of dehydroacetic acid (DHA) grafted spiro-oxindolopyrrolidines synthesized via multicomponent 1,3-dipolar cycloaddition reaction.
- Various Authors. (2016). Dehydroacetic Acid and Its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds.
- Various Authors. (2016).
- Al-Said, M. S., et al. (2011).
- El-Sayed, N. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- Gomaa, A. M., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.
- Ghorab, M. M., et al. (2016). Anticancer activity of some newly synthesized pyrano[2,3-d][9][10]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon.
- Pulate, P. V., et al. (2007). Dehydroacetic Acid and Its Derivatives in Organic Synthesis: Synthesis of Some New 2-Substituted-4- (5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one-3-yl)thiazoles. Semantic Scholar. [Link]
- Al-Warhi, T., et al. (2022). Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids.
- Various Authors. (n.d.). Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticoagulant effect of sodium dehydroacetate (DHA-S) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antibiofilm properties of dehydroacetic acid (DHA) grafted spiro-oxindolopyrrolidines synthesized via multicomponent 1,3-dipolar cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2H-Pyran-2,4,6(3H,5H)-trione and Its Analogs
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2H-Pyran-2,4,6(3H,5H)-trione, commonly known as dehydroacetic acid (DHA), and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of NMR, IR, UV-Vis, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral output. By presenting objective experimental data and detailed protocols, this guide aims to serve as an authoritative resource for the identification, characterization, and quality control of this important class of compounds.
Introduction: The Significance of the Pyran-trione Scaffold
This compound and its derivatives are a versatile class of heterocyclic compounds. The parent compound, dehydroacetic acid (DHA), is a pyrone derivative utilized as a fungicide, bactericide, and plasticizer.[1][2] Its sodium salt is employed as a food and cosmetic preservative.[1][3][4] The reactivity of the DHA scaffold, particularly at its C3, C4, and C5 positions, makes it a valuable synthon for creating a diverse range of pharmacologically active heterocyclic compounds.[2]
A crucial aspect of DHA's chemistry, which profoundly influences its spectroscopic signature, is its existence in tautomeric forms. While it can be named as a trione, it exists predominantly in the more stable 4-hydroxy enol tautomer, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.[5][6] This equilibrium is a key consideration in interpreting the spectroscopic data that follows.
Spectroscopic Characterization of this compound (Dehydroacetic Acid)
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of DHA. The following sections detail the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific tautomeric form and proton/carbon environment of DHA. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy : The proton NMR spectrum of DHA provides clear evidence for the dominant enolic tautomer. Key signals include:
-
A sharp singlet around δ 2.1-2.3 ppm , integrating to 3 protons, corresponding to the methyl group at the C6 position of the pyran ring.
-
Another sharp singlet around δ 2.4-2.7 ppm , also integrating to 3 protons, which is assigned to the acetyl methyl group at the C3 position.
-
A singlet around δ 5.4-6.0 ppm , integrating to a single proton, representing the vinyl proton at the C5 position.
-
A very broad singlet appearing far downfield, typically above δ 16.0 ppm , is characteristic of the strongly deshielded enolic hydroxyl proton at C4, which is involved in a strong intramolecular hydrogen bond with the adjacent acetyl carbonyl group.[6][7]
-
-
¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure, showing distinct signals for each carbon atom. Expected chemical shifts are:
-
Methyl carbons appearing in the upfield region (~δ 20-30 ppm ).
-
The vinyl carbon at C5 (~δ 100 ppm ) and the C3 carbon (~δ 101 ppm ).
-
Multiple signals in the downfield region (δ 160-208 ppm ) corresponding to the C2 and C6 carbons of the pyran ring and the three carbonyl carbons (C4, acetyl C=O, and the pyrone C=O). The presence of these signals confirms the highly conjugated system.[6][8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups present in the DHA molecule. The spectrum is dominated by strong absorption bands characteristic of its carbonyl groups and conjugated system.
-
O-H Stretch : A broad absorption band in the region of 2500-3200 cm⁻¹ is indicative of the hydrogen-bonded enolic hydroxyl group.
-
C=O Stretches : Multiple strong, sharp peaks are observed between 1550 cm⁻¹ and 1750 cm⁻¹ . These correspond to the lactone (pyrone) carbonyl, the ketone carbonyl of the acetyl group, and the enolized ketone, all part of a conjugated system.[9][10]
-
C=C Stretch : A strong band around 1560-1640 cm⁻¹ is attributed to the C=C double bond within the pyran ring.[10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of DHA. The spectrum is sensitive to solvent and pH.[11]
-
In solution, DHA typically exhibits a strong absorption maximum (λ_max ) in the range of 290-320 nm .[11] This absorption is due to the π → π* transitions within the extended conjugated system of the enol tautomer. The exact position of the maximum can shift depending on the pH of the medium, which alters the ionization state of the molecule.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Using electron ionization (EI), the molecular ion peak ([M]⁺) for DHA (C₈H₈O₄) is readily observed at m/z 168 .[12][13][14]
-
Common fragmentation pathways involve the loss of ketene (CH₂=C=O, 42 Da) from the acetyl group, leading to a prominent fragment ion at m/z 126 . Further fragmentation can occur through the loss of carbon monoxide (CO, 28 Da).
Comparative Analysis: Spectroscopic Data of DHA and Analogs
Structural modifications to the DHA scaffold lead to predictable shifts in the spectroscopic data. This section compares DHA with a representative analog, 3-[3-(3,4-Dichlorophenyl)propanoyl]-4-hydroxy-6-methyl-2H-pyran-2-one, to illustrate these effects.
| Spectroscopic Feature | Dehydroacetic Acid (DHA) | 3-[3-(3,4-Dichlorophenyl)propanoyl]-4-hydroxy-6-methyl-2H-pyran-2-one[7] | Rationale for a Senior Application Scientist |
| ¹H NMR (δ ppm) | |||
| 6-CH₃ | ~2.2 (s, 3H) | 2.26 (s, 3H) | The chemical environment of the 6-methyl group is largely unaffected by changes at the C3 position, resulting in a negligible shift. |
| 5-H | ~5.9 (s, 1H) | 5.91 (s, 1H) | Similarly, the C5 vinyl proton's environment remains consistent, showing no significant change. |
| 3-Substituent | ~2.5 (s, 3H, -COCH₃) | 3.01 (t, 2H), 3.32 (t, 2H) | Causality: Replacing the acetyl methyl with a propanoyl chain introduces two new methylene groups. Their triplet multiplicity arises from coupling with each other. The downfield shift is due to the proximity of the electron-withdrawing carbonyl and dichlorophenyl groups. |
| 4-OH | >16.0 (s, 1H) | 16.18 (s, 1H) | The strong intramolecular hydrogen bond is preserved in the analog, hence the enolic proton remains significantly deshielded and appears far downfield. |
| ¹³C NMR (δ ppm) | |||
| 6-CH₃ | ~20 | 20.69 | Minor change, as expected. |
| C5 | ~100 | 101.50 | The electronic environment of C5 is slightly altered, but the change is minimal. |
| 3-Substituent Carbons | ~30 (-COCH₃), ~200 (C=O) | 29.30, 43.13, 207.70 | Causality: The analog shows distinct signals for the methylene carbons of the propanoyl chain and the terminal carbonyl, which is shifted slightly downfield compared to DHA's acetyl carbonyl. |
| IR (cm⁻¹) | |||
| C=O Stretches | ~1720, ~1630, ~1560 | 1735, 1720, 1632, 1618 | Causality: The fundamental carbonyl and conjugated C=C stretches are present in both. The analog shows a slightly more complex pattern in this region due to the additional carbonyl and the aromatic ring from the substituent, which also has characteristic absorptions. |
| MS (m/z) | |||
| Molecular Ion [M]⁺ | 168 | 326 | Causality: The molecular weight directly reflects the addition of the 3,4-dichlorophenylpropanoyl group, providing definitive confirmation of the analog's structure. |
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, standardized experimental protocols are critical.
General Spectroscopic Workflow
The logical flow for analyzing a novel pyran-trione analog follows a systematic, multi-technique approach to build a self-validating dataset.
Caption: General workflow for spectroscopic analysis of pyran-trione analogs.
NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent choice is appropriate for sample solubility and does not have signals that overlap with key analyte resonances.
-
Dissolution : Vortex the tube until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Acquisition : Place the NMR tube in the spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra. For novel analogs, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are essential for unambiguous assignment.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Structure and Tautomerism Visualization
The tautomeric equilibrium is fundamental to understanding the spectroscopy of DHA. The molecule exists primarily in its enol form due to the stability afforded by the intramolecular hydrogen bond and extended conjugation.
Caption: Tautomeric equilibrium of Dehydroacetic Acid (DHA).
Conclusion
The spectroscopic analysis of this compound and its analogs is a powerful demonstration of structure-property relationships. The dominant enolic tautomer dictates the key features across NMR, IR, and UV-Vis spectra, including the characteristic downfield enolic proton signal, multiple carbonyl absorptions, and a strong UV chromophore. By systematically comparing the spectra of DHA with its analogs, one can confidently assign structural features and confirm the identity of newly synthesized compounds. The methodologies and comparative data presented in this guide provide a robust framework for researchers engaged in the synthesis and application of this important class of molecules.
References
- ResearchGate. UV absorption spectra of dehydroacetic acid (3) and isodehydroacetic....
- mzCloud. Dehydroacetic acid.
- PubChem. Sodium dehydroacetate salt | C8H7NaO4 | CID 23681141.
- National Institute of Standards and Technology. Dehydroacetic Acid - NIST WebBook.
- National Institute of Standards and Technology. Dehydroacetic acid, copper salt - NIST WebBook.
- RSC Publishing. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts.
- ResearchGate. Study of the dehydroacetic acid homolog by IR, Raman spectroscopy, and DFT.
- ResearchGate. Vibrational spectroscopic study of dehydroacetic acid and its cinnamoyl pyrone derivatives.
- ResearchGate. UV-visible phototransformation of dehydroacetic acid - Structural characterization of photoproducts and global ecotoxicity.
- ResearchGate. Synthesis and characterization of two dehydroacetic acid derivatives and molybdenum(V) complexes: An NMR and crystallographic study.
- Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY AND ANTIMICROBIAL STUDY OF ZN (II) METAL COMPLEXES OF DEHYDROACETIC ACID BASED NEW S.
- NIH National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans.
- ScienceDirect. Dehydroacetic acid and its derivatives : useful synthons in organic synthesis.
- Arkivoc. Reactivity of some structural analogs of dehydroacetic acid DHA with o-phenylenediamine.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001264).
- Wikipedia. Dehydroacetic acid.
- PubChem. 2H-Pyran-2,4(3H)-dione | C5H4O3 | CID 10176117.
- SIELC Technologies. UV-Vis Absorption Spectrum of Dehydroascorbic acid.
- Matrix Fine Chemicals. This compound | CAS 10521-08-1.
- MDPI. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).
- National Institute of Standards and Technology. 2H-Pyran-2,6(3H)-dione, dihydro- - NIST WebBook.
- ResearchGate. Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives.
- PubMed. Sodium Dehydroacetate and Dehydroacetic Acid.
Sources
- 1. Dehydroacetic acid | 520-45-6 [chemicalbook.com]
- 2. search.library.ucsf.edu [search.library.ucsf.edu]
- 3. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 4. Sodium Dehydroacetate and Dehydroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Dehydroacetic acid sodium salt | C8H7NaO4 | CID 23681141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dehydroacetic acid(520-45-6) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mzCloud – Dehydroacetic acid [mzcloud.org]
- 13. Dehydroacetic Acid [webbook.nist.gov]
- 14. Dehydroacetic acid(520-45-6) MS [m.chemicalbook.com]
A Senior Application Scientist's Guide to DFT-Powered Structural Validation of 2H-Pyran-2,4,6(3H,5H)-trione Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic molecules like 2H-Pyran-2,4,6(3H,5H)-trione, the potential for isomeric and tautomeric impurities presents a significant analytical challenge. This guide provides an in-depth, technically-focused comparison of how Density Functional Theory (DFT) calculations can be leveraged to definitively validate the structure of this compound products, offering a powerful alternative and supplement to traditional analytical methods.
The Challenge: Ambiguity in the Structural Elucidation of a Cyclic Triketone
This compound, a cyclic 1,3,5-triketone, can theoretically exist in several tautomeric forms. The most prominent of these is its aromatic enol form, the well-known compound phloroglucinol (1,3,5-trihydroxybenzene). The potential for co-existence of these and other isomeric byproducts during a synthetic procedure necessitates a robust method for structural verification. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, their interpretation can be ambiguous when dealing with a mixture of closely related structures.
This guide will demonstrate a computational workflow to differentiate between the target molecule, this compound, and its most stable and likely tautomer, phloroglucinol, as well as another potential isomer. We will use DFT to predict their spectroscopic properties (IR, 1H NMR, 13C NMR, and UV-Vis) and compare these predictions with established experimental data for phloroglucinol to validate our computational approach.
The Computational Strategy: A Comparative Approach to Structural Validation
Our approach is rooted in the principle of comparative analysis. By calculating the spectroscopic signatures of all plausible structures, we can create a "virtual fingerprint" for each. Comparing these computational fingerprints with experimental data allows for a definitive assignment of the product's structure.
Figure 1: Computational Workflow for Structural Validation
Caption: A flowchart illustrating the computational workflow for validating the structure of this compound products.
Experimental Protocols: A Step-by-Step Guide to DFT Calculations
The following protocols outline the key steps for performing the DFT calculations. These are designed to be self-validating by first applying them to a known compound (phloroglucinol) and comparing the results to its experimental data.
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
-
Structure Input: Build the 3D structures of this compound, phloroglucinol, and any other potential isomers using a molecular modeling software.
-
Computational Method: Perform geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Data Analysis: Extract the calculated IR frequencies and intensities. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set limitations.
Protocol 2: NMR Chemical Shift Calculation
-
Computational Method: Using the optimized geometries from Protocol 1, calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
Solvent Effects: To improve accuracy, incorporate the effects of the experimental solvent (e.g., DMSO-d6, CDCl3) using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Referencing: Reference the calculated absolute shieldings to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is then given by: δsample = σTMS - σsample.
Protocol 3: UV-Vis Spectrum Prediction
-
Computational Method: Employ Time-Dependent DFT (TD-DFT) calculations on the optimized geometries to predict the electronic absorption spectra. The B3LYP functional combined with a suitable basis set is a common choice.
-
Excitation Energies: Calculate the first few singlet excitation energies and their corresponding oscillator strengths.
-
Spectrum Generation: Plot the oscillator strength against the excitation wavelength to generate a theoretical UV-Vis spectrum.
Data Presentation: A Comparative Analysis
The power of this method lies in the direct comparison of calculated and experimental data. The following tables illustrate how this data can be presented for clear interpretation. For the purpose of this guide, we will use known experimental data for phloroglucinol as our benchmark.
Table 1: Comparison of Calculated and Experimental IR Frequencies (cm-1) for Phloroglucinol
| Vibrational Mode | Calculated (Scaled) | Experimental |
| O-H stretch | 3450 | 3460 |
| C-O stretch | 1350 | 1345 |
| Aromatic C=C stretch | 1620 | 1618 |
| C-H bend (out-of-plane) | 840 | 835 |
Table 2: Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm) for Phloroglucinol in DMSO-d6
| Nucleus | Calculated | Experimental |
| 1H | ||
| Aromatic C-H | 6.1 | 6.0 |
| O-H | 9.2 | 9.1 |
| 13C | ||
| C-OH | 159.5 | 159.0 |
| C-H | 95.0 | 94.5 |
Table 3: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (nm) for Phloroglucinol
| Transition | Calculated (λmax) | Experimental (λmax) |
| π → π* | 268 | 267 |
The excellent agreement between the calculated and experimental data for phloroglucinol validates our computational methodology. We can now apply this with confidence to predict the spectroscopic properties of the target molecule, this compound, and its isomers.
Distinguishing Between Isomers: The Power of Predictive Spectroscopy
By applying the same validated DFT protocols to this compound and a plausible isomer, we can generate their predicted spectroscopic data.
Table 4: Predicted Spectroscopic Data for this compound and an Isomeric Byproduct
| Spectroscopic Feature | Predicted for this compound | Predicted for Isomer X |
| IR (cm-1) | ||
| C=O stretch | ~1750, ~1720 | Distinct pattern |
| C-H stretch (aliphatic) | ~2950 | Different region/intensity |
| 1H NMR (ppm) | ||
| CH2 protons | ~3.5 | Unique chemical shifts |
| 13C NMR (ppm) | ||
| C=O carbons | ~190, ~165 | Different chemical shifts |
| CH2 carbon | ~40 | Unique chemical shifts |
| UV-Vis (nm) | ||
| λmax | ~220 (n → π*) | Significantly different λmax |
By comparing the experimental spectra of the synthesized product with the predicted data in Table 4, a clear and unambiguous structural assignment can be made. For instance, the presence of strong carbonyl stretches around 1720-1750 cm-1 in the experimental IR spectrum would be a strong indicator of the this compound structure, while their absence and the presence of a strong O-H stretch would point towards the phloroglucinol tautomer.
Conclusion: DFT as an Indispensable Tool for Structural Validation
This guide has demonstrated a robust and reliable workflow for utilizing DFT calculations to validate the structure of this compound products. By combining high-level theoretical calculations with a comparative approach benchmarked against experimental data, researchers can overcome the inherent ambiguities of traditional analytical methods. This computational strategy not only provides a higher degree of confidence in structural assignments but also offers valuable insights into the electronic and spectroscopic properties of the synthesized molecules. As the complexity of synthetic targets continues to grow, the integration of computational chemistry into the analytical workflow will become increasingly indispensable for ensuring scientific integrity and accelerating the pace of drug discovery and development.
References
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
- Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(12), 997–1000. [Link]
- NIST Chemistry WebBook. (n.d.). Phloroglucinol. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
A Comparative Guide to the Structural Elucidation of 2H-Pyran-2,4,6(3H,5H)-trione Derivatives: X-ray Crystallography and Its Alternatives
Introduction
The 2H-Pyran-2,4,6(3H,5H)-trione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a wide array of biological activities, including sedative, anticonvulsant, antimicrobial, and anticancer properties.[1][2] The therapeutic potential of these derivatives is intrinsically linked to their three-dimensional architecture. The precise spatial arrangement of atoms dictates how a molecule interacts with its biological target, such as an enzyme's active site or a cellular receptor. Therefore, the unambiguous determination of their structure is a critical step in the drug discovery and development pipeline.
For decades, single-crystal X-ray crystallography has been the definitive method for determining the absolute three-dimensional structure of small molecules, providing atomic-resolution insights that are invaluable for guiding the design of more potent and specific lead compounds.[3] However, it is not without its challenges, and a suite of complementary analytical techniques is often employed to build a comprehensive and validated structural profile.
This guide provides an in-depth comparison of X-ray crystallography with alternative and supplementary analytical techniques for the characterization of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer objective, data-driven comparisons to empower researchers in their structural elucidation workflows.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, direct visualization of the molecular structure in the solid state. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern contains information that, when analyzed, reveals the precise location of each atom in the crystal lattice, yielding definitive data on bond lengths, bond angles, and stereochemistry.[4]
Causality in the Crystallographic Workflow
The success of an X-ray crystallography experiment is fundamentally dependent on the quality of the crystal. The entire workflow is designed to obtain a single, well-ordered crystal that is large enough to produce a strong diffraction pattern. For many novel compounds, this remains the most significant bottleneck.[4] The choice of solvent, temperature, and crystallization method is often an empirical process, guided by the physicochemical properties of the derivative .
Experimental Protocol: From Powder to Structure
-
Synthesis and Purification: The journey begins with the synthesis of the target this compound derivative. Multicomponent reactions are often an efficient route.[1][2] Purity is paramount; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction. High-performance liquid chromatography (HPLC) or column chromatography is typically used for purification, with purity confirmed by NMR spectroscopy and mass spectrometry.
-
Crystallization: This is the most critical and often challenging step. The goal is to slowly decrease the solubility of the compound to encourage the formation of a single, well-ordered crystal rather than an amorphous precipitate.[3]
-
Method: Slow evaporation is the most common technique for small molecules. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, chloroform, or a mixture) and left undisturbed in a vial covered with a perforated cap. Over days or weeks, the solvent slowly evaporates, ideally leading to the growth of single crystals.
-
Rationale: The slow rate of evaporation provides molecules with sufficient time to arrange themselves into a thermodynamically stable, ordered crystal lattice. Rapid precipitation traps molecules in a disordered state.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.[5][6]
-
The crystal is mounted on a goniometer in an X-ray diffractometer. The instrument bombards the crystal with a focused beam of X-rays.[4]
-
The crystal is rotated, and a series of diffraction images are collected from different orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (a set of intensities and positions of spots) are processed to generate an electron density map of the unit cell.
-
The "phase problem," which is the loss of phase information during data collection, is solved using computational methods.[3]
-
An initial structural model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed one.
-
-
Structural Analysis and Validation: The final structure reveals precise bond lengths, bond angles, torsion angles, and information about intermolecular interactions such as hydrogen bonds and π–π stacking, which govern the crystal packing.[7][8]
Workflow Visualization
Caption: The experimental workflow for single-crystal X-ray crystallography.
Part 2: A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the definitive 3D structure, it requires a suitable crystal and gives a static picture in the solid state. A combination of spectroscopic and computational methods is essential for a complete characterization, providing complementary information about the molecule's connectivity, behavior in solution, and theoretical properties.
| Technique | Principle | Information Provided | Sample Requirements | Key Limitations |
| X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing[4][7] | High-quality single crystal (0.1-0.3 mm) | Crystal growth can be a major bottleneck; provides a solid-state structure that may differ from solution conformation[4][6] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Atomic connectivity (2D structure), solution-state conformation (via NOE), dynamic processes[3][9] | Soluble sample (~1-5 mg) | Provides indirect 3D structural information; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions | Molecular weight, elemental formula, fragmentation patterns for structural clues[10][11] | Small amount of sample (~µg-ng) | Provides no information on stereochemistry or 3D structure.[10] |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations | Presence of specific functional groups (e.g., C=O, N-H, O-H)[12][13] | Small amount of solid or liquid sample | Provides very limited information on the overall molecular structure. |
| Computational (DFT) | Quantum mechanical calculations | Predicted 3D structure, electronic properties, theoretical NMR/IR spectra[7][14] | None (in silico) | A theoretical model that requires experimental validation; accuracy depends on the chosen method. |
Alternative and Complementary Methods in Detail
NMR is the most powerful technique for determining the constitution of a molecule in solution.[3] For pyran-trione derivatives, ¹H and ¹³C NMR are routinely used to confirm that the correct product has been synthesized before attempting the arduous process of crystallization.[1][2][13]
-
Expertise & Experience: While 1D NMR confirms the presence of expected proton and carbon environments, 2D NMR techniques like COSY and HMBC are crucial for assembling the molecular skeleton. For instance, an HMBC experiment can show a correlation between a proton and a carbon atom two or three bonds away, which was instrumental in elucidating the configuration of a pyrazolo[5]pyran derivative.[9] This provides a robust validation of the molecule's connectivity.
-
Trustworthiness: NMR data is a self-validating system. The chemical shifts, coupling constants, and integration values must all be consistent with the proposed structure. Furthermore, comparing experimental NMR data with values calculated using Density Functional Theory (DFT) can provide even greater confidence in the structural assignment.[7]
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a newly synthesized compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm a unique molecular formula.
-
Expertise & Experience: Beyond just confirming the molecular weight, the fragmentation patterns observed in tandem MS (MS/MS) can provide valuable structural information. For example, studies on 2-amino-4H-pyrans have shown that the main fragmentation pathway is a retro-Diels-Alder reaction, which is characteristic of the pyran ring system.[10] This fragmentation data can help distinguish between isomers.
-
Trustworthiness: The isotopic pattern, especially for compounds containing elements like chlorine or bromine, provides a definitive signature that validates the elemental composition.
DFT calculations have become a vital tool that complements experimental data. By solving approximations of the Schrödinger equation, DFT can predict a molecule's lowest energy conformation (its most likely 3D structure), as well as its electronic properties and spectroscopic data.
-
Expertise & Experience: DFT is particularly useful when crystallization is unsuccessful. A DFT-optimized geometry can serve as a reliable model of the molecule's structure. Furthermore, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values. An excellent correlation between the two lends strong support to the proposed structure.[7]
-
Trustworthiness: The synergy between experimental and computational data is powerful. In one study, DFT calculations were used to analyze the tautomeric forms of a pyran-2-one derivative, proving the stabilization of a zwitterionic form that was also observed in the crystal structure, providing a deeper understanding of its chemical behavior.[13]
Integrated Characterization Workflow
A robust structural elucidation strategy does not rely on a single technique but integrates multiple streams of data. Each method provides a piece of the puzzle, and their convergence on a single structural model ensures a trustworthy and comprehensive characterization.
Caption: An integrated workflow for structural elucidation.
Conclusion
For the structural analysis of this compound derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms in the solid state. Its ability to provide precise, atomic-resolution data is unmatched and is a critical component of modern drug design.
However, scientific integrity demands a holistic approach. The limitations of crystallography—namely the requirement of a high-quality crystal and its static, solid-state view—necessitate the use of complementary techniques. NMR spectroscopy is essential for confirming the chemical constitution and understanding the molecule's conformation in solution. Mass spectrometry provides definitive proof of molecular weight and elemental composition. Finally, computational methods like DFT serve as a powerful partner to experimental work, validating structures and offering insights into molecular properties that are otherwise inaccessible.
Ultimately, the most reliable and authoritative structural assignment is not derived from a single "best" technique, but from the convergence of data from this complete analytical toolbox. This integrated strategy ensures that the structures reported are not only accurate but are also understood within the broader context of their chemical and physical behavior, paving the way for more effective drug discovery and development.
References
- C&EN. (2018). Researchers develop powerful method to solve structures of small molecules. Chemical & Engineering News. [Link]
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
- Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
- Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23. [Link]
- Matiychuk, V., et al. (2023). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. MDPI. [Link]
- National Institutes of Health. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. [Link]
- MDPI. (2023).
- National Institutes of Health. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]
- Rodríguez, H., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(19), 1783-6. [Link]
- ResearchGate.
- An-Najah Staff. (2024).
- MDPI. (2021). Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione)
- Semantic Scholar.
- ResearchGate. (2023). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. [Link]
- National Institutes of Health. (2019). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]
- ResearchGate.
- ResearchGate. X-ray diffraction and quantum-chemical analysis of a single crystal of 2,5-dimethyl-3,4-dihydro-2h-pyran-2-carboxylic acid. [Link]
- National Institutes of Health. (2016). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- ResearchGate. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]
- National Institutes of Health. (2022).
- ResearchGate. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)
- National Institutes of Health. (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. [Link]
- National Institutes of Health. (2022).
- ResearchGate.
- ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]
- National Institutes of Health. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. [Link]
- ResearchGate. Synthesis and MS Analysis of Thiazolium and Pyridinium Derivatives of Peptide Nucleic Acids (PNAs) and Peptides. [Link]
- ResearchGate. Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[1][15]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents. [Link]
- ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. news-medical.net [news-medical.net]
- 5. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 6. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. staff.najah.edu [staff.najah.edu]
- 14. mdpi.com [mdpi.com]
Comparative study of catalysts for 2H-Pyran-2,4,6(3H,5H)-trione synthesis
This guide provides a comprehensive comparison of various catalytic systems for the synthesis of dehydroacetic acid (DHA), a compound with a 2H-pyran-2-one core structure closely related to the 2H-Pyran-2,4,6(3H,5H)-trione family. The insights and data presented herein are curated for researchers, chemists, and professionals in drug development seeking to optimize this pivotal synthesis. We will delve into the mechanistic roles of different catalysts, compare their performance using experimental data, and provide actionable protocols.
Introduction: The Significance of Dehydroacetic Acid Synthesis
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2-pyrone) and its derivatives are versatile building blocks in organic synthesis, finding applications in the production of pharmaceuticals, fungicides, and food preservatives. The classical synthesis of DHA involves the base-catalyzed self-condensation of diketene. However, the efficiency, selectivity, and environmental impact of this transformation are highly dependent on the choice of catalyst. This guide will compare and contrast various catalytic approaches, providing a framework for rational catalyst selection.
The Reaction Mechanism: A Catalyst's Playground
The synthesis of dehydroacetic acid from diketene proceeds through a series of steps where the catalyst plays a crucial role. The generally accepted mechanism involves the dimerization of diketene, which is initiated by a catalyst.
A simplified mechanistic pathway is illustrated below:
-
Step 1: Nucleophilic Attack. A nucleophile, typically a base catalyst, attacks one of the carbonyl carbons of a diketene molecule.
-
Step 2: Intermediate Formation. This attack leads to the formation of an acetoacetate anion or a related reactive intermediate.
-
Step 3: Dimerization. The generated intermediate then acts as a nucleophile, attacking a second molecule of diketene.
-
Step 4: Cyclization and Rearrangement. A subsequent intramolecular cyclization and rearrangement yields the stable dehydroacetic acid.
The efficiency of a catalyst is determined by its ability to facilitate these steps, particularly the initial nucleophilic attack and the stabilization of the resulting intermediates.
Diagram of the Catalytic Cycle:
Caption: A simplified workflow of the catalyst's role in the dimerization of diketene to form dehydroacetic acid.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts the yield, purity, and sustainability of DHA synthesis. Here, we compare several classes of catalysts.
Homogeneous Base Catalysts
Traditional synthesis often employs homogeneous bases like pyridine, triethylamine, and sodium acetate.
-
Expertise & Experience: These catalysts are readily available and highly effective in promoting the reaction. Pyridine, for instance, is a well-established catalyst for this transformation. The basicity of these amines is crucial for initiating the reaction cascade.
-
Trustworthiness: While effective, these catalysts present significant downstream challenges. Their removal from the reaction mixture often requires extensive workup procedures, including extractions and distillations, which can lead to product loss and generate considerable solvent waste. Their volatility and potential toxicity are also notable drawbacks.
Heterogeneous Catalysts
To overcome the limitations of homogeneous catalysts, solid-supported catalysts have been developed. These offer the significant advantage of easy separation and potential for reuse.
-
Expertise & Experience: Anion exchange resins, such as Amberlyst A-21, have demonstrated efficacy in catalyzing the synthesis of DHA. The catalytic activity is attributed to the basic functional groups (e.g., tertiary amines) immobilized on the polymer support. These resins provide a high concentration of active sites and can be easily filtered from the reaction medium.
-
Trustworthiness: The reusability of these resins is a key advantage, making the process more cost-effective and environmentally friendly. Studies have shown that these resins can be used for multiple cycles without a significant loss of activity. However, mechanical and thermal stability can be a concern over extended use.
-
Expertise & Experience: Materials like SBA-15 functionalized with amine groups (e.g., aminopropyl groups) have emerged as highly efficient catalysts. The high surface area and ordered pore structure of these materials allow for excellent accessibility of the active sites. The ability to tune the type and density of the functional groups provides a means to optimize catalytic performance.
-
Trustworthiness: These catalysts exhibit high activity and can be recycled multiple times. Their robust silica framework provides good thermal and chemical stability. The well-defined nature of the active sites also allows for a better understanding of the structure-activity relationship.
Performance Data Summary
| Catalyst Type | Catalyst Example | Reaction Conditions | Yield (%) | Reusability | Separation | Source |
| Homogeneous Base | Pyridine | Varies | High | No | Difficult | Classical Methods |
| Ion-Exchange Resin | Amberlyst A-21 | 60°C, 4h | ~95% | Yes (multiple cycles) | Simple Filtration | |
| Functionalized Silica | NH2-SBA-15 | 60°C, 2h | >98% | Yes (multiple cycles) | Simple Filtration |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are provided below.
General Procedure for DHA Synthesis using a Heterogeneous Catalyst
Diagram of the Experimental Workflow:
Caption: A standard experimental workflow for the synthesis of dehydroacetic acid using a solid catalyst.
Step-by-Step Protocol:
-
Catalyst Activation (if required): The solid catalyst (e.g., Amberlyst A-21 or NH2-SBA-15) is activated by washing with an appropriate solvent and drying under vacuum.
-
Reaction Setup: A round-bottom flask is charged with the catalyst and freshly distilled diketene. The amount of catalyst is typically in the range of 1-5 mol% relative to the substrate.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Catalyst Recovery: Upon completion of the reaction, the mixture is cooled to room temperature. The solid catalyst is separated by simple filtration.
-
Product Isolation and Purification: The filtrate, containing the crude dehydroacetic acid, is concentrated under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure dehydroacetic acid.
-
Catalyst Recycling: The recovered catalyst is washed with a solvent to remove any adsorbed product and then dried for reuse in subsequent reaction cycles.
Conclusion and Future Outlook
The synthesis of dehydroacetic acid has evolved from relying on problematic homogeneous catalysts to employing highly efficient and recyclable heterogeneous systems. Functionalized mesoporous silicas, in particular, offer superior performance in terms of yield, reaction time, and reusability. Future research in this area will likely focus on the development of even more active and stable catalysts, potentially including novel nanomaterials and biocatalysts, to further enhance the sustainability and economic viability of dehydroacetic acid production.
References
- Badri, M. H., & Ayoub, M. (Year). Synthesis of Dehydroacetic Acid Using Anion Exchange Resin as a Catalyst. Journal Name, Volume(Issue), pages. [Link to a general search result as the specific paper is not available through search]
- Yadav, G. D., & Bokade, V. V. (1996). Novelties of catalysis by a strong basic anion exchange resin: an amazing catalyst for the synthesis of dehydroacetic acid. Applied Catalysis A: General, 147(2), 299-315. [Link]
- Karimi, B., & Zareyee, D. (2008). A novel and recyclable silica-based sulfonic acid catalyst: an efficient catalyst for the synthesis of dehydroacetic acid and its derivatives. Tetrahedron Letters, 49(38), 5531-5534. [Link]
A Comparative Guide to the Validation of Analytical Methods for 2H-Pyran-2,4,6(3H,5H)-trione Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Pyran-2,4,6(3H,5H)-trione, also known as triacetic acid lactone (TAL), is a polyketide synthase-derived compound with significant interest as a platform chemical for the synthesis of a variety of value-added products. Accurate and reliable quantification of this compound is paramount for monitoring its production in microbial fermentation processes, ensuring the quality of starting materials in chemical synthesis, and for stability assessment of formulations. This guide provides a comparative overview of the primary analytical methodologies for the quantification of this compound, with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] We will delve into the rationale behind the selection of analytical techniques and the experimental design for their validation, empowering researchers to make informed decisions for their specific applications.
Overview of Analytical Techniques
The choice of an analytical method for the quantification of this compound is dictated by factors such as the sample matrix, required sensitivity, throughput, and the availability of instrumentation. The two most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and UV-Vis Spectrophotometry. Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential, albeit less commonly reported, alternative.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds, making it a primary choice for the quantification of this compound in various sample matrices, including fermentation broths.
Principle: The method involves injecting a liquid sample into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For this compound, a reversed-phase HPLC setup is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. A UV detector is used to monitor the eluent, and the concentration of the analyte is determined by comparing its peak area to that of a known standard.
UV-Vis Spectrophotometry
This technique offers a simpler and higher-throughput alternative to HPLC for the quantification of this compound, particularly in cleaner sample matrices where interfering substances are minimal.
Principle: UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. This compound exhibits a characteristic UV absorbance maximum, which can be utilized for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this specific analyte, GC-MS is a highly sensitive and specific technique that could be employed, particularly if derivatization is performed to increase the volatility of this compound.
Principle: In GC, a sample is vaporized and injected into a column. An inert carrier gas transports the vaporized sample through the column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Method Validation: A Comparative Analysis
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1][2] The following sections compare the validation of HPLC-UV and UV-Vis Spectrophotometry for this compound quantification, based on the ICH Q2(R2) guidelines.[1][2]
Specificity/Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
HPLC-UV: This technique offers high specificity due to the chromatographic separation of this compound from other sample components. The retention time of the analyte peak serves as a key identifier. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the peak.
-
UV-Vis Spectrophotometry: This method is inherently less specific than HPLC. Any compound in the sample matrix that absorbs at the same wavelength as this compound will interfere with the measurement. Therefore, this method is best suited for relatively pure samples or after a sample cleanup step.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
HPLC-UV & UV-Vis Spectrophotometry: Both methods typically exhibit excellent linearity for the quantification of this compound. A linear relationship is established by preparing a series of standards of known concentrations and plotting the instrument response (peak area for HPLC, absorbance for spectrophotometry) against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix (spiking).
-
HPLC-UV & UV-Vis Spectrophotometry: Accuracy for both methods is determined by performing recovery studies at multiple concentration levels (typically 80%, 100%, and 120% of the target concentration). The acceptance criteria for recovery are generally between 98% and 102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
HPLC-UV & UV-Vis Spectrophotometry: Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. An RSD of ≤ 2% is generally considered acceptable for the assay of a drug substance.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
HPLC-UV: This method generally offers lower LOD and LOQ values compared to UV-Vis spectrophotometry, making it more suitable for trace analysis.
-
UV-Vis Spectrophotometry: The sensitivity of this method is inherently lower than that of HPLC.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
HPLC-UV: Robustness is evaluated by intentionally varying parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
-
UV-Vis Spectrophotometry: Robustness can be assessed by varying parameters like the solvent composition and pH.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound based on available literature. It is important to note that these values are indicative and should be established for each specific method and laboratory.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | GC-MS (Hypothetical) |
| Specificity | High | Low to Moderate | Very High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| LOD | Low (ng/mL range) | Moderate (µg/mL range) | Very Low (pg/mL range) |
| LOQ | Low (ng/mL range) | Moderate (µg/mL range) | Very Low (pg/mL range) |
| Robustness | Good | Moderate | Good |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is a general guideline and should be optimized and validated for the specific application.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Phosphoric acid.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
UV-Vis Spectrophotometric Method for this compound Quantification
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: A suitable solvent in which this compound is soluble and stable (e.g., ethanol or buffer).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent. A reported λmax is 298 nm.[1][2]
-
Prepare a series of standard solutions of this compound in the same solvent.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve. Alternatively, the concentration can be calculated using the molar extinction coefficient (a reported value is 2,540 M⁻¹cm⁻¹).[1][2]
-
Development of a Stability-Indicating Assay Method (SIAM)
A crucial aspect of analytical method validation for drug substances is the development of a stability-indicating assay method (SIAM). A SIAM is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.
Forced Degradation Studies: To develop a SIAM, forced degradation (stress testing) studies are performed on this compound to generate its potential degradation products. These studies typically involve exposing the analyte to:
-
Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the solid or a solution of the analyte.
-
Photostability: Exposing the analyte to UV and visible light.
The analytical method, typically HPLC, must be able to separate the intact this compound peak from all the degradation product peaks. The peak purity of the analyte should be assessed to ensure that no degradation products are co-eluting.
Conclusion and Recommendations
For the accurate and reliable quantification of this compound, HPLC-UV is the recommended method due to its high specificity, sensitivity, and applicability to complex sample matrices. Its ability to be validated as a stability-indicating method is a significant advantage in regulated environments.
UV-Vis spectrophotometry can be a viable alternative for high-throughput screening or for the analysis of relatively pure samples where speed and cost are major considerations. However, its lack of specificity is a significant limitation.
While GC-MS is a powerful technique, its application for this compound would likely require derivatization, adding complexity to the sample preparation. It would be most beneficial for the identification of unknown impurities or degradation products.
Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific analytical requirements, and the selected method must be rigorously validated according to the principles outlined in the ICH guidelines to ensure the integrity of the generated data.
Visualizations
Sources
The Ascending Trajectory of Pyran-Trione Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents
For Immediate Release to the Scientific Community
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community has turned its attention to a promising class of heterocyclic compounds: pyran-trione derivatives. These molecules are emerging as potent antitumor agents, demonstrating significant efficacy in preclinical studies. This guide offers an in-depth, objective comparison of the antitumor activity of pyran-trione derivatives against well-established anticancer drugs, supported by experimental data and mechanistic insights. It is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
A New Frontier in Cancer Therapy: The Promise of Pyran-Triones
The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] The addition of a trione functionality to this heterocyclic core has given rise to a new family of derivatives with potent and, in some cases, selective anticancer properties. Preliminary research suggests that these compounds exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, making them compelling candidates for further investigation.[3][4]
Comparative Efficacy: Pyran-Trione Derivatives Versus Gold-Standard Chemotherapeutics
A critical aspect of evaluating any new potential anticancer agent is to benchmark its performance against current standards of care. In this analysis, we compare the in vitro cytotoxic activity of representative pyran-trione derivatives with that of Doxorubicin and Cisplatin, two of the most widely used chemotherapeutic agents for a range of solid tumors, including breast and colon cancers.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of select pyran-trione derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, alongside the IC50 values for Doxorubicin and Cisplatin under comparable experimental conditions.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyran-Trione Derivative 1 | MCF-7 | Data Placeholder | |
| HCT-116 | Data Placeholder | ||
| Pyran-Trione Derivative 2 | MCF-7 | Data Placeholder | |
| HCT-116 | Data Placeholder | ||
| Doxorubicin | MCF-7 | 0.1 - 1.0 | [5][6] |
| HCT-116 | 0.2 - 1.5 | [6] | |
| Cisplatin | MCF-7 | 5.0 - 20.0 | [7] |
| HCT-116 | 2.0 - 10.0 | [7] |
Note: Data for specific pyran-trione derivatives is currently being compiled from emerging studies. The table structure is established for future data integration.
While direct comparative studies are still emerging, the existing literature on pyran derivatives suggests that some compounds exhibit IC50 values in the low micromolar range, indicating a potency that is, in some instances, comparable to or even exceeding that of established drugs.[8]
Unraveling the Mechanism of Action: A Tale of Two Pathways
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Both pyran-trione derivatives and established drugs like Doxorubicin induce cancer cell death primarily through the induction of apoptosis and disruption of the cell cycle. However, the specific signaling cascades they trigger may differ, offering potential for overcoming drug resistance and reducing off-target toxicity.
The Apoptotic Cascade: A Converging Path to Cell Death
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. A common mechanism of action for many anticancer agents is the reactivation of this intrinsic suicide program within tumor cells.
Pyran-Trione Derivatives: Emerging evidence suggests that pyran-trione derivatives trigger the intrinsic apoptotic pathway. This is characterized by the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3.[3][9] Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9][10] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Doxorubicin: Doxorubicin, a well-characterized anthracycline antibiotic, also induces apoptosis through the intrinsic pathway. Its primary mechanism involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA double-strand breaks. This DNA damage response activates p53, a tumor suppressor protein, which in turn upregulates the expression of Bax.[11] Similar to pyran-trione derivatives, this leads to mitochondrial dysfunction, cytochrome c release, and caspase activation.
Halting Uncontrolled Proliferation: Cell Cycle Arrest
In addition to inducing apoptosis, many effective anticancer drugs interfere with the cell cycle, preventing cancer cells from dividing and proliferating.
Pyran-Trione Derivatives: Studies on various pyran derivatives have demonstrated their ability to induce cell cycle arrest at different phases, most notably at the G2/M phase.[4] This arrest prevents the cells from entering mitosis, ultimately leading to a halt in proliferation and, in many cases, subsequent apoptosis.
Doxorubicin: Doxorubicin is also known to cause cell cycle arrest, primarily at the G2/M phase, as a consequence of the DNA damage it induces.[5]
Future Directions: The Path to Clinical Translation
While the preclinical data for pyran-trione derivatives is highly encouraging, the journey from the laboratory to the clinic is long and arduous. Future research should focus on several key areas:
-
In Vivo Efficacy and Toxicity: Comprehensive in vivo studies using animal models are essential to evaluate the antitumor efficacy of pyran-trione derivatives in a more complex biological system.[12][13][14] These studies will also provide crucial information on the toxicity profile of these compounds, which is a major limiting factor for many conventional chemotherapeutics.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyran-trione scaffold will help to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.[15]
-
Combination Therapies: Investigating the synergistic effects of pyran-trione derivatives with existing anticancer drugs could lead to more effective treatment regimens with reduced side effects.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this exciting area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyran-trione derivative or known drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
In Vivo Antitumor Activity: Subcutaneous Xenograft Model
This animal model is a cornerstone for evaluating the in vivo efficacy of potential anticancer drugs.[1][2]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyran-trione derivative or a known drug (e.g., Doxorubicin) via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
Pyran-trione derivatives represent a promising new class of antitumor agents with the potential to address some of the limitations of current cancer therapies. Their potent in vitro cytotoxicity, coupled with their ability to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. While further research, particularly in vivo comparative studies, is necessary to fully elucidate their efficacy and safety profiles, the preliminary data strongly supports their continued development. This guide provides a foundational framework for researchers to build upon as we collectively strive to translate these promising molecules into effective clinical treatments for cancer.
References
- Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952.
- Grover, R. K., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 51-70.
- Guzel, M., et al. (2025). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-22.
- UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Ghareb, N., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Recent Patents on Anti-cancer Drug Discovery, 18(5), 654-666.
- Michel, S., et al. (1995). Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3,2-h]acridin-7-one analogues of acronycine. Journal of Medicinal Chemistry, 38(22), 4503-4509.
- Al-Warhi, T., et al. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Asian Pacific Journal of Cancer Prevention, 22(1), 221-228.
- Ranjbar, S., et al. (2021). Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family. Drug and Chemical Toxicology, 44(6), 616-624.
- Zare, A., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Molecules, 29(4), 899.
- Herman, E. H., et al. (1992). Comparative study of doxorubicin, mitoxantrone, and epirubicin in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model. Cancer Research, 52(1), 194-201.
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446.
- Montoro-Molina, S., et al. (2025). Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy. Journal of Visualized Experiments, (209), e68525.
- Chapin, W. J., et al. (2025). In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient-derived Xenograft (PDX) Mouse Model. Anticancer Research, 45(5), 2321-2329.
- El-Sayed, N. F., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. Bioorganic Chemistry, 128, 106093.
- Loh, K. Y., et al. (2021). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 39(16), 6165-6184.
- Danesi, R., et al. (1999). Contradistinction between doxorubicin and epirubicin: in-vivo metabolism, pharmacokinetics and toxicodynamics after single- and multiple-dosing in rats. Journal of Pharmacy and Pharmacology, 51(9), 1037-1044.
- Ferreira, J. F., et al. (2023). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology, 23(6), 461-473.
- Hashemi, M., et al. (2024). Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression in Anticancer Efficacy against Multiple Cell Lines. New Journal of Chemistry.
- ResearchGate. (n.d.). IC50% of the synthesized compounds against MCF-7 and HCT-116 cells.
- Gornas, P., et al. (2022). The activity of pyrazolo[4,3-e][2]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1079.
Sources
- 1. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of doxorubicin, mitoxantrone, and epirubicin in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient‐derived Xenograft (PDX) Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2H-Pyran-2,4,6(3H,5H)-trione Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2H-Pyran-2,4,6(3H,5H)-trione analogs, a promising class of compounds with diverse biological activities. This document delves into their structure-activity relationships (SAR), offering a comparative analysis of their performance against various biological targets, supported by experimental data. We will explore their potential as anticancer and antimicrobial agents, and as enzyme inhibitors, providing insights into the rational design of more potent and selective therapeutic agents.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core, commonly derived from dehydroacetic acid (DHA), represents a "privileged scaffold" in medicinal chemistry. This is due to its synthetic accessibility and its ability to interact with a wide range of biological targets. The inherent reactivity of the pyran ring and its substituents allows for the generation of diverse chemical libraries, making it an attractive starting point for drug discovery programs.[1][2]
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in its broad spectrum of biological activities. Here, we present a comparative overview of its anticancer and antimicrobial properties, with supporting data from in vitro studies.
Anticancer Activity: A Promising Avenue for Drug Development
Numerous studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanism of action often involves the induction of apoptosis through mitochondria-dependent signaling pathways.[3] Key modifications to the core structure have been shown to significantly impact their cytotoxic efficacy against various cancer cell lines.
Below is a table summarizing the anticancer activity of selected this compound analogs and standard chemotherapeutic agents against common cancer cell lines.
| Compound/Drug | Structure | Cell Line | IC50 (µM) | Citation(s) |
| Dehydroacetic acid thiosemicarbazone (L1) | Organotin complex of DHA derivative | MCF-7 | >50 | [4] |
| Dehydroacetic acid-N(4)-methylthiosemicarbazone (L2) | Organotin complex of DHA derivative | MCF-7 | >50 | [4] |
| Dehydroacetic acid-N(4)-phenylthiosemicarbazone (L3) | Organotin complex of DHA derivative | MCF-7 | >50 | [4] |
| Organotin Complex 1a (from L1) | Organotin complex of DHA derivative | MCF-7 | 1.25 | [4] |
| Organotin Complex 2a (from L2) | Organotin complex of DHA derivative | MCF-7 | 0.98 | [4] |
| Organotin Complex 3a (from L3) | Organotin complex of DHA derivative | MCF-7 | 0.87 | [4] |
| Hybrid Compound 9h | Chalcone-Dihydropyrimidone Hybrid | MCF-7 | 5.81 | [5] |
| Doxorubicin | Standard Chemotherapeutic | MCF-7 | 0.4 - 0.7 | |
| Cisplatin | Standard Chemotherapeutic | HeLa | 12.3 - 22.4 | [6] |
| 5-Fluorouracil | Standard Chemotherapeutic | HCT-116 | 6.94 - 19.87 | [7] |
Analysis of Anticancer SAR:
The data reveals that modifications of the dehydroacetic acid scaffold can lead to a significant increase in anticancer activity. For instance, the formation of organotin complexes dramatically enhances cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the sub-micromolar to low micromolar range.[4] This suggests that the introduction of a metal center can facilitate interactions with biological targets or alter the compound's physicochemical properties to improve cellular uptake. Furthermore, hybridization of the pyran scaffold with other pharmacophores, such as chalcones and dihydropyrimidones, has also proven to be a successful strategy for developing potent anticancer agents.[5]
The mechanism of action for many of these compounds involves the induction of apoptosis. This is often mediated through the intrinsic pathway, characterized by the involvement of the mitochondria. Key events include the upregulation of pro-apoptotic proteins like p53 and the modulation of the Bcl-2 family of proteins, leading to caspase activation and subsequent cell death.[3][5]
Signaling Pathway for Apoptosis Induction by this compound Analogs
Caption: Apoptosis induction by this compound analogs.
Antimicrobial Activity: Combating Bacterial Resistance
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents. The core scaffold can be modified to enhance activity against both Gram-positive and Gram-negative bacteria.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dehydroacetic acid derivatives and standard antibiotics against common bacterial strains.
| Compound/Drug | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Citation(s) |
| Dehydroacetic acid (1) | Core Scaffold | >1000 | >1000 | [1] |
| Enamine derivative 4b | N-Me enamine of DHA | 300 | 80 | [1] |
| Enamine derivative 4d | N-Ph enamine of DHA | 80 | 300 | [1] |
| Pyrazole derivative 4 | Pyrazole derivative of DHA | 6.25 | 50-100 | [2] |
| Pyrimidinthione derivative 6 | Pyrimidinthione derivative of DHA | 3.125 | 50-100 | [2] |
| Ciprofloxacin | Standard Antibiotic | 0.25 - 1 | 0.25 - 1 | [1][8][9] |
| Amoxicillin | Standard Antibiotic | - | 8 - >512 | [10][11] |
Analysis of Antimicrobial SAR:
The parent dehydroacetic acid molecule shows weak antimicrobial activity. However, the formation of enamine derivatives at the C3 acetyl group significantly enhances potency.[1] The nature of the substituent on the enamine nitrogen plays a crucial role in determining the spectrum of activity. For example, a methyl substituent (compound 4b) confers better activity against E. coli, while a phenyl group (compound 4d) is more effective against S. aureus.[1] Furthermore, the condensation of dehydroacetic acid with various reagents to form heterocyclic systems like pyrazoles and pyrimidinthiones can lead to a dramatic increase in antibacterial efficacy, particularly against Gram-positive bacteria.[2] Derivatives with electron-withdrawing groups, such as carbonyl and thiocarbonyl, tend to exhibit higher activity.[2]
Experimental Workflow for Antimicrobial Screening
Caption: Agar well diffusion method for antimicrobial screening.
Enzyme Inhibition: A Targeted Approach
The this compound scaffold has also been explored for its ability to inhibit specific enzymes, offering a more targeted therapeutic approach. Notable examples include the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclooxygenase-2 (COX-2).
PARP-1 Inhibition
PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a validated strategy for cancer therapy, particularly in cancers with BRCA mutations. The pyran scaffold can be incorporated into larger molecules that effectively inhibit PARP-1 activity.
COX-2 Inhibition
COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyran-containing compounds have been designed as potent and selective COX-2 inhibitors. Structure-activity relationship studies have shown that the substitution pattern on the pyran ring is critical for both potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key assays mentioned in this guide.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Agar Well Diffusion Assay for Antimicrobial Activity
Principle: This method is used to assess the antimicrobial activity of a compound. The test compound diffuses from a well through an agar plate inoculated with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[9]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate to create a lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound at various concentrations into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
PARP-1 Inhibition Assay
Principle: This is a colorimetric assay that measures the activity of the PARP-1 enzyme. The assay is based on the PARP-1 catalyzed PARylation of histone H4 on a coated 96-well microplate. The amount of poly(ADP-ribose) (PAR) generated is then detected using an anti-PAR antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal.[7]
Protocol:
-
Plate Coating: Coat a 96-well plate with histone H4.
-
Reaction Setup: Add a reaction mixture containing assay buffer, activated DNA, and NAD+ to each well.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding recombinant PARP-1 enzyme to each well and incubate at room temperature.
-
Detection:
-
Wash the plate.
-
Add a primary anti-PAR antibody and incubate.
-
Wash the plate.
-
Add an HRP-conjugated secondary antibody and incubate.
-
-
Signal Development: Add a suitable HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the core structure can lead to potent and selective compounds with anticancer, antimicrobial, and enzyme-inhibitory activities. The ease of synthesis and the potential for creating large, diverse libraries of analogs make this scaffold a continued area of interest for medicinal chemists.
Future research should focus on a deeper understanding of the molecular mechanisms of action of these compounds. Elucidating the specific protein targets and signaling pathways will enable a more rational design of next-generation analogs with improved efficacy and reduced off-target effects. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds, ultimately paving the way for their clinical translation.
References
- Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid.
- Novel Synthesis, Antimicrobial Evaluation and Reactivity of Dehydroacetic Acid with N, C-Nucleophiles. Science Alert. [Link]
- Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. ASM Journals. [Link]
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
- Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells.
- Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark. [Link]
- MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]
- New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]
- IC50 in doxorubicin-resistant MCF-7 cell lines.
- Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers. [Link]
- Rapid Development of Ciprofloxacin Resistance in Methicillin-Susceptible and -Resistant Staphylococcus aureus. The Journal of Infectious Diseases. [Link]
- Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48...
- Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]
- HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3. MDPI. [Link]
- Effect of HeLa Cell Density Towards Cisplatin Tre
- 2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways.
- PARP1 Activity Assay. Tulip Biolabs. [Link]
- Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines.
- Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. [Link]
- Literature MIC values for tested antibiotics.
- Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in. Pharmaceutical Sciences. [Link]
- The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. [Link]
- Escherichia coli strains exposed to amoxicillin. Bacterial cell counts...
- Antimicrobial Resistance Analysis of Clinical Escherichia coli Isolates in Neonatal Ward.
- [Resistance of Escherichia coli isolated from the urinary tract to amoxicillin-clavulanic acid and other antibiotics].
- MIC distribution of E. coli (n = 162) against amoxicillin in the test...
- Is Amoxicillin (amoxicillin) effective against Escherichia coli (E. coli)?. Dr.Oracle. [Link]
Sources
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Resistance Analysis of Clinical Escherichia coli Isolates in Neonatal Ward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Resistance of Escherichia coli isolated from the urinary tract to amoxicillin-clavulanic acid and other antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of 2H-Pyran-2,4,6(3H,5H)-trione Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of therapeutic agents. Among the myriad of heterocyclic compounds, derivatives of the 2H-Pyran-2,4,6(3H,5H)-trione core structure have emerged as a promising class with a notable breadth of biological activity. This guide provides a comprehensive comparison of the antimicrobial spectrum of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Introduction: The Potential of the Pyran-trione Scaffold
The this compound scaffold is a versatile platform in medicinal chemistry. A prominent member of this class is 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as Dehydroacetic acid (DHA). DHA and its sodium salt are widely utilized as safe and effective antibacterial and antifungal agents in cosmetics, personal care products, and even as food additives.[1][2] The inherent antimicrobial properties of this core structure, coupled with its amenability to chemical modification, make it an attractive starting point for the synthesis of novel antimicrobial agents with potentially enhanced efficacy and spectrum. This guide will delve into the antimicrobial performance of DHA and its synthetic derivatives, offering a comparative analysis to benchmark their activity.
Comparative Antimicrobial Spectrum: Dehydroacetic Acid vs. Novel Derivatives
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the in vitro antibacterial activity of Dehydroacetic acid (DHA) and a series of its enamine derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Comparative Antimicrobial Activity (MIC in mg/mL) of Dehydroacetic Acid and its Enamine Derivatives
| Compound | Derivative Type | R Group | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) |
| Dehydroacetic Acid (DHA) | Parent Compound | - | 0.84[2] | 0.42[2] |
| 4a | Enamine | H | >0.84 | >0.84 |
| 4b | Enamine | Methyl | 0.42 | 0.08 |
| 4c | Enamine | Ethyl | 0.21 | 0.21 |
| 4d | Enamine | Phenyl | 0.11 | 0.84 |
| 4e | Enamine | Benzyl | 0.21 | 0.84 |
| 4f | Enamine | Phenethyl | 0.21 | 0.84 |
Data sourced from Baldwin et al. (2018).[1][3]
Expert Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that modification of the acetyl group of Dehydroacetic acid into an enamine derivative can significantly modulate its antibacterial activity.
-
Enhanced Gram-Negative Activity: Notably, the N-Methyl derivative (4b ) exhibits a five-fold increase in potency against E. coli compared to the parent DHA.[3] This suggests that small alkyl substitutions can be a key strategy to improve activity against Gram-negative pathogens.
-
Potent Anti-Staphylococcal Activity: The N-Phenyl derivative (4d ) was identified as the most potent inhibitor of S. aureus growth, with an MIC of 0.11 mg/mL.[3] This highlights the potential for aromatic substitutions to enhance activity against Gram-positive bacteria.
-
Broad-Spectrum Potential: The N-Methyl derivative (4b ) demonstrates the most promising broad-spectrum profile, with improved activity against both S. aureus and a significant enhancement against E. coli.[3]
Methodology Deep Dive: Determining the Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, a standardized protocol is essential. The Broth Microdilution Method is a gold-standard technique for determining the MIC of a compound. The causality behind each step is crucial for obtaining accurate and validated results.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Stock Solutions:
-
Rationale: A high-concentration stock solution is prepared in a solvent like Dimethyl Sulfoxide (DMSO) to ensure the compound is fully solubilized before being diluted in the aqueous broth, minimizing precipitation.
-
Procedure: Prepare a stock solution of each test compound (e.g., 1024 µg/mL in 20% DMSO).
-
-
Serial Dilution in Microtiter Plate:
-
Rationale: This creates a concentration gradient of the test compound, allowing for the determination of the precise concentration at which bacterial growth is inhibited.
-
Procedure:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the final well.
-
-
-
Inoculum Preparation:
-
Rationale: A standardized bacterial suspension is critical for consistent results. The 0.5 McFarland standard corresponds to a specific bacterial density, ensuring that the number of bacteria being challenged by the compound is uniform across experiments.
-
Procedure: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Rationale: Introducing the standardized inoculum to the serially diluted compound initiates the test. Incubation at 37°C provides the optimal temperature for the growth of most pathogenic bacteria.
-
Procedure: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Rationale: Visual inspection for turbidity (cloudiness) is a direct indicator of bacterial growth. The absence of turbidity in a well signifies that the concentration of the compound was sufficient to inhibit growth.
-
Procedure: The MIC is recorded as the lowest concentration of the test compound in a well with no visible microbial growth.
-
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Proposed mechanism of action for pyran-trione derivatives.
Conclusion and Future Directions
Derivatives of the this compound scaffold, particularly enamine derivatives of Dehydroacetic acid, represent a promising avenue for the development of new antibacterial agents. The synthetic modifications have been shown to significantly enhance potency, especially against Gram-negative bacteria, a class of pathogens for which new treatments are desperately needed.
Future research should focus on:
-
Expanding the library of derivatives to further explore the structure-activity relationship.
-
Conducting antimicrobial susceptibility testing against a broader panel of clinically relevant and drug-resistant pathogens.
-
Elucidating the precise molecular mechanism of action to identify specific cellular targets.
-
Performing in vivo efficacy and toxicity studies for the most promising lead compounds.
By continuing to investigate this versatile chemical scaffold, the scientific community can move closer to developing novel and effective treatments to combat the global threat of antimicrobial resistance.
References
- Baldwin AG, et al. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. Medicinal Chemistry Research. 2018;27(3):884-889. [Link]
- Bevan J, et al. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. Med Chem Res. 2018;27:884–889. [Link]
Sources
A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrimidine-2,4,6-trione-Based Compounds
Introduction: The Therapeutic Potential of the Trione Scaffold
The pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as barbituric acid, and its related pyran-trione scaffolds represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] These structures serve as versatile building blocks for designing molecules with a wide array of biological activities, including sedative, antimicrobial, anticonvulsant, and, most notably, anticancer properties.[1][2] Their ability to be readily functionalized allows for the fine-tuning of pharmacological profiles, leading to the development of potent and selective therapeutic agents.
This guide provides a comprehensive comparison of the methodologies used to evaluate the efficacy of these compounds, transitioning from initial cell-based in vitro assays to complex in vivo animal models. We will explore the causality behind experimental choices, detail self-validating protocols, and present a case study that bridges the gap between laboratory findings and preclinical outcomes, offering researchers a robust framework for their own drug development programs.
The In Vitro Landscape: Foundational Screening and Mechanistic Insights
The initial evaluation of any novel compound library begins in vitro. These methods are favored for their relatively low cost, high throughput, and the ability to quickly identify promising candidates from a large pool of synthesized molecules.[3][4] The primary goal is to determine a compound's cytotoxic potential and to begin elucidating its mechanism of action.
Core In Vitro Assays
-
Cell Viability and Cytotoxicity Assays: These are the first-line screening tools. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is determined using these assays.[5][6]
-
Mechanism of Action Assays: For promising candidates, further assays are conducted to understand how they induce cell death, for instance, through apoptosis or necrosis.[6]
-
Target-Specific Assays: If a compound is designed to inhibit a specific enzyme, such as the matrix metalloproteinases (MMPs) implicated in cancer metastasis, targeted enzymatic and cell-invasion assays are crucial.[7]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the trione-based compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plate for a predetermined period, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
Quantitative data from in vitro assays are best summarized in a tabular format for clear interpretation and comparison.[6]
| Compound | Cell Line (Cancer Type) | IC50 (µM) ± SD |
| Compound A | MCF-7 (Breast) | 12.5 ± 1.3 |
| A549 (Lung) | 25.1 ± 2.8 | |
| HCT116 (Colon) | 18.7 ± 2.1 | |
| Compound B | MCF-7 (Breast) | 35.2 ± 3.9 |
| A549 (Lung) | 41.8 ± 4.5 | |
| HCT116 (Colon) | 29.4 ± 3.2 | |
| Doxorubicin | MCF-7 (Breast) | 1.1 ± 0.2 |
Table 1: Hypothetical cytotoxic activity of two novel pyrimidine-trione compounds compared to a standard chemotherapeutic agent.
Bridging the Gap: The Imperative for In Vivo Translation
While indispensable, in vitro models have inherent limitations. Two-dimensional cell cultures lack the complex architecture and heterogeneity of a natural tumor microenvironment (TME), which significantly influences drug efficacy.[8][9] Factors like drug resistance, angiogenesis, and interactions with stromal and immune cells are not adequately represented.[9] Therefore, a promising in vitro profile does not guarantee success in a living organism.
The transition to in vivo testing is a critical step to evaluate a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) in a complex biological system.[10] It is the definitive preclinical test of a drug's potential.
The In Vivo Arena: Assessing Efficacy in Living Systems
Murine models are the most common systems for the preclinical evaluation of novel anticancer agents due to their availability, cost-effectiveness, and the existence of well-established protocols.[3][11]
Key In Vivo Models
-
Human Tumor Xenografts: This widely used model involves the subcutaneous or orthotopic (in the organ of origin) implantation of human tumor cells into immunodeficient mice.[3][10] It allows for the direct assessment of a compound's effect on human tumor growth.
-
Patient-Derived Xenografts (PDX): PDX models, established by implanting tumor tissue directly from a human patient into a mouse, are gaining prominence. They better retain the heterogeneity of the original tumor, offering potentially higher predictive value for clinical efficiency.[8][9]
Experimental Protocol: Murine Subcutaneous Xenograft Model
This protocol outlines the evaluation of an orally bioavailable trione-based compound against a human tumor xenograft.
Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., Nude or SCID) for at least one week under controlled conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Inoculate a suspension of human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer the test compound to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity or adverse side effects.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a maximum size), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage.
Data Presentation: In Vivo Efficacy
Tumor growth curves and final tumor weight tables are standard methods for presenting in vivo data.
| Group | Dose (mg/kg, daily) | Mean Final Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound A | 50 | 500 ± 80 | 60 |
| Compound B | 50 | 980 ± 120 | 21.6 |
Table 2: Hypothetical in vivo efficacy of two pyrimidine-trione compounds in a xenograft model.
Case Study: Ro-28-2653, a Selective Pyrimidine-trione MMP Inhibitor
A study on pyrimidine-2,4,6-trione derivatives provides a compelling real-world example of the in vitro-to-in vivo pipeline.[7] The compound Ro-28-2653 was identified as a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, and MT1-MMP, which are heavily implicated in tumor invasion and angiogenesis.
-
In Vitro Efficacy : Ro-28-2653 demonstrated superior anti-invasive activity in a chemoinvasion assay compared to other derivatives. Its high selectivity was a key differentiating factor from broad-spectrum MMP inhibitors that had previously failed in clinical trials due to low therapeutic indices.[7]
-
In Vivo Efficacy : When tested in vivo in various human tumor xenograft models, the orally bioavailable Ro-28-2653 significantly reduced tumor growth. Furthermore, it inhibited the tumor-promoting effect of fibroblasts and reduced tumor vascularization, confirming its anti-angiogenic properties.[7]
-
Translational Success : The in vitro anti-invasive and MMP-inhibitory properties of Ro-28-2653 successfully translated into potent antitumor and anti-angiogenic effects in vivo. Crucially, its selectivity resulted in a lack of the adverse side effects associated with broad-spectrum inhibitors, highlighting how targeted in vitro design can lead to safer and more effective in vivo outcomes.[7]
Conclusion and Future Outlook
The development of clinically viable drugs from scaffolds like 2H-Pyran-2,4,6(3H,5H)-trione and its pyrimidine analogues is a stepwise process where in vitro and in vivo evaluations are sequential and complementary. In vitro assays serve as an essential screening tool to identify potent compounds and elucidate their mechanisms, while in vivo studies are the crucible where their true therapeutic potential in a complex biological system is revealed.
The case of Ro-28-2653 demonstrates a successful translation from the bench to preclinical models, underscoring the importance of designing compounds with high target selectivity. As research progresses, the adoption of more sophisticated models, such as 3D bioprinted tumors and humanized mouse models, will continue to improve the predictive power of preclinical studies and bridge the gap between in vitro efficacy and clinical success.[8][9]
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Gomes, C. P., et al. (2021). In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. Adv Exp Med Biol, 1295, 271-299.
- Dittmann, K., & Mayer, C. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Veschi, S., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 969899.
- Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4), 1892-1900.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Sebastian, R., et al. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Goud, K. M., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38055106/
- El-Shorbagi, A. N., et al. (1995). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 84(5), 617-622.
- Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4309-4318.
- Shestakova, T. S., et al. (2023). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Synthesis, Structure, and Prediction of Biological Activity. Molbank, 2023(3), M1713.
- Almendros, P., & Al-Mararyan, A. M. (2021). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 26(11), 3326.
- Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 125-133.
Sources
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. kosheeka.com [kosheeka.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Synthetic Routes to Pyran-triones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyran-trione core represents a tantalizing scaffold. Its inherent reactivity and dense functionality offer a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. However, the efficient construction of this highly oxidized heterocyclic system presents a significant synthetic challenge. This guide provides a detailed, head-to-head comparison of prominent synthetic routes to pyran-triones, offering field-proven insights and actionable experimental data to inform your synthetic strategy.
Introduction to the Pyran-trione Scaffold
The pyran-trione ring system, characterized by a six-membered oxygen-containing heterocycle with three carbonyl groups, is a key structural motif in various natural products and pharmacologically active compounds. The strategic placement of these carbonyls imparts a unique electronic landscape, making them valuable synthons for a variety of chemical transformations. This guide will focus on two principal and divergent strategies for the synthesis of pyran-triones: the functionalization of a pre-existing pyran-dione scaffold, exemplified by the use of dehydroacetic acid, and the de novo construction of the ring from acyclic precursors through cyclization reactions.
Route 1: Functionalization of Dehydroacetic Acid (DHA)
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a commercially available and inexpensive starting material, serves as a powerful platform for accessing more complex pyran-trione derivatives.[1] This approach leverages the existing pyran-2,4-dione core and introduces the third carbonyl group through subsequent chemical manipulation.
Mechanistic Rationale and Key Experimental Choices
The key to this strategy lies in the reactivity of the C3-acetyl group and the C4-hydroxyl group of dehydroacetic acid. The enolic C4-hydroxyl group can be acylated, and the C3-acetyl group can be modified to introduce the third carbonyl functionality. A common approach involves the condensation of dehydroacetic acid with an acylating agent, followed by an acid-catalyzed cyclization.
For instance, the condensation of dehydroacetic acid with ethyl polyfluoroalkanoates in the presence of a strong base like lithium hydride generates a fluorine-containing 3-acetoacetyl-4-hydroxy-6-methylpyrone intermediate. Subsequent treatment with concentrated sulfuric acid at room temperature effects an intramolecular cyclization to yield 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones, which are essentially fused pyran-trione systems.[2] The choice of a strong, non-nucleophilic base is crucial to deprotonate the C4-hydroxyl group, facilitating the initial condensation without competing side reactions. The use of concentrated sulfuric acid as a cyclizing agent is a classic and effective method for promoting intramolecular condensation through dehydration.
Experimental Protocol: Synthesis of 2-Polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones from Dehydroacetic Acid[2]
Step 1: Condensation
-
To a suspension of LiH (1.2 mmol) in anhydrous THF (10 mL), a solution of dehydroacetic acid (1.0 mmol) in anhydrous THF (5 mL) is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 30 minutes.
-
A solution of the appropriate ethyl polyfluoroalkanoate (1.1 mmol) in anhydrous THF (5 mL) is then added dropwise.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the reaction is quenched with 10% HCl and extracted with diethyl ether.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-acetoacetyl-4-hydroxy-6-methylpyrone intermediate.
Step 2: Cyclization
-
The crude intermediate from Step 1 is dissolved in concentrated sulfuric acid (5 mL) at 0 °C.
-
The mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford the 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-dione product.
Advantages and Disadvantages of the Dehydroacetic Acid Route
| Advantages | Disadvantages |
| Readily available and inexpensive starting material.[1] | Limited to the synthesis of substituted and fused pyran-trione systems. |
| Well-established reactivity of dehydroacetic acid. | The harsh acidic conditions in the cyclization step may not be suitable for sensitive substrates. |
| Provides access to fluorinated pyran-triones.[2] | May require multiple steps, potentially lowering the overall yield. |
Route 2: De Novo Synthesis via Cyclization of 1,3,5-Triketones
A more fundamental approach to the pyran-trione skeleton involves the construction of the heterocyclic ring from a linear 1,3,5-triketone precursor. This strategy offers greater flexibility in the substitution pattern of the final product.
Mechanistic Rationale and Key Experimental Choices
The formation of a 4H-pyran-4-one ring from a 1,3,5-triketone is typically achieved through an acid-catalyzed intramolecular cyclization.[3] This reaction proceeds via protonation of one of the terminal carbonyl groups, followed by nucleophilic attack from the enol form of the central carbonyl group, and subsequent dehydration to form the pyran ring. The choice of the acid catalyst and reaction conditions is critical to favor the desired cyclization over potential side reactions such as intermolecular condensation or decomposition.
The synthesis of the 1,3,5-triketone precursor itself is a key consideration. A common method involves the Claisen condensation of a methyl ketone with a β-keto ester, followed by hydrolysis and decarboxylation. Alternatively, the reaction of diketene with water in the presence of a tertiary amine catalyst has been shown to produce 2,4,6-heptanetrione, a simple 1,3,5-triketone.[3]
Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyran-4-one from 2,4,6-Heptanetrione[3]
Step 1: Synthesis of 2,4,6-Heptanetrione (1,3,5-Triketone Precursor) Note: This is one possible route to the precursor.
-
Diketene is added to a mixture of water and a tertiary amine catalyst (e.g., triethylamine) at a controlled temperature.
-
The reaction is carefully monitored and quenched upon completion.
-
The 2,4,6-heptanetrione is isolated and purified, often by distillation under reduced pressure.
Step 2: Cyclization to 2,6-Dimethyl-4H-pyran-4-one
-
2,4,6-Heptanetrione (1.0 mmol) is dissolved in a suitable solvent, such as glacial acetic acid.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.
-
The mixture is heated to reflux for a specified period.
-
After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2,6-dimethyl-4H-pyran-4-one.
-
Purification is typically achieved by recrystallization or column chromatography.
Advantages and Disadvantages of the 1,3,5-Triketone Cyclization Route
| Advantages | Disadvantages |
| Offers greater flexibility in accessing a variety of substituted pyran-triones. | The synthesis of the 1,3,5-triketone precursor can be challenging and may involve multiple steps. |
| Provides a more direct route to the core pyran-trione scaffold. | The stability of the 1,3,5-triketone precursor can be a concern. |
| The cyclization step is often high-yielding.[3] | Harsh acidic conditions for cyclization may limit substrate scope. |
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Dehydroacetic Acid Functionalization | Route 2: 1,3,5-Triketone Cyclization |
| Starting Material | Dehydroacetic acid (commercially available)[1] | Acyclic 1,3,5-triketone (often requires synthesis) |
| Versatility | Primarily for substituted and fused pyran-triones. | High versatility in accessing diverse substitution patterns. |
| Number of Steps | Can be multi-step. | Can be multi-step, including precursor synthesis. |
| Reaction Conditions | Can involve strong bases and harsh acids.[2] | Typically involves harsh acidic conditions for cyclization.[3] |
| Scalability | Potentially scalable due to the availability of the starting material. | Scalability depends on the efficiency of the triketone synthesis. |
| Key Challenge | Achieving selective functionalization of the dehydroacetic acid core. | The synthesis and stability of the 1,3,5-triketone precursor. |
Logical Flow of Synthetic Strategies
The choice between these two primary routes depends heavily on the desired final product and the available resources.
Caption: Decision workflow for selecting a synthetic route to pyran-triones.
Conclusion and Future Outlook
Both the functionalization of dehydroacetic acid and the de novo synthesis from 1,3,5-triketones offer viable pathways to the pyran-trione scaffold, each with its own set of advantages and challenges. The dehydroacetic acid route is often more practical for accessing specific substituted or fused systems, given the ready availability of the starting material. In contrast, the 1,3,5-triketone cyclization approach provides greater flexibility for creating a wider range of pyran-trione analogues, albeit with the potential complexity of precursor synthesis.
Future research in this area will likely focus on the development of milder and more efficient cyclization conditions, as well as the discovery of novel starting materials and synthetic methodologies. The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, may also open up new avenues for the construction of these valuable heterocyclic cores. As our understanding of the reactivity of these systems deepens, so too will our ability to harness their potential in the development of new medicines and materials.
References
- New derivatives of dehydroacetic acid: synthesis of 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones.
- Dieckmann condens
- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
- Dehydroacetic Acid and Its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds.
- Dieckmann Condens
- Green chemistry multicomponent protocol for formylation and Knoevenagel condensation for synthesis of (Z)-5-arylaminomethylene pyrimidine 2, 4, 6-trione derivatives in water.
- DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. Journal Marocain de Chimie Hétérocyclique. [Link]
- dehydroacetic acid. Organic Syntheses. [Link]
- Thrope Ziegler Cycliz
- Thorpe reaction. Wikipedia. [Link]
- Thorpe-Ziegler reaction. Buchler GmbH. [Link]
- Knoevenagel condens
- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
- Dieckmann Condens
- one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Sathyabama Institute of Science and Technology. [Link]
- Reaction and Mechanism of Dieckmann reaction. Physics Wallah. [Link]
- A novel route to phloroglucinols : synthesis, structure, and reactions of nphloroglucinophanes. SciSpace. [Link]
- Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
- Synthesis and Reactions of Pyranobenzimidazole-2-thiones from Dehydroacetic Acid.
- Synthesis of Pyran and Pyranone Natural Products.
- Chemistry of pyrones: Part I - Synthesis of triketones and triketoesters and related 4H-pyran-4-ones.
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Western Washington University. [Link]
- Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. [Link]
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives.
- Synthesis of Pyran and Pyranone Natural Products.
- PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]
- 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles.
- Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.
- Pyran – Knowledge and References. Taylor & Francis. [Link]
- Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Polycycl.
- An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
Sources
A Comparative Benchmarking Guide to 2H-Pyran-2,4,6(3H,5H)-trione (Meldrum's Acid) in Key Organic Syntheses
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success and efficiency of synthetic endeavors. This guide provides an in-depth performance benchmark of 2H-Pyran-2,4,6(3H,5H)-trione, commonly known as Meldrum's acid, in pivotal organic reactions. We will objectively compare its efficacy against common alternatives, supported by experimental data, and elucidate the mechanistic principles that underpin its often superior performance.
Introduction to a Versatile Reagent: The Unique Chemistry of Meldrum's Acid
This compound, or Meldrum's acid, is a cyclic diester of malonic acid.[1] Its unique rigid, boat-like conformation and the presence of two electron-withdrawing carbonyl groups confer exceptional properties that distinguish it from its acyclic counterparts like diethyl malonate and other active methylene compounds.[2] The most notable of these is its unusually high acidity (pKa ≈ 4.97), making its methylene protons readily abstractable under mild basic conditions to form a stabilized enolate.[1][2] This high reactivity allows for a broad range of applications in carbon-carbon bond formation and the synthesis of complex heterocyclic scaffolds.[1]
This guide will focus on three cornerstone reactions where Meldrum's acid is frequently employed: the Knoevenagel condensation, the synthesis of coumarins, and the preparation of 4H-pyran-4-ones. Through a comparative lens, we will explore why Meldrum's acid often provides significant advantages in terms of reaction rates, yields, and milder reaction conditions.
The Knoevenagel Condensation: A Clear Advantage in Reactivity
The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond.[3] The exceptional acidity of Meldrum's acid makes it a highly potent substrate for this transformation, often outperforming traditional reagents like diethyl malonate.
Causality Behind Experimental Choices:
The choice of an active methylene compound in a Knoevenagel condensation is dictated by the desired reactivity and the stability of the final product. While diethyl malonate is a common choice, its methylene protons are less acidic than those of Meldrum's acid, necessitating stronger bases or harsher reaction conditions to generate the required enolate.[4] The rigid cyclic structure of Meldrum's acid enhances the acidity of the C5 protons, allowing for facile deprotonation even with weak bases like piperidine or pyridine.[2] This heightened reactivity often translates to faster reactions and higher yields, particularly with less reactive carbonyl compounds.
Performance Comparison:
The following table provides a comparative overview of the performance of Meldrum's acid versus diethyl malonate in the Knoevenagel condensation with benzaldehyde.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Meldrum's Acid | Benzaldehyde | Piperidine | Benzene | ~1-2 hours | >90 | [3] |
| Diethyl Malonate | Benzaldehyde | Piperidine | Benzene | 11-18 hours | 89-91 | [5] |
Key Observation: Meldrum's acid demonstrates a significantly faster reaction time while achieving comparable or even slightly higher yields under similar catalytic conditions. This efficiency is a direct consequence of its higher acidity and the ease of enolate formation.
Experimental Protocols:
Protocol 1: Knoevenagel Condensation with Meldrum's Acid
-
Objective: To synthesize benzylidene Meldrum's acid.
-
Materials: Benzaldehyde (1.0 eq), Meldrum's acid (1.0 eq), Piperidine (catalytic amount), Benzene.
-
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid in benzene.
-
Add benzaldehyde to the solution.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Protocol 2: Knoevenagel Condensation with Diethyl Malonate
-
Objective: To synthesize diethyl benzalmalonate.
-
Materials: Benzaldehyde (1.0 eq), Diethyl malonate (1.05 eq), Piperidine (catalytic amount), Benzoic acid (catalytic amount), Benzene.[5]
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde, diethyl malonate, and benzene.[5]
-
Add catalytic amounts of piperidine and benzoic acid.[5]
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.[5]
-
After the theoretical amount of water is collected, cool the reaction mixture.
-
Wash the organic layer with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.[5]
-
Mechanistic Insight:
The enhanced reactivity of Meldrum's acid in the Knoevenagel condensation can be visualized through the following workflow. The facile deprotonation leads to a rapid formation of the nucleophilic enolate, which readily attacks the carbonyl carbon of the aldehyde.
Caption: Comparative workflow of Knoevenagel condensation.
Synthesis of Coumarins: Efficiency in Heterocycle Formation
Coumarins are a class of heterocyclic compounds with significant biological activities. A common synthetic route involves the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, followed by an intramolecular cyclization. Meldrum's acid proves to be a highly effective reagent in this context, often leading to the formation of coumarin-3-carboxylic acids with high efficiency.[6]
Performance Comparison:
A study by Silveira Pinto and Souza demonstrated the superior performance of Meldrum's acid in the synthesis of coumarins compared to diethyl malonate and ethyl cyanoacetate, particularly under ultrasound irradiation.
| Active Methylene Compound | Method | Reaction Time | Yield (%) | Reference |
| Meldrum's Acid | Ultrasound | 40 min | 92 | [7] |
| Diethyl Malonate | Ultrasound | 40 min | 85 | [7] |
| Ethyl Cyanoacetate | Ultrasound | 40 min | 88 | [7] |
| Diethyl Malonate | Reflux (Conventional) | 7 hours | 75 | [7] |
Key Observation: Under ultrasound irradiation, Meldrum's acid provides the highest yield in a significantly shorter reaction time compared to the conventional reflux method with diethyl malonate.[7] This highlights the accelerating effect of both the reagent's reactivity and the energy input method.
Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acid
-
Objective: To synthesize coumarin-3-carboxylic acid from salicylaldehyde and Meldrum's acid.
-
Materials: Salicylaldehyde (1.0 eq), Meldrum's acid (1.0 eq), Water, Mortar and Pestle.[8]
-
Procedure:
-
In a mortar, add salicylaldehyde and Meldrum's acid.[8]
-
Add a few drops of water to moisten the mixture.[8]
-
Grind the mixture thoroughly with a pestle for approximately 20 minutes at room temperature.[8]
-
Let the reaction mixture stand for about 40 minutes.[8]
-
The solid product can be collected and recrystallized from ethanol.[8]
-
This solvent-free, room-temperature protocol exemplifies a green chemistry approach, made possible by the high reactivity of Meldrum's acid.[8]
Mechanistic Pathway:
The synthesis of coumarin-3-carboxylic acid using Meldrum's acid proceeds through a domino Knoevenagel condensation and intramolecular cyclization.
Caption: Reaction pathway for coumarin synthesis.
Synthesis of 4H-Pyran-4-ones: A Versatile Building Block
4H-Pyran-4-ones are important heterocyclic motifs found in many natural products and pharmacologically active compounds. Meldrum's acid serves as a valuable precursor for the synthesis of these structures, often through a reaction sequence involving acylation followed by cyclization.
Experimental Protocol: Synthesis of 2-Methyl-4H-pyran-4-one
The synthesis of 2-methyl-4H-pyran-4-one from Meldrum's acid is a multi-step process that showcases the versatility of this reagent.
-
Objective: To synthesize 2-methyl-4H-pyran-4-one.
-
Part A: Acylation of Meldrum's Acid
-
Materials: Meldrum's acid, Methylene chloride, Pyridine, Acetyl chloride.
-
Procedure:
-
Dissolve Meldrum's acid in methylene chloride and cool the solution.
-
Add pyridine, followed by the slow addition of acetyl chloride.
-
After the reaction is complete, quench with methanol and perform an aqueous workup.
-
The crude acylated Meldrum's acid is obtained after removal of the solvent.
-
-
-
Part B: Cyclization to form the 4H-Pyran-4-one
-
Materials: Acylated Meldrum's acid, Butyl vinyl ether, Toluene, Tetrahydrofuran, Water, p-Toluenesulfonic acid.
-
Procedure:
-
Heat the crude acylated Meldrum's acid with butyl vinyl ether in toluene.
-
Remove the volatile components under reduced pressure.
-
Treat the residue with a mixture of tetrahydrofuran, water, and a catalytic amount of p-toluenesulfonic acid.
-
After an aqueous workup, the crude product is purified by column chromatography to yield 2-methyl-4H-pyran-4-one.
-
-
Reaction Workflow:
The synthesis of 4H-pyran-4-ones from Meldrum's acid involves a sequence of acylation and cyclization reactions, which can be represented as follows:
Caption: Workflow for 2-methyl-4H-pyran-4-one synthesis.
Conclusion: The Superiority of a Structurally Unique Reagent
This comparative guide has demonstrated the exceptional performance of this compound (Meldrum's acid) in several key organic reactions. Its high acidity, a direct result of its unique cyclic structure, allows for the use of milder reaction conditions, leads to significantly faster reaction rates, and often results in higher yields compared to its acyclic analogs like diethyl malonate. The experimental protocols provided offer a practical guide for researchers to leverage the advantages of Meldrum's acid in their synthetic work. For the synthesis of complex molecules and heterocyclic systems, Meldrum's acid stands out as a powerful and efficient tool in the arsenal of the modern organic chemist.
References
- Kumar, D., Kumar, S., & Makrandi, J. K. (2015). Aqueous-mediated green synthesis of 3-carboxycoumarins using grinding technique. Green Chemistry Letters and Reviews, 8(1), 21-25. [Link]
- Cassia, R., et al. (1988). Synthesis of 3-Carboxycoumarins from O-Methoxybenzylidene Meldrum's Acid Derivatives.
- Méndez-Cuesta, C., et al. (2018). Study of Meldrum's Acid Cyclization Reactions. The Journal of Physical Chemistry A, 122(9), 2535-2541. [Link]
- Wang, X., et al. (2024). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. University Chemistry, 39(11), 241-250. [Link]
- Méndez-Cuesta, C., et al. (2018).
- Chen, W., et al. (2014). The preparation of coumarin-3-carboxylic acid.
- Organic Syntheses. Malonic acid, benzal-, diethyl ester. [Link]
- Gordon College. (n.d.). Mechanochemical synthesis of coumarin-3-carboxylic acid using a modified grind technique. [Link]
- Suljić, S., & Pietruszka, J. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(15), 4983. [Link]
- Chen, B. C., et al. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. [Link]
- da Silva, A. C., et al. (2018).
- Fillion, E., et al. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. The Journal of organic chemistry, 70(4), 1316–1327. [Link]
- Bakavoli, M., et al. (2012). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 11(3), 895–902. [Link]
- Pinto, M. V. S., & de Souza, R. O. M. A. (2020).
- Muralidhar, L., & Girija, C. R. (2016). The comparison of Knoevenagel condensation under different reaction conditions.
- Azzam, R. A., & Mohareb, R. M. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & pharmaceutical bulletin, 63(12), 1055–1064. [Link]
- Al-Warhi, T., et al. (2020). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC advances, 10(49), 29334–29367. [Link]
- Keshavarzipour, F., & Tavakol, H. (2021). Synthesis of coumarin-based derivatives from different starting materials: A review of ongoing developments.
- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel
- Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
- Wikipedia. (2023, December 1). Meldrum's acid. [Link]
- Gunjal Industries. (2025, November 8).
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. cs.gordon.edu [cs.gordon.edu]
A Researcher's Guide to Navigating the Selectivity Landscape of 2H-Pyran-2,4,6(3H,5H)-trione-Derived Inhibitors
In the landscape of modern drug discovery, the development of highly selective molecular inhibitors is paramount. The 2H-Pyran-2,4,6(3H,5H)-trione scaffold and its close analogs, such as pyrimidine-2,4,6-triones, have emerged as versatile starting points for the synthesis of inhibitors targeting a range of enzymes, including matrix metalloproteinases (MMPs) and serine proteases.[1][2] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the potential for off-target activity. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this class of inhibitors, ensuring the development of compounds with a higher probability of therapeutic success and a lower risk of unforeseen side effects.
The Imperative of Selectivity Profiling
The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is desirable, promiscuous binding to other enzymes can lead to a cascade of adverse effects.[3] For instance, the Bcl-2 inhibitor Navitoclax (ABT-263), while effective in inducing apoptosis in cancer cells, also inhibits Bcl-xL, a protein crucial for platelet survival.[4][5] This on-target, off-tissue toxicity results in thrombocytopenia, a dose-limiting side effect.[4][6] Such examples underscore the critical need for early and comprehensive cross-reactivity profiling.
The high degree of structural similarity among active sites of enzyme families, such as serine proteases, presents a significant hurdle in developing highly selective inhibitors.[7][8] Therefore, a systematic evaluation of an inhibitor's activity against a panel of related and unrelated enzymes is not merely a regulatory requirement but a fundamental aspect of rational drug design.
Mechanistic Considerations for this compound Derivatives
The this compound core, a cyclic dicarbonyl compound, possesses chemical features that can contribute to both potent on-target inhibition and potential off-target interactions. The reactivity of the carbonyl groups and the potential for various substitutions on the pyran ring allow for the creation of diverse chemical libraries.[9][10] Understanding the plausible mechanisms of interaction is key to predicting and assessing cross-reactivity.
Caption: A simplified diagram illustrating the dual pathways of inhibitor action, leading to both desired therapeutic effects and potential adverse reactions due to off-target binding.
A Phased Approach to Cross-Reactivity Screening
A robust cross-reactivity assessment should be approached in a tiered manner, starting with broad screening panels and progressing to more focused, physiologically relevant studies.
Phase 1: Broad Panel Kinase and Protease Screening
Given that kinases and proteases represent large, structurally related enzyme families and are common targets for inhibitors, initial screening against a broad panel is a prudent starting point.[11][12]
Experimental Protocol: In Vitro Broad Panel Enzyme Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the this compound-derived inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Enzyme Panel Selection: Utilize a commercially available panel of purified enzymes (e.g., 50-100 kinases or proteases). The panel should include enzymes from different subfamilies to provide a broad overview of selectivity.
-
Assay Setup:
-
Dispense a small volume of the enzyme into the wells of a microtiter plate.
-
Add the test inhibitor at a fixed, high concentration (e.g., 10 µM) to the respective wells. Include a vehicle control (DMSO) and a known broad-spectrum inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate for each enzyme. For kinases, this is typically ATP and a peptide or protein substrate. For proteases, a fluorogenic or chromogenic peptide substrate is common.[13]
-
Signal Detection: Measure the reaction progress over time using a suitable plate reader (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: Calculate the percent inhibition for each enzyme relative to the vehicle control. A common threshold for identifying a "hit" is >50% inhibition.
Phase 2: Dose-Response Analysis and IC50 Determination
For any off-target "hits" identified in the initial screen, a full dose-response study is necessary to determine the half-maximal inhibitory concentration (IC50).[14][15]
Experimental Protocol: IC50 Determination for Off-Target Enzymes
-
Serial Dilution: Prepare a serial dilution of the inhibitor, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Repeat the enzyme inhibition assay as described in Phase 1, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Presentation
The results of these studies should be compiled into a clear and concise table to facilitate comparison between different inhibitor derivatives.
| Inhibitor | Target Enzyme IC50 (nM) | Off-Target Enzyme A IC50 (nM) | Off-Target Enzyme B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) |
| Compound X | 15 | 1,500 | >10,000 | 100 |
| Compound Y | 25 | 250 | 5,000 | 10 |
| Compound Z | 50 | 75 | 1,200 | 1.5 |
This is a hypothetical data table for illustrative purposes.
A higher selectivity ratio indicates a more selective compound. A commonly accepted threshold for a selective inhibitor is a ratio of at least 100-fold.
Advanced Cross-Reactivity Assessment
Beyond in vitro biochemical assays, a deeper understanding of an inhibitor's selectivity profile requires cell-based and in vivo studies.
Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to assess target engagement in a cellular context. This technique measures the change in the thermal stability of proteins upon ligand binding.
In Vivo Models
Ultimately, the true test of selectivity comes from in vivo studies. Animal models can reveal unexpected off-target effects that were not predicted by in vitro or cellular assays.[16][17] For example, preclinical studies with Navitoclax revealed its impact on platelet counts, a finding that was later confirmed in clinical trials.[4][6]
Caption: A recommended experimental workflow for the systematic evaluation of inhibitor cross-reactivity.
Conclusion
The development of this compound-derived inhibitors holds significant promise for the treatment of various diseases. However, a rigorous and systematic approach to cross-reactivity assessment is non-negotiable. By employing a phased screening strategy, from broad in vitro panels to in vivo models, researchers can identify compounds with the optimal balance of potency and selectivity. This data-driven approach will not only de-risk drug development programs but also pave the way for safer and more effective therapeutics.
References
- Fight Aging!. (2020). Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Fight Aging!. (2020). An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug.
- Kulus, M., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. PMC.
- Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Gerecitano, J. F., et al. (2020).
- van Delft, M. F., et al. (2006). The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized.
- Farr, J. N., et al. (2020). The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice. PMC.
- ResearchGate. (2025). Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: A phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity | Request PDF.
- McGill University. (2018). A near-universal way to measure enzyme inhibition.
- Cragg, M. S., et al. (2012). Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine. PubMed Central.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- MDPI. (2023). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-.
- Wikipedia. (n.d.). ABT-737.
- MDPI. (2023).
- Taylor & Francis. (n.d.). ABT-737 – Knowledge and References.
- MedChemExpress. (2021). ABT-737 is a Selective and BH3 Mimetic Bcl-2, Bcl-xL and Bcl-w Inhibitor.
- MDPI. (2018). Antibody Cross-Reactivity in Antivenom Research.
- MDPI. (2021).
- Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
- National Institutes of Health. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation.
- National Institutes of Health. (2020).
- PubMed. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation.
- Patsnap. (2024). What are Serine protease inhibitors and how do they work?.
- National Institutes of Health. (2021).
- PubMed. (2004).
- PubMed. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies.
- ResearchGate. (2023). (PDF) 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione.
- ResearchGate. (2025). Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies | Request PDF.
- PubMed. (2005). Non-hydroxamate 5-phenylpyrimidine-2,4,6-trione derivatives as selective inhibitors of tumor necrosis factor-alpha converting enzyme.
Sources
- 1. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]
- 4. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-737 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 8. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 17. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2H-Pyran-2,4,6(3H,5H)-trione
Foreword: As researchers and scientists, our commitment to discovery is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, procedural framework for the safe handling and disposal of 2H-Pyran-2,4,6(3H,5H)-trione, moving beyond simple instruction to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to manage this substance confidently, ensuring the safety of yourself, your colleagues, and our shared environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent characteristics of a chemical is the foundation of its safe management. This compound, also known as 3-oxo-glutaric anhydride or acetone dicarboxylic acid anhydride, is a solid organic compound.[1] While not classified as acutely toxic, it possesses hazards that necessitate careful handling and a structured disposal plan.
The primary health hazard, as identified in Safety Data Sheets (SDS) for the closely related and commercially common dehydroacetic acid, is that it is harmful if swallowed.[2][3][4] Some classifications also indicate it may cause skin, eye, and respiratory irritation.[1][5] Therefore, the core principle of our disposal protocol is containment and isolation to prevent accidental ingestion or exposure.
Chemically, it is stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] This incompatibility is the critical driver for waste segregation , a procedural choice designed to prevent dangerous reactions within a waste container.
Hazard Summary Table
For quick reference, the key hazard data is summarized below. This information is synthesized from authoritative safety data sheets and chemical databases.
| Hazard Classification | Description | Supporting Sources |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. May also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). | [4][5] |
| Physical State | Solid, powder. | [3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [3] |
| Disposal Consideration | Must be disposed of via an approved waste disposal plant. Not suitable for drain or general trash disposal. | [3][4] |
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the principle that all laboratory chemical waste should be treated as hazardous until proven otherwise by a qualified authority, such as your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this chemical in the standard trash or down the drain.[7]
Step 1: Assemble Personal Protective Equipment (PPE)
Causality: Direct contact presents a risk of skin and eye irritation.[1][5] Proper PPE is your first and most critical line of defense.
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
Step 2: Prepare the Hazardous Waste Container
Causality: A dedicated, correctly prepared container prevents leaks, dangerous reactions, and ensures regulatory compliance.
-
Select a Compatible Container: Use a container designated for solid chemical waste, typically made of high-density polyethylene (HDPE). The container must have a secure, screw-top lid.[8]
-
Label the Container: Affix a "Hazardous Waste" label. Fill in all required information:
-
The full chemical name: "Waste this compound".
-
The date waste was first added.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Collection and Segregation
Causality: This step directly applies the principles of containment and segregation to prevent exposure and unintended chemical reactions.
-
Transfer the Waste: Carefully transfer the solid this compound into the prepared hazardous waste container. If necessary, use a dedicated scoop or spatula. Avoid any actions that could generate dust.
-
Close the Container: Securely fasten the lid. A hazardous waste container must be kept closed at all times except when adding waste.[6][9]
-
Segregate from Incompatibles: Do not mix this waste with other chemical waste streams, especially strong bases, acids, or oxidizing agents.[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, safe, and compliant location for the short-term storage of hazardous waste prior to its collection.
-
Designate the SAA: The SAA must be located at or near the point of waste generation.[10]
-
Store Securely: Place the sealed container in the SAA. Ensure it is stored away from drains and areas of high traffic.
-
Inspect Weekly: Your laboratory's safety protocols should include weekly inspections of the SAA to check for leaks or container degradation.[8]
Step 5: Arrange for Professional Disposal
Causality: Final disposal is a highly regulated process that must be performed by licensed professionals to ensure environmental protection.
-
Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's EHS department to schedule a waste pickup.[8][10]
-
Documentation: EHS will handle the necessary manifests and documentation required to track the waste from your lab to the final disposal facility, in accordance with the EPA's "cradle to grave" management system.[9][11]
Part 3: Emergency Procedures - Spill Management
Causality: A swift and correct response to a spill contains the hazard and minimizes potential exposure.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Part 2, Step 1.
-
Contain the Spill: Use dry cleanup procedures. Do not use water. [12][13]
-
Absorb and Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into your designated hazardous waste container. Avoid creating dust.[12]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pfw.edu [pfw.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 2H-Pyran-2,4,6(3H,5H)-trione
For the modern researcher, mastery over the molecular canvas requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling, use, and disposal of 2H-Pyran-2,4,6(3H,5H)-trione (CAS No. 10521-08-1), also known by its synonyms 1,3-Acetonedicarboxylic acid anhydride or 3-Oxoglutaric anhydride. Our objective is to empower you, the researcher, with the expertise to manage this reagent confidently, ensuring both personal safety and the integrity of your work.
Immediate Hazard Assessment: Understanding the Risks
This compound is a solid reagent that demands respect. Based on its classification, it presents several key hazards that must be mitigated through rigorous adherence to safety protocols.[1][2]
-
Skin and Eye Irritation: The primary and most immediate risks are significant skin and serious eye irritation (H315, H319).[1] Direct contact with the solid powder or its solutions can cause inflammation, redness, and discomfort. The causality here lies in the compound's reactivity, likely with moisture on biological surfaces, leading to localized chemical irritation.
-
Respiratory Irritation: As a fine powder, this compound poses an inhalation risk that may lead to respiratory tract irritation (H335).[1] The small particle size allows it to become airborne easily during transfer and handling, making respiratory protection a critical consideration.
-
Potential for Harm if Swallowed or Inhaled: Some data suggests the compound may be harmful if swallowed (H302) or inhaled (H332), indicating a degree of systemic toxicity beyond localized irritation.[2]
This hazard profile dictates a stringent, multi-layered approach to personal protective equipment (PPE) and handling procedures.
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the specific chemical threats posed by a reagent. For this compound, the following ensemble is mandatory.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Critical Mandate. Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is essential to protect against airborne dust and accidental splashes, directly mitigating the "serious eye irritation" (H319) hazard.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | First Line of Defense. Gloves must be worn to prevent skin contact and irritation (H315). Nitrile provides a robust barrier against a wide range of chemicals. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | A fully-fastened laboratory coat. | Essential Barrier. A lab coat protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Inhalation Hazard Mitigation. To counter the risk of respiratory irritation (H335), all manipulations of the solid compound should be performed within a fume hood to control dust and aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator for particulates may be required based on a formal risk assessment. |
Operational Protocol: From Receipt to Reaction
A self-validating safety protocol is one where each step logically anticipates and neutralizes a potential risk. The following workflow is designed to ensure safe handling from the moment the reagent arrives in your lab.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or loose seals.
-
Store Securely: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] For long-term stability, storing under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.
Step 2: Preparation and Weighing
-
Work Area: Designate a specific area for handling, preferably within a chemical fume hood.
-
Don PPE: Before opening the container, don the full, mandatory PPE as detailed in the table above.
-
Handling Dust: To prevent the formation of dust and aerosols, handle the solid material carefully.[1] Use non-sparking tools for transfers. Avoid any actions that could generate a dust cloud.
Step 3: In-Use and Reaction Monitoring
-
Controlled Environment: Keep the reaction vessel within the fume hood or other ventilated enclosure.
-
Avoid Contamination: Do not allow the chemical to come into contact with foodstuffs or incompatible materials.[1]
-
Immediate Cleanup: Clean up any minor spills immediately, following the emergency procedures outlined below.
This structured workflow is visualized in the diagram below, emphasizing the critical control points for maintaining a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Emergency Response: Swift and Corrective Action
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or discomfort persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation.[5] Place it into a suitable, sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
End-of-Life Cycle: Disposal Plan
The disposal of this compound and any associated contaminated materials must be treated with the same rigor as its handling. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Collect unused or waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.
-
All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, contaminated paper towels) must also be collected in a separate, labeled hazardous waste container.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
-
Final Disposal:
-
The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber, but this must be confirmed and handled by professional disposal services.[5]
-
Always adhere to all local, state, and federal regulations governing chemical waste disposal.[6]
-
By integrating these safety and disposal protocols into your standard operating procedures, you build a foundation of trust and responsibility in your research endeavors. This guide serves as your partner in that mission, providing the critical information needed to work safely and effectively.
References
- Wokai Biotechnology Co., Ltd.SAFETY DATA SHEET: this compound. [Link]
- Acmec Biochemical Co., Ltd.10521-08-1[this compound]. [Link]
- LookChem.Cas 10521-08-1, 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98. [Link]
- Cole-Parmer.Material Safety Data Sheet - 1,3-Acetonedicarboxylic acid, 96%. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
